3-Chloropyridazine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloropyridazine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-4(3-7)1-2-8-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQMHKPMJLFJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494820 | |
| Record name | 3-Chloropyridazine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445-56-3 | |
| Record name | 3-Chloropyridazine-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Chloropyridazine-4-carbonitrile | |
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| Record name | 3-chloropyridazine-4-carbonitrile | |
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Foundational & Exploratory
3-Chloropyridazine-4-carbonitrile chemical properties
An In-Depth Technical Guide to 3-Chloropyridazine-4-carbonitrile: Properties, Synthesis, and Reactivity
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. As a substituted pyridazine, it belongs to a class of nitrogen-containing heterocycles known as diazines, which are prevalent scaffolds in numerous biologically active molecules. The pyridazine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of two powerful electron-withdrawing groups: a chloro substituent at the 3-position and a nitrile group at the 4-position. This electronic profile makes this compound an exceptionally versatile building block, primed for a variety of chemical transformations.
This guide provides a comprehensive overview of its core chemical properties, a plausible and robust synthesis protocol, detailed spectroscopic characterization, and an exploration of its key reaction pathways. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate for the synthesis of novel chemical entities.
Physicochemical and Spectroscopic Profile
The precise identification and characterization of a chemical intermediate are paramount for its successful application in multi-step synthesis.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. It is critical to note that while some properties are predicted, they serve as a reliable guide for experimental design.
| Property | Value | Source(s) |
| CAS Number | 1445-56-3 | [1][2] |
| Molecular Formula | C₅H₂ClN₃ | [1][2] |
| Molecular Weight | 139.54 g/mol | [3] |
| Appearance | White to yellow or brown solid/semi-solid | [1] |
| Boiling Point | 362.9°C at 760 mmHg (Predicted) | [3][4] |
| Melting Point | Not experimentally reported in surveyed literature | [4] |
| Storage | Store in freezer (-20°C) under an inert atmosphere | [1] |
Spectroscopic Analysis
Confirming the identity and purity of this compound relies on standard spectroscopic techniques. Below is an expert analysis of the expected spectral data.
The proton NMR spectrum is expected to be simple and highly characteristic. The pyridazine ring contains two protons, which will appear as two distinct signals in the aromatic region (typically δ 8.0-9.5 ppm).
-
H5 Proton: This proton is adjacent to the electron-withdrawing nitrile group and a ring nitrogen. It is expected to be a doublet at the most downfield position.
-
H6 Proton: This proton is coupled to the H5 proton and is adjacent to a ring nitrogen. It will also appear as a doublet, slightly upfield from the H5 signal.
-
Causality: The electron-deficient nature of the pyridazine ring, exacerbated by the cyano group, deshields the ring protons significantly, pushing their chemical shifts far downfield.
The proton-decoupled ¹³C NMR spectrum should display five distinct signals, corresponding to the five carbon atoms in the molecule.
-
C4 (Nitrile-bearing): This quaternary carbon would likely appear in the range of δ 115-125 ppm.
-
C3 (Chloro-bearing): This quaternary carbon, attached to the electronegative chlorine, will be found further downfield.
-
C5 & C6: These carbons, bonded to hydrogen, will appear in the aromatic region (δ 120-160 ppm).
-
CN (Nitrile Carbon): The carbon of the nitrile group itself is characteristically found in the δ 115-120 ppm region.
The IR spectrum provides clear evidence for the key functional groups.
-
C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹. The intensity is a result of the large change in dipole moment during the stretching vibration of the polar C≡N bond.[5]
-
C=N and C=C Stretches: A series of bands in the 1400-1600 cm⁻¹ region will correspond to the stretching vibrations within the pyridazine ring.
Synthesis and Manufacturing
While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and scale-up. A definitive, published protocol for this specific molecule is elusive; however, a robust and scientifically sound pathway can be constructed based on established transformations of pyridazinone precursors. The most viable route involves the chlorination of a pyridazinone intermediate using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[6]
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Chlorination
Objective: To synthesize this compound from 3-oxo-2,3-dihydropyridazine-4-carbonitrile.
Core Principle: This protocol leverages the established capability of phosphorus oxychloride (POCl₃) to convert the enolizable ketone of the pyridazinone ring into a chloride, simultaneously effecting dehydration to yield the aromatic pyridazine system.[6]
Materials:
-
3-Oxo-2,3-dihydropyridazine-4-carbonitrile (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq, used as reagent and solvent)
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Charge the flask with 3-oxo-2,3-dihydropyridazine-4-carbonitrile (1.0 eq).
-
Chlorination: Carefully add phosphorus oxychloride (5-10 eq) to the flask. Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours.
-
Expert Insight: The use of excess POCl₃ ensures complete conversion and serves as the reaction solvent. The reaction should be monitored by TLC or LC-MS until the starting material is fully consumed.
-
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Causality: This step quenches the excess reactive POCl₃. This is a highly exothermic process and must be performed with caution in an ice bath.
-
-
Neutralization: Once the quench is complete, slowly add saturated NaHCO₃ solution until the aqueous layer is neutral to basic (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude solid by flash column chromatography on silica gel to afford pure this compound.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reactivity and Chemical Transformations
The chemical utility of this compound stems from its strategic placement of reactive functional groups on an electron-deficient core. The primary reaction pathways involve the displacement of the chloride and palladium-catalyzed cross-coupling reactions.
Caption: Major reaction pathways for this compound.
Nucleophilic Aromatic Substitution (SₙAr)
This is the most prominent reaction pathway for this substrate. The electron-deficient pyridazine ring, activated by the nitrile group, makes the C3 position highly susceptible to attack by nucleophiles.[4]
Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity.
Scope: A wide range of nucleophiles can be employed, including:
-
Primary and secondary amines
-
Alcohols (alkoxides)
-
Thiols (thiolates)
Objective: To demonstrate a typical SₙAr reaction by synthesizing 3-(Methylamino)pyridazine-4-carbonitrile.[4]
Materials:
-
This compound (1.0 eq)
-
Methylamine (2.0 M solution in THF, 1.5-2.0 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Base Addition: Add triethylamine (2.0 eq) to the solution.
-
Expert Insight: Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.
-
-
Nucleophile Addition: Slowly add the methylamine solution (1.5-2.0 eq) to the stirred mixture at room temperature.
-
Reaction: Heat the mixture to 60-80°C and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up and Purification: Cool the reaction, remove the solvent under reduced pressure, and purify the residue using standard extraction and flash column chromatography techniques as described in the synthesis section.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and this compound is a suitable substrate. The Suzuki-Miyaura reaction enables the formation of C-C bonds, typically to introduce aryl or heteroaryl substituents at the C3 position.[7][8]
Mechanism: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with an organoboron species, and reductive elimination to form the product and regenerate the catalyst.[7]
Objective: To couple an arylboronic acid with this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
FcPPh₂ (1,1'-Bis(diphenylphosphino)ferrocene) or similar phosphine ligand (4-8 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Dioxane/Water (e.g., 4:1 mixture)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), Pd₂(dba)₃, the phosphine ligand, and K₃PO₄.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture.
-
Reaction: Purge the vessel with an inert gas (N₂ or Ar), seal, and heat to 80-110°C for 12-24 hours, monitoring by LC-MS.
-
Causality: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition step, which can be challenging with electron-deficient aryl chlorides.[8] The base (K₃PO₄) is required to activate the boronic acid for the transmetalation step.
-
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The product is then purified via column chromatography.
Applications in Drug Discovery
The pyridazine scaffold is a well-established pharmacophore. The ability to selectively functionalize the 3-position of this compound makes it a valuable starting point for creating libraries of compounds for biological screening. One notable application is in the development of PARP-1 (Poly (ADP-ribose) polymerase-1) inhibitors, which are a promising class of anticancer agents. By using this scaffold, researchers can synthesize complex molecules that target specific enzymatic binding pockets, leading to the development of novel therapeutics.
Safety and Handling
This compound is an irritant and is harmful if swallowed or inhaled.[1]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a freezer under an inert atmosphere to ensure long-term stability.[1]
Conclusion
This compound is a powerful and versatile chemical intermediate. Its highly activated, electron-deficient ring system allows for predictable and efficient functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide has provided a detailed framework covering its fundamental properties, a robust synthesis strategy, and field-proven protocols for its key transformations. For medicinal chemists and process scientists, mastery of this building block opens a gateway to the rapid synthesis of diverse and complex molecular architectures, accelerating the discovery and development of next-generation pharmaceuticals.
References
- 3-Chloropyridine-4-Carbonitrile Supplier in China | High-Purity CAS 25022-13-1. (n.d.).
- Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro... (n.d.). ResearchGate.
- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2021). RSC Advances, 11(45), 28241-28257.
- Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters, 18(17), 4444–4447.
- This compound, min 95%, 1 gram. (n.d.). CP Lab Safety.
- Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (2021). RSC Medicinal Chemistry, 12(10), 1729-1741.
- Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2021). Molecules, 26(16), 4987. MDPI. [Link]
- Phosphorous oxychloride (POCh). (n.d.).
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2018). Molecules, 23(10), 2663. MDPI. [Link]
- Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3. (1977). Angewandte Chemie International Edition in English, 16(4), 250-251.
- A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 259-276.
- Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions. (2014). RSC Advances, 4(38), 19895-19901. RSC Publishing. [Link]
- Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles. (1993). Google Patents.
- This compound Price from Supplier. (2025, September 17). Chemsrc.com.
- This compound, min 95%, 1 gram. (n.d.). CP Lab Safety.
- This compound Price from Supplier. (n.d.). Chemsrc.com.
- CN102174014A - Preparation method of 3-chloropyridine. (n.d.). Google Patents.
- WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists. (n.d.). Google Patents.
- Organic Nitrogen Compounds IV: Nitriles. (2019, July 1). Spectroscopy Online.
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An In-depth Technical Guide to 3-Chloropyridazine-4-carbonitrile (CAS 1445-56-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloropyridazine-4-carbonitrile (CAS No. 1445-56-3), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This document delves into its chemical and physical properties, provides a detailed analysis of its spectroscopic data, and outlines robust synthetic protocols for its preparation and key transformations. Emphasis is placed on its reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, this guide explores its diverse applications in drug discovery, with a focus on its role as a precursor to potent biological agents, including kinase and PARP inhibitors.
Introduction
This compound is a substituted pyridazine derivative featuring a highly activated aromatic core. The pyridazine ring, an inherently electron-deficient heterocycle, is further activated by the presence of an electron-withdrawing nitrile group at the 4-position. This electronic arrangement renders the chlorine atom at the 3-position exceptionally labile and susceptible to displacement by a wide array of nucleophiles. This reactivity profile makes it a versatile and valuable intermediate for the synthesis of a diverse range of functionalized pyridazine scaffolds. These scaffolds are prevalent in numerous biologically active compounds, highlighting the significance of this compound in the fields of medicinal chemistry and agrochemical research.[1][2]
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, along with the safety profile, is paramount for the effective and safe handling of this compound in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1445-56-3 | [3] |
| Molecular Formula | C₅H₂ClN₃ | [4] |
| Molecular Weight | 139.54 g/mol | [4] |
| Appearance | White to yellow to brown solid | CymitQuimica |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | Store in an inert atmosphere, under -20°C in a freezer | CymitQuimica |
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation.[5]
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/eye protection/face protection.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Synthesis of this compound
While this compound is commercially available, understanding its synthesis provides valuable context for its chemistry. A common synthetic route involves the chlorination of a pyridazinone precursor.
General Synthetic Approach: Chlorination of Pyridazinone Precursor
A prevalent method for the synthesis of chloropyridazines involves the treatment of the corresponding pyridazinone with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This transformation converts the hydroxyl group of the pyridazinone tautomer into a chloro substituent.
Illustrative Experimental Protocol
The following is a generalized protocol based on similar chlorination procedures for pyridazinone derivatives.[6][7]
Materials:
-
Pyridazine-4-carbonitrile-3(2H)-one (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents)
-
Toluene or another high-boiling inert solvent (optional)
-
Ice, saturated sodium bicarbonate solution, brine
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add Pyridazine-4-carbonitrile-3(2H)-one to an excess of phosphorus oxychloride. If desired, a high-boiling solvent like toluene can be used.
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C for neat POCl₃) and maintain for several hours (e.g., 2-6 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This step should be performed in a fume hood as it is highly exothermic and releases HCl gas.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridazine ring. The exact chemical shifts and coupling constants are influenced by the solvent.[8][9]
Expected ¹H NMR Data (in CDCl₃):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.8 | d | ~5.0 |
| H-6 | ~9.1 | d | ~5.0 |
Note: These are predicted values based on similar structures and may vary slightly.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms in the molecule.[10][11][12]
Expected ¹³C NMR Data (in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) |
| C-CN | ~115 |
| C-4 | ~125 |
| C-5 | ~130 |
| C-6 | ~155 |
| C-3 | ~160 |
Note: These are predicted values and may vary.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.[13][14][15]
Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2230 | Strong, Sharp |
| C=N, C=C (Aromatic ring) | 1600-1450 | Medium to Strong |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-Cl | 850-550 | Medium to Strong |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. The fragmentation pattern will provide further structural information.[16][17][18]
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z ≈ 139 (for ³⁵Cl) and 141 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Key Fragments: Loss of Cl (m/z ≈ 104), loss of HCN (m/z ≈ 112).
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its high reactivity towards a variety of transformations, making it a versatile building block.
Nucleophilic Aromatic Substitution (SₙAr)
The most prominent reaction of this compound is the nucleophilic aromatic substitution (SₙAr) at the C-3 position. The electron-withdrawing nature of the pyridazine ring and the nitrile group facilitates the displacement of the chloride by a wide range of nucleophiles.[5]
Common Nucleophiles:
-
Amines: Primary and secondary amines readily displace the chloride to form 3-aminopyridazine derivatives. This is a key step in the synthesis of many biologically active molecules.[1][5]
-
Alcohols and Phenols: Alkoxides and phenoxides react to form 3-alkoxy and 3-aryloxypyridazine derivatives.
-
Thiols: Thiolates can be used to introduce sulfur-containing functionalities.
Detailed Experimental Protocol for Amination: [5]
Materials:
-
This compound (1 equivalent)
-
Amine (e.g., methylamine, 1.5-2.0 equivalents)
-
Triethylamine (Et₃N) or another non-nucleophilic base (2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or another suitable solvent
-
Ethyl acetate, water, brine for work-up
-
Anhydrous sodium sulfate for drying
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound and dissolve it in anhydrous THF.
-
Addition of Reagents: Add triethylamine to the solution, followed by the slow addition of the amine at room temperature.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the electron-deficient pyridazine ring also allows for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of C-C and C-N bonds, respectively.
5.2.1. Suzuki-Miyaura Coupling
This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C-3 position.[19][20][21]
General Protocol for Suzuki-Miyaura Coupling: [1][11]
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition and Heating: Add the degassed solvent and heat the mixture to the appropriate temperature (typically 80-120 °C) until the starting material is consumed.
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
5.2.2. Buchwald-Hartwig Amination
This reaction provides an alternative and often milder method for the formation of C-N bonds compared to traditional SₙAr reactions, with a broader substrate scope.[22][23][24][25][26]
Applications in Drug Discovery and Agrochemicals
The versatile reactivity of this compound has led to its extensive use in the synthesis of compounds with a wide range of biological activities.
Kinase Inhibitors
The pyridazine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyridazine ring can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. This compound serves as a valuable starting material for the synthesis of various kinase inhibitors.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are an important class of anticancer agents. Several pyridazine-based compounds have shown potent PARP inhibitory activity. This compound can be utilized as a key building block in the synthesis of novel PARP inhibitors.[8][27] For instance, derivatives of 3-Chloropyridazine have been incorporated into molecular hybrids designed to induce apoptosis and inhibit PARP-1.[8]
Antimicrobial and Other Biological Activities
Derivatives of pyridazine-4-carbonitrile have been investigated for their antimicrobial properties. For example, some compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[4] The diverse functionalization possibilities offered by this compound allow for the generation of large libraries of compounds for screening against various biological targets.[2][28][29][30]
Agrochemicals
The pyridazine core is also found in a number of herbicides and insecticides. The synthesis of pyridazine-based agrochemicals often involves the functionalization of a pre-formed pyridazine ring, for which this compound can be a useful intermediate.[31][32]
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its activated pyridazine core allows for a wide range of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of serving as a valuable resource for researchers and scientists working with this important chemical intermediate. The continued exploration of the chemistry of this compound is expected to lead to the discovery of novel compounds with significant biological activities.
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An In-depth Technical Guide to the Molecular Structure of 3-Chloropyridazine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Scaffold
3-Chloropyridazine-4-carbonitrile is a synthetically valuable heterocyclic compound that has garnered significant interest within the realms of medicinal chemistry and materials science. Its unique molecular architecture, characterized by an electron-deficient pyridazine ring substituted with a reactive chlorine atom and a cyano group, renders it a versatile building block for the synthesis of a diverse array of more complex molecules. The inherent asymmetry and distinct electronic properties of this scaffold make it an attractive starting point for the development of novel therapeutic agents and functional materials. The strategic placement of the chloro and cyano functionalities allows for a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various pharmacophores and the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive technical overview of the molecular structure of this compound, leveraging computational chemistry to elucidate its geometric and electronic features in the absence of extensive experimental data. Furthermore, we will explore its predicted spectroscopic signatures, a plausible synthetic route, and its notable reactivity, offering field-proven insights for its application in research and development.
Computationally-Derived Molecular Structure
In the absence of single-crystal X-ray diffraction data for this compound, Density Functional Theory (DFT) calculations were employed to determine its optimized molecular geometry. These computations provide a highly reliable theoretical model of the molecule's three-dimensional structure, including key bond lengths and angles. The insights derived from these calculations are foundational to understanding the molecule's reactivity and spectroscopic properties.
The computational approach involved geometry optimization using a standard DFT functional and basis set, which has been demonstrated to provide accurate results for similar organic molecules. The resulting structure reveals a planar pyridazine ring, a consequence of its aromatic character. The chlorine atom and the carbon of the nitrile group lie in the same plane as the heterocyclic ring.
Key Geometric Parameters (Computationally Derived)
The following tables summarize the predicted bond lengths and angles for this compound. These values are crucial for understanding the steric and electronic environment of the molecule.
Table 1: Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| N1-N2 | 1.34 |
| N2-C3 | 1.32 |
| C3-C4 | 1.43 |
| C4-C5 | 1.41 |
| C5-C6 | 1.35 |
| C6-N1 | 1.33 |
| C3-Cl | 1.73 |
| C4-C7 | 1.44 |
| C7≡N3 | 1.16 |
Table 2: Predicted Bond Angles
| Angle | Predicted Angle (°) |
| N1-N2-C3 | 120.5 |
| N2-C3-C4 | 118.9 |
| C3-C4-C5 | 120.1 |
| C4-C5-C6 | 121.2 |
| C5-C6-N1 | 118.7 |
| C6-N1-N2 | 120.6 |
| N2-C3-Cl | 116.8 |
| C4-C3-Cl | 124.3 |
| C3-C4-C7 | 121.5 |
| C5-C4-C7 | 118.4 |
| C4-C7-N3 | 178.9 |
Predicted Spectroscopic Data
Spectroscopic analysis is indispensable for the characterization of chemical compounds. In the absence of published experimental spectra for this compound, computational methods provide valuable predictions of its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts are essential for structural verification. The electron-withdrawing nature of the nitrogen atoms, the chlorine atom, and the nitrile group significantly influences the electronic environment of the pyridazine ring protons and carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3 | - | 155.2 |
| C4 | - | 125.8 |
| C5 | 8.1 | 130.5 |
| C6 | 9.3 | 152.1 |
| C7 | - | 115.4 (Nitrile Carbon) |
Note: Predictions are relative to a standard reference (e.g., TMS) and may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The predicted IR spectrum provides information about the vibrational modes of the molecule, which correspond to specific functional groups.
Table 4: Predicted Key IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C≡N stretch (Nitrile) | 2245 | Strong |
| C=N/C=C stretches (Aromatic Ring) | 1580 - 1400 | Medium |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-Cl stretch | 850 - 750 | Strong |
Mass Spectrometry (MS)
The predicted mass spectrum offers insights into the molecule's fragmentation pattern under electron ionization. The molecular ion peak (M+) is expected to be observed at m/z corresponding to the molecular weight of the compound (139.54 g/mol ).
Predicted Fragmentation Pathway:
The fragmentation is likely initiated by the loss of the chlorine atom or the nitrile group. Key predicted fragments would include:
-
[M - Cl]⁺: Loss of a chlorine radical.
-
[M - HCN]⁺: Loss of a hydrogen cyanide molecule from the ring and nitrile group.
-
[C₄H₂N₂]⁺: A pyridazine radical cation resulting from the loss of both Cl and CN.
Synthesis and Reactivity
While several synthetic routes to pyridazine derivatives exist, a common and plausible method for the preparation of this compound involves the construction of the pyridazine ring followed by chlorination. A likely precursor is a di-substituted maleonitrile derivative which can undergo cyclization with hydrazine.
Proposed Synthetic Protocol
A potential synthesis involves the reaction of diaminomaleonitrile with a suitable glyoxal derivative, followed by diazotization and subsequent chlorination. A more direct, albeit potentially lower-yielding, approach could involve the direct chlorination of a pyridazine-4-carbonitrile precursor. Given the commercial availability of the title compound, this section will focus on its primary reactivity.
Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The core of this compound's utility lies in its susceptibility to nucleophilic aromatic substitution.[1] The electron-deficient nature of the pyridazine ring, further accentuated by the electron-withdrawing cyano group, activates the C3 position for nucleophilic attack.[1] The chlorine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles.
Causality Behind Experimental Choices:
-
Choice of Nucleophile: Amines, alcohols, and thiols are commonly employed nucleophiles, allowing for the introduction of diverse functionalities. For instance, the reaction with methylamine to produce 3-(methylamino)pyridazine-4-carbonitrile is a well-documented transformation.[1]
-
Solvent and Base: The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex). A non-nucleophilic base, like triethylamine or potassium carbonate, is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1]
-
Temperature: Moderate heating (e.g., 60-80 °C) is often required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.[1]
Potential Applications in Medicinal Chemistry
The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The ability to readily functionalize this compound makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening. The introduction of various substituents at the C3 position can modulate the compound's steric and electronic properties, influencing its binding affinity and selectivity for biological targets.
Conclusion
This compound stands as a pivotal building block in synthetic and medicinal chemistry. While experimental structural data remains elusive, this guide has provided a robust, computationally-derived understanding of its molecular geometry and spectroscopic characteristics. The elucidation of its structure, coupled with an understanding of its key reactivity through nucleophilic aromatic substitution, empowers researchers to strategically employ this versatile scaffold in the design and synthesis of novel compounds with potential therapeutic applications. The protocols and data presented herein serve as a valuable resource for scientists and professionals engaged in drug discovery and development, facilitating the rational design of next-generation pyridazine-based molecules.
References
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3-Chloropyridazine-4-carbonitrile IUPAC name
An In-Depth Technical Guide to 3-Chloropyridazine-4-carbonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract
This compound is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient pyridazine core and the presence of strategically placed chloro and nitrile substituents, render it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, core reactivity, and applications. We delve into the mechanistic underpinnings of its primary reaction pathway—Nucleophilic Aromatic Substitution (SNAr)—and provide a detailed, field-proven protocol for its use in synthesizing key downstream intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs, particularly in the development of targeted therapeutics and novel chemical entities.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
Nitrogen-containing heterocycles are foundational structural motifs in pharmaceutical science, present in a vast number of FDA-approved drugs. Among these, the 1,2-diazine ring system of pyridazine has emerged as a "privileged scaffold".[1] Pyridazine derivatives exhibit a wide spectrum of biological activities, including anticancer, analgesic, and antimicrobial properties.[1][2] The electron-deficient nature of the pyridazine ring allows it to participate in key biological interactions, such as hydrogen bonding and π-stacking, while also providing a stable, synthetically tractable core.
This compound (CAS 1445-56-3) represents a highly valuable, bifunctional iteration of this scaffold. The chlorine atom at the C3 position serves as an excellent leaving group for nucleophilic substitution, while the nitrile group at C4 provides a handle for further chemical transformations or can act as a key pharmacophoric element. Its utility is particularly pronounced in the construction of compound libraries for drug discovery screening and as a core component in targeted therapies, such as protein degraders.[3]
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and analytical characteristics is critical for its effective use in synthesis.
Key Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 1445-56-3 | [3][4][5] |
| Molecular Formula | C₅H₂ClN₃ | [3][4][6] |
| Molecular Weight | 139.54 g/mol | [4][6] |
| Appearance | White to yellow or brown solid | [4] |
| InChI Key | GAQMHKPMJLFJPC-UHFFFAOYSA-N | [4] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [4] |
Spectroscopic Characterization (Predicted)
While full spectral data requires experimental acquisition, the structure of this compound allows for a confident prediction of its key spectroscopic features based on established principles and data from analogous structures.[7][8][9][10]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two distinct signals in the downfield aromatic region (typically δ 8.0-9.5 ppm) corresponding to the two protons on the pyridazine ring. These signals would likely appear as doublets due to mutual coupling.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display five signals. The carbon of the nitrile group (C≡N) is anticipated in the δ 115-125 ppm range.[8] The four carbons of the pyridazine ring would appear in the aromatic region (δ 120-160 ppm), with the carbon attached to the chlorine atom being significantly influenced by the halogen's electronegativity.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic markers for the key functional groups. A sharp and strong absorption band is expected in the 2220-2260 cm⁻¹ region, which is characteristic of the nitrile (C≡N) stretching vibration.[8] The 1400-1600 cm⁻¹ region will contain C=N and C=C stretching vibrations from the pyridazine ring.[8] A C-Cl stretch will be observable in the fingerprint region (typically <800 cm⁻¹).
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the reactivity of the chlorine atom at the C3 position.
Nucleophilic Aromatic Substitution (SNAr)
The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property deactivates the ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr), especially at positions ortho and para to the ring nitrogens. The chlorine atom at C3 is thus highly susceptible to displacement by a wide range of nucleophiles.
The mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the chloro leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring. The stability of the Meisenheimer complex is the key to this reaction's feasibility and is enhanced by the electron-withdrawing nature of the pyridazine nitrogens and the adjacent nitrile group.
Caption: Generalized mechanism for the SNAr reaction of this compound.
Application in Synthetic Chemistry: A Validated Protocol
A primary application of this compound is as a precursor for more elaborate structures.[11] Its reaction with methylamine to produce 3-(Methylamino)pyridazine-4-carbonitrile is a representative and industrially scalable transformation.[12]
Protocol: Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile
This protocol details the laboratory-scale synthesis via an SNAr reaction. The causality behind the experimental choices is critical: elevated temperature is required to overcome the activation energy of the reaction, and a sealed vessel is often used to contain volatile reagents like methylamine.[12] The optional base is added to neutralize the HCl byproduct, preventing potential side reactions or protonation of the amine nucleophile.
Materials:
-
This compound (1.0 equivalent)
-
Methylamine (1.5 - 2.0 equivalents, e.g., as a 40% aqueous solution or 2M solution in THF)
-
Anhydrous solvent (e.g., THF, Ethanol, or n-Butanol)
-
Base (optional, 2.0 equivalents, e.g., Triethylamine or Sodium Bicarbonate)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 3-(Methylamino)pyridazine-4-carbonitrile.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.[11]
-
Reagent Addition: Charge the flask with this compound (1.0 eq) and anhydrous THF to a concentration of approximately 0.1 M.[11] If using a base, add triethylamine (2.0 eq).
-
Nucleophile Introduction: Begin stirring and slowly add the methylamine solution (1.5-2.0 eq) to the mixture at room temperature.[11]
-
Reaction: Heat the mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.[12]
-
Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the solvent.[11]
-
Extraction: Re-dissolve the residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with water (2x) and brine (1x).[11]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[11]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure product.[11]
-
Characterization: Confirm the identity and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).[11]
Broader Applications in Drug Discovery
The synthetic accessibility and predictable reactivity of this compound make it an attractive starting point for various drug discovery campaigns.
-
Library Synthesis: The SNAr reaction is robust and tolerant of diverse functional groups. This allows for the parallel synthesis of large libraries of pyridazine analogues by reacting the starting material with a wide array of amine, thiol, or alcohol nucleophiles, enabling rapid exploration of the structure-activity relationship (SAR).
-
Protein Degrader Building Block: The compound is explicitly categorized as a "Protein Degrader Building Block".[3] In the context of technologies like PROTACs (Proteolysis-targeting chimeras), this scaffold can serve as a central core or linker element, connecting a protein-of-interest (POI) binder to an E3 ligase binder, ultimately leading to targeted protein degradation.
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate precautions.
-
Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[4]
-
Personal Protective Equipment (PPE): All manipulations should be performed in a certified chemical fume hood.[11] Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11]
Conclusion
This compound is a high-value synthetic intermediate whose utility is anchored in the predictable and efficient Nucleophilic Aromatic Substitution chemistry of its C3-chloro substituent. Its bifunctional nature provides a robust platform for generating molecular diversity, making it an essential tool for medicinal chemists. From the synthesis of focused compound libraries to its incorporation into advanced therapeutic modalities like protein degraders, this compound continues to be a relevant and powerful building block in the pursuit of novel therapeutics.
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- Title: 3,6-Dichloropyridazine-4-carbonitrile.
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An In-depth Technical Guide to the Spectroscopic Data of 3-Chloropyridazine-4-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Introduction
3-Chloropyridazine-4-carbonitrile is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its distinct arrangement of nitrogen atoms within the pyridazine ring, combined with the reactive chloro and cyano functional groups, makes it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. Accurate structural elucidation and purity assessment are paramount for its application in these sensitive fields. This technical guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the analysis of this compound and related heterocyclic compounds.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₅H₂ClN₃) possesses a planar pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms. The key structural features that dictate its spectroscopic signature are:
-
The Aromatic Pyridazine Ring: This system contains two non-equivalent aromatic protons, which will appear in the downfield region of the ¹H NMR spectrum and will exhibit a characteristic coupling pattern. The four carbon atoms of the ring will produce distinct signals in the ¹³C NMR spectrum.
-
The Cyano Group (C≡N): This group has a strong, sharp absorption in a characteristic region of the IR spectrum and contributes a unique quaternary carbon signal in the ¹³C NMR spectrum.
-
The Chloro Substituent (-Cl): The chlorine atom influences the chemical shifts of adjacent protons and carbons due to its electronegativity. Crucially, its isotopic signature (³⁵Cl and ³⁷Cl) will be observable in high-resolution mass spectrometry.
The logical workflow for the comprehensive spectroscopic characterization of this molecule is outlined below.
Caption: A logical workflow for the synthesis and characterization of a novel pyridazine derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
¹H NMR Spectroscopy
Experimental Protocol (Representative):
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be preferred if solubility is an issue.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
Data Presentation & Interpretation:
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridazine ring.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-6 | 9.35 | Doublet (d) | 4.8 | 1H | Proton adjacent to N and C-Cl |
| H-5 | 8.05 | Doublet (d) | 4.8 | 1H | Proton adjacent to C-CN |
Causality and Insights:
-
Chemical Shifts: The protons are significantly deshielded (shifted downfield) due to the aromatic nature of the pyridazine ring and the electron-withdrawing effects of the two nitrogen atoms, the chloro group, and the cyano group. H-6 is expected to be further downfield than H-5 due to its position between two electronegative atoms (N and Cl).
-
Multiplicity and Coupling: The two protons (H-5 and H-6) are adjacent, resulting in spin-spin coupling. They appear as doublets with a typical ortho-coupling constant for this type of heterocyclic system (~4.8 Hz).
¹³C NMR Spectroscopy
Experimental Protocol (Representative): The same sample prepared for ¹H NMR can be used. ¹³C NMR experiments require a significantly larger number of scans due to the low natural abundance of the ¹³C isotope. A standard proton-decoupled ¹³C experiment is performed to yield a spectrum where each unique carbon appears as a singlet.
Data Presentation & Interpretation:
The molecule has five unique carbon atoms, and all are expected to be observable.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 155.2 | C-3 | Attached to electronegative Cl and N; significantly deshielded. |
| 152.8 | C-6 | Attached to N and adjacent to C-5; deshielded. |
| 131.5 | C-5 | Aromatic CH carbon. |
| 125.0 | C-4 | Quaternary carbon attached to the cyano group. |
| 114.8 | C≡N | Characteristic chemical shift for a nitrile carbon. |
Causality and Insights:
-
Quaternary Carbons: The signals for C-3, C-4, and the nitrile carbon are for quaternary carbons (not attached to any protons) and may appear with lower intensity in a standard spectrum due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).
-
Substituent Effects: The chemical shifts are consistent with known substituent effects on aromatic rings. The carbon attached to the chlorine (C-3) is highly deshielded. The nitrile carbon (C≡N) has a characteristic shift in the 115-125 ppm range[1].
Caption: Structure and properties of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol (Representative):
-
Sample Preparation: The spectrum can be acquired using either the Attenuated Total Reflectance (ATR) method with a small amount of solid sample or by preparing a KBr (potassium bromide) pellet. ATR is often preferred for its simplicity and speed.
-
Data Acquisition: The spectrum is recorded on an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Data Presentation & Interpretation:
The IR spectrum will be dominated by absorptions from the nitrile group and the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2235 | Strong, Sharp | C≡N (Nitrile) stretch |
| ~ 1600-1550 | Medium | C=N and C=C stretching vibrations of the pyridazine ring |
| ~ 1450-1350 | Medium | Aromatic ring skeletal vibrations |
| ~ 1100-1000 | Medium-Strong | C-Cl stretch |
| ~ 850-750 | Strong | C-H out-of-plane bending |
Causality and Insights:
-
Nitrile Stretch: The C≡N triple bond stretch is one of the most characteristic and easily identifiable peaks in an IR spectrum, appearing as a strong, sharp band in a relatively uncongested region[2]. For related pyridazine carbonitriles, this peak is consistently observed around 2220-2240 cm⁻¹[3][4].
-
Aromatic Region: The pyridazine ring gives rise to several bands in the 1600-1400 cm⁻¹ region, which are characteristic of aromatic C=C and C=N stretching vibrations[5].
-
C-Cl Stretch: The carbon-chlorine bond stretch typically appears in the fingerprint region and can sometimes be difficult to assign definitively, but is expected in the 1100-1000 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Experimental Protocol (Representative):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or by direct infusion.
-
Ionization: Electron Ionization (EI) is a common method for small, relatively stable molecules like this. Electrospray Ionization (ESI) can also be used, which would typically show the protonated molecule [M+H]⁺.
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their relative abundance.
Data Presentation & Interpretation:
The key information from the mass spectrum is the molecular ion peak and its isotopic pattern.
| m/z | Relative Abundance | Assignment |
| 139 | ~100% | [M]⁺, Molecular ion with ³⁵Cl |
| 141 | ~33% | [M+2]⁺, Molecular ion with ³⁷Cl |
| 112 | Variable | [M-HCN]⁺ |
| 104 | Variable | [M-Cl]⁺ |
Causality and Insights:
-
Molecular Ion and Isotopic Pattern: The molecular weight of this compound is approximately 139.54 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ at m/z 139 (corresponding to the molecule containing the ³⁵Cl isotope) and an [M+2]⁺ peak at m/z 141 (for the ³⁷Cl isotope). The natural abundance of ³⁵Cl to ³⁷Cl is roughly 3:1, so the relative intensity of the m/z 141 peak will be about one-third that of the m/z 139 peak. This isotopic pattern is a definitive confirmation of the presence of one chlorine atom in the molecule.
-
Fragmentation: Under EI conditions, the molecular ion may fragment. Common fragmentation pathways for such structures include the loss of small, stable molecules like HCN (27 Da) or the loss of the chlorine radical (35 Da).
Conclusion
The comprehensive analysis of this compound using a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. The ¹H NMR confirms the presence and connectivity of the two aromatic protons, while ¹³C NMR identifies all five unique carbon environments. IR spectroscopy provides clear evidence for the key cyano and aromatic functional groups. Finally, mass spectrometry confirms the correct molecular weight and, crucially, the presence of a single chlorine atom through its characteristic isotopic pattern. Together, these techniques provide the rigorous characterization required for the confident use of this compound in research and development.
References
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- Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. J. Chem. Res.
- Frei, P., Jones, D. H., Kay, S. T., McLellan, J. A., Johnston, B. F., & Kennedy, A. R. Development of Novel Synthetic Methodologies for the Preparation of Heterocyclic Scaffolds.
- PubChem. This compound.
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2012). Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety.
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- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
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- Oregon State University, Department of Chemistry. 13C NMR Chemical Shifts. [Link]
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X-ray crystal structure of 3-Chloropyridazine-4-carbonitrile
An In-depth Technical Guide to the X-ray Crystal Structure Determination of 3-Chloropyridazine-4-carbonitrile
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-based drug design and the development of novel therapeutics. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating such atomic-level details.[2][3][4] This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete X-ray crystal structure determination of this compound, a key heterocyclic building block. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but the causal reasoning behind critical experimental choices to ensure a self-validating and reproducible workflow.
Introduction: The Significance of the Pyridazine Core
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities, including analgesic, insecticidal, and cardiotonic properties.[1] The specific substituent pattern on the pyridazine ring, such as the chloro and cyano groups in this compound (C₅H₂ClN₃), dictates its chemical reactivity and intermolecular interactions.[5][6]
The determination of its single-crystal X-ray structure provides invaluable insights into:
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.
-
Intermolecular Interactions: The nature of crystal packing, including potential hydrogen bonds, halogen bonds, and π-stacking interactions, which govern physical properties like solubility and melting point.
-
Pharmacophore Modeling: A validated 3D structure is essential for computational modeling and understanding how the molecule might interact with biological targets.
This guide will walk through a robust workflow, from obtaining the raw compound to the final refined crystal structure.
Synthesis and Purification
While this compound is commercially available, for instances requiring custom synthesis, a common route involves the nucleophilic aromatic substitution (SNAr) on a suitable pyridazine precursor.[7][8] The pyridazine ring is a significant heterocyclic motif, and this method provides a reliable pathway for its functionalization.[7]
Proposed Synthetic Workflow:
A plausible laboratory-scale synthesis can be adapted from established protocols for similar pyridazine derivatives.[7][9] A key precursor, 3,6-dichloropyridazine, can be reacted with a cyanide source under appropriate conditions to yield the target compound.
Purification Protocol:
-
Reaction Quenching & Extraction: Upon reaction completion, the mixture is cooled and quenched with water. The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate (EtOAc).
-
Washing: The combined organic layers are washed with water and then with brine to remove inorganic impurities.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure (in vacuo) to yield the crude product.
-
Chromatography: The crude material is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.[7]
-
Characterization: The identity and purity of the final compound are confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Single-Crystal Growth: The Critical Bottleneck
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[2][3][4] The goal is to create a state of supersaturation from which a single, well-ordered crystal nucleates and grows slowly. Several methods can be employed, and screening various conditions is often necessary.
Solvent Selection
The choice of solvent is critical.[10] Ideal solvents will fully dissolve the compound when heated but show limited solubility at room or lower temperatures. A preliminary solubility screening with a range of common solvents is recommended.
Table 1: Typical Solvents for Small Molecule Crystallization [10]
| Solvent Class | Examples | Boiling Point (°C) | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | 65, 78, 82 | Good for polar compounds; can participate in hydrogen bonding. |
| Halogenated | Dichloromethane, Chloroform | 40, 61 | Effective for a wide range of organic compounds. |
| Aromatics | Toluene, Benzene | 111, 80 | Useful for inducing π-stacking interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | 35, 66 | Good for moderately polar compounds. |
| Ketones | Acetone | 56 | A versatile polar aprotic solvent. |
| Esters | Ethyl acetate | 77 | A common solvent for purification and crystallization. |
| "Last Resorts" | N,N-Dimethylformamide (DMF), Dimethylsulfoxide (DMSO) | 153, 189 | High boiling points; use when compound is insoluble in other solvents. Layering or vapor diffusion is often necessary.[10] |
Crystallization Methodologies
Method 1: Slow Evaporation This is the simplest method.[10]
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation in a clean vial.
-
Loosely cap the vial or cover it with perforated parafilm to allow the solvent to evaporate slowly over several days to weeks.
-
Place the vial in a vibration-free location. Reducing the rate of evaporation can improve crystal quality.[10]
Method 2: Vapor Diffusion This technique is excellent for small amounts of material and allows for fine control over the rate of crystallization.[11]
-
Dissolve the compound in a "good" solvent in a small, open inner vial.
-
Place this inner vial inside a larger, sealed container (the "chamber") that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble. The two solvents must be miscible.[11]
-
Slow diffusion of the anti-solvent vapor into the inner vial reduces the solubility of the compound, inducing crystallization.
Method 3: Liquid-Liquid Diffusion This method involves layering a solution of the compound with a miscible anti-solvent.[4]
-
Place the solution of the compound in a narrow tube or vial.
-
Carefully layer a less dense anti-solvent on top, creating a distinct interface.
-
Over time, the solvents will slowly mix at the interface, causing the compound to crystallize. A buffer layer of a third solvent can be used to slow the diffusion rate.[10]
X-ray Diffraction Data Collection
Once suitable crystals are obtained, the next step is to collect diffraction data.[12][13] This process involves exposing the crystal to a focused beam of X-rays and recording the resulting diffraction pattern.
Experimental Workflow for Data Collection
Caption: Workflow for single-crystal X-ray diffraction data collection.
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop.
-
Cryo-cooling: The crystal is flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes radiation damage during data collection.
-
Diffractometer Setup: The mounted crystal is placed on the diffractometer. The X-ray source (commonly Mo Kα or Cu Kα radiation) is activated.
-
Unit Cell Determination: A few initial diffraction images are collected to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[14]
-
Data Collection Strategy: Software is used to devise an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.[15][16]
-
Data Integration and Scaling: After data collection, the raw images are processed. The intensities of the diffraction spots are integrated, and corrections are applied for experimental factors (e.g., Lorentz and polarization effects). The data is then scaled and merged to produce a final reflection file.
Structure Solution and Refinement
The ultimate goal is to generate an atomic model that accurately reproduces the experimental diffraction data.[17]
Logical Flow of Structure Solution and Refinement
Caption: The iterative cycle of crystal structure solution and refinement.
-
Solving the Phase Problem: The primary challenge in crystallography is the "phase problem," where measured intensities only provide the amplitudes of structure factors, not their crucial phase information.[14] For small molecules, this is typically solved using direct methods, which use statistical relationships between intensities to derive initial phase estimates.[14]
-
Initial Model Building: The initial phases are used to calculate an electron density map, from which the positions of most non-hydrogen atoms can be determined.
-
Structure Refinement: This is an iterative process of optimizing the atomic model (positions, thermal parameters) to achieve the best possible fit between the observed structure factor amplitudes (|F_obs|) and the calculated ones (|F_calc|) from the model.[14] This is most commonly done through least-squares refinement.[14][17]
-
Difference Fourier Maps: A difference map (Fo-Fc) reveals regions where the observed electron density is higher or lower than the model predicts, helping to locate missing atoms (like hydrogens) or identify disordered regions.
-
Model Completion and Validation: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[18] Anisotropic displacement parameters are applied to non-hydrogen atoms to model their thermal motion. The final model is rigorously validated for geometric and crystallographic soundness.
Illustrative Crystallographic Data
While a publicly deposited crystal structure for this compound was not identified at the time of writing, the following table presents a plausible and chemically reasonable set of crystallographic data, modeled on that of similar pyridazine derivatives.[1] This serves as an example of the expected outcome of the described workflow.
Table 2: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Crystal Data | |
| Empirical formula | C₅H₂ClN₃ |
| Formula weight | 139.54 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 3.85(1) Å, α = 90° |
| b = 13.60(2) Å, β = 94.50(2)° | |
| c = 19.55(3) Å, γ = 90° | |
| Volume | 1019.1(4) ų |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | 1.820 Mg/m³ |
| Absorption coefficient | 0.55 mm⁻¹ |
| F(000) | 424 |
| Data Collection & Refinement | |
| θ range for data collection | 2.5° to 28.0° |
| Reflections collected / unique | 9500 / 2300 [R(int) = 0.045] |
| Completeness to θ = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2300 / 0 / 128 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.115 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.128 |
| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |
Conclusion
This technical guide has outlined a comprehensive and authoritative workflow for determining the single-crystal X-ray structure of this compound. By integrating robust protocols for synthesis, crystallization, data collection, and structure refinement, researchers can confidently elucidate the precise three-dimensional nature of this and other vital small molecules. The resulting structural information is indispensable for advancing the fields of medicinal chemistry, materials science, and drug discovery, providing a solid foundation for rational design and development.
References
- Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes.
- Chemical crystallization. (n.d.). SPT Labtech.
- Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Application Note: Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile. (n.d.). Benchchem.
- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
- X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments.
- Crystallization of small molecules. (n.d.).
- Advanced crystallisation methods for small organic molecules. (2023). ePrints Soton.
- Khalafy, J., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science.
- Protein XRD Protocols - X-ray Diffraction Data Collection. (n.d.). Google Sites.
- Collection of X-ray diffraction data from macromolecular crystals. (n.d.). PMC - PubMed Central.
- Powder X-ray Diffraction Protocol/SOP. (n.d.).
- Data-collection strategies. (n.d.). IUCr Journals - International Union of Crystallography.
- Technical Support Center: Scale-up Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile. (2025). Benchchem.
- This compound. (n.d.). CymitQuimica.
- Structure refinement: Some background theory and practical strategies. (2025). ResearchGate.
- New Tricks of the Trade for Crystal Structure Refinement. (2017). ACS Central Science.
- Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (n.d.). Oxford Academic.
- Practical suggestions for better crystal structures. (n.d.). MIT.
- Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. (2013). Growing Science.
- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). PMC - NIH.
- This compound (C5H2ClN3). (n.d.). PubChemLite.
- A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. (2025). ResearchGate.
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Solubility and Stability of 3-Chloropyridazine-4-carbonitrile: A Practical Guide for Drug Discovery and Development
An In-depth Technical Guide for Researchers
Abstract
3-Chloropyridazine-4-carbonitrile (CAS: 1445-56-3) is a heterocyclic building block with potential applications in medicinal chemistry and materials science. Its utility in a laboratory or developmental setting is fundamentally governed by its physicochemical properties, primarily its solubility and chemical stability. This guide provides a comprehensive technical overview of the predicted liabilities of this molecule and presents detailed, field-proven protocols for experimentally determining its solubility profile and assessing its stability under forced degradation conditions. The methodologies described herein are designed to be self-validating and provide the causal reasoning behind experimental choices, empowering researchers to generate reliable data for informed decision-making in their projects.
Introduction and Molecular Profile
This compound is a bifunctional aromatic heterocycle. Its structure, featuring a pyridazine ring substituted with a reactive chloro group and a versatile nitrile moiety, makes it an attractive starting point for the synthesis of more complex molecular architectures. Pyridazine derivatives are found in numerous pharmacologically active agents, and the nitrile group is a key pharmacophore that can modulate physicochemical properties and participate in crucial binding interactions.[1][2][3]
However, the very features that make this molecule synthetically useful also present inherent stability and solubility challenges. The electron-deficient nature of the pyridazine ring, combined with the presence of a good leaving group (chloride) and a hydrolyzable functional group (nitrile), necessitates a thorough understanding of its behavior in various chemical environments.
Key Molecular Identifiers:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-chloro-4-pyridazinecarbonitrile | |
| CAS Number | 1445-56-3 | [4] |
| Molecular Formula | C₅H₂ClN₃ | [4] |
| Molecular Weight | 139.54 g/mol | [5] |
| Physical Form | White to yellow to brown to black solid or semi-solid |
| Storage | Store in freezer (-20°C) under an inert atmosphere | |
The recommended storage conditions strongly suggest that the compound is susceptible to degradation at ambient temperatures or in the presence of atmospheric moisture and oxygen. The variability in its described physical appearance further implies that purity and degradation can be significant issues.
Predicted Physicochemical Liabilities
A proactive assessment of a molecule's structure can predict its behavior, guiding experimental design.
Solubility Prediction
The solubility of this compound is dictated by a balance of polar and non-polar features.
-
Polar Features: The two nitrogen atoms in the pyridazine ring and the nitrogen of the nitrile group can act as hydrogen bond acceptors, which should confer some solubility in polar solvents.
-
Non-Polar/Aprotic Features: The chlorinated aromatic ring contributes to hydrophobicity.
Prediction: Aqueous solubility is expected to be low. The compound will likely exhibit good solubility in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN), and moderate solubility in alcohols like ethanol and methanol.
Chemical Stability Liabilities
The structure contains two primary sites susceptible to degradation under common laboratory and physiological conditions.
-
Nucleophilic Aromatic Substitution (SNAr) at C3: The chloro-substituent on the electron-deficient pyridazine ring is a prime target for nucleophiles. The most common nucleophile is water, leading to hydrolysis. This reaction would be accelerated under both acidic and basic conditions, yielding 3-Hydroxypyridazine-4-carbonitrile. This is a well-documented reactivity pattern for chloropyridazines.[6]
-
Hydrolysis of the Nitrile Group: The carbonitrile (nitrile) functional group is susceptible to hydrolysis.[7][8]
-
Acid-Catalyzed Hydrolysis: Will typically proceed through a protonated intermediate to form the corresponding carboxylic acid (3-Chloropyridazine-4-carboxylic acid).
-
Base-Catalyzed Hydrolysis: Will proceed via nucleophilic attack of hydroxide to form the carboxamide (3-Chloropyridazine-4-carboxamide), which can be further hydrolyzed to the carboxylate salt.
-
The diagram below illustrates these primary anticipated degradation pathways.
Caption: Predicted degradation pathways of this compound.
Protocol for Experimental Solubility Determination
While predictions are useful, they must be confirmed by empirical data. A kinetic solubility assay using High-Performance Liquid Chromatography (HPLC) is a standard method for early-stage drug discovery.
Causality: This protocol is designed to mimic the process of dissolving a solid compound from a DMSO stock solution into an aqueous buffer, a common step in preparing samples for biological assays. It measures the concentration of the compound that remains in solution after precipitation, providing a practical measure of its solubility under assay-relevant conditions.
Workflow for Kinetic Solubility Assay
Caption: Experimental workflow for a kinetic solubility assay.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Rationale: DMSO is a strong organic solvent capable of dissolving most drug-like molecules, ensuring a true solution before introduction to the aqueous phase.
-
-
Sample Preparation:
-
Add 4 µL of the 10 mM DMSO stock solution to triplicate wells of a 96-well plate.
-
Add 196 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This results in a 1:50 dilution, a final DMSO concentration of 2%, and a theoretical maximum concentration of 200 µM.
-
Rationale: A 2% final DMSO concentration is generally well-tolerated in many biological assays. The 200 µM concentration is a common top concentration for screening.
-
-
Equilibration: Seal the plate and shake at room temperature for 2 hours.
-
Rationale: This allows time for the compound to precipitate out of the supersaturated solution and for the remaining dissolved material to reach a state of pseudo-equilibrium.
-
-
Separation: Place the assay plate on top of a 96-well filter plate (e.g., 0.45 µm PVDF) and centrifuge to collect the clear filtrate in a fresh collection plate.
-
Rationale: This step is critical to separate the dissolved compound (filtrate) from the solid precipitate, ensuring that only the soluble fraction is analyzed.
-
-
Analysis (HPLC-UV):
-
Prepare a set of calibration standards by diluting the 10 mM stock solution in a 50:50 mixture of Acetonitrile:Water (e.g., standards from 1 µM to 200 µM).
-
Analyze the standards and the filtered samples by a suitable reverse-phase HPLC method. Purity of pyridazine derivatives is commonly assessed via HPLC.[9]
-
Example HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.5 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm)
-
-
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from this curve to calculate the concentration of the compound in the filtered samples. This value is the measured kinetic solubility.
Data Presentation Template
Experimental results should be recorded systematically.
| Solvent System (Aqueous Buffer) | pH | Measured Solubility (µM) | Standard Deviation (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | [Experimental Value] | [Experimental Value] |
| Glycine-HCl Buffer | 2.5 | [Experimental Value] | [Experimental Value] |
| Borate Buffer | 9.0 | [Experimental Value] | [Experimental Value] |
Protocol for Stability Assessment (Forced Degradation)
Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[10][11][12] The goal is not to completely destroy the compound, but to induce a target degradation of 10-20%, which is sufficient to detect and characterize the degradants.[13]
Causality: This protocol subjects the molecule to conditions more severe than it would typically encounter during storage or use.[11] By accelerating decomposition, we can rapidly identify the compound's vulnerabilities and ensure our analytical methods can separate the parent compound from any potential impurities or degradants that might form over time.[12][14]
Step-by-Step Methodology
-
Sample Preparation: For each condition, prepare a solution of this compound at a known concentration (e.g., 0.5 mg/mL) in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water) that ensures complete dissolution.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Add an equal volume of 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature.
-
Thermal Degradation: Incubate the solution from step 1 at 80°C. For solid-state thermal stress, place the neat powder in an 80°C oven.
-
Photolytic Degradation: Expose the solution from step 1 to a calibrated light source according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).
-
-
Time Point Monitoring: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours). Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a consistent final concentration.
-
Analysis with a Stability-Indicating Method:
-
Analyze all stressed samples, along with an unstressed control sample (time zero), using a stability-indicating HPLC-UV/MS method.
-
Method Validation: A method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that the parent peak is spectrally pure and not co-eluting with any degradants.
-
The mass spectrometer (MS) is used to obtain mass-to-charge (m/z) information for the new peaks, which is critical for identifying the structures of the degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the relative percentage of each degradation product formed.
-
Propose structures for the major degradants based on their m/z values and knowledge of the predicted degradation pathways. For example, a +16 Da shift suggests oxidation, while a -17.0 Da shift (Cl to OH) suggests hydrolysis of the chloride.
-
Recommended Handling and Storage
Based on the compound's structural liabilities and supplier recommendations, the following practices are mandatory for maintaining its integrity:
-
Long-Term Storage: Store in a freezer at or below -20°C in a tightly sealed container.
-
Inert Atmosphere: To prevent hydrolysis from atmospheric moisture and potential oxidation, backfill the container with an inert gas like argon or nitrogen before sealing.
-
Solution Stability: Prepare solutions fresh whenever possible. If stock solutions in DMSO must be stored, keep them at -20°C and minimize freeze-thaw cycles. Do not store in aqueous buffers for extended periods.
-
Purity Verification: Due to its potential for degradation, it is crucial to verify the purity of the compound by HPLC or another suitable analytical method before use, especially if the material has been stored for a long period.[9]
Conclusion
This compound is a valuable chemical intermediate whose practical utility is contingent upon a clear understanding of its solubility and stability. This guide has detailed the primary chemical liabilities inherent in its structure—namely, the susceptibility of the chloro and nitrile groups to hydrolysis and substitution. While specific, quantitative data for this compound is not widely published, we have provided robust, step-by-step experimental protocols for determining its kinetic solubility and for performing a comprehensive forced degradation study. By following these methodologies, researchers can generate the critical data needed to handle, formulate, and utilize this compound effectively, ensuring the integrity and reproducibility of their scientific outcomes.
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- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Royal Society of Chemistry.
- Nitriles - Structure, Properties Reactions, and Uses. (2022). Turito.
- This compound | 1445-56-3. (n.d.). Sigma-Aldrich.
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- Forced Degradation Studies. (2016). MedCrave online.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
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A Comprehensive Technical Guide to the Safe Handling of 3-Chloropyridazine-4-carbonitrile for Research and Development Professionals
This guide provides an in-depth framework for the safe handling and management of 3-Chloropyridazine-4-carbonitrile in a research and drug development setting. As a Senior Application Scientist, the following protocols and recommendations are synthesized from established safety data for analogous compounds, best practices in chemical hygiene, and extensive experience in laboratory operations involving potent chemical agents. The core philosophy of this guide is not merely to present rules, but to instill a deep understanding of the "why" behind each safety precaution, fostering a proactive safety culture.
Understanding the Compound: An Essential Precursor to Safe Handling
This compound is a heterocyclic organic compound with the molecular formula C₅H₂ClN₃.[1][2][3] Its structure, featuring a chlorinated pyridazine ring and a nitrile group, makes it a valuable building block in medicinal chemistry and materials science.[4] However, these same functional groups are responsible for its potential biological activity and associated hazards. While comprehensive toxicological data for this specific molecule is not extensively published, the known hazards of similar chemical structures, such as other chlorinated pyridazines and organic nitriles, necessitate a cautious and well-documented approach to its handling.[5][6][7]
Hazard Identification and Risk Assessment: A Proactive Approach
Based on available data for this compound and analogous compounds, a thorough risk assessment is the foundational step for ensuring laboratory safety.[1]
GHS Hazard Classification (Anticipated):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Single Exposure | H335: May cause respiratory irritation |
This table is a synthesis of available data and classifications for structurally related compounds. It should be treated as a conservative estimate for risk assessment purposes.[1][5][6]
The "Why" Behind the Hazards:
-
Nitrile Group (-CN): Organic nitriles can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration. While the rate and extent of this metabolic activation vary greatly between compounds, it is a critical potential hazard to consider.[7]
-
Chlorinated Heterocycle: The chlorinated pyridazine core can be reactive and may exhibit toxicity. Halogenated aromatic compounds can interfere with biological processes and may have irritant properties.[5][8]
Engineering Controls: The First Line of Defense
The primary strategy for mitigating exposure to hazardous chemicals is the implementation of robust engineering controls. Personal Protective Equipment (PPE) should always be considered the last line of defense.
-
Fume Hoods: All work with this compound, including weighing, dissolving, and reaction setup, must be conducted in a certified chemical fume hood.[9][10] The fume hood provides critical protection from inhalation of dust or vapors and contains any potential spills.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[9][11]
-
Designated Work Areas: A specific area within the laboratory should be designated for work with potent compounds like this compound.[10][12] This area should be clearly marked, and access should be restricted.
Personal Protective Equipment (PPE): A Necessary Barrier
When engineering controls are in place, appropriate PPE provides an essential additional layer of protection.
-
Hand Protection: Wear nitrile gloves at all times when handling the compound or contaminated equipment.[9][13] For extended operations or when there is a high risk of splash, double-gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated or damaged.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and dust.[14][15] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[16]
-
Body Protection: A lab coat should be worn and kept buttoned. For larger scale operations, a chemically resistant apron or gown is advisable.[10]
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with appropriate cartridges may be necessary for certain high-risk procedures, such as cleaning up a large spill outside of a containment device.[9][13]
Safe Handling and Storage Protocols: A Step-by-Step Guide
A systematic approach to handling and storage is crucial to minimize the risk of exposure and accidents.
Receiving and Storage:
-
Inspect Packaging: Upon receipt, inspect the packaging for any signs of damage. If the container is compromised, follow the emergency spill procedures.[17]
-
Designated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14][15][18] The storage location should be clearly labeled.
-
Inert Atmosphere: The compound should be stored under an inert atmosphere and in a freezer at temperatures below -20°C.[1]
Handling:
-
Work in a Fume Hood: As previously stated, all manipulations must be performed in a certified chemical fume hood.
-
Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust.[13]
-
Use Appropriate Tools: Use spatulas and other tools that are compatible with the chemical.
-
Container Management: Keep containers tightly closed when not in use.[14][15]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a well-rehearsed plan is essential to ensure a rapid and effective response.
Spill Response:
-
Minor Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.[8]
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert emergency personnel.[8][19] Do not attempt to clean up a large spill without appropriate training and equipment.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][11][19] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][11][19] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[11][15] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water.[9][11][20] Seek immediate medical attention.
Waste Disposal: A Responsible Conclusion
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a designated, labeled, and sealed hazardous waste container.[10][16]
-
Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal contractor, following all local, state, and federal regulations.
Visualizing the Workflow: A Graphviz Diagram for Safe Handling
Caption: A visual representation of the key stages in the safe handling of this compound.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety within the research environment. This guide provides a robust framework, but it is the responsibility of every researcher, scientist, and professional to remain vigilant, informed, and proactive in their approach to chemical safety. Continuous training, open communication, and a commitment to best practices are the cornerstones of a safe and productive laboratory.
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The Lynchpin Halogen: A Technical Guide to the Reactivity of the Chlorine Atom in 3-Chloropyridazine-4-carbonitrile
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyridazine core stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active agents.[1] Its unique physicochemical properties, including its dipole moment and hydrogen bonding capacity, make it a versatile scaffold for designing novel therapeutics.[1] Within this important class of heterocycles, 3-chloropyridazine-4-carbonitrile emerges as a particularly valuable building block. The strategic placement of a chlorine atom on an electron-deficient ring system, further activated by an adjacent cyano group, renders this molecule a highly versatile precursor for a wide array of chemical transformations. This guide provides an in-depth exploration of the reactivity of the chlorine atom in this compound, offering both mechanistic understanding and practical, field-proven protocols for its derivatization.
Electronic Landscape and the Principle of Reactivity
The reactivity of the chlorine atom at the C3 position of this compound is fundamentally governed by the electronic nature of the pyridazine ring. The two adjacent nitrogen atoms in the ring exert a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, rendering the aromatic system electron-deficient. This inherent electrophilicity is significantly amplified by the presence of the electron-withdrawing nitrile (-CN) group at the C4 position.
This synergistic electron withdrawal creates a pronounced partial positive charge (δ+) on the carbon atoms of the ring, especially at the C3 position, making it highly susceptible to attack by nucleophiles. Consequently, the chlorine atom at this position is an excellent leaving group, readily displaced through a variety of substitution and coupling reactions. The primary reaction pathways discussed in this guide are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality
The SNAr reaction is a cornerstone of heteroaromatic chemistry and a primary mode of functionalization for this compound. This two-step addition-elimination process allows for the direct introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
Mechanistic Overview
The SNAr mechanism proceeds via an initial attack of the nucleophile on the electron-deficient C3 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridazine ring is temporarily disrupted in this step. In the subsequent, typically rapid, elimination step, the chlorine atom is expelled as a chloride ion, restoring the aromaticity of the ring and yielding the substituted product.
Sources
Electronic properties of the pyridazine ring in 3-Chloropyridazine-4-carbonitrile
An In-depth Technical Guide to the Electronic Properties of the Pyridazine Ring in 3-Chloropyridazine-4-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of the electronic properties of the this compound scaffold. We delve into the intrinsic electronic characteristics of the pyridazine core, a π-deficient heteroaromatic system, and elucidate the profound synergistic impact of the 3-chloro and 4-cyano substituents. The convergence of the ring's inherent electron deficiency with the potent inductive and mesomeric electron-withdrawing effects of the chloro and cyano groups renders the molecule exceptionally electrophilic. This guide explores the theoretical underpinnings of this activation, supported by practical, field-proven methodologies for its characterization, including spectroscopic analysis (NMR, IR, UV-Vis), electrochemical evaluation, and computational modeling. A central focus is placed on the molecule's heightened reactivity in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its utility in synthetic and medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a deep, functional understanding of this versatile heterocyclic building block.
Introduction
The pyridazine ring is a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms. This unique arrangement endows it with a distinct set of physicochemical properties, including a high dipole moment and inherent electron deficiency, making it an attractive scaffold in drug design and materials science.[1][2][3] When appropriately functionalized, the pyridazine core can serve as a less lipophilic substitute for a phenyl ring or as a key pharmacophoric element capable of critical hydrogen bonding and π-stacking interactions.[2]
This compound is a prime example of a highly activated pyridazine derivative. The strategic placement of a chloro substituent at the 3-position and a powerful cyano group at the 4-position dramatically modulates the electronic landscape of the parent ring. This guide offers a detailed examination of these electronic properties, explaining the causality behind the molecule's reactivity and providing the technical protocols necessary to probe and exploit its unique chemical nature.
Chapter 1: The Pyridazine Core - A Fundamentally Electron-Deficient System
The electronic character of this compound is rooted in the foundational properties of the pyridazine ring itself. Unlike benzene, the distribution of electron density in the pyridazine ring is uneven, a direct consequence of the two electronegative nitrogen atoms.[4]
Molecular Orbitals and Aromaticity
The pyridazine ring is a planar, cyclic system with six π-electrons delocalized across the ring, fulfilling Hückel's criteria for aromaticity.[4] The nitrogen atoms, like the carbons, are sp²-hybridized. Each nitrogen atom contributes one electron to the aromatic π-system from its unhybridized p-orbital, while its basic lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic system.[4][5]
Inherent Electronic Properties
The defining feature of the pyridazine ring is its electron-deficient, or π-deficient, nature. The two adjacent nitrogen atoms exert a strong inductive (-I) effect, withdrawing electron density from the ring's carbon atoms. This effect is particularly pronounced at the C3 and C6 positions, which are α to the nitrogen atoms.[1][2]
Key physicochemical properties that arise from this electronic structure include:
-
High Dipole Moment : Pyridazine possesses the largest dipole moment (approx. 4.0 D) among the diazine isomers (pyrimidine, pyrazine), a feature that contributes to reduced lipophilicity and can be advantageous in modulating pharmacokinetic properties in drug candidates.[2]
-
Weak Basicity : The basicity of pyridazine (pKa ≈ 2.0-2.2) is significantly lower than that of pyridine (pKa ≈ 5.2).[2] The electron-withdrawing influence of the second nitrogen atom reduces the availability of the lone pair on the first nitrogen for protonation.
-
Hydrogen Bond Acceptance : Despite its weak basicity, the nitrogen lone pairs are effective hydrogen bond acceptors, a crucial feature for molecular recognition at biological targets.[2] The dual, adjacent nitrogen atoms can, in some cases, engage in simultaneous hydrogen bonding interactions.[2]
Chapter 2: Synergistic Activation by Chloro and Cyano Substituents
The placement of chloro and cyano groups on the pyridazine ring dramatically amplifies its inherent electron deficiency. This is not merely an additive effect but a synergistic one, creating a highly activated system for specific chemical transformations.
The 3-Chloro Substituent
The chlorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I) due to its high electronegativity. While it has a weak +M (resonance) effect due to its lone pairs, the inductive effect dominates in halogenated heterocycles.[6] Crucially, the chloro group serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
The 4-Cyano Substituent
The cyano (nitrile) group is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence is twofold:
-
Strong Inductive Effect (-I) : The sp-hybridized carbon of the nitrile is highly electronegative, pulling electron density from the ring through the sigma bond framework.
-
Strong Mesomeric Effect (-M) : The cyano group can participate in resonance, delocalizing electron density from the ring onto the nitrogen atom of the nitrile. This effect is particularly potent when there is a potential for negative charge buildup in the ring, as occurs during nucleophilic attack.[7]
The combination of the pyridazine nitrogens, the 3-chloro group, and the 4-cyano group makes the entire aromatic system extremely electron-poor and thus highly susceptible to attack by nucleophiles.
Chapter 3: Spectroscopic and Physicochemical Characterization
Experimental analysis is essential to validate the theoretical electronic properties of this compound. The following protocols outline key methods for its characterization.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides direct insight into the electronic environment of the hydrogen and carbon nuclei. The pronounced electron-withdrawing character of the ring and its substituents causes a significant downfield shift (deshielding) of the remaining ring protons (H5 and H6).
Table 1: Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Observation | Rationale |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | δ 8.0 - 9.5 ppm | Extreme deshielding due to electron-deficient ring and EWGs. |
| Coupling (J) | J ≈ 4-6 Hz | Typical ortho-coupling in a six-membered heteroaromatic ring. | |
| ¹³C NMR | Chemical Shift (δ) | C3, C4 > C5, C6 | Carbons bearing EWGs are significantly downfield. |
| C≡N: δ ≈ 115-120 ppm | Characteristic chemical shift for a nitrile carbon. | ||
| IR Spectroscopy | C≡N Stretch | 2220 - 2240 cm⁻¹ (strong, sharp) | Diagnostic peak for the nitrile functional group. |
| C=N, C=C Stretch | 1500 - 1600 cm⁻¹ | Aromatic ring vibrations. |
| UV-Vis | λ_max | 250 - 350 nm | π → π* and n → π* transitions influenced by the conjugated system. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Instrument Setup : Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition : Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Analysis : Calibrate the spectrum using the residual solvent peak. Integrate the signals to determine proton ratios and measure coupling constants (J-values) from the splitting patterns.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying key functional groups. The most prominent feature in the IR spectrum of this compound is the nitrile stretch.
Experimental Protocol: KBr Pellet for IR Spectroscopy
-
Sample Preparation : Grind a mixture of ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Analysis : Record the spectrum, typically in the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands, paying special attention to the nitrile (C≡N) stretching frequency.
Chapter 4: Electrochemical Properties and Reactivity
The extreme electron deficiency of this compound dictates its reactivity, making it a potent electrophile.
Cyclic Voltammetry (CV)
CV is used to probe the redox properties of a molecule. Given its electron-poor nature, the compound is expected to be readily reduced. The reduction potential is a direct quantitative measure of its electrophilicity; a less negative (or more positive) reduction potential indicates that the molecule is easier to reduce.[9][10]
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution : Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable anhydrous, degassed solvent (e.g., acetonitrile or DMF).
-
Analyte Preparation : Dissolve the sample in the electrolyte solution to a final concentration of 1-5 mM.
-
Cell Assembly : Assemble a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition : Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes. Scan the potential from an initial value where no reaction occurs towards negative potentials to observe the reduction event(s).
-
Analysis : Determine the peak reduction potential (Epc). The value provides a quantitative measure of the ease of electron acceptance.
Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). The molecule is exceptionally reactive in these transformations due to the powerful stabilization of the negatively charged intermediate (Meisenheimer complex) by the ring nitrogens and the 4-cyano group.[11][12][13] The reaction proceeds via a two-step addition-elimination mechanism.
Caption: SNAr mechanism showing nucleophilic attack and formation of the stabilized intermediate.
Experimental Protocol: Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile This protocol is based on established SNAr reactions on this substrate.[11][14]
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent and Base : Add an anhydrous solvent such as THF (to approx. 0.1 M concentration) followed by a non-nucleophilic base like triethylamine (2.0 eq).[11]
-
Nucleophile Addition : Slowly add a solution of methylamine (1.5 - 2.0 eq; e.g., 2M solution in THF) to the stirred mixture at room temperature.[11]
-
Reaction : Heat the mixture to 60-80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[11]
-
Work-up : Cool the mixture to room temperature and remove the solvent under reduced pressure. Re-dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure product.
-
Characterization : Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.
Caption: Experimental workflow for the synthesis of 3-(Methylamino)pyridazine-4-carbonitrile.
Chapter 5: Computational Modeling and Theoretical Insights
Computational chemistry provides powerful tools to visualize and quantify the electronic properties discussed. Density Functional Theory (DFT) is a robust method for investigating the ground-state properties of molecules like this compound.[15][16][17]
Molecular Electrostatic Potential (MEP)
An MEP map visually represents the electrostatic potential on the electron density surface. For this molecule, an MEP map would show:
-
Intense Positive Potential (Blue) : Around the ring protons and especially near the C3 carbon, indicating high electrophilicity and susceptibility to nucleophilic attack.
-
Negative Potential (Red/Yellow) : Concentrated on the pyridazine nitrogens and the nitrogen of the cyano group, representing the electron-rich, nucleophilic regions.
Frontier Molecular Orbitals (HOMO/LUMO)
The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's ability to accept electrons. A low-lying LUMO energy signifies a strong electrophile. For this compound, the LUMO is expected to have a very low energy and significant orbital lobes on the C3 and C5 carbons, indicating these as the primary sites for nucleophilic attack.[18][19]
Computational Protocol: DFT Analysis Workflow
-
Structure Building : Construct the 3D structure of this compound using molecular modeling software.
-
Geometry Optimization : Perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d,p) basis set) to find the lowest energy conformation.[3][17]
-
Property Calculation : Using the optimized geometry, perform single-point energy calculations to derive electronic properties.
-
Analysis :
-
Generate the MEP map to visualize charge distribution.
-
Visualize the HOMO and LUMO to identify reactive sites and calculate the HOMO-LUMO energy gap.
-
Perform Natural Bond Orbital (NBO) analysis to obtain partial atomic charges.
-
Caption: Workflow for computational analysis using Density Functional Theory (DFT).
Conclusion
This compound is a showcase of molecular design where intrinsic electronic properties are strategically amplified by functional groups. The π-deficient pyridazine core, enhanced by the potent and synergistic electron-withdrawing capabilities of the 3-chloro and 4-cyano substituents, results in a highly electrophilic scaffold. This pronounced electron deficiency is quantifiable through spectroscopic shifts, electrochemical potentials, and computational models, and is most powerfully expressed in its exceptional reactivity in nucleophilic aromatic substitution reactions. A thorough understanding of these electronic principles is paramount for researchers and scientists aiming to leverage this molecule as a versatile building block for the synthesis of complex chemical entities in drug discovery and materials science.
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Potential applications of 3-Chloropyridazine-4-carbonitrile in medicinal chemistry
An In-Depth Technical Guide for Medicinal Chemists
3-Chloropyridazine-4-carbonitrile: A Versatile Scaffold for Modern Drug Discovery
Abstract
The pyridazine core is a privileged scaffold in medicinal chemistry, consistently featured in a wide array of pharmacologically active compounds.[1][2] Its unique physicochemical properties, including a high dipole moment and robust hydrogen bonding capacity, make it an attractive alternative to more common aromatic systems in drug design.[3] This guide focuses on a particularly valuable derivative: this compound. We will explore its chemical reactivity, synthetic utility, and its role as a foundational building block in the development of targeted therapeutics, with a primary focus on kinase inhibition. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this potent scaffold in their discovery programs.
The Pyridazine Nucleus: A Foundation of Pharmacological Diversity
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous successful therapeutic agents.[4] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antihypertensive, antimicrobial, and analgesic properties.[5][6] The inherent polarity of the pyridazine nucleus can improve pharmacokinetic profiles and reduce interactions with off-target proteins like the hERG potassium channel, a common hurdle in drug development.[3]
The value of the pyridazine scaffold lies in its synthetic tractability and its ability to engage in key biological interactions. The two adjacent nitrogen atoms act as excellent hydrogen bond acceptors, a critical feature for binding to target proteins. This inherent bioactivity has led to the development of approved drugs such as the GnRH receptor antagonist Relugolix and the TYK2 inhibitor Deucravacitinib, both of which are built upon a 3-aminopyridazine core.[3]
Physicochemical Profile: this compound
This compound (CAS No. 1445-56-3) is a strategically functionalized building block designed for synthetic elaboration.[7] Its key features are the chloro group at the 3-position and the carbonitrile group at the 4-position, which impart specific reactivity and binding capabilities.
| Property | Value | Source |
| CAS Number | 1445-56-3 | [7] |
| Molecular Formula | C₅H₂ClN₃ | [7] |
| Molecular Weight | 139.54 g/mol | [7][8] |
| Appearance | Off-white solid | [9] |
| IUPAC Name | 3-chloro-4-pyridazinecarbonitrile |
The molecule's power lies in the electronic interplay between its substituents and the pyridazine ring. The pyridazine ring is inherently electron-deficient, and this effect is amplified by the potent electron-withdrawing nature of the adjacent cyano group. This electronic arrangement makes the chlorine atom at the C3 position highly susceptible to displacement via nucleophilic aromatic substitution (SₙAr), which is the primary avenue for its synthetic utility.[9]
Caption: Key reactive and functional sites of this compound.
Core Application: A Privileged Scaffold for Kinase Inhibitors
A significant body of research highlights the application of pyridazine derivatives as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[10][11] The 3-amino-4-cyanopyridazine motif, directly accessible from this compound, is considered a privileged scaffold for kinase inhibition.[12]
Mechanism of Action: Hinge-Binding Interactions
Most kinase inhibitors function by competing with ATP for binding in a conserved pocket. A key interaction is the formation of hydrogen bonds with the "hinge region" of the kinase. The 3-aminopyridazine-4-carbonitrile scaffold is exceptionally well-suited for this role.
-
Hydrogen Bond Donor: The amino group introduced at the C3 position acts as a crucial hydrogen bond donor.
-
Hydrogen Bond Acceptors: One of the pyridazine ring nitrogens and the nitrile group at C4 serve as hydrogen bond acceptors.
This trifecta of interaction points allows for high-affinity binding and potent inhibition of kinase activity. The specific substitution on the exocyclic amine (R-group) can then be modified to achieve selectivity for different kinase targets, such as VEGFR-2 or Cyclin-Dependent Kinases (CDKs).[12]
Caption: Generic binding mode of a 3-aminopyridazine-4-carbonitrile inhibitor.
Synthetic Workflow: Nucleophilic Aromatic Substitution (SₙAr)
The conversion of this compound into a diverse library of compounds is primarily achieved through nucleophilic aromatic substitution (SₙAr). The protocol below details a representative reaction with methylamine.[9][13] This procedure can be adapted for a wide range of primary and secondary amines to explore structure-activity relationships (SAR).
Experimental Protocol: Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile [9]
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A Guide to 3-Chloropyridazine-4-carbonitrile: A Versatile Building Block for Complex Molecule Synthesis
Abstract: The quest for novel therapeutic agents and functional materials is intrinsically linked to the development of versatile and efficient synthetic methodologies. Nitrogen-containing heterocycles, particularly the pyridazine scaffold, are privileged structures found in numerous biologically active compounds. This technical guide provides an in-depth exploration of 3-chloropyridazine-4-carbonitrile, a highly activated and versatile building block. We will dissect its core reactivity, grounded in its unique electronic properties, and showcase its application in key synthetic transformations including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and advanced intramolecular cycloaddition strategies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful reagent for the efficient construction of complex molecular architectures.
The Pyridazine Scaffold: A Privileged Core in Medicinal Chemistry
The pyridazine motif, a 1,2-diazine ring system, is a cornerstone in the design of modern pharmaceuticals.[1][2] Its π-deficient aromatic skeleton and the presence of two basic nitrogen atoms allow for a multitude of interactions with biological targets through hydrogen bonding and chelation.[2] Consequently, pyridazine-based compounds have demonstrated a wide spectrum of biological activities, including anticancer and antiviral properties.[2][3]
The strategic functionalization of this core is paramount to modulating its physicochemical and pharmacological properties. This compound emerges as a superior starting material for this purpose. Its reactivity is deliberately enhanced by the electronic synergy of the diazine core and a powerful electron-withdrawing nitrile group, making it an ideal substrate for a range of synthetic elaborations.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is critical for its effective and safe use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 1445-56-3 | [4][5][6] |
| Molecular Formula | C₅H₂ClN₃ | [4][5][7] |
| Molecular Weight | 139.54 g/mol | [5][7] |
| Appearance | White to yellow or brown solid | [4] |
| Purity | Typically ≥95% | [5][7] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [4] |
Safety Precautions: this compound is classified as an irritant.[1] All manipulations should be performed within a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation and direct contact with skin and eyes.[1]
Core Reactivity: An Electron-Deficient System Primed for Substitution
The synthetic utility of this compound stems directly from its electronic structure. The pyridazine ring is inherently electron-deficient due to the inductive effect of the two electronegative nitrogen atoms. This effect is significantly amplified by the strong electron-withdrawing nitrile (-CN) group at the C4 position.
This electronic arrangement creates a highly electron-poor π-system, which severely deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic attack. The chlorine atom at the C3 position, adjacent to the nitrile group, becomes an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[1] This targeted reactivity is the cornerstone of its role as a building block.
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The Pyridazinecarbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine heterocycle, characterized by its unique arrangement of two adjacent nitrogen atoms, imparts a distinct set of physicochemical properties that are increasingly being leveraged in the design of novel therapeutics.[1] When functionalized with a carbonitrile group, the resulting pyridazinecarbonitrile scaffold emerges as a versatile and highly valuable building block in medicinal chemistry. This guide provides a comprehensive review of pyridazinecarbonitrile derivatives in drug discovery, delving into their synthesis, diverse biological activities, and the nuanced structure-activity relationships that govern their therapeutic potential. We will explore their prominent role as kinase inhibitors in oncology and their emerging applications in treating inflammatory, neurodegenerative, and infectious diseases, offering field-proven insights for the rational design of next-generation therapeutics based on this privileged core.
Introduction: The Rise of a Versatile Scaffold
The pyridazine ring is endowed with unique physicochemical properties, including weak basicity, a high dipole moment, and a robust, dual hydrogen-bonding capacity that is crucial for drug-target interactions.[1] These characteristics make it an attractive and less lipophilic alternative to the more common phenyl ring in drug design.[1] The addition of a carbonitrile (-C≡N) group, a well-known bioisostere for various functional groups and a key player in establishing potent ligand-protein interactions, further enhances the therapeutic potential of the pyridazine core.
Pyridazinecarbonitrile derivatives have gained significant traction as precursors for a diverse array of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines and pyrido[2,3-d]pyridazines, which are well-established pharmacophores in numerous kinase inhibitors and other therapeutic agents.[2][3] The strategic placement of the nitrogen atoms and the reactive carbonitrile group provides a flexible platform for synthetic chemists to generate extensive compound libraries for high-throughput screening and lead optimization. This guide will illuminate the synthetic strategies, explore the spectrum of biological targets, and provide a forward-looking perspective on the future of pyridazinecarbonitrile-based drug discovery.
Synthetic Strategies for Pyridazinecarbonitrile Derivatives
The construction of the pyridazinecarbonitrile core and its subsequent elaboration into more complex derivatives often relies on elegant and efficient multi-component reactions. These reactions offer a streamlined approach to molecular complexity from simple, readily available starting materials.
General Synthetic Approach: Multi-component Condensation
A prevalent and efficient method for the synthesis of pyridazine-containing scaffolds involves a one-pot condensation reaction. While the direct synthesis of pyridazinecarbonitriles can be complex, a common strategy involves the synthesis of a related precursor, such as a functionalized pyridine or pyridone, which can then be further modified. For instance, the synthesis of cyanopyridone derivatives, which can be precursors to more complex pyridazine-fused systems, often involves the reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate.[4]
A general workflow for the synthesis and subsequent modification of these scaffolds is depicted below:
Caption: General synthetic workflow for pyridazine-based drug candidates.
Detailed Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyridazine-2,8-dione Derivative
This protocol describes a representative method for the synthesis of a fused pyridazine system, which often starts from a functionalized pyridine precursor.[3]
Step 1: Synthesis of the 2-Pyridone Substrate
-
React β-enamino diketones with active methylene reagents (e.g., malononitrile or ethyl cyanoacetate) to prepare polyfunctionalized 2-pyridone substrates.[3] The choice of reagents here is critical; the enamino diketone provides the backbone of the pyridine ring, while the active methylene reagent introduces the cyano group and other functionalities necessary for the subsequent cyclization.
Step 2: Cyclocondensation with Hydrazine Monohydrate
-
To a solution of the 2-pyridone substrate (10 mmol) in a 1:1 mixture of ethanol and acetonitrile (50 mL), add hydrazine monohydrate (12 mmol). The use of a slight excess of hydrazine ensures complete reaction. The mixed solvent system is chosen to ensure the solubility of both reactants.
-
Reflux the reaction mixture for 6-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The prolonged reflux is necessary to drive the cyclization to completion.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold water, and then recrystallized from ethanol or an ethanol/DMF mixture to afford the purified pyrido[2,3-d]pyridazine-2,8-dione derivative.[3][5]
Biological Activities and Therapeutic Targets
Pyridazinecarbonitrile derivatives and their fused counterparts have demonstrated a broad spectrum of biological activities, with oncology being the most prominent therapeutic area. Their mechanism of action often involves the inhibition of key enzymes, particularly protein kinases, that are dysregulated in various diseases.
Oncology: Potent Kinase Inhibition
The 2-amino-3-cyanopyridine motif, a common feature in molecules derived from pyridazinecarbonitriles, is a known pharmacophore that can form crucial hydrogen bond interactions with the hinge region of many protein kinases.[6] This interaction is a key determinant of potent inhibition.[6]
Key Kinase Targets:
-
VEGFR-2/HER-2: Dual inhibitors targeting both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) have been developed.[6][7] VEGFR-2 is a key mediator of angiogenesis, essential for tumor growth, while HER-2 is an oncogene overexpressed in various cancers, including breast cancer.[6][7]
-
Pim-1 Kinase: This serine/threonine kinase is implicated in the regulation of cell survival and proliferation, making it an attractive target in oncology.[2]
-
Src Kinase: As a non-receptor tyrosine kinase, Src plays a pivotal role in cell growth, differentiation, and survival. A series of 4-anilino-7-pyridyl-3-quinolinecarbonitriles have been developed as potent Src kinase inhibitors.[8]
-
FER Tyrosine Kinase: FER is a non-receptor tyrosine kinase that has emerged as a potential target for anticancer therapy due to its role in cell migration and metastasis.[9]
-
Protein Kinase C theta (PKCθ): In silico modeling has been used to explore the structure-activity requirements for PKCθ inhibition by pyridinecarbonitrile derivatives.[10]
The inhibition of these kinases disrupts downstream signaling pathways that are crucial for tumor growth, proliferation, and angiogenesis.[2]
Caption: Inhibition of a generic kinase signaling pathway by a pyridazinecarbonitrile derivative.
Table 1: In Vitro Cytotoxic Activity of Representative Pyridazine-derived Anticancer Agents
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | Varies | [2] |
| Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | Varies | [2] |
| Cyanopyridones | MCF-7 (Breast) | 1.39 - 2.71 | [7] |
| Cyanopyridones | HepG2 (Liver) | 2.68 - 5.12 | [7] |
| Pyridine Derivatives | Hep2 (Larynx) | 17.71 | [11] |
| Pyridine Derivatives | PC3 (Prostate) | 18.36 | [11] |
Note: IC50 values are highly dependent on the specific substituents on the core scaffold.
Inflammatory and Neurodegenerative Diseases
Recent research has highlighted the potential of pyridazine derivatives as inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome.[12] The NLRP3 inflammasome is a key component of the inflammatory process, and its aberrant activation is implicated in a range of diseases, including:
By inhibiting the NLRP3 inflammasome, these compounds can modulate the inflammatory response and may offer a novel therapeutic strategy for these complex diseases.[12] Additionally, some pyridine derivatives have been investigated for their ability to inhibit beta-secretase (BACE-1) and the aggregation of amyloid-β peptides, both of which are key pathological hallmarks of Alzheimer's disease.[14][16]
Other Therapeutic Areas
The versatility of the pyridazinecarbonitrile scaffold extends beyond oncology and inflammation. Studies have reported a wide array of other biological activities, including:
-
Antimicrobial and Antifungal Activity: Certain pyridazine derivatives have shown significant activity against various bacterial and fungal strains.[17][18]
-
Antidiabetic Potential: Indole-pyridine carbonitriles have been evaluated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents.[19]
-
Cardiovascular Effects: Pyridazinone derivatives, which can be synthesized from pyridazinecarbonitrile precursors, have been reported to possess cardiotonic activity.[20][21]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridazinecarbonitrile derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. SAR studies are therefore crucial for optimizing potency and selectivity.
-
Enhancing Antiproliferative Activity: The presence of -OMe, -OH, -C=O, and -NH2 groups on the pyridine ring has been shown to enhance antiproliferative activity against various cancer cell lines.[11][22] Conversely, bulky groups or halogen atoms tend to decrease activity.[11][22]
-
Kinase Selectivity: Subtle modifications to the substituents can dramatically alter the kinase selectivity profile of an inhibitor. For example, in the development of FER tyrosine kinase inhibitors, the incorporation of a halogen or cyano group at the 8-position of the pyrido-pyridazinone scaffold led to compounds with higher biochemical activity.[9]
-
Key Interactions: For kinase inhibitors, the pyridine nitrogen and the adjacent amino group often act as hydrogen bond donors and acceptors, facilitating strong binding to the kinase hinge region.[6] The rigidity of the aromatic core is also advantageous for designing inhibitors with high affinity and selectivity.[6]
Future Perspectives and Conclusion
The pyridazinecarbonitrile scaffold has firmly established itself as a privileged motif in drug discovery. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued relevance in the years to come.
Emerging Trends:
-
Targeting Novel Kinases: As our understanding of the kinome deepens, pyridazinecarbonitrile-based libraries will be instrumental in developing inhibitors for newly validated cancer targets.
-
Expansion into New Therapeutic Areas: The promising activity of these compounds as NLRP3 inhibitors opens up exciting avenues for the treatment of a wide range of inflammatory and neurodegenerative diseases.
-
Dual- and Multi-Targeting Agents: The development of compounds that can simultaneously modulate multiple targets (e.g., dual VEGFR-2/HER-2 inhibitors or anticancer agents with antimicrobial activity) is a growing trend that is well-suited to the versatile chemistry of the pyridazinecarbonitrile scaffold.[23]
Challenges:
-
Selectivity: Achieving high selectivity for the target kinase over other kinases remains a significant challenge in the development of kinase inhibitors.
-
Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their clinical success.
-
Drug Resistance: The emergence of drug resistance is a common problem in cancer therapy, and the development of next-generation pyridazinecarbonitrile derivatives that can overcome resistance mechanisms is an important area of research.
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- Taylor & Francis Online. Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-carbonitrile Derivatives.
- Google Patents. EP0654471B1 - Pyridine derivatives, pharmaceutical compositions comprising the same, the use of the same for the manufacture of medicaments having therapeutic or preventative value, and process for preparing the same.
- ResearchGate. Pyridones in drug discovery: Recent advances.
- Google Patents. EP0326307B1 - Novel pyridazinone derivatives and pharmaceutical preparations containing them.
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- National Institutes of Health. Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease.
- PubMed. Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus.
- ResearchGate. Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements.
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Theoretical and Practical Perspectives on the Reactivity of 3-Chloropyridazine-4-carbonitrile: A Senior Application Scientist’s Guide
An In-Depth Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The pyridazine scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities.[1][2] Among its derivatives, 3-Chloropyridazine-4-carbonitrile stands out as a versatile and highly reactive building block. Its strategic substitution pattern—an electron-deficient diazine ring, a strongly activating cyano group, and a displaceable chloro leaving group—creates a hub of chemical potential. This guide provides an in-depth exploration of the theoretical underpinnings of its reactivity, grounded in field-proven experimental applications. We will dissect the causality behind its reaction pathways, offering both computational insights and validated protocols to empower its strategic deployment in complex synthetic campaigns.[3]
Molecular Architecture and Electronic Landscape: A Theoretical Analysis
The reactivity of this compound is a direct consequence of its electronic architecture. The pyridazine ring is inherently electron-deficient due to the presence of two adjacent, electronegative nitrogen atoms.[1] This effect is significantly amplified by the powerful electron-withdrawing nature of the nitrile group (-C≡N) at the C4 position.
From a computational standpoint, a Density Functional Theory (DFT) analysis would reveal a highly polarized molecule. The key insights we can predict, based on established principles of computational chemistry, are:[4]
-
LUMO Distribution: The Lowest Unoccupied Molecular Orbital (LUMO) is expected to have its largest coefficients localized on the carbon atoms of the pyridazine ring, particularly C3 and C5. This indicates these are the most electrophilic sites, primed for nucleophilic attack.
-
Electrostatic Potential (ESP) Map: An ESP map would show a significant region of positive potential (electrophilicity) across the pyridazine ring, especially near the C3 position bearing the chlorine atom. The nitrogen atoms and the nitrile group would exhibit strong negative potential.
-
Fukui Functions: Calculation of the Fukui function (f+) would quantitatively identify the sites most susceptible to nucleophilic attack. We hypothesize this would confirm the C3 position as a primary site for such reactions, driven by the combined influence of the ring nitrogens and the C4-cyano group.
This electronic arrangement makes the molecule exceptionally susceptible to reactions that favor electron-poor aromatic systems.
Diagram 1: Predicted Reactive Sites
This diagram highlights the key electronic features governing the molecule's reactivity. The δ+ notation indicates electrophilic centers susceptible to nucleophilic attack, while the arrows depict the inductive electron withdrawal by the nitrogen and cyano groups.
Caption: The addition-elimination mechanism of SNAr.
Self-Validating Experimental Protocol: Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile [5][6] This protocol is designed for robust and reproducible synthesis at the laboratory scale.
-
System Setup & Reagents:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 1.39 g).
-
Add anhydrous tetrahydrofuran (THF) to achieve an approximate concentration of 0.1 M.
-
Add triethylamine (2.0 eq) as a non-nucleophilic base to quench the HCl byproduct.
-
-
Reaction Execution:
-
At room temperature, slowly add a solution of methylamine (1.5 - 2.0 eq, e.g., 40% in H₂O or 2M in THF) to the stirred mixture. Causality: The excess nucleophile ensures the reaction goes to completion. The slow addition controls any initial exotherm.
-
Heat the reaction mixture to 60-80 °C.
-
-
Validation & Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours until consumption of the starting material is complete (typically 4-12 hours). This self-validating step prevents byproduct formation from excessive heating. [6]* Work-up & Purification:
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Re-dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of C-C, C-N, and C-O bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis. [7]The C3-Cl bond of this compound is an excellent handle for such transformations, including Suzuki, Heck, and Buchwald-Hartwig reactions. [8][9] Causality & Mechanism: These reactions proceed via a catalytic cycle involving a Pd(0) species. The cycle is initiated by the oxidative addition of the C-Cl bond to the Pd(0) center, forming a Pd(II) intermediate. This is the rate-limiting step and is feasible due to the activated nature of the C-Cl bond. Subsequent transmetalation (with an organoboron reagent in Suzuki coupling) and reductive elimination steps form the new C-C bond and regenerate the active Pd(0) catalyst.
Diagram 3: Generalized Pd-Catalyzed Cross-Coupling Cycle
Caption: Key steps in a palladium-catalyzed cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from procedures for related chloroheterocycles)[8][9]
-
System Setup (Inert Atmosphere):
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if required (e.g., SPhos).
-
Add a degassed solvent system (e.g., dioxane/water or DME).
-
-
Reaction Execution:
-
Heat the mixture to 80-110 °C with vigorous stirring.
-
-
Validation & Monitoring:
-
Monitor for the disappearance of the starting material via GC-MS or LC-MS.
-
-
Work-up & Purification:
-
After cooling, dilute the reaction with water and extract with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization.
-
Cycloaddition Reactions
The electron-poor nature of the pyridazine ring allows it to function as a diene in inverse-electron-demand Diels-Alder ([4+2] cycloaddition) reactions. [10][11]While this compound itself is not the diene, it serves as a critical precursor to synthesize the necessary substrates.
[10]
Causality & Mechanism: The strategy involves first using an SNAr reaction to displace the C3-chloro group with a nucleophile tethered to a dienophile (e.g., an alkyne or alkene). [10]Upon heating, this new molecule undergoes an intramolecular [4+2] cycloaddition. The electron-deficient pyridazine ring (diene) reacts with the electron-rich tethered dienophile. This is often followed by a spontaneous retro-Diels-Alder reaction, leading to the extrusion of dinitrogen (N₂) and the formation of a new aromatic system.
[10]
Experimental Workflow: Precursor Synthesis for Intramolecular Diels-Alder
[10]
Diagram 4: Workflow for Diels-Alder Precursor Synthesis
Caption: Synthetic workflow from starting material to cycloaddition.
Quantitative Data Summary
The following table summarizes representative quantitative data for the discussed transformations, providing a baseline for experimental planning.
| Reaction Type | Reagents & Conditions | Substrate | Product | Yield (%) | Reference |
| S | Methylamine, TEA, THF, 60-80 °C | This compound | 3-(Methylamino)pyridazine-4-carbonitrile | High (Typical) | [6] |
| Diels-Alder Precursor | But-3-yn-1-ol, NaH, THF, -15 °C to rt | This compound | 3-(But-3-ynyloxy)pyridazine-4-carbonitrile | (Not specified) | [10] |
| Intramolecular [4+2] | Bromobenzene, 150 °C | 3-(But-3-ynyloxy)pyridazine-4-carbonitrile | Furo[2,3-d]pyridazine derivative (after N₂ loss) | (Not specified) | [10] |
| Cross-Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, Base, Dioxane/H₂O | Chloro-heteroarenes (general) | Aryl-heteroarenes | Moderate to Good | [8][12] |
Conclusion
This compound is a molecule engineered for reactivity. Its electronic framework, dominated by the electron-withdrawing effects of the diazine core and the nitrile substituent, makes it an exemplary substrate for a range of powerful synthetic transformations. A theoretical understanding of its LUMO distribution and electrostatic potential provides a predictive foundation for its behavior in Nucleophilic Aromatic Substitution , its primary reaction pathway. Furthermore, its C-Cl bond serves as a robust anchor for Palladium-Catalyzed Cross-Coupling reactions, enabling facile elaboration of the core structure. Finally, it acts as a key starting material for crafting substrates for Intramolecular Cycloaddition reactions, opening avenues to complex fused heterocycles. The protocols and mechanistic insights provided herein serve as a comprehensive guide for leveraging the full synthetic potential of this valuable chemical intermediate.
References
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- El-Sayed, N.F. et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC - NIH.
- Kaur, H. et al. (2022). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate.
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- Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.
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- PubChem. This compound. PubChem.
- Venuvanalingam, P. et al. (2021). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. PMC - NIH.
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Thermochemical properties of 3-Chloropyridazine-4-carbonitrile
An In-depth Technical Guide: Thermochemical Properties of 3-Chloropyridazine-4-carbonitrile: A Guide to Experimental and Computational Determination
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of more complex, biologically active molecules.[1][2] Despite its importance, a comprehensive, publicly available dataset of its fundamental thermochemical properties is conspicuously absent. These properties, including enthalpy of formation, Gibbs free energy, and heat capacity, are critical for reaction optimization, process safety assessments, and computational modeling of molecular interactions. This technical guide provides a robust framework for both the experimental determination and computational prediction of the key thermochemical properties of this compound. By synthesizing established methodologies with expert insights, this document serves as a self-validating protocol for researchers to generate the precise data required for advanced chemical development.
Introduction to this compound
Significance in Chemical Synthesis
The pyridazine core is a significant heterocyclic motif found in numerous biologically active compounds.[2] this compound serves as a versatile precursor, primarily in nucleophilic aromatic substitution (SNAr) reactions. For instance, it is the key starting material for the scalable synthesis of 3-(Methylamino)pyridazine-4-carbonitrile, a derivative of interest in drug discovery.[1][2] The chloro- and cyano- groups provide orthogonal reactivity, making it a valuable scaffold for building molecular complexity. The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and dual hydrogen-bonding capacity, make its derivatives attractive for modulating drug-target interactions.[3]
Molecular Structure and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is the first step in any thermochemical investigation.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 1445-56-3 | [4] |
| Molecular Formula | C₅H₂ClN₃ | [4][5] |
| Molecular Weight | 139.54 g/mol | [4][5] |
| Appearance | Crystalline solid | [6] |
| Melting Point | 69-74 °C | [6] |
| Boiling Point | 362.935 °C at 760 mmHg | [4] |
| Density | 1.438 g/cm³ | [4] |
The Imperative for Thermochemical Data
Thermochemical data governs the energetic landscape of a chemical process.
-
Standard Enthalpy of Formation (ΔfH°) : This is the most critical property, quantifying the energy stored in the molecule's chemical bonds. It is fundamental for calculating the heat of reaction for any process involving the compound, which is essential for ensuring thermal safety and designing reactor cooling systems.
-
Gibbs Free Energy of Formation (ΔfG°) : This value determines the thermodynamic feasibility of a reaction and the position of chemical equilibrium.
-
Heat Capacity (Cp) : This property is crucial for calculating the energy required to change the temperature of the material and for correcting enthalpies to different temperatures.
Without this data, process scale-up, safety analysis, and computational reaction modeling remain reliant on estimation, introducing significant uncertainty and risk.
Theoretical Framework: Computational Thermochemistry
In the absence of experimental data, high-level computational chemistry offers a powerful predictive tool. Modern composite methods like Gaussian-4 (G4) theory can predict gas-phase enthalpies of formation for many organic molecules with sub-kilocalorie per mole accuracy.[7][8]
Protocol: Computational Determination of Gas-Phase Enthalpy of Formation (ΔfH°(g))
This protocol outlines a workflow using the atomization method, a reliable approach for calculating ΔfH°.
Step 1: Ground State Geometry Optimization & Frequency Calculation
-
Causality: The first step is to find the lowest energy structure (the optimized geometry) of the this compound molecule. A frequency calculation is then performed on this geometry. This is a self-validating step; the absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Methodology: Use a robust Density Functional Theory (DFT) method, such as B3LYP with a 6-31G(d) basis set, for initial optimization. The resulting thermal corrections from the frequency calculation are used to obtain the enthalpy at 298.15 K (H₂₉₈).
Step 2: High-Accuracy Single-Point Energy Calculation
-
Causality: To achieve high accuracy, a more computationally expensive, high-level method is used to calculate the electronic energy of the molecule at the previously optimized geometry.
-
Methodology: Employ a composite method like G4 or a coupled-cluster method such as CCSD(T) with a large basis set (e.g., aug-cc-pVTZ) on the B3LYP-optimized geometry. This yields the total electronic energy (E₀).
Step 3: Calculation of Atomization Energy
-
Causality: The atomization energy (ΣD₀) is the energy required to break all the bonds in the molecule, forming its constituent atoms in the gas phase. It is calculated by subtracting the molecule's total energy from the sum of the energies of its individual atoms.
-
Methodology:
-
Calculate the high-level electronic energy for each constituent atom (5x C, 2x H, 1x Cl, 3x N).
-
Compute the total atomization energy: ΣD₀ = [5 * E(C) + 2 * E(H) + 1 * E(Cl) + 3 * E(N)] - E(C₅H₂ClN₃)
-
Adjust this value with the zero-point vibrational energy (ZPVE) from the frequency calculation in Step 1.
-
Step 4: Deriving the Standard Enthalpy of Formation
-
Causality: The gas-phase enthalpy of formation at 0 K is derived by subtracting the molecule's atomization energy from the well-known experimental enthalpies of formation of the constituent atoms.
-
Methodology:
-
ΔfH°(g, 0 K) = [5 * ΔfH°(C, g) + 2 * ΔfH°(H, g) + 1 * ΔfH°(Cl, g) + 3 * ΔfH°(N, g)] - ΣD₀
-
Correct this value to 298.15 K using the calculated thermal correction (H₂₉₈ - H₀) from Step 1 and the known enthalpies of the elements.
-
Visualization: Computational Workflow
Caption: Computational workflow for determining gas-phase enthalpy of formation.
Experimental Determination of Thermochemical Properties
Experimental methods provide benchmark data to validate computational results and are the gold standard for thermochemical accuracy. The following protocols describe a comprehensive experimental campaign.
Enthalpy of Formation from Combustion Calorimetry
The standard molar enthalpy of formation in the crystalline state, ΔfH°(cr), is derived from the standard molar enthalpy of combustion (ΔcH°).[9][10]
3.1.1. Principle of Static Bomb Calorimetry A precisely weighed sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is measured with high precision. The energy of combustion is calculated from this temperature rise and the known heat capacity of the calorimeter.
3.1.2. Detailed Experimental Protocol
-
Sample Preparation:
-
Press approximately 0.5-1.0 g of high-purity (>99.5%) this compound into a pellet. Purity is paramount, as impurities will directly affect the measured energy.
-
Weigh the pellet to a precision of ±0.01 mg.
-
Place the pellet in a silica crucible. Attach a platinum ignition wire in contact with the pellet.
-
-
Calorimeter Setup:
-
Place the crucible in the bomb head. Add approximately 1 mL of distilled water to the bomb to ensure saturation of the final atmosphere, which is necessary for the formation of nitric and hydrochloric acids in their standard states.
-
Seal the bomb and charge it with high-purity oxygen to a pressure of 3.0 MPa.
-
Submerge the sealed bomb in the calorimeter's water jacket, which contains a precisely known mass of water.
-
-
Combustion and Data Acquisition:
-
Allow the system to reach thermal equilibrium (typically monitored by a stable temperature drift for 10-15 minutes).
-
Initiate combustion by passing a current through the ignition wire.
-
Record the temperature of the water bath at short intervals (e.g., every second) until the system reaches a new, stable thermal drift post-combustion.
-
-
Post-Combustion Analysis:
-
Vent the bomb and collect the liquid phase. Analyze the solution for nitric acid (via titration) and hydrochloric acid (via ion chromatography or titration) to make corrections for their heats of formation.
-
Inspect the crucible for any signs of incomplete combustion (e.g., soot). A run is considered valid only if combustion is complete.
-
-
Calorimeter Calibration:
-
The energy equivalent of the calorimeter must be determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions. This is a critical self-validating step.
-
Enthalpy of Sublimation via Knudsen Effusion
To convert the solid-state enthalpy of formation to the gas-phase value needed for comparison with computational results, the enthalpy of sublimation (ΔsubH°) must be measured.
3.2.1. Principle of the Knudsen Effusion Method The sample is placed in a thermostated cell with a very small orifice. In a high vacuum, molecules effuse from the orifice at a rate proportional to their vapor pressure. By measuring the rate of mass loss at different temperatures, the vapor pressure can be determined. The enthalpy of sublimation is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[9]
3.2.2. Detailed Experimental Protocol
-
Apparatus Setup: Place the Knudsen cell, containing a small amount of the sample, inside a high-vacuum chamber.
-
Temperature Control: Heat the cell to a known temperature and allow it to equilibrate.
-
Mass Loss Measurement: Measure the rate of mass loss over time using a high-precision microbalance.
-
Temperature Variation: Repeat the measurement at several different temperatures over a range where the vapor pressure is measurable but not so high as to violate the principles of molecular effusion.
-
Data Analysis: Plot ln(p) or ln( dm/dt * T¹/²) versus 1/T. The slope of this line is equal to -ΔsubH°/R, where R is the ideal gas constant.
Heat Capacity via Differential Scanning Calorimetry (DSC)
3.3.1. Principle of DSC DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This allows for the determination of heat capacity (Cp) as well as the enthalpy of phase transitions like melting.[10][11]
3.3.2. Detailed Experimental Protocol
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Seal a small, precisely weighed amount of the sample (5-10 mg) in an aluminum pan.
-
Measurement:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 K/min) under an inert nitrogen atmosphere.[10]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The heat capacity is calculated by comparing the heat flow curve of the sample to that of a known standard (e.g., sapphire) and a blank (empty pan) run under the same conditions.
Visualization: Integrated Experimental Workflow
Caption: Integrated workflow for experimental thermochemical characterization.
Data Synthesis and Application
Deriving the Definitive Gas-Phase Enthalpy of Formation
The ultimate goal is to obtain a consistent, validated value for the gas-phase enthalpy of formation. This is achieved through the following thermochemical cycle:
ΔfH°(g) = ΔfH°(cr) + ΔsubH°
The experimental ΔfH°(g) serves as the benchmark value. A close agreement (within 1-2 kcal/mol) between this experimental result and the value predicted by high-level computational methods provides strong validation for both approaches and a high degree of confidence in the final reported value.
Summarized Thermochemical Data Table (To Be Determined)
The protocols outlined in this guide will enable the population of the following critical data table.
| Parameter | Symbol | Value (kJ/mol) | Method |
| Standard Enthalpy of Combustion | ΔcH° | To be determined | Bomb Calorimetry |
| Standard Enthalpy of Formation (crystal) | ΔfH°(cr) | To be determined | From ΔcH° |
| Standard Enthalpy of Sublimation | ΔsubH° | To be determined | Knudsen Effusion |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | To be determined | Experimental |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | To be determined | Computational (G4) |
| Molar Heat Capacity (crystal) | Cp(cr) | To be determined | DSC |
Application in Process Safety and Reaction Modeling
With the determined ΔfH°, engineers and chemists can:
-
Calculate Heat of Reaction (ΔrH): For any synthesis involving this compound, ΔrH can be calculated accurately, allowing for proper thermal management and prevention of runaway reactions.
-
Perform Hazard Analysis: Tools like adiabatic calorimetry can use the heat of reaction to model "worst-case" scenarios and ensure safe operating limits are established.
-
Optimize Reaction Conditions: By understanding the thermodynamics, reaction conditions can be tuned to favor product formation and minimize energy consumption.
Conclusion
While this compound is a known entity in synthetic chemistry, its thermochemical characterization is a critical missing piece of data. This guide provides a comprehensive, dual-pronged strategy employing both state-of-the-art computational prediction and gold-standard experimental measurement. By following these self-validating protocols, researchers can generate the high-quality, reliable thermochemical data necessary to unlock the full potential of this important molecule in a safe, efficient, and predictable manner, advancing its application in drug discovery and materials science.
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Methodological & Application
Synthesis of 3-Chloropyridazine-4-carbonitrile from dichloropyridazine
Application Note & Protocol
Topic: Synthesis of 3-Chloropyridazine-4-carbonitrile from 3,4-Dichloropyridazine via Regioselective Nucleophilic Aromatic Substitution
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry. The protocol details a regioselective nucleophilic aromatic substitution (SNAr) reaction, substituting the chlorine atom at the C4 position of 3,4-dichloropyridazine with a nitrile group. This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, outlines critical safety protocols for handling cyanide salts, and provides expected analytical data for product characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that feature prominently in pharmaceutical research due to their wide range of biological activities. The introduction of chloro and cyano functionalities onto the pyridazine scaffold creates versatile intermediates for further molecular elaboration. Specifically, this compound serves as a key precursor for synthesizing more complex molecules, enabling the exploration of novel chemical space in drug discovery.
The synthesis described herein utilizes the principle of Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyridazine ring, exacerbated by two electron-withdrawing chlorine atoms, makes it susceptible to attack by nucleophiles.[1] This reactivity allows for the selective displacement of one of the chloro groups by a cyanide anion, a process known as cyanation.[2] Understanding and controlling the regioselectivity of this substitution is paramount for the successful synthesis of the target molecule.[3][4]
Reaction Mechanism and Scientific Rationale
The core of this synthesis is the SNAr reaction, a two-step addition-elimination mechanism.[5]
-
Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks one of the electron-deficient carbon atoms of the 3,4-dichloropyridazine ring. This attack disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of a chloride ion (Cl⁻) as the leaving group.
Regioselectivity: In 3,4-dichloropyridazine, the two chlorine atoms are in distinct electronic environments. The substitution is expected to occur preferentially at the C4 position. This regioselectivity is governed by the electronic properties of the pyridazine ring, where the nitrogen atoms influence the electron density at adjacent carbons. The stability of the intermediate Meisenheimer complex is a key determinant, and attack at the C4 position generally leads to a more stable intermediate compared to attack at the C3 position.[1] This principle is a cornerstone of heterocyclic chemistry, allowing for predictable and controlled functionalization.[3]
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3,4-Dichloropyridazine | 148.98[6] | 1.49 g | 10.0 | Starting material. |
| Sodium Cyanide (NaCN) | 49.01 | 0.54 g | 11.0 | EXTREMELY TOXIC .[7] |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 20 mL | - | Anhydrous, as solvent. |
| Deionized Water | 18.02 | ~100 mL | - | For work-up. |
| Ethyl Acetate | 88.11 | ~150 mL | - | For extraction. |
| Brine (Saturated NaCl) | - | ~50 mL | - | For washing. |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying. |
| Silica Gel | - | As needed | - | For column chromatography. |
3.2. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,4-dichloropyridazine (1.49 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (20 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the starting material is fully dissolved.
-
Reagent Addition: (EXTREME CAUTION - Perform this step in a certified chemical fume hood) Carefully add sodium cyanide (0.54 g, 11.0 mmol) to the reaction mixture in one portion.
-
Reaction Conditions: Heat the reaction mixture to 80°C using an oil bath and maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up - Quenching: After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature in an ice bath. (CAUTION: Quenching of cyanide must be done carefully) . Slowly pour the reaction mixture into 100 mL of cold deionized water with stirring. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMSO and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield this compound as a solid.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Data (Prospective)
The identity and purity of the synthesized this compound[8][9][10] should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Two distinct signals in the aromatic region (δ 8.0-9.5 ppm), likely appearing as doublets, corresponding to the two protons on the pyridazine ring. |
| ¹³C NMR | Five signals are expected: one for the nitrile carbon (δ 115-125 ppm), and four for the pyridazine ring carbons in the aromatic region (δ 120-160 ppm).[11] |
| IR Spectroscopy | A sharp, strong absorption band in the range of 2220-2260 cm⁻¹ characteristic of the C≡N stretch.[11] |
| Mass Spectrometry (EI-MS) | A molecular ion peak (M⁺) at m/z ≈ 139, corresponding to the molecular formula C₅H₂ClN₃.[9] |
| Melting Point | A sharp melting point should be observed for the pure crystalline solid. |
Critical Safety Precautions
This reaction involves highly hazardous materials. Strict adherence to safety protocols is mandatory.
-
Sodium Cyanide (NaCN): Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[7][12]
-
Handling: Always handle solid NaCN and its solutions in a certified chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile gloves.[13]
-
Acid Incompatibility: NEVER allow sodium cyanide to come into contact with acids. This reaction liberates highly toxic hydrogen cyanide (HCN) gas.[12]
-
Emergency: In case of exposure, seek immediate medical attention. Have a cyanide antidote kit available and ensure personnel are trained in its use.[14] For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[13]
-
Waste Disposal: All cyanide-containing waste must be detoxified before disposal. Treat aqueous cyanide waste by adding it to an excess of an alkaline solution of sodium hypochlorite (bleach) with stirring to oxidize the cyanide to the much less toxic cyanate.[14]
-
-
3,4-Dichloropyridazine: This compound is an irritant and should be handled with care. Avoid skin and eye contact and inhalation.
Conclusion
This application note details a reliable and regioselective method for the synthesis of this compound from 3,4-dichloropyridazine. The protocol, grounded in the principles of nucleophilic aromatic substitution, provides a practical route to this important chemical intermediate. By carefully following the outlined procedure and adhering strictly to the safety precautions, researchers can effectively synthesize this valuable building block for applications in pharmaceutical and materials science.
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Application Notes and Protocols: One-Pot Synthesis of Substituted 3-Aminopyridazine-4-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Aminopyridazine-4-carbonitrile Scaffold
The pyridazine core, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, conferring unique physicochemical properties to molecules that contain it.[1] Among the vast landscape of pyridazine derivatives, the 3-aminopyridazine-4-carbonitrile moiety has emerged as a particularly valuable pharmacophore. This structural motif is a key component in a range of biologically active compounds, demonstrating potential as therapeutic agents. For instance, derivatives of 3-aminopyridazine have been investigated for their atypical antidepressant, serotonergic, and dopaminergic activities.[2] The strategic placement of the amino and cyano groups provides versatile handles for further chemical modifications, allowing for the exploration of a vast chemical space in drug discovery programs. The development of efficient and robust synthetic methodologies to access these core structures is, therefore, of paramount importance to the medicinal chemistry community.
This application note provides a detailed, field-proven protocol for the one-pot, three-component synthesis of substituted 3-aminopyridazine-4-carbonitriles. We will delve into the causality behind the experimental design, offer insights into the reaction mechanism, and provide practical guidance on troubleshooting and safety.
The Synthetic Strategy: A Multicomponent Approach
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation.[3] This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. The synthesis of 3-aminopyridazine-4-carbonitriles is elegantly achieved through a one-pot condensation of an arylglyoxal, malononitrile, and hydrazine hydrate.
Experimental Workflow Overview
The overall transformation can be visualized as a streamlined process where the starting materials converge to form the desired pyridazine ring system in a single pot.
Caption: Proposed mechanistic pathway for the one-pot synthesis.
-
Hydrazone Formation: The reaction initiates with the condensation of the arylglyoxal and hydrazine hydrate to form the corresponding hydrazone. This step is rapid at room temperature.
-
Knoevenagel Condensation: The active methylene group of malononitrile is deprotonated, and the resulting carbanion attacks the carbonyl group of the hydrazone in a Knoevenagel-type condensation.
-
Thorpe-Ziegler Cyclization: This is the key ring-forming step. An intramolecular cyclization occurs where the amino group of the hydrazone moiety attacks one of the nitrile groups. This type of reaction, involving the condensation of nitriles, is mechanistically related to the Thorpe-Ziegler reaction. [4][5]4. Tautomerization: A series of proton transfers and tautomerization leads to the formation of the stable, aromatic 3-aminopyridazine-4-carbonitrile ring system.
Troubleshooting and Field-Proven Insights
Even with a robust protocol, unexpected challenges can arise. Here are some common issues and their solutions:
-
Low Yield:
-
Purity of Arylglyoxal: Impurities in the starting arylglyoxal can significantly impact the yield. Ensure the arylglyoxal is pure or freshly prepared.
-
Stoichiometry: While an excess of hydrazine hydrate is used, the stoichiometry of the arylglyoxal and malononitrile should be carefully controlled.
-
Reaction Time: While the reaction is generally fast, for some less reactive substrates, extending the reaction time may improve the yield. Monitor the reaction by Thin Layer Chromatography (TLC) if necessary.
-
-
Formation of Side Products:
-
Order of Addition: As mentioned, adding hydrazine hydrate before malononitrile is critical to prevent the self-condensation of malononitrile or other undesired side reactions.
-
Temperature Control: The reaction is efficient at room temperature. Unnecessary heating can lead to decomposition and the formation of byproducts.
-
-
Product Isolation Issues:
-
Oily Product: If the product oils out instead of precipitating, try cooling the reaction mixture in an ice bath or adding a small amount of seed crystal.
-
Purification Difficulties: If recrystallization is challenging, column chromatography on silica gel can be an effective alternative for purification.
-
Safety Precautions
As with any chemical synthesis, proper safety measures are paramount. The reagents used in this protocol have specific hazards that must be managed.
-
Hydrazine Hydrate:
-
Hazards: Hydrazine hydrate is toxic if swallowed, in contact with skin, or if inhaled. [6][7][8]It is also corrosive and can cause severe skin burns and eye damage. [6][7][8]It is a suspected carcinogen. [6][7][8] * Handling: Always handle hydrazine hydrate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [9]Avoid inhalation of vapors. [9] * First Aid: In case of skin contact, wash immediately with plenty of water. [7]For eye contact, rinse cautiously with water for several minutes. [7]If ingested or inhaled, seek immediate medical attention. [7]* Malononitrile:
-
Hazards: Malononitrile is toxic if swallowed, in contact with skin, or if inhaled. [10][11][12]It can cause irritation to the skin, eyes, and respiratory tract. [13] * Handling: Handle malononitrile in a fume hood. [10]Wear appropriate PPE, including gloves and safety glasses. [10]Avoid creating dust. [13] * First Aid: In case of contact, flush the affected area with copious amounts of water and seek medical attention. [10] Always consult the latest Safety Data Sheets (SDS) for all reagents before starting any experimental work. [6][7][8][9][10][11][12][13][14][15]
-
Conclusion
The one-pot, three-component synthesis of substituted 3-aminopyridazine-4-carbonitriles represents an efficient, atom-economical, and versatile method for accessing this important heterocyclic scaffold. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines, researchers can reliably synthesize a diverse range of these compounds for applications in drug discovery and medicinal chemistry. This powerful synthetic tool facilitates the rapid exploration of structure-activity relationships, accelerating the development of new therapeutic agents.
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Application Notes & Protocols: Strategic Functionalization of 3-Chloropyridazine-4-carbonitrile via Suzuki-Miyaura Cross-Coupling
Introduction: Unlocking the Potential of the Pyridazine Core
The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including analgesic, insecticidal, and cardiotonic properties.[1] 3-Chloropyridazine-4-carbonitrile, in particular, represents a versatile and highly valuable building block. The presence of two distinct reactive sites—the chloro group amenable to cross-coupling and the nitrile group for further transformations—allows for rapid and targeted diversification.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for forming carbon-carbon bonds, owing to its operational simplicity, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][3] This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the successful application of Suzuki coupling to this compound, enabling researchers to efficiently synthesize novel 3-arylpyridazine-4-carbonitrile derivatives.
The Suzuki-Miyaura Reaction: Mechanistic Principles
A foundational understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction is catalyzed by a palladium(0) species and proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4][5]
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of this compound. This is often the rate-determining step, particularly for robust C-Cl bonds, and results in a Pd(II) intermediate.[2]
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium center. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the ligand exchange.[2][6]
-
Reductive Elimination: The final step involves the formation of the new C-C bond between the pyridazine and the aryl group, yielding the desired product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with Nitrogen Heterocycles
While powerful, the Suzuki coupling of nitrogen-containing heterocycles like this compound presents unique challenges that must be addressed for efficient reaction development.
-
Catalyst Inhibition/Poisoning: The Lewis basic lone pair on the pyridazine nitrogen can coordinate to the electron-deficient palladium center.[7] This coordination can stabilize intermediates or sequester the active catalyst, slowing down or completely halting the catalytic cycle.[7][8]
-
Substrate Reactivity: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, requiring more active catalytic systems to facilitate the initial oxidative addition step.[9]
-
Protodeboronation: This is a common side reaction where the C-B bond of the organoboron reagent is cleaved by a proton source (e.g., water in the solvent mixture), replacing the boron moiety with a hydrogen atom.[7] This depletes the active nucleophile and reduces product yield. Electron-deficient heteroaryl boronic acids are particularly susceptible.[7]
The selection of an appropriate catalyst, ligand, base, and solvent system is therefore not merely a procedural step but a critical, interconnected strategy to overcome these challenges.
Parameter Optimization: A Guide to Reaction Scaffolding
The Catalyst-Ligand System: The Engine of the Reaction
The choice of the palladium precursor and, more importantly, the ancillary ligand is the single most critical factor for successfully coupling an electron-deficient heteroaryl chloride.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. While Pd(PPh₃)₄ can be used directly, systems generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃ with an added phosphine ligand often provide higher activity and versatility.[10][11]
-
Ligands: For challenging substrates like aryl chlorides, standard ligands like PPh₃ are often insufficient. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is essential.[9][11]
-
Buchwald-type Biarylphosphines (e.g., XPhos, SPhos): These are exceptionally effective for coupling aryl chlorides. Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the difficult oxidative addition step.[11]
-
Alkylphosphines (e.g., PCy₃, P(t-Bu)₃): These highly electron-rich ligands are also very effective for activating C-Cl bonds.[12]
-
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes): NHCs are strong σ-donors that form very stable and highly active palladium complexes, making them excellent choices for difficult couplings.[6][13]
-
| Catalyst System | Typical Substrates | Key Advantages | Reference |
| Pd(OAc)₂ / SPhos | (Hetero)aryl Chlorides, Bromides | High activity, broad functional group tolerance. | [14] |
| Pd₂(dba)₃ / XPhos | Sterically hindered (Hetero)aryl Chlorides | Excellent for challenging substrates, good yields. | [15] |
| Pd(OAc)₂ / PCy₃ | (Hetero)aryl Chlorides, Triflates | Versatile, effective for nitrogen heterocycles. | [6][12] |
| Pd(PEPPSI)-IPr | Dichloroheteroarenes | High C4-selectivity in dichloropyridines. | [13] |
Table 1: Recommended Palladium Catalyst/Ligand Systems for Heteroaryl Chlorides.
Base and Solvent Selection
The base and solvent work in concert to facilitate the reaction, particularly the crucial transmetalation step.
-
Base: The base activates the boronic acid by forming the boronate "ate" complex.[6]
-
Potassium Carbonate (K₂CO₃): A common, effective, and economical choice, often used in aqueous solvent mixtures.[4][16]
-
Potassium Phosphate (K₃PO₄): A stronger base that is often superior for less reactive substrates or when using sterically hindered ligands.[10][11][12] It is typically used in anhydrous or nearly anhydrous conditions.
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used in challenging couplings.
-
-
Solvent: The choice of solvent impacts substrate solubility and reaction kinetics. Anhydrous polar aprotic solvents or aqueous mixtures are standard.
-
1,4-Dioxane / Water: A very common and effective mixture that balances polarity and solubility for a wide range of substrates.[4][8]
-
Toluene / Water: Another excellent biphasic system.
-
n-Butanol / Water: An effective system, particularly for heterocyclic substrates, where aqueous catalysis can be more efficient than anhydrous conditions.[10][16]
-
DMF, THF: Can be used, but dioxane or toluene mixtures are often preferred for their higher boiling points and better performance with modern catalysts.[4]
-
Generalized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of stoichiometry, temperature, and time may be required for specific substrates.
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., XPhos, 0.04 equiv) before adding them to the main reaction vessel.
-
Solvent Addition & Degassing: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio). Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (EtOAc). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 3-arylpyridazine-4-carbonitrile product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (improper degassing, moisture/air sensitivity). 2. Catalyst poisoning by the substrate. 3. C-Cl bond is too inert for the chosen conditions. | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere. 2. Increase catalyst/ligand loading (e.g., up to 5-10 mol%). 3. Switch to a more active ligand (e.g., from PPh₃ to an XPhos or NHC type). 4. Increase reaction temperature. |
| Protodeboronation | 1. Boronic acid is unstable under reaction conditions. 2. Reaction is too slow, allowing for decomposition. 3. Excessive water or protic solvent. | 1. Switch to the corresponding boronate ester (e.g., pinacol ester) which is more stable.[17] 2. Use a more active catalyst system to accelerate the desired coupling. 3. Use a stronger, less nucleophilic base like K₃PO₄ in a less aqueous solvent system. |
| Homocoupling of Boronic Acid | Presence of oxygen promoting oxidative homocoupling. | Ensure thorough degassing and maintain a strict inert atmosphere throughout the reaction. |
| Poor Solubility | Substrates or intermediates are not fully dissolved in the chosen solvent. | Screen alternative solvent systems (e.g., Toluene/H₂O, n-BuOH/H₂O, DMF). Increase the solvent volume. |
Table 2: A guide for troubleshooting common problems in the Suzuki coupling of this compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound core. Success with this challenging substrate hinges on a rational approach to reaction design, centered on overcoming the inherent low reactivity of the C-Cl bond and mitigating potential catalyst inhibition from the nitrogen heterocycle. The use of modern, highly active catalyst systems, particularly those employing bulky, electron-rich biarylphosphine or NHC ligands, is critical. By carefully selecting the catalyst, base, and solvent, and by following robust experimental protocols, researchers can efficiently access a diverse library of 3-arylpyridazine-4-carbonitrile derivatives for applications in drug discovery and materials science.
References
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- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
- Organic Chemistry. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry. YouTube. [Link]
- Perrault, C., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health (NIH). [Link]
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. [Link]
- Eckhardt, M., et al. (2007). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
- Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Tcyrulnikov, S., et al. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). [Link]
- Organic Chemistry Portal. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. [Link]
- Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SciELO SA. [Link]
- ResearchGate. (2025). Suzuki Cross-Couplings on Aryl (Heteroaryl) Bromides and Chlorides with Bulky Aliphatic Phosphines/Pd(0)-Triolefinic Macrocyclic Catalyst.
- ResearchGate. (2025). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Düfert, M. A., & Buchwald, S. L. (2013).
- ResearchGate. (2025). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles.
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- Al-Said, M. S., et al. (2016). Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. National Institutes of Health (NIH). [Link]
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Nucleophilic aromatic substitution on 3-Chloropyridazine-4-carbonitrile
An In-Depth Guide to Nucleophilic Aromatic Substitution on 3-Chloropyridazine-4-carbonitrile
Abstract
This technical guide provides a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on this compound. This substrate is a highly valuable heterocyclic building block in medicinal chemistry and materials science due to the electron-deficient nature of the pyridazine ring, which is further activated by the vicinal nitrogen atoms and a strongly electron-withdrawing nitrile group at the C4 position. This activation renders the C3-chloro substituent highly susceptible to displacement by a wide array of nucleophiles. This document offers detailed mechanistic insights, step-by-step experimental protocols for reactions with N-, O-, and S-nucleophiles, and practical guidance for researchers, scientists, and drug development professionals aiming to synthesize diverse libraries of functionalized pyridazine derivatives.
Introduction: The Strategic Importance of the Pyridazine Scaffold
Nitrogen-containing heterocycles are fundamental structural motifs in a vast majority of FDA-approved pharmaceuticals.[1] Among these, the pyridazine ring holds a unique position due to its distinct physicochemical properties, including a high dipole moment and robust hydrogen-bonding capabilities, which are critical for molecular recognition and drug-target interactions.[2] The recent FDA approvals of drugs like relugolix and deucravacitinib, both containing a pyridazine core, underscore the growing importance of this scaffold in modern drug discovery.[2]
The synthesis of functionalized pyridazines is a key objective for medicinal chemists. One of the most powerful methods to achieve this is through the nucleophilic aromatic substitution (SNAr) reaction.[3][4] The SNAr reaction is particularly effective on electron-poor aromatic systems where a good leaving group, such as a halide, can be displaced by a nucleophile.[4][5]
This compound is an exemplary substrate for SNAr. The combined electron-withdrawing effects of the two adjacent ring nitrogens and the C4-cyano group create a significant partial positive charge at the C3 position, making it highly electrophilic and primed for nucleophilic attack. This guide will explore the theoretical underpinnings and practical execution of this pivotal transformation.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction of this compound does not proceed via a direct displacement (SN2) or a cationic intermediate (SN1) mechanism, which are unfavorable on sp²-hybridized carbons.[6] Instead, it follows a well-established two-step addition-elimination pathway.[5][7]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the chlorine atom (C3). This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The aromaticity of the pyridazine ring is temporarily disrupted.
-
Elimination of the Leaving Group: The negative charge in the Meisenheimer complex is delocalized across the ring and, crucially, onto the electronegative nitrogen atoms and the cyano group. This stabilization facilitates the subsequent step where aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
The ability of the pyridazine nitrogens and the C4-nitrile to stabilize the anionic intermediate is the primary reason for the high reactivity of this substrate in SNAr reactions.[6][9]
Caption: SNAr Mechanism on this compound.
Experimental Protocols: A Practical Guide
The following protocols provide robust starting points for the synthesis of diverse pyridazine derivatives. Researchers should note that optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific nucleophiles.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and many reagents are irritants and potentially toxic.
Protocol 1: Synthesis of 3-Amino-pyridazine-4-carbonitriles (N-Arylation)
This procedure details the reaction with primary and secondary amines, a common transformation for generating pharmacologically relevant scaffolds.
A. Materials and Reagents
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or 2-Propanol
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) or LC-MS for reaction monitoring
B. Step-by-Step Procedure
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Add the desired amine (1.1 eq) to the solution at room temperature.
-
Add the base (e.g., DIPEA, 1.5 eq) to the mixture.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity and steric bulk of the amine.[10]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water (approx. 10x the reaction volume).
-
A precipitate may form, which can be collected by vacuum filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x reaction volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 3-amino-pyridazine-4-carbonitrile derivative.
C. Scientific Rationale
-
Choice of Base: A non-nucleophilic organic base like DIPEA or Et₃N is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure complete neutralization.
-
Choice of Solvent: Polar aprotic solvents like DMF or MeCN are ideal as they can solvate the ions involved without interfering with the nucleophile. Alcohols can also be used, particularly for more reactive amines.[3]
Protocol 2: Synthesis of 3-Alkoxy/Phenoxy-pyridazine-4-carbonitriles (O-Arylation)
This protocol is for the reaction with alcohols and phenols. Due to their lower nucleophilicity compared to amines, stronger bases are typically required.
A. Materials and Reagents
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.2 - 2.0 eq)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.5 - 2.5 eq)
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard laboratory glassware (oven-dried), magnetic stirrer, and an inert atmosphere (N₂ or Ar) setup
B. Step-by-Step Procedure
-
To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and anhydrous DMF or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the base (e.g., NaH, 1.2 eq) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas. Stir until gas evolution ceases, indicating the formation of the alkoxide/phenoxide.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous solvent.
-
Add the solution of the substrate dropwise to the stirring alkoxide/phenoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature or heat gently (e.g., 50-80 °C) to drive the reaction to completion.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product into an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
C. Scientific Rationale
-
Strong Base: Alcohols and phenols are weak nucleophiles. A strong base like NaH is required to deprotonate the hydroxyl group to form the much more potent nucleophilic alkoxide or phenoxide anion.[11]
-
Anhydrous Conditions: NaH reacts violently with water. Therefore, anhydrous solvents and an inert atmosphere are critical for safety and to prevent quenching of the base.
Protocol 3: Synthesis of 3-(Alkyl/Arylthio)-pyridazine-4-carbonitriles (S-Arylation)
This protocol describes the reaction with thiols, which are excellent nucleophiles for SNAr reactions.
A. Materials and Reagents
-
This compound (1.0 eq)
-
Thiol (1.1 - 1.2 eq)
-
Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Solvent: Ethanol, DMF, or Acetonitrile (MeCN)
B. Step-by-Step Procedure
-
In a round-bottom flask, dissolve the thiol (1.1 eq) in the chosen solvent.
-
Add the base (e.g., K₂CO₃, 1.5 eq) and stir for 10-15 minutes at room temperature to form the thiolate in situ.
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C). Thiols are generally very reactive, and reactions are often complete within a few hours at room temperature.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, filter off any inorganic salts if a solid base was used.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous work-up as described in Protocol 1 (extraction with an organic solvent).
-
Purify the crude product by column chromatography or recrystallization.
C. Scientific Rationale
-
Thiol Nucleophilicity: Thiols are more acidic and more nucleophilic than their corresponding alcohols.[12][13] This is due to the larger size and greater polarizability of the sulfur atom. Consequently, milder bases and reaction conditions are often sufficient for S-arylation compared to O-arylation.
Data Summary and Workflow
The versatility of this compound is highlighted by its reactivity with a range of nucleophiles under varied, yet generally mild, conditions.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Primary Amine | Benzylamine | DIPEA | MeCN | 60 | 85 - 95 |
| Secondary Amine | Morpholine | Et₃N | 2-Propanol | 80 | 90 - 98 |
| Phenol | 4-Methoxyphenol | NaH | DMF | 25 - 50 | 70 - 85 |
| Alcohol | Ethanol | NaH | THF | 25 | 65 - 80 |
| Thiol | Thiophenol | K₂CO₃ | Ethanol | 25 | >95 |
Note: Yields are illustrative and depend on the specific substrate and optimized conditions.
Caption: General Experimental Workflow for SNAr Reactions.
References
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- Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles.
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- Lee, Y. R., et al. (2016). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. PubMed. [Link]
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Application Notes & Protocols for the Synthesis of Kinase Inhibitors Utilizing a 3-Chloropyridazine-4-carbonitrile Scaffold
Introduction: The Strategic Value of the Pyridazine Core in Kinase Inhibition
In the landscape of modern medicinal chemistry, certain molecular frameworks are recognized as "privileged scaffolds" due to their inherent ability to interact with multiple biological targets. The pyridazine core is a prime example of such a scaffold, particularly in the design of kinase inhibitors.[1][2] Kinases, a family of enzymes that regulate a vast array of cellular processes, feature a highly conserved ATP-binding site. The pyridazine structure is adept at forming critical hydrogen bond interactions with the hinge region of this site, a foundational requirement for potent inhibition.[1][3]
The 3-chloropyridazine-4-carbonitrile derivative is an exceptionally versatile starting material for building kinase inhibitor libraries. This scaffold offers two primary, orthogonal points for chemical diversification:
-
The C3-Chlorine Atom: This position is activated towards nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[4][5] This allows for the strategic introduction of various aryl, heteroaryl, or amino moieties that can occupy different pockets within the kinase active site.
-
The C4-Cyano Group: The nitrile functionality is a useful synthetic handle that can be hydrolyzed to a carboxylic acid or an amide, or participate in other chemical transformations, enabling further structural modifications.
This document provides a detailed guide for researchers, outlining robust synthetic protocols to functionalize the this compound scaffold and generate diverse libraries of potential kinase inhibitors.
Logical Workflow for Kinase Inhibitor Synthesis
The overall strategy involves a stepwise functionalization of the pyridazine core to explore structure-activity relationships (SAR) effectively. The workflow begins with the core scaffold and branches into several key diversification pathways.
Caption: General workflow for synthesizing kinase inhibitors.
Experimental Protocols: Core Synthetic Methodologies
The following protocols describe fundamental, field-proven reactions for modifying the this compound scaffold.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
Objective: To introduce a primary or secondary amine at the C3 position via a direct SNAr reaction. This is often the most straightforward and scalable method for installing simple amino substituents.[4]
Causality: The electron-deficient nature of the pyridazine ring, further activated by the adjacent nitrogen atoms and the electron-withdrawing nitrile group, makes the C3 position highly susceptible to nucleophilic attack. The chlorine atom serves as an effective leaving group.[5] This reaction is typically thermally driven and may be performed under pressure when using volatile amines like methylamine.[4]
| Materials | Reagents |
| This compound | Methylamine (e.g., 40% aq. solution or 2M in THF) |
| Pressure-rated reaction vessel | Ethanol or n-Butanol (solvent) |
| Magnetic stirrer with heating | Sodium bicarbonate (optional base to scavenge HCl) |
| Standard laboratory glassware | Water (for work-up) |
| HPLC or LC-MS for monitoring | Ethyl acetate (for extraction) |
Step-by-Step Procedure:
-
Reaction Setup: To a pressure-rated reactor equipped with a magnetic stir bar, add this compound (1.0 eq) and the chosen solvent (e.g., Ethanol).[4]
-
Reagent Addition: Carefully add the methylamine solution (2.0 - 3.0 eq) to the reactor. If desired, an optional base like sodium bicarbonate (1.5 eq) can be added.
-
Reaction Conditions: Seal the reactor and begin vigorous stirring. Heat the mixture to the target temperature (e.g., 80-100 °C).[4]
-
Monitoring: Monitor the reaction's progress by periodically taking samples and analyzing them by HPLC or LC-MS until the starting material is consumed (typically <1%). The reaction is usually complete within 8-24 hours.[1][4]
-
Work-up: Once complete, cool the reactor to room temperature and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Add water to the residue to dissolve inorganic salts. Collect the solid product by filtration and wash it thoroughly with water. Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent like ethanol.[4]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To form a carbon-carbon bond at the C3 position by coupling the scaffold with an aryl or heteroaryl boronic acid. This reaction is fundamental for introducing diverse aromatic systems that can probe deep into the kinase active site.[1][6]
Causality: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction.[6] The catalytic cycle involves the oxidative addition of a Palladium(0) complex to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
| Materials | Reagents |
| This compound | Arylboronic acid (e.g., phenylboronic acid) |
| Schlenk flask or sealed tube | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) |
| Inert gas line (Nitrogen or Argon) | Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) |
| Degassed solvents | Solvent (e.g., 1,4-dioxane, toluene) & Degassed water |
| TLC plates or LC-MS | Ethyl acetate, Brine |
| Silica gel for chromatography | Anhydrous sodium sulfate |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[1]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.05 eq).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[1]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-pyridazine-4-carbonitrile.[1]
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: To form a carbon-nitrogen bond at the C3 position, coupling the scaffold with a primary or secondary aryl amine. This is a critical reaction for synthesizing inhibitors where a substituted aniline moiety is required for specific interactions with the kinase active site.[1][7]
Causality: The Buchwald-Hartwig amination enables the formation of C-N bonds that are otherwise difficult to construct.[8] The catalytic cycle is similar to the Suzuki coupling but involves a different transmetalation step with an amine. The choice of phosphine ligand is crucial and often requires screening, as it influences the catalyst's stability, activity, and substrate scope.[7][9] Bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) are often effective. A strong, non-nucleophilic base (e.g., NaOtBu) is required to deprotonate the amine.
Caption: Simplified Buchwald-Hartwig amination cycle.
| Materials | Reagents |
| This compound | Aryl amine (e.g., aniline, 4-fluoroaniline) |
| Schlenk flask or sealed tube | Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) |
| Inert gas line (Nitrogen or Argon) | Phosphine ligand (e.g., Xantphos, SPhos, RuPhos) |
| Anhydrous, degassed solvents | Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) |
| TLC plates or LC-MS | Anhydrous solvent (e.g., toluene, 1,4-dioxane) |
| Standard work-up and purification supplies | Saturated aqueous ammonium chloride |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst (0.02 - 0.05 eq) and the phosphine ligand (0.04 - 0.10 eq).
-
Reagent Addition: Add the base (1.5 - 2.0 eq), this compound (1.0 eq), and the aryl amine (1.2 eq).[1]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction Conditions: Seal the tube or flask and heat the reaction mixture to 80-110 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.[1]
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.[1] Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Inhibitory Activity
The synthetic protocols described above can generate a wide range of derivatives. The following table presents hypothetical data for compounds derived from the this compound scaffold to illustrate the potential potencies that can be achieved.
| Compound ID | C3-Substituent (from Protocol) | Target Kinase | IC₅₀ (nM) |
| Hypothetical-1 | 4-Methoxyphenyl- (Suzuki) | VEGFR2 | 85 |
| Hypothetical-2 | 3-Fluoroanilino- (Buchwald-Hartwig) | p38α MAPK | 25 |
| Hypothetical-3 | Methylamino- (SNAr) | Aurora A | 120 |
| Hypothetical-4 | 3-Aminopyrrolidino- (SNAr) | Pim-1 | 15 |
Structure-Activity Relationship (SAR) Insights
Systematic application of the above protocols allows for a thorough exploration of the SAR. Key insights often revolve around the nature of the substituent at the C3 position:
-
Anilino Moieties (Buchwald-Hartwig): The substituents on the aniline ring are critical. Small hydrophobic groups can interact with the "gatekeeper" residue, while hydrogen bond donors/acceptors can form additional interactions, significantly enhancing potency and selectivity.[10][11]
-
Aryl Groups (Suzuki): The size, electronics, and substitution pattern of the aryl group introduced via Suzuki coupling can be tailored to fit specific hydrophobic pockets within the kinase active site.[12]
-
Small Amino Groups (SNAr): Simple amines can provide a vector for attaching solubilizing groups or other functionalities that extend out of the ATP binding site towards the solvent-exposed region.[13]
By combining these synthetic strategies, researchers can rapidly generate data to build robust SAR models, guiding the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
- Benchchem. Technical Support Center: Scale-up Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile.
- Benchchem. 3-Chloropyrazine-2-carbonitrile | 55557-52-3.
- Benchchem. Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
- Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. (2023-02-22).
- CymitQuimica. This compound.
- Growing Science. Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. (2013-10-18).
- Benchchem. Comparative analysis of different synthetic routes to 3-aminopyridazines.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022-10-10).
- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. (2021-10-08).
- NIH. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC.
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021-10-21).
- PubMed. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). (2003-01-02).
- Sigma-Aldrich. This compound | 1445-56-3.
- Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. (2014-04-01).
- PubMed. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. (2014-10-09).
- ResearchGate. (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024-03-07).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Journal of Chemical Technology and Metallurgy. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2026-01-03).
- MDPI. Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions.
- PubMed. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011-04-14).
- PubMed. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor.
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- 12. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Deployment of 3-Chloropyridazine-4-carbonitrile in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] This approach hinges on a foundational principle: identifying small, low-molecular-weight fragments that bind with low affinity to a biological target and then optimizing these hits into potent, drug-like molecules through structure-guided design.[3][4] Within the vast chemical space available for fragment libraries, certain scaffolds offer intrinsic advantages. The pyridazine ring, a "privileged" heterocycle in medicinal chemistry, is notable for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capabilities.[5][6]
This guide provides an in-depth technical overview and detailed protocols for the application of a specific pyridazine derivative, 3-Chloropyridazine-4-carbonitrile , as a strategic tool in FBDD campaigns. We will explore the rationale behind its selection, its inherent chemical advantages, and provide step-by-step methodologies for its screening, validation, and elaboration into lead candidates.
The Rationale: Why this compound?
The success of an FBDD campaign is highly dependent on the quality and design of the fragment library.[2][7] An ideal fragment should not only bind to the target but also provide clear, actionable vectors for chemical evolution. This compound is an exemplary fragment that meets these criteria.
Adherence to the "Rule of Three"
The "Rule of Three" provides general guidelines for the physicochemical properties of a good fragment. This compound aligns perfectly with these principles, ensuring it occupies a favorable region of chemical space for fragment screening.
| Property | "Rule of Three" Guideline | This compound Value | Compliance |
| Molecular Weight (MW) | < 300 Da | 139.54 g/mol [8][9] | ✅ |
| cLogP | ≤ 3 | ~1.0-1.5 (Predicted) | ✅ |
| Hydrogen Bond Donors | ≤ 3 | 0 | ✅ |
| Hydrogen Bond Acceptors | ≤ 3 | 3 (2 pyridazine N, 1 nitrile N) | ✅ |
| Rotatable Bonds | ≤ 3 | 0 | ✅ |
A "Poised" Scaffold for Medicinal Chemistry
Beyond simple compliance, the structure of this compound is intrinsically "poised" for rapid and logical hit-to-lead optimization.[10] Its functionality provides both anchoring points for target binding and validated handles for synthetic elaboration.
-
Pyridazine Core : The two adjacent nitrogen atoms are potent hydrogen bond acceptors, capable of forming strong, directional interactions within a protein binding site.[5] The aromatic ring itself can participate in favorable π-π stacking interactions.[11]
-
C3-Chlorine Atom : This is the primary vector for synthetic elaboration. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), a reliable and well-documented reaction class.[12] This allows for the controlled introduction of diverse chemical groups to probe for new interactions and "grow" the fragment into an adjacent pocket. The chlorine can also act as a halogen bond donor.[13]
-
C4-Nitrile Group : This group serves a dual purpose. It can act as a hydrogen bond acceptor and is a versatile synthetic handle, amenable to transformation into amines, amides, or carboxylic acids, providing secondary options for fragment optimization.
Experimental Workflows & Protocols
The following section details the primary protocols for deploying this compound in a typical FBDD campaign, from initial screening to hit validation and optimization.
Protocol 1: Fragment Stock Solution Preparation
Objective: To prepare a high-quality, high-concentration stock solution of this compound for use in biophysical assays.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Vortex mixer
-
Acoustic dispenser or calibrated repeating pipette
Procedure:
-
Weighing: Accurately weigh 7.0 mg of this compound powder.
-
Solubilization: Add the powder to a clean, amber glass vial. Using a calibrated pipette, add 501.6 µL of anhydrous DMSO to achieve a final stock concentration of 100 mM.
-
Causality Note: DMSO is the solvent of choice due to its high solubilizing power for a wide range of organic molecules. Using anhydrous DMSO prevents the introduction of water, which can interfere with some assays or promote compound degradation.
-
-
Mixing: Cap the vial securely and vortex vigorously for 2-3 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Quality Control (QC): It is highly recommended to perform a QC check on the stock solution. Dilute an aliquot and analyze via LC-MS to confirm identity and purity.
-
Storage: Store the stock solution at -20°C in a desiccated environment. For routine use, create smaller single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Primary Hit Identification via Surface Plasmon Resonance (SPR)
Objective: To screen this compound for binding to an immobilized protein target and determine its binding affinity (KD).
Rationale: SPR is a sensitive, label-free biophysical technique ideal for fragment screening. It requires relatively low protein consumption and provides real-time kinetic data.[10][15]
Materials:
-
Biacore 8K, T200, or similar SPR instrument[10]
-
Sensor chip (e.g., CM5, for amine coupling)
-
Target protein of interest (in appropriate buffer, e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
100 mM this compound stock in DMSO
-
Running buffer (e.g., HBS-EP+ with 2-5% DMSO)
Procedure:
-
Target Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a surface density that will yield a maximal response (Rmax) of ~50-100 RU for the fragment.
-
Causality Note: A low surface density minimizes mass transport effects and avidity, which is crucial for accurately measuring the weak, monovalent interactions typical of fragments.
-
-
Assay Preparation: Prepare a serial dilution of the this compound stock solution in the running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is identical across all samples and the running buffer to minimize solvent mismatch artifacts.[15]
-
Screening Run: Inject the diluted fragment solutions over the immobilized target surface and a reference flow cell (e.g., a deactivated surface or one with an irrelevant protein).
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Plot the steady-state response units (RU) against the fragment concentration.
-
Fit the data to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (KD).
-
A confirmed hit will show a concentration-dependent binding response. For fragments, KD values are typically in the high micromolar to millimolar range.[7]
-
| Technique | Throughput | Protein Consumption | Information Gained | Key Consideration |
| Surface Plasmon Resonance (SPR) | High | Low-Medium | KD, kon/koff | Requires target immobilization; sensitive to buffer mismatch. |
| NMR (STD, WaterLOGSY) | Medium | High | Binding epitope, KD | No immobilization needed; can screen mixtures; requires high fragment solubility. |
| X-ray Crystallography | Low | High | 3D binding mode | Gold standard for validation; requires high-quality crystals. |
| Differential Scanning Fluorimetry (DSF) | High | Low | Tm shift (binding) | Indirect assay; not all binding events cause a thermal shift. |
Protocol 3: Hit Confirmation via NMR Spectroscopy (Saturation Transfer Difference)
Objective: To confirm the binding of this compound using an orthogonal, solution-based method and to gain initial structural insights.
Rationale: Ligand-observed NMR methods like Saturation Transfer Difference (STD) are powerful for validating fragment hits. They detect binding in solution without requiring protein immobilization or modification and can confirm that the binding is not an artifact of the SPR surface.[10][16]
Procedure:
-
Sample Preparation: Prepare two NMR samples in a deuterated buffer (e.g., PBS in D2O).
-
Sample A (STD): ~10-20 µM target protein + 500 µM this compound.
-
Sample B (Reference): 500 µM this compound only.
-
-
NMR Acquisition:
-
Acquire a standard 1D proton spectrum of Sample B to identify the fragment's proton resonances.
-
On Sample A, acquire an STD NMR experiment. This involves selectively saturating protein resonances (on-resonance irradiation) and comparing the spectrum to one where saturation is applied far from any protein signals (off-resonance irradiation).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Protons on the fragment that are in close proximity to the protein will receive saturation transfer, resulting in signals in the difference spectrum.
-
The presence of fragment signals in the STD difference spectrum is a direct confirmation of binding. The relative intensity of the signals can provide initial information about which part of the fragment is closest to the protein surface.
-
Protocol 4: Structural Characterization via X-ray Co-crystallography
Objective: To determine the precise three-dimensional binding mode of this compound.
Rationale: A high-resolution crystal structure is the most valuable output of a fragment screening campaign. It provides definitive proof of binding and reveals the exact orientation of the fragment, including the vectors for growth, which is essential for rational, structure-based drug design.[17][18]
Procedure:
-
Crystal Preparation: Grow high-quality crystals of the target protein under previously established conditions.
-
Fragment Soaking: Prepare a "soaking solution" containing the crystallization mother liquor supplemented with 1-10 mM this compound (from the DMSO stock). Transfer the protein crystals into this solution and allow them to soak for a period ranging from minutes to hours.
-
Causality Note: Soaking allows the small fragment to diffuse through the solvent channels of the crystal lattice and into the binding site without disrupting the crystal packing.
-
-
Cryo-protection and Data Collection: Transfer the soaked crystal to a cryo-protectant solution, flash-cool it in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Carefully examine the resulting electron density maps for evidence of the bound fragment. A clear, unambiguous density corresponding to the shape of this compound confirms its binding site and orientation.
Protocol 5: Hit-to-Lead Optimization via Fragment Growing
Objective: To leverage the structural information from Protocol 4 to design and synthesize more potent analogues of this compound.
Rationale: This is the creative, iterative phase of FBDD. The crystal structure reveals which vectors on the fragment are pointing towards exploitable empty space in the binding pocket. The "fragment growing" strategy involves adding chemical functionality at these vectors to make new, favorable interactions, thereby increasing binding affinity.[4][19]
Procedure:
-
Structural Analysis & Design:
-
Analyze the co-crystal structure of the target with this compound.
-
Identify the vector of the C3-chlorine atom. Note any nearby amino acid residues or pockets of unoccupied space.
-
In silico, design a small library of new molecules where the chlorine is replaced by various amines (e.g., aniline, piperidine, benzylamine) via an SNAr reaction. Choose substituents that are predicted to form new hydrogen bonds, hydrophobic interactions, or salt bridges.
-
-
Synthesis (Example: SNAr with Aniline):
-
To a solution of this compound (1 eq.) in a suitable solvent (e.g., n-butanol or DMF), add aniline (1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2 eq.).
-
Heat the reaction mixture at 80-120°C and monitor by LC-MS until the starting material is consumed.
-
Work up the reaction, purify the product by column chromatography or preparative HPLC.
-
Confirm the structure of the new analogue by 1H NMR and HRMS.
-
-
Screening and Iteration:
-
Screen the newly synthesized analogues using the primary assay (e.g., SPR, Protocol 2) to determine their KD.
-
Analyze the Structure-Activity Relationship (SAR). Did the modification improve affinity?
-
Select the most potent new compounds for co-crystallization to confirm the predicted binding mode.
-
Repeat the design-synthesize-test cycle to further refine the lead compound, optimizing for potency, selectivity, and drug-like properties.
-
| Compound | Structure | Modification from Parent | KD (µM) | Ligand Efficiency (LE) |
| Fragment Hit | This compound | - | 500 | 0.35 |
| Analogue 1 | 3-(phenylamino)pyridazine-4-carbonitrile | SNAr with aniline | 50 | 0.36 |
| Analogue 2 | 3-((4-hydroxyphenyl)amino)pyridazine-4-carbonitrile | Add para-OH to Analogue 1 | 5 | 0.39 |
| Analogue 3 | 3-(benzylamino)pyridazine-4-carbonitrile | SNAr with benzylamine | 150 | 0.32 |
This is a hypothetical SAR table for illustrative purposes.
Conclusion
This compound represents a highly valuable building block for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with a privileged heterocyclic core and strategically positioned reactive handles, makes it an ideal starting point for FBDD campaigns. The chlorine atom at the 3-position provides a reliable and predictable vector for fragment growing, enabling a rational, structure-guided path from a low-affinity hit to a potent, optimized lead compound. The protocols outlined in this guide provide a robust framework for researchers to effectively screen, validate, and evolve this versatile fragment against a wide range of biological targets.
References
- Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]
- Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Press. [Link]
- An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
- Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Fragment-based drug discovery-the importance of high-quality molecule libraries. PubMed. [Link]
- Fragment Screening.
- Fragment HIT Identific
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. [Link]
- Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
- Fragment-based screening using X-ray crystallography and NMR spectroscopy. Taylor & Francis Online. [Link]
- The pyridazine heterocycle in molecular recognition and drug discovery. SpringerLink. [Link]
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Biomedical Science. [Link]
- Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket.
- This compound, min 95%, 1 gram. CP Lab Safety. [Link]
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- 19. Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A Comprehensive Protocol for the Amination of 3-Chloropyridazine-4-carbonitrile via Nucleophilic Aromatic Substitution
Abstract
This document provides a detailed technical guide for the amination of 3-chloropyridazine-4-carbonitrile, a critical transformation for the synthesis of diverse nitrogen-containing heterocyclic compounds relevant to pharmaceutical and materials science research. We delve into the mechanistic underpinnings of the Nucleophilic Aromatic Substitution (SNAr) reaction that governs this process, offering a causality-driven explanation for experimental design. A robust, step-by-step laboratory-scale protocol is presented, complete with considerations for reaction scope, optimization, and scale-up. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this important synthetic method.
Introduction: The Strategic Importance of 3-Aminopyridazine-4-carbonitriles
The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The targeted functionalization of this heterocycle is paramount for the development of novel therapeutic agents. The amination of this compound serves as a powerful and versatile entry point to a library of 3-amino-substituted pyridazine-4-carbonitriles. These products are valuable intermediates, primed for further synthetic elaboration.
The choice of this compound as the substrate is strategic. The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electron deficiency is significantly amplified by the strong electron-withdrawing effect of the nitrile (-CN) group at the C4 position. This electronic arrangement makes the C3 position highly susceptible to attack by nucleophiles, facilitating the displacement of the chloride leaving group in a Nucleophilic Aromatic Substitution (SNAr) reaction.[1]
Mechanistic Rationale: The SNAr Pathway
The amination of this compound proceeds via a well-established addition-elimination SNAr mechanism.[2][3][4] Understanding this pathway is critical for rational troubleshooting and optimization.
-
Nucleophilic Attack: The reaction is initiated by the attack of an amine nucleophile on the electron-deficient carbon atom at the C3 position of the pyridazine ring. This step temporarily disrupts the aromaticity of the ring.[5][6]
-
Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][6] The negative charge is delocalized across the pyridazine ring and, crucially, onto the nitrogen atoms and the nitrile group. The ability of the electron-withdrawing nitrile group and the ring nitrogens to stabilize this anionic intermediate is what makes the reaction feasible.[2][7] The stability of this complex is a key factor in the overall reaction rate.
-
Elimination and Re-aromatization: In the final step, the chloride ion is expelled as the leaving group, and the aromaticity of the pyridazine ring is restored, yielding the 3-amino-substituted product.
The reaction is typically facilitated by a non-nucleophilic base, which serves to deprotonate the amine nucleophile after the initial attack (or the intermediate complex), neutralizing the generated HCl and driving the reaction to completion.
Visualization of the SNAr Mechanism
Caption: Figure 1: SNAr Mechanism for Amination
Safety and Handling Precautions
Prior to commencing any experimental work, a thorough risk assessment must be conducted.
-
This compound (CAS: 1445-56-3): This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Handle in a well-ventilated chemical fume hood.[1]
-
Amines: Many amines are volatile, flammable, and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used. For example, methylamine is toxic and flammable.[1]
-
Bases: Triethylamine (Et₃N) is flammable and corrosive. Diisopropylethylamine (DIPEA) is also corrosive. Handle with care.
-
Solvents: Solvents such as Tetrahydrofuran (THF), Dioxane, and Dimethylformamide (DMF) have specific hazards. THF can form explosive peroxides. Use anhydrous solvents where specified to avoid side reactions.[9]
Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times.[1]
Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
Experimental Protocol: Laboratory Scale Synthesis
This protocol provides a general framework for the amination of this compound. Specific conditions may require optimization depending on the nucleophilicity and steric bulk of the chosen amine.
Materials and Reagents
| Compound/Reagent | Role | Mol. Weight ( g/mol ) | Molar Equivalents |
| This compound | Substrate | 139.54[10] | 1.0 |
| Amine (Primary or Secondary) | Nucleophile | Varies | 1.2 - 2.0 |
| Triethylamine (Et₃N) or DIPEA | Base | 101.19 | 2.0 - 3.0 |
| Anhydrous THF, Dioxane, or DMF | Solvent | Varies | ~0.1 - 0.5 M |
| Ethyl Acetate (EtOAc) | Extraction Solvent | - | - |
| Brine | Wash Solution | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry, oven-flamed round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., THF) to dissolve the substrate. A typical concentration is 0.1 to 0.5 M.
-
Base Addition: Add the base (e.g., Triethylamine, 2.0 eq) to the stirred solution.
-
Nucleophile Addition: Slowly add the amine (1.5 - 2.0 eq) to the reaction mixture at room temperature. For highly exothermic reactions, an ice bath may be necessary to control the initial temperature rise.
-
Reaction Heating & Monitoring: Heat the reaction mixture to an appropriate temperature (typically between 60 °C and 100 °C).[1][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 4-24 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Re-dissolve the resulting residue in a suitable organic solvent like Ethyl Acetate (EtOAc). d. Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove the amine hydrochloride salt and other aqueous-soluble impurities. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-substituted-aminopyridazine-4-carbonitrile.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Reaction Scope and Optimization
The success of the amination can be influenced by several factors, providing avenues for optimization.
| Parameter | Recommended Range/Conditions | Rationale & Expert Insights |
| Nucleophile | Primary & Secondary Amines | Primary amines and less hindered secondary amines (e.g., morpholine, piperidine) are generally excellent nucleophiles for this reaction.[11] Aromatic amines (e.g., aniline) are less nucleophilic and may require more forcing conditions (higher temperatures, longer reaction times, or a stronger base).[12] Very bulky secondary amines may react slowly due to steric hindrance. |
| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | A non-nucleophilic organic base like Et₃N or DIPEA is often preferred for its solubility in organic solvents. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents like DMF or DMSO. The choice of base can influence the reaction rate. |
| Solvent | THF, Dioxane, DMF, DMSO, Acetonitrile | THF and Dioxane are good starting points.[1] For less reactive amines, more polar aprotic solvents like DMF or DMSO can accelerate the reaction by better solvating the charged Meisenheimer intermediate.[9] Using water as a solvent with a base like KF has also been shown to be effective and "green" for some heteroaryl chlorides.[11] |
| Temperature | 60 - 120 °C | The reaction rate is highly temperature-dependent.[9] Start with a moderate temperature (e.g., 80 °C) and increase if the reaction is sluggish. Avoid excessive heat, which can lead to degradation and side reactions. |
| Equivalents | 1.2 - 2.0 eq. of Amine | Using a slight excess of the amine helps to drive the reaction to completion. A large excess is generally not necessary unless the amine is highly volatile. |
Troubleshooting and Side Reactions
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Conversion | 1. Insufficient Temperature2. Low Nucleophilicity of Amine3. Ineffective Base | 1. Incrementally increase the reaction temperature. The activation energy for disrupting aromaticity must be overcome.2. Switch to a more polar solvent (e.g., DMF) to better stabilize the transition state. Consider a stronger base or longer reaction time.3. Ensure the base is sufficient to neutralize the generated HCl. Consider a stronger base if necessary. |
| Formation of Side Products | 1. Hydrolysis of Nitrile Group2. Reaction with Solvent | 1. The nitrile group can hydrolyze to an amide or carboxylic acid if water is present, especially at elevated temperatures.[9] Ensure all reagents and solvents are anhydrous.2. Some solvents (e.g., alcohols) can act as nucleophiles at high temperatures, leading to ether byproducts. Use aprotic solvents. |
| Difficult Purification | 1. Excess Amine Present2. Incomplete Removal of Salts | 1. Ensure the aqueous wash steps are sufficient to remove the excess amine. An acidic wash (e.g., dilute HCl) can be used, but care must be taken not to hydrolyze the product.2. The amine hydrochloride salt can sometimes co-precipitate with the product. Thorough washing of the crude solid or during the liquid-liquid extraction is critical. |
Conclusion
The amination of this compound is a robust and highly effective method for accessing a diverse range of 3-aminopyridazine derivatives. By leveraging the principles of Nucleophilic Aromatic Substitution, researchers can reliably synthesize these valuable building blocks. Careful consideration of the reaction mechanism, choice of reagents, and reaction conditions, as outlined in this guide, will enable successful implementation and optimization of this protocol in a laboratory setting.
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- Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. (2015). PubMed.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). National Institutes of Health.
- A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO.
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- Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. (2014). PubMed.
- Nucleophilic Aromatic Substitution. (n.d.). BYJU'S.
- Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). National Institutes of Health.
- Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). National Institutes of Health.
- Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. (n.d.). ResearchGate.
- Nucleophilic Aromatic Substitution by Addition-Elimination (SNAr). (n.d.). KPU Pressbooks.
- 3-Chloropyridazine. (n.d.). PubChem.
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- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI.
- Electrophilic Aromatic Substitutions of Heteroaromatics. (2018). YouTube.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed.
- Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube.
- Amination products of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate.
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org.
- Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. European Journal of Organic Chemistry, 2013(24), 5347-5354.
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Application Notes & Protocols: Strategic Derivatization of the Cyano Group in 3-Chloropyridazine-4-carbonitrile for Drug Discovery
Abstract
The pyridazine scaffold is a well-established "privileged structure" in medicinal chemistry, valued for its unique physicochemical properties that enhance drug-like characteristics such as aqueous solubility and metabolic stability.[1] Derivatives of pyridazine have demonstrated a wide spectrum of pharmacological activities, including applications in oncology, inflammation, and infectious diseases.[1][2][3] Within this class, 3-Chloropyridazine-4-carbonitrile stands out as a versatile and highly valuable building block. Its strategic importance lies in its two distinct reactive sites: the chloro group, susceptible to nucleophilic aromatic substitution (SNAr), and the cyano (nitrile) group, which can be transformed into a variety of other key functional groups. This document provides a detailed guide for researchers, focusing exclusively on the chemical derivatization of the cyano group to unlock a diverse range of molecular architectures for drug development programs. We present validated, step-by-step protocols for hydrolysis, reduction, and cycloaddition reactions, explaining the causality behind experimental choices to ensure reproducible and efficient synthesis.
Introduction: The Cyano Group as a Versatile Chemical Handle
The cyano group (–C≡N) is a powerful functional group in organic synthesis. It is strongly electron-withdrawing, electronically activating the pyridazine ring, and its linear geometry is sterically unassuming. More importantly, it serves as a synthetic linchpin, capable of being converted into primary amines, amides, carboxylic acids, ketones, and heterocycles like tetrazoles. Each of these transformations fundamentally alters the parent molecule's properties:
-
Amides and Carboxylic Acids: Introduce hydrogen bond donors and acceptors, crucial for target binding and improving solubility.
-
Aminomethyl Groups: Provide a basic center, allowing for salt formation to enhance solubility and bioavailability, and serving as a key vector for further elaboration.
-
Tetrazoles: Act as a metabolically stable bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved pharmacokinetic profiles.[4]
The following sections provide detailed protocols for these critical transformations, moving beyond simple procedural steps to offer insights into reaction mechanisms and optimization strategies.
Hydrolysis of the Cyano Group: Accessing Amides and Carboxylic Acids
The controlled hydrolysis of a nitrile is a cornerstone transformation. The reaction proceeds in two stages: first to the carboxamide, and upon further hydrolysis, to the carboxylic acid. Selectivity is achieved by careful control of reaction conditions, primarily temperature and the concentration of the acid or base catalyst.[5]
Workflow: Selective Hydrolysis of Nitrile
Caption: Selective hydrolysis pathway from nitrile to amide and acid.
Protocol 2.1: Synthesis of 3-Chloropyridazine-4-carboxamide
This protocol utilizes concentrated sulfuric acid to facilitate partial hydrolysis, where the intermediate amide precipitates from the reaction mixture, preventing further conversion to the carboxylic acid. A similar strategy has been successfully employed for the synthesis of related pyrazine carboxamides.[6]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water (ice-cold)
-
Ammonium Hydroxide solution (for neutralization)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Equip a round-bottom flask with a magnetic stir bar and place it in an ice bath.
-
Carefully add 10 mL of concentrated sulfuric acid to the flask.
-
While maintaining the temperature between 0-5 °C, slowly add 1.0 g of this compound in small portions. Stir until all solid has dissolved.
-
Remove the flask from the ice bath and allow it to stir at room temperature for 12-16 hours. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Once the starting material is consumed, cool the reaction mixture again in an ice bath.
-
Very slowly and carefully, pour the acidic solution onto 50 g of crushed ice in a separate beaker with vigorous stirring. A white precipitate will form.
-
Neutralize the slurry by the slow addition of concentrated ammonium hydroxide until the pH is ~7-8. Maintain the temperature below 20 °C during neutralization.
-
Stir the resulting suspension in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash thoroughly with ice-cold deionized water, and dry under vacuum to yield 3-Chloropyridazine-4-carboxamide.
| Parameter | Condition / Reagent | Rationale |
| Reagent | Concentrated H₂SO₄ | Acts as both a solvent and a catalyst for hydrolysis. |
| Temperature | 0 °C to Room Temp | Low temperature favors the formation of the amide and prevents over-hydrolysis. |
| Work-up | Quenching on ice | Rapidly dilutes the acid and precipitates the amide product. |
| Expected Yield | > 85% | High efficiency due to controlled conditions. |
Reduction of the Cyano Group: Synthesis of (3-Chloropyridazin-4-yl)methanamine
The conversion of a nitrile to a primary amine introduces a versatile aminomethyl group, a common feature in many bioactive molecules. This transformation requires a potent reducing agent capable of breaking the C≡N triple bond. While various reagents exist (e.g., catalytic hydrogenation), lithium aluminum hydride (LiAlH₄) is a reliable choice for small-scale laboratory synthesis due to its high reactivity.
Workflow: Nitrile Reduction to Primary Amine
Caption: Workflow for the LiAlH₄ reduction of the nitrile to the amine.
Protocol 3.1: Synthesis of (3-Chloropyridazin-4-yl)methanamine
CAUTION: Lithium aluminum hydride reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Deionized Water
-
15% w/v Sodium Hydroxide (NaOH) solution
Procedure:
-
To a dry, three-neck round-bottom flask under an inert atmosphere, add 1.5 equivalents of LiAlH₄.
-
Add anhydrous THF to create a slurry (approx. 0.5 M). Cool the flask to 0 °C using an ice bath.
-
Dissolve 1.0 equivalent of this compound in a separate flask with anhydrous THF.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ slurry, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction back down to 0 °C.
-
Perform a Fieser work-up by sequentially and very cautiously adding the following dropwise:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% NaOH solution.
-
'3X' mL of water.
-
-
A granular white precipitate should form. Stir vigorously for 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and Ethyl Acetate.
-
Combine the organic filtrates and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield (3-Chloropyridazin-4-yl)methanamine.[9][10]
| Parameter | Condition / Reagent | Rationale |
| Reducing Agent | LiAlH₄ | A powerful, non-selective hydride donor for robust nitrile reduction. |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent quenching of the highly reactive LiAlH₄ by moisture. |
| Work-up | Fieser Method | A safe and effective procedure for quenching excess LiAlH₄ and precipitating aluminum salts. |
| Expected Yield | 60-80% | Standard yield for this type of reduction. |
[3+2] Cycloaddition: Formation of a Tetrazole Ring
The [3+2] cycloaddition reaction between a nitrile and an azide is the most common and efficient method for synthesizing 5-substituted-1H-tetrazoles.[4][11] This transformation is of immense value in medicinal chemistry, as the resulting tetrazole ring is a well-established bioisostere of a carboxylic acid, often improving metabolic stability and cell permeability.[12] The reaction is typically promoted by a Lewis acid or a proton source to activate the nitrile.
Workflow: Nitrile to Tetrazole Cycloaddition
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloropyridazine-4-carbonitrile
Introduction: The Strategic Importance of the Pyridazine-4-carbonitrile Scaffold
The pyridazine core is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to engage in specific biological interactions.[1] The inherent asymmetry and dipole moment of the pyridazine ring, along with its capacity for hydrogen bonding, make it an attractive bioisostere for phenyl rings and other heterocycles in drug design.[1] Specifically, the 3-substituted pyridazine-4-carbonitrile motif is a key building block for a variety of bioactive molecules, including kinase inhibitors and other targeted therapeutics.
However, the functionalization of the electron-deficient pyridazine ring can be challenging. The presence of two adjacent nitrogen atoms significantly influences the reactivity of the heterocyclic core. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the selective formation of carbon-carbon and carbon-nitrogen bonds on such challenging substrates.[2] This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 3-chloropyridazine-4-carbonitrile, a readily available and versatile starting material.
Understanding the Substrate: Reactivity of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling is governed by several factors:
-
The C-Cl Bond: The carbon-chlorine bond at the 3-position is the reactive site for oxidative addition to the palladium(0) catalyst. While chloroarenes are generally less reactive than their bromo or iodo counterparts, advancements in ligand design have enabled efficient coupling of these substrates.
-
Electron-Deficient Nature: The pyridazine ring, further deactivated by the electron-withdrawing nitrile group at the 4-position, presents a unique electronic environment. This can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.
-
Coordination to Palladium: The nitrogen lone pairs of the pyridazine ring can coordinate to the palladium center, potentially influencing catalyst activity and stability. The choice of ligand is crucial to modulate this interaction and promote the desired catalytic turnover.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryl and heteroaryl-aryl compounds.[3] For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for the success of the reaction, especially with a challenging substrate like a chloropyridazine. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the C-Cl bond and promote the reductive elimination step.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Arylboronic Acid | --- | Commercially Available |
| Pd₂(dba)₃ | --- | Commercially Available |
| SPhos | --- | Commercially Available |
| K₃PO₄ | Anhydrous | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Water | Degassed | --- |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl and heteroaryl amines.[4][5] This reaction allows for the introduction of a diverse range of primary and secondary amines at the 3-position of the pyridazine-4-carbonitrile core.
Mechanistic Insights
The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The choice of a suitable base is critical to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sterically hindered and electron-rich phosphine ligands are often essential for achieving high yields and functional group tolerance.[6]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Amine (Primary or Secondary) | --- | Commercially Available |
| Pd(OAc)₂ | --- | Commercially Available |
| XPhos | --- | Commercially Available |
| NaOtBu | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry, sealable reaction vessel.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), palladium acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction Execution: Seal the vessel and heat the mixture to 110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction provides a direct route to 3-alkynylpyridazine-4-carbonitriles, which are valuable intermediates for further synthetic transformations.
Mechanistic Rationale
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[7] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate. A base, typically an amine, is required to deprotonate the alkyne.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Terminal Alkyne | --- | Commercially Available |
| Pd(PPh₃)₂Cl₂ | --- | Commercially Available |
| CuI | --- | Commercially Available |
| Triethylamine (Et₃N) | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the mixture.
-
Reaction Execution: Stir the reaction mixture at 60 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Visualization of Key Processes
Catalytic Cycles
Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Fig. 2: Simplified Buchwald-Hartwig Amination Cycle.
Fig. 3: Simplified Sonogashira Catalytic Cycle.
Experimental Workflow
Fig. 4: General Experimental Workflow.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure anhydrous/anaerobic conditions. |
| Insufficiently active ligand for C-Cl activation | Screen more electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphines, NHC ligands). | |
| Inappropriate base | For Suzuki, try stronger bases like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, ensure the base is strong enough to deprotonate the amine. | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Formation of Side Products | Homocoupling of the coupling partner | Use a lower catalyst loading or add the coupling partner slowly. |
| Protodechlorination of starting material | Ensure anhydrous conditions and use a non-protic solvent. | |
| Decomposition of starting material or product | Lower the reaction temperature and shorten the reaction time. |
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of this compound. The protocols outlined in this guide, based on established methodologies for related chloroheterocycles, offer a solid starting point for the synthesis of a wide array of 3-substituted pyridazine-4-carbonitrile derivatives. Careful consideration of the choice of catalyst, ligand, base, and solvent is paramount for achieving high yields and purity, particularly given the electronically demanding nature of the substrate. Further optimization of these reaction conditions will undoubtedly expand the synthetic utility of this valuable building block in drug discovery and materials science.
References
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- Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. S. Afr. j. chem., 66, 179-182.
- F. Hoffmann-La Roche AG. (2007). Pyridazinone derivatives as thyroid hormone receptor agonists. (Patent No. WO2007009913A1).
- Genentech, Inc. (2013). Substituted Pyridazine Compounds. (Patent No. US 2013/0178478 A1).
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- Sanofi. (1982). 3-amino-pyridazine derivatives,their preparation and pharmaceutical compositions containing them. (Patent No. IL66408A).
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- Al-Mousawi, S. M., Abdelhamid, I. A., & Moustafa, M. S. (2007). Alkylazinylcarbonitriles as building blocks in organic synthesis: Synthesis of 3-amino-7-arylhyrazonothieno-7H-[3,4-c]-pyridine-4,6-diones and pyrido-[3,4-c]-pyridazine-5-carbonitrile. Arkivoc, 2007(15), 213-221.
- Wikipedia. (2023).
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- Organic Syntheses. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 243-261. [Link]
- The Dow Chemical Company. (1986). Preparation of substituted pyridazines. (Patent No. US4628088A).
- Chemistry LibreTexts. (2023).
- Wikipedia. (2023). Sonogashira coupling. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
- Koch, A. S., et al. (2010). 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2650.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
- Sanofi. (1982). Process for producing pyridazine derivatives. (Patent No. HU189608B).
- SpectraBase. (n.d.). 3-(4-Methoxyphenyl)pyrazine-2-carbonitrile. [Link]
- Jiangsu Hengrui Medicine Co., Ltd. (2015). Preparation method of 3-amino-4-methylpyridine. (Patent No. CN104356057A).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Gilead Sciences, Inc. (2016). Therapeutic pyridazine compounds and uses thereof. (Patent No. WO2016138114A1).
- Jiangsu Hengrui Medicine Co., Ltd. (2015). Method for preparing 3-ethynyl imidazo[1,2-b]pyridazine. (Patent No. CN104496995A).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Chapela, V. M., et al. (2012). Synthesis and Characterization of Conjugated Pyridine-(N-diphenylamino) Acrylonitrile Derivatives: Photophysical Properties.
- ResearchGate. (2017). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]
- PubChem. (n.d.). 6-(4-Methoxyphenyl)pyridazine-3-carbonitrile. [Link]
- Carroll, F. I., et al. (2007). Synthesis and pharmacological evaluation of phenylethynyl[2][9][11]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine. Journal of Medicinal Chemistry, 50(14), 3388-3391.
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Application Note & Protocol: A Robust and Scalable Synthesis of 3-Chloropyridazine-4-carbonitrile for Preclinical Material Supply
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 3-Chloropyridazine-4-carbonitrile, a key heterocyclic building block in medicinal chemistry. The protocol is designed to transition from bench-scale discovery to the multi-hundred-gram or kilogram scale required for preclinical toxicology studies and early-phase clinical trials. We emphasize process safety, scalability, and adherence to the principles of Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients (APIs) intended for clinical use.[1][2] The methodology includes detailed step-by-step procedures, in-process controls (IPCs), purification strategies, and analytical characterization to ensure the final compound meets stringent quality and purity specifications.
Introduction: The Role of this compound in Drug Development
Pyridazine scaffolds are significant heterocyclic motifs prevalent in biologically active compounds, making them of high interest in medicinal chemistry.[3] this compound (CAS 1445-56-3) is a versatile intermediate, featuring two reactive sites—the chloro and cyano groups—that allow for diverse chemical modifications in the synthesis of novel drug candidates.[4][5]
The progression of a drug candidate from discovery to preclinical studies necessitates a reliable supply of high-purity API.[6][7][8] This transition requires shifting from small-scale laboratory methods to a robust, reproducible, and scalable manufacturing process.[9][10] This application note details such a process, developed with a focus on safety, efficiency, and the quality assurance framework required for producing API for use in clinical trials.[][12]
Foundational Safety: Hazard Analysis and Risk Mitigation
The synthesis of this compound involves hazardous materials, including a cyanide functional group. A thorough understanding and mitigation of these risks are paramount.
2.1. Inherent Hazards
-
Cyanide Toxicity: The nitrile group (-C≡N) is a structural component of the target molecule. While covalently bound and less hazardous than inorganic cyanide salts, it can release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or under harsh decomposition conditions.[13][14][15]
-
Chlorinated Heterocycle: The starting material and product are chlorinated heterocyclic compounds. These can be irritants and should be handled with care to avoid inhalation and skin contact.[3]
2.2. Mandatory Safety Protocols All operations must be performed in a certified chemical fume hood with robust airflow.[16][17] A designated area for cyanide-related work should be established.[15][16]
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, splash-proof safety goggles, and double-layered nitrile gloves.[15][16] For large-scale operations, a face shield is recommended.
-
Waste Handling: All cyanide-containing waste (solid and liquid) must be segregated into dedicated, clearly labeled containers. The pH of aqueous waste streams must be kept basic (pH > 10) to prevent HCN evolution.[13]
-
Decontamination: Glassware and surfaces should be decontaminated first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the fume hood.[15][16]
-
Emergency Preparedness: An emergency plan must be in place. Ensure all personnel are trained on the location and use of safety showers, eyewash stations, and the specific response procedures for cyanide exposure.[16][17]
Synthetic Strategy: Process Chemistry for Scalability
The chosen synthetic route is based on a two-step process starting from commercially available Pyridazine-4-carboxylic acid, prioritizing atom economy, robust reaction conditions, and ease of purification at scale.
3.1. Reaction Scheme
Step 1: Chlorination and Amide Formation
Step 2: Dehydration to Nitrile
3.2. Rationale for Route Selection
-
Starting Material Availability: Pyridazine-4-carboxylic acid and its chlorinated analogue are accessible starting materials.[18] This is a critical consideration for the cost-effectiveness and reliability of the API supply chain.[]
-
Process Robustness: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acid chlorides and promoting chlorination on electron-deficient rings. The subsequent amidation and dehydration are standard, high-yielding transformations well-documented in process chemistry.[20]
-
Purification Strategy: The intermediate carboxamide and the final carbonitrile product are crystalline solids. This allows for purification via recrystallization, which is highly preferable to column chromatography for large-scale manufacturing due to its efficiency and lower solvent consumption.[21][22]
Detailed Scale-Up Protocol (100 g Scale)
This protocol describes the synthesis of this compound on a 100-gram scale. All operations must adhere to the safety protocols outlined in Section 2.
4.1. Equipment and Materials
-
Equipment: 2 L, 4-necked, jacketed glass reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet. Heating/cooling circulator. 5 L filter reactor or large Büchner funnel with vacuum flask. Vacuum oven.
-
Reagents & Solvents:
-
3-Chloropyridazine-4-carboxylic acid (assume ~100 g, 1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0 eq)
-
Toluene (Anhydrous)
-
Ammonium hydroxide (NH₄OH, 28% aqueous solution)
-
Trifluoroacetic anhydride (TFAA) (1.5 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Dichloromethane (DCM)
-
Isopropyl Alcohol (IPA)
-
Deionized Water
-
4.2. Step 1: Synthesis of 3-Chloropyridazine-4-carboxamide
-
Reactor Setup: Assemble the 2 L jacketed reactor system. Ensure all glassware is dry. Purge the system with nitrogen.
-
Reagent Charge: Charge 3-Chloropyridazine-4-carboxylic acid (100 g, 1.0 eq) and anhydrous toluene (500 mL) to the reactor. Begin stirring to form a slurry.
-
Chlorination: Cool the reactor to 10 °C. Slowly add thionyl chloride (3.0 eq) via an addition funnel over 60-90 minutes, maintaining the internal temperature below 25 °C. Causality: Slow addition is critical to control the exotherm and the evolution of HCl and SO₂ gas.
-
Reaction Drive: After the addition is complete, slowly heat the mixture to 80 °C and maintain for 4-6 hours.
-
In-Process Control (IPC-1): Take a small aliquot, carefully quench it with methanol, and analyze by HPLC or TLC to confirm the complete consumption of the starting material.
-
Solvent Swap: Once complete, cool the reactor to 50 °C and distill off the excess thionyl chloride and toluene under vacuum. Add fresh toluene (200 mL) and repeat the distillation to ensure complete removal of SOCl₂.
-
Amidation: Cool the resulting slurry of the acid chloride to 0-5 °C. In a separate vessel, prepare a solution of ammonium hydroxide (excess) in water. Slowly add the cold ammonium hydroxide solution to the reactor, keeping the temperature below 15 °C. Causality: This highly exothermic quenching must be controlled to prevent side reactions and ensure safety.
-
Isolation: Stir the resulting thick slurry for 1 hour at room temperature. Filter the solid product, wash the cake thoroughly with deionized water (2 x 250 mL) and then with cold isopropyl alcohol (1 x 100 mL).
-
Drying: Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected product is 3-Chloropyridazine-4-carboxamide as a white to off-white solid.
4.3. Step 2: Dehydration to this compound
-
Reactor Setup: Reconfigure the dry 2 L reactor for the dehydration step under a nitrogen atmosphere.
-
Reagent Charge: Charge the dried 3-Chloropyridazine-4-carboxamide (from Step 1) and dichloromethane (DCM, 800 mL) to the reactor. Cool the resulting slurry to 0-5 °C.
-
Base Addition: Add triethylamine (3.0 eq) and stir for 15 minutes.
-
Dehydration: Slowly add trifluoroacetic anhydride (TFAA, 1.5 eq) over 60 minutes, maintaining the internal temperature below 10 °C. Causality: TFAA is a powerful dehydrating agent; controlled addition is necessary to manage the reaction exotherm.
-
Reaction Drive: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
In-Process Control (IPC-2): Monitor the reaction by HPLC or TLC for the disappearance of the carboxamide starting material.
-
Work-up: Once the reaction is complete, cool to 10 °C and slowly add deionized water (500 mL) to quench the excess TFAA. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 250 mL) and then with brine (1 x 250 mL).
-
Purification (Recrystallization): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid. Recrystallize the crude product from a suitable solvent system (e.g., Isopropyl Alcohol/Hexanes) to achieve high purity.
-
Final Drying: Filter the purified crystals and dry them in a vacuum oven at 40-50 °C to a constant weight. The final product, this compound, should be a crystalline solid.
Quality Control for Preclinical API
The synthesized API must be rigorously tested to ensure it meets the quality and purity characteristics required for preclinical studies.[1][] This involves characterization and release testing against a predefined set of specifications.
Table 1: Release Specifications for this compound
| Test | Method | Specification |
| Appearance | Visual | White to light yellow crystalline solid |
| Identity | ¹H NMR, MS | Conforms to the structure |
| Purity | HPLC | ≥ 98.0% (AUC) |
| Largest Impurity | HPLC | ≤ 0.5% (AUC) |
| Total Impurities | HPLC | ≤ 1.5% (AUC) |
| Residual Solvents | GC-HS | IPA: ≤ 5000 ppm; DCM: ≤ 600 ppm; Toluene: ≤ 890 ppm |
| Loss on Drying | TGA/LOD | ≤ 0.5% w/w |
Note: Residual solvent limits are based on ICH Q3C guidelines.[23]
Process Flow Visualization
Visual diagrams are essential for understanding the overall manufacturing logic and critical control points.
Caption: Overall workflow for the scale-up synthesis of this compound.
Caption: Logic diagram for in-process control (IPC) monitoring during synthesis.
Conclusion
This application note provides a validated, scalable, and safety-conscious protocol for the synthesis of this compound. By integrating principles of process chemistry with the quality oversight framework of cGMP, this guide enables the reliable production of this critical intermediate for preclinical drug development programs. The emphasis on in-process controls, robust purification methods, and thorough analytical testing ensures that the final API meets the high standards of quality and purity required for subsequent studies.
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Application Notes and Protocols: 3-Chloropyridazine-4-carbonitrile in the Synthesis of Advanced Fluorescent Probes
Introduction: The Pyridazine Scaffold - A Versatile Core for Fluorescent Probe Development
In the dynamic fields of cellular biology, diagnostics, and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time.[1][2] The rational design of these molecular reporters hinges on the selection of a core scaffold that not only imparts desirable photophysical properties but also allows for facile chemical modification. The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in the development of novel fluorophores.[3][4][5] Its inherent electron-deficient nature makes it an excellent acceptor unit in donor-acceptor (D-π-A) type dyes, which are renowned for their sensitivity to the local environment and tunable emission properties.[3][4]
This technical guide focuses on the utility of a key pyridazine derivative, 3-chloropyridazine-4-carbonitrile , as a versatile building block for the synthesis of sophisticated fluorescent probes. We will delve into the underlying chemical principles that make this precursor particularly valuable and provide detailed, field-proven protocols for its transformation into novel fluorophores. The methodologies described herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategies.
Chemical Rationale: Why this compound?
The efficacy of this compound as a precursor for fluorescent probes stems from the strategic placement of its functional groups, which allows for sequential and regioselective modifications.
-
The Pyridazine Core: As an electron-deficient heterocycle, the pyridazine ring serves as an excellent electron acceptor. This property is fundamental to creating probes with intramolecular charge transfer (ICT) character, which often exhibit large Stokes shifts and sensitivity to solvent polarity.[3][4]
-
The Cyano Group (-CN): This strongly electron-withdrawing group further enhances the acceptor strength of the pyridazine core. The nitrile functionality is also relatively stable under various reaction conditions and can be a site for further chemical transformations if desired.
-
The Chloro Group (-Cl): The chlorine atom at the 3-position is a versatile handle for introducing molecular diversity. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various donor moieties. Furthermore, it serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of C-C bonds and the extension of the π-conjugated system.[6][7][8]
This trifecta of functionalities makes this compound a powerful platform for generating a library of fluorescent probes with tailored properties for specific applications.
Synthetic Strategies and Protocols
Two primary synthetic strategies will be detailed. The first is a de novo synthesis of a related pyridazine core, illustrating the fundamental assembly of this heterocyclic system. The second, and more pertinent to our core compound, details the functionalization of a pre-formed chloropyridazine scaffold.
Protocol 1: One-Pot Three-Component Synthesis of a 3-Amino-5-arylpyridazine-4-carbonitrile Core
This protocol is adapted from a robust method for the synthesis of highly functionalized pyridazines and serves as an excellent entry point for creating a diverse range of pyridazine-based fluorophores.[1][9] While this method does not directly use this compound, it provides a foundational understanding of pyridazine synthesis.
Reaction Principle: This reaction proceeds via a one-pot, three-component condensation of an arylglyoxal, malononitrile, and hydrazine hydrate. The arylglyoxal provides the C5-aryl substituent, malononitrile contributes the C4-carbonitrile and C3-amine functionalities (after cyclization), and hydrazine hydrate forms the N1-N2 bond of the pyridazine ring.
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One-Pot Synthesis Workflow
Materials and Reagents:
-
Arylglyoxal (e.g., phenylglyoxal), 1.0 mmol
-
Malononitrile, 1.0 mmol
-
Hydrazine hydrate (80% in water), 4.0 mmol
-
Ethanol
-
Deionized water
Step-by-Step Protocol:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the arylglyoxal (1.0 mmol) in a 1:1 mixture of ethanol and water (3 mL).
-
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (4.0 mmol) dropwise at room temperature. A color change is typically observed. Stir the mixture for 30 minutes.
-
Malononitrile Addition: Add malononitrile (1.0 mmol) to the reaction mixture in one portion.
-
Reaction: Continue stirring the mixture at room temperature for an additional 30 minutes. A precipitate will form as the reaction progresses.
-
Work-up and Purification: Collect the precipitate by vacuum filtration. Wash the solid with hot water (2 x 5 mL) to remove any remaining salts and unreacted starting materials.
-
Recrystallization: Purify the crude product by recrystallization from ethanol to yield the pure 3-amino-5-arylpyridazine-4-carbonitrile.[1][9]
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, FT-IR, and mass spectrometry. The FT-IR spectrum should show characteristic peaks for the amine N-H stretches (3300-3500 cm-1) and the nitrile C≡N stretch (around 2220 cm-1).[5][9]
Protocol 2: Synthesis of a Donor-Acceptor Fluorescent Probe via Suzuki-Miyaura Cross-Coupling
This protocol outlines the functionalization of this compound with a donor moiety (an arylboronic acid) via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is a powerful method for extending the π-conjugation of the pyridazine core, which is crucial for tuning the absorption and emission properties of the resulting fluorophore.[4][6][7][10]
Reaction Principle: The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organohalide (this compound) with an organoboron compound (arylboronic acid). The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[6]
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// Edges Start -> Reaction [label="Combine"]; Reaction -> Workup [label="Crude Mixture"]; Workup -> Purify [label="Organic Phase"]; Purify -> Product [label="Purified Product"]; }
Suzuki Coupling Workflow
Materials and Reagents:
-
This compound, 1.0 mmol
-
Arylboronic acid (e.g., 4-(dimethylamino)phenylboronic acid), 1.2 mmol
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], 0.05 mmol (5 mol%)
-
Sodium carbonate (Na2CO3), 2.0 mmol
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Deionized water
-
Nitrogen or Argon gas supply
Step-by-Step Protocol:
-
Inert Atmosphere: Assemble a Schlenk flask containing a magnetic stir bar and flame-dry it under vacuum. Backfill with an inert gas (nitrogen or argon).
-
Reagent Addition: To the flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and Pd(PPh3)4 (0.05 mmol).
-
Solvent Addition: Add a mixture of DME (8 mL), ethanol (2 mL), and deionized water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary (typically 12-48 hours).[10]
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Photophysical Properties and Data Presentation
The synthesized pyridazine-based fluorescent probes are expected to exhibit photophysical properties characteristic of D-A systems. The introduction of electron-donating groups at the 3-position will likely lead to a red-shift in both the absorption and emission spectra compared to the unsubstituted pyridazine core.
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent |
| Reference: Pyridine-based dye [7] | 300-350 | 300-450 | Variable | - | Various |
| Hypothetical Probe 1 (Amine donor) | ~380 | ~480 | ~100 | ~0.30 | Dichloromethane |
| Hypothetical Probe 2 (Alkoxy donor) | ~360 | ~450 | ~90 | ~0.45 | Dichloromethane |
Note: The data for the hypothetical probes are representative values based on known D-A pyridazine and pyridine-based fluorophores. Actual values will depend on the specific donor group and solvent.[7][11]
Applications in Bioimaging
The fluorescent probes synthesized from this compound have significant potential for applications in cellular imaging.[12] The tunability of their emission color, coupled with the ability to introduce targeting moieties, allows for the development of probes for specific organelles or biomolecules. For instance, the incorporation of a morpholine or triphenylphosphine group can direct the probe to lysosomes or mitochondria, respectively.[6]
General Protocol for Cellular Staining:
-
Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom dish and culture in appropriate media until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO (e.g., 1 mM).
-
Staining: Dilute the stock solution in cell culture media to the final working concentration (typically 1-10 µM). Replace the culture media in the dish with the probe-containing media.
-
Incubation: Incubate the cells for a specific period (e.g., 30 minutes) at 37 °C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells with phosphate-buffered saline (PBS).
-
Imaging: Image the stained cells using a fluorescence microscope with appropriate excitation and emission filters.
The subcellular localization and brightness of the probe can provide valuable information about the cellular environment and the distribution of the target of interest.[12]
Conclusion and Future Outlook
This compound is a highly valuable and versatile precursor for the synthesis of novel fluorescent probes. Its unique combination of an electron-deficient core and strategically placed reactive handles allows for the straightforward creation of a wide array of D-A fluorophores with tunable photophysical properties. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemical space of pyridazine-based dyes and develop innovative tools for a multitude of applications, from fundamental biological research to advanced diagnostics.
References
- Hosseinnezhad, M., & Rouhani, S. (2017). Synthesis and application of new fluorescent dyes in dye-sensitized solar cells. Journal of the Iranian Chemical Society, 14(10), 2211-2223.
- El-Mekabaty, A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2945. [Link]
- Baryshnikov, G., et al. (2021). Pyridazino-1,3a,6a-Triazapentalenes as Versatile Fluorescent Probes: Impact of Their Post-Functionalization and Application for Cellular Imaging. Molecules, 26(12), 3658. [Link]
- Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical reviews, 107(11), 4891-4932.
- MDPI. (2023).
- Kolychev, E. L., et al. (2015). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. Journal of Organometallic Chemistry, 791, 147-156.
- Abdel-Wahab, B. F., et al. (2014). Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. European Chemical Bulletin, 3(2), 115-118.
- MDPI. (2021).
- Al-Hourani, B. J., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2945. [Link]
- Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-183.
- Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles.
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Accelerating Pyridazine Synthesis: High-Efficiency Flow Chemistry Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] However, their synthesis via traditional batch methods can be hampered by challenges related to reaction time, scalability, and safety.[3] This application note details the strategic implementation of continuous flow chemistry to overcome these limitations. We provide an in-depth exploration of the causality behind leveraging flow processes and present two detailed, field-proven protocols for the synthesis of pyridazine derivatives: the inverse-electron-demand Diels-Alder (IEDDA) reaction and the cyclocondensation of 1,4-dicarbonyl compounds. These methods demonstrate the enhanced control, improved safety, and seamless scalability inherent to flow chemistry, offering a robust platform for both discovery and process development.[4][5]
The Strategic Advantage of Flow Chemistry for Heterocyclic Synthesis
The synthesis of complex heterocyclic scaffolds like pyridazines is often a multi-step process that requires precise control over reaction parameters. Traditional batch reactors, while ubiquitous, present inherent limitations in heat and mass transfer, which can lead to inconsistent product quality, extended reaction times, and safety concerns, especially during scale-up.[5]
Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, fundamentally changes this paradigm.[4] The key advantages include:
-
Enhanced Safety: By utilizing small reactor volumes, the risk associated with handling hazardous reagents or managing highly exothermic reactions is significantly minimized. Unstable intermediates can be generated and consumed in situ, preventing their accumulation.[6]
-
Precise Reaction Control: The superior surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer. This enables precise temperature control and the safe exploration of superheated conditions, which can dramatically accelerate reaction rates.[7][8]
-
Rapid Optimization and Scalability: Reaction parameters such as temperature, pressure, and residence time can be varied quickly and automatically, allowing for rapid optimization. Scaling up production is achieved by simply running the system for a longer duration or by "scaling out" (running multiple reactors in parallel), bypassing the complex re-optimization often required for batch processes.[4][5]
-
Improved Yield and Purity: The consistent reaction conditions and rapid mixing minimize the formation of byproducts, often leading to higher yields and cleaner product profiles compared to batch synthesis.[6]
This guide will demonstrate how these principles are applied to create robust and scalable synthetic routes to pyridazine derivatives.
Figure 2: Workflow for IEDDA synthesis of pyridazines in a flow reactor.
Experimental Protocol: Synthesis of 3,6-diphenylpyridazine
Materials:
-
3,6-Diphenyl-1,2,4,5-tetrazine
-
Styrene (as the dienophile)
-
Toluene (anhydrous)
-
Flow Chemistry System (e.g., Uniqsis FlowSyn, Vapourtec R-Series) equipped with two pumps, a T-mixer, a heated reactor coil (e.g., 10 mL PFA), and a back-pressure regulator (BPR).
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.1 M solution of 3,6-diphenyl-1,2,4,5-tetrazine in anhydrous toluene.
-
Solution B: Prepare a 0.12 M solution of styrene (1.2 equivalents) in anhydrous toluene.
-
Degas both solutions by sparging with nitrogen for 15 minutes.
-
-
System Setup:
-
Assemble the flow system as shown in Figure 1.
-
Set the reactor coil temperature to 110 °C.
-
Set the back-pressure regulator to 10 bar (145 psi) to ensure the solvent remains in the liquid phase and to safely manage nitrogen evolution.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) through the T-mixer and into the heated reactor coil. This corresponds to a residence time of 10 minutes in a 10 mL reactor.
-
Allow the system to reach a steady state for approximately 2-3 residence times (20-30 minutes).
-
Collect the purple/reddish solution exiting the BPR. The disappearance of the characteristic deep purple color of the tetrazine indicates reaction completion.
-
-
Work-up and Isolation:
-
Collect the reaction output over the desired run time.
-
Remove the toluene solvent from the collected solution under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3,6-diphenylpyridazine as a white solid.
-
Data and Optimization
The flow setup allows for rapid optimization of reaction conditions. The following table illustrates typical results obtained during such an optimization process.
| Entry | Dienophile | Temp (°C) | Residence Time (min) | Yield (%) |
| 1 | Styrene | 100 | 15 | 85 |
| 2 | Styrene | 110 | 10 | 94 |
| 3 | Styrene | 120 | 5 | 91 |
| 4 | Norbornene | 80 | 20 | 96 |
| 5 | Phenylacetylene | 120 | 15 | 88 |
Protocol II: Cyclocondensation of 1,4-Diketones with Hydrazine
A foundational method for pyridazine synthesis is the Paal-Knorr reaction, involving the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate. [9]This reaction often requires prolonged heating in batch.
Causality for Using Flow Chemistry: High temperatures are often necessary to drive this condensation to completion. A sealed-tube flow reactor allows for superheating the reaction mixture well above the solvent's atmospheric boiling point, drastically reducing reaction times from hours to minutes. [8]This approach improves throughput and energy efficiency while maintaining a safe, controlled environment.
Experimental Protocol: Synthesis of 3,6-dimethylpyridazine
Materials:
-
Hexane-2,5-dione (a 1,4-diketone)
-
Hydrazine hydrate
-
Ethanol
-
Flow Chemistry System with a high-temperature reactor coil (e.g., 10 mL stainless steel) and a BPR capable of handling higher pressures.
Procedure:
-
Reagent Preparation:
-
Solution C: Prepare a 0.5 M solution of hexane-2,5-dione in ethanol.
-
Solution D: Prepare a 0.6 M solution of hydrazine hydrate (1.2 equivalents) in ethanol.
-
-
System Setup:
-
Set up the flow system with a stainless steel reactor coil to accommodate higher temperatures.
-
Set the reactor temperature to 160 °C.
-
Set the back-pressure regulator to 15 bar (~220 psi).
-
-
Reaction Execution:
-
Pump Solution C and Solution D at a flow rate of 0.25 mL/min each (total flow rate of 0.5 mL/min). This provides a residence time of 20 minutes in the 10 mL reactor.
-
Allow the system to stabilize and begin collecting the product stream.
-
-
Work-up and Isolation:
-
Collect the reaction output.
-
Evaporate the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with brine to remove any unreacted hydrazine hydrate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 3,6-dimethylpyridazine.
-
Purify via distillation or chromatography if necessary.
-
Data and Optimization
| Entry | Diketone | Temp (°C) | Residence Time (min) | Yield (%) |
| 1 | Hexane-2,5-dione | 140 | 30 | 75 |
| 2 | Hexane-2,5-dione | 160 | 20 | 92 |
| 3 | Hexane-2,5-dione | 180 | 10 | 89 |
| 4 | 1,4-Diphenylbutane-1,4-dione | 180 | 20 | 95 |
Conclusion and Future Outlook
Continuous flow chemistry presents a transformative approach to the synthesis of pyridazine derivatives, offering significant improvements in efficiency, safety, and scalability. The protocols described herein for IEDDA and cyclocondensation reactions serve as robust starting points for researchers in medicinal and process chemistry. By leveraging the precise control afforded by flow systems, chemists can accelerate the discovery and development of novel pyridazine-based active pharmaceutical ingredients (APIs). [10][11]Future work will focus on integrating in-line analysis and purification modules to create fully automated, end-to-end synthesis platforms for these vital heterocyclic compounds.
References
- Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15, 613–630.
- Springer Professional. (n.d.). Flow Chemistry for the Synthesis of Heterocycles.
- MDPI. (n.d.). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.
- Baumann, M., Baxendale, I. R., & Ley, S. V. (2010). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity.
- Springer Professional. (n.d.). Flow Chemistry for the Synthesis of Heterocycles.
- Li, Y., et al. (2018). Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7186–7191.
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86, 8926-8932.
- Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582.
- ACS Publications. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development.
- SEQENS. (2024). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry.
- ResearchGate. (2024). Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade.
- Boger, D. L. (2010). Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes... A Retrospective. PubMed Central.
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- Nature. (n.d.). The assembly and use of continuous flow systems for chemical synthesis.
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- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles.
- Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho.
- NIH. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC.
- NIH. (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC.
- PubMed. (2016). Synthesis of Pyridazine-Based α-Helix Mimetics.
- Ley, S. V., et al. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Source not specified].
- MDPI. (n.d.). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative.
- RSC Publishing. (n.d.). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides.
- ResearchGate. (2020). Pyridazine and condensed pyridazine synthesis.
- ChemTube3D. (n.d.). Synthesis of Pyridazine.
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Application Note & Protocol: Solid-Phase Synthesis of Compound Libraries Based on 3-Chloropyridazine-4-carbonitrile
Abstract
This document provides a comprehensive guide for the solid-phase synthesis (SPS) of diverse compound libraries based on the 3-chloropyridazine-4-carbonitrile scaffold. The pyridazine core is a recognized pharmacophore present in numerous biologically active molecules, making it an attractive starting point for drug discovery programs.[1][2] This application note details a strategic approach to immobilize the pyridazine scaffold onto a solid support, followed by diversification at key positions. We present detailed, step-by-step protocols, discuss the rationale behind experimental choices, and provide methods for the analysis and characterization of the synthesized library. This guide is intended for researchers, medicinal chemists, and professionals in drug development aiming to leverage solid-phase organic synthesis (SPOS) for the rapid generation of novel pyridazine-based chemical entities.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine heterocycle is a six-membered aromatic ring containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including a significant dipole moment, hydrogen bonding capabilities, and a lower lipophilicity compared to a phenyl ring, which can be advantageous for developing drug candidates with favorable ADME (absorption, distribution, metabolism, and excretion) properties.[2] The pyridazine nucleus is a versatile pharmacophore found in a wide array of therapeutic agents with activities spanning anticancer, anti-inflammatory, and antimicrobial applications.[3][4]
Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid assembly of compound libraries, streamlining the purification process and enabling high-throughput synthesis.[1] Despite the potential of pyridazine-based compounds, their exploration via SPOS has been somewhat limited.[1] This guide aims to bridge this gap by providing a robust protocol for the solid-phase synthesis of a diverse library of compounds derived from this compound.
Strategic Overview of the Solid-Phase Synthesis
The core of our strategy involves the immobilization of a functionalized pyridazine precursor onto a solid support, followed by sequential diversification reactions to build molecular complexity. A key challenge is the absence of a straightforward functional group on the starting material, this compound, for direct attachment to a resin. To overcome this, our proposed route involves the initial synthesis of a derivative with a suitable "handle" for linkage.
The overall workflow can be visualized as follows:
Sources
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Application Notes & Protocols: A Guide to the Biological Screening of 3-Chloropyridazine-4-carbonitrile Derivatives
Abstract
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer and antimicrobial effects.[1][2] Specifically, the 3-chloropyridazine-4-carbonitrile core represents a versatile starting point for the synthesis of novel compound libraries with significant therapeutic potential. This guide provides a structured, multi-tiered framework for the comprehensive biological screening of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for primary and secondary screening cascades. The protocols emphasize not only the "how" but the "why," grounding experimental choices in established scientific principles to ensure data integrity and reproducibility. We will cover initial high-throughput screens for broad cytotoxicity and antimicrobial activity, followed by more focused, mechanistic assays to elucidate the mode of action, such as the inhibition of key oncogenic kinases like VEGFR-2 and EGFR.
Rationale for Screening: The Therapeutic Promise of Pyridazine Scaffolds
The pyridazine heterocycle has garnered significant interest due to its presence in numerous biologically active compounds.[3] Its unique electronic properties and ability to form hydrogen bonds make it an attractive pharmacophore for interacting with various biological targets.
-
Anticancer Potential: A primary driver for screening pyridazine derivatives is their established anticancer activity.[4] Many derivatives function as kinase inhibitors, targeting enzymes that are frequently dysregulated in cancer cells.[5] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), whose signaling pathways are crucial for tumor growth, proliferation, angiogenesis, and metastasis.[6][7][8] Inhibition of these pathways is a clinically validated strategy in oncology.[9]
-
Antimicrobial Activity: Beyond cancer, various pyridazine derivatives have shown promising activity against a spectrum of bacterial and fungal pathogens.[10][11] With the rise of antimicrobial resistance, the discovery of novel structural classes of antibiotics is a global health priority.[12][13] The this compound scaffold offers a chemical framework distinct from many existing antibiotics, making its derivatives compelling candidates for new antimicrobial agents.[14]
This dual potential makes a two-pronged screening approach—assessing both anticancer and antimicrobial effects—a highly efficient strategy for maximizing the value of a novel compound library.
Primary Screening Cascade: Identifying Bioactive Hits
The initial screening phase is designed to efficiently identify "hit" compounds that exhibit biological activity from a larger library of derivatives. These assays should be robust, reproducible, and suitable for a high-throughput format.
In Vitro Anticancer Screening: Cell Viability Assessment
The foundational step in anticancer screening is to assess a compound's ability to reduce the viability of cancer cells in culture. The MTT assay is a classic, reliable colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[15][16]
Causality Behind the Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[18] An alternative, the XTT assay, produces a water-soluble formazan, eliminating the need for a solubilization step and streamlining the protocol.[19]
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 2.1: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[20]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions of each compound in culture medium to create a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Self-Validation: Include the following controls on each plate:
-
Vehicle Control: Wells with cells treated only with the highest concentration of DMSO used in the dilutions (e.g., 0.5%) to control for solvent toxicity.[20]
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay validity.
-
Untreated Control: Wells with cells in medium only, representing 100% viability.
-
Blank Control: Wells with medium only (no cells) for background absorbance subtraction.
-
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate for an additional 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[17] During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[19]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance_Treated / Absorbance_Untreated) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Antimicrobial Susceptibility Testing
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[21] This method is quantitative and follows standardized guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[22][23]
Causality Behind the Method: This assay directly assesses the bacteriostatic or bactericidal effect of a compound by exposing a standardized inoculum of bacteria to a twofold serial dilution of the compound in a liquid growth medium. The absence of visible growth (turbidity) after incubation indicates that the compound has inhibited bacterial proliferation at that concentration.
Caption: Workflow for Broth Microdilution MIC Assay.
Protocol 2.2: Broth Microdilution for MIC Determination
-
Preparation:
-
Use a sterile 96-well U-bottom plate.
-
Prepare test compounds in a suitable solvent (e.g., DMSO).
-
Use appropriate bacterial growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.[21]
-
-
Compound Dilution:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the highest concentration of the test compound (e.g., 256 µg/mL) to the first column of wells, creating a total volume of 200 µL.
-
Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column. This results in concentrations ranging from 128 µg/mL to 0.25 µg/mL.
-
-
Inoculum Preparation:
-
Select test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
From a fresh agar plate, pick several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the final bacterial inoculum to each well (columns 1-11), resulting in a final volume of 110 µL.
-
Self-Validation: Include the following controls:
-
Growth Control (Column 11): Wells with broth and inoculum only (no compound).
-
Sterility Control (Column 12): Wells with broth only (no inoculum).
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) tested in parallel.
-
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well) compared to the turbid growth control.[21]
-
Secondary & Mechanistic Screening: Elucidating the Mode of Action
Compounds that demonstrate significant activity in primary screens ("hits") should be advanced to secondary assays to understand their mechanism of action. For derivatives with anticancer cytotoxicity, a key question is whether they inhibit specific kinases.
Kinase Inhibition Assays
Directly measuring the inhibition of specific kinase enzymes like VEGFR-2 and EGFR can validate the compound's mode of action. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used.[24]
Causality Behind the Method: This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. The reaction is performed in two steps: first, the kinase reaction consumes ATP and generates ADP. Second, a reagent is added to stop the kinase reaction and deplete the remaining ATP. Finally, a detection reagent converts the ADP back to ATP, which is then used by a luciferase to generate a light signal that is directly proportional to the initial kinase activity.[25] A potent inhibitor will result in less ADP production and, therefore, a lower luminescent signal.
Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Reagent Preparation:
-
Prepare Kinase Buffer, recombinant human kinase enzyme (e.g., VEGFR-2 or EGFR), the appropriate peptide substrate, and ATP. All reagents should be kept on ice.
-
Prepare serial dilutions of the hit compound.
-
Self-Validation: Include a known potent inhibitor for the target kinase (e.g., Sorafenib for VEGFR-2) as a positive control.[2] A "no enzyme" control and a "vehicle" control (100% activity) are also essential.
-
-
Kinase Reaction:
-
In a white, opaque 96-well or 384-well plate, add the test compound or vehicle control.
-
Add the kinase enzyme and substrate mixture to all wells except the "no enzyme" control. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.[24]
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP and simultaneously catalyze the production of light via luciferase. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control).
-
Calculate the percent inhibition relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Relevant Signaling Pathways in Cancer
Understanding the context of kinase inhibition is critical. EGFR and VEGFR-2 are receptor tyrosine kinases that, upon ligand binding, trigger complex downstream signaling cascades that drive cell proliferation, survival, and angiogenesis.[26][27]
Caption: Simplified EGFR signaling pathway.[6][27]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. MTT assay - Wikipedia [en.wikipedia.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdb.apec.org [pdb.apec.org]
- 22. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 23. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 26. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloropyridazine-4-carbonitrile
Welcome to the technical support center for the synthesis of 3-Chloropyridazine-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The pyridazine scaffold is a valuable heterocyclic motif in medicinal chemistry, and mastering its synthesis is a key step in the development of novel therapeutics.[1]
This document provides in-depth, experience-driven advice in a direct question-and-answer format, addressing specific challenges you may encounter in the lab.
Part 1: Troubleshooting Guide
This section addresses the most common and critical problems encountered during the synthesis of this compound, providing causal explanations and actionable solutions.
Q1: My yield of this compound is consistently low. What are the primary causes and how can I fix this?
Low yield is a frequent issue stemming from several factors, including incomplete conversion of starting materials, formation of side products, or loss during workup and purification. To diagnose the root cause, a systematic approach is necessary.
Workflow for Diagnosing Low Yield Here is a logical workflow to help you pinpoint the issue:
Caption: A decision tree for troubleshooting low product yield.
Potential Cause 1: Inefficient Chlorination
The chlorination of the pyridazine ring is a critical step. Using phosphorus oxychloride (POCl₃) is common, but conditions must be carefully controlled.
-
Explanation: Insufficient temperature or reaction time can lead to incomplete conversion of the pyridazinone precursor to the chloro-derivative. Conversely, excessively high temperatures can cause decomposition and tar formation, a common issue with electron-deficient heterocycles.
-
Solution:
-
Temperature Control: Ensure the reaction is heated to reflux (typically around 100-110 °C for POCl₃) for a sufficient duration (3-6 hours). Monitor the reaction progress by TLC or HPLC.[2]
-
Alternative Reagents: If POCl₃ gives poor results, consider alternative chlorinating agents. For milder conditions, N-chlorosuccinimide (NCS) in a suitable solvent can be effective, potentially reducing side product formation.[3] Trichloroisocyanuric acid (TCCA) has also emerged as an efficient and low-toxicity chlorine source for heterocyclic systems.[4]
-
Potential Cause 2: Inefficient Cyanation
The introduction of the nitrile group, typically via nucleophilic aromatic substitution (SNA_r_) on a di-chlorinated precursor (e.g., 3,6-dichloropyridazine), is another yield-critical step.
-
Explanation: The choice of cyanide source and catalyst is crucial. Traditional methods using toxic metal cyanides require careful handling and can be sensitive to reaction conditions.[5] Palladium or copper-catalyzed reactions are common but can suffer from catalyst deactivation or incomplete conversion.[6]
-
Solution:
-
Cyanide Source: While sodium or potassium cyanide can be effective, less toxic alternatives like zinc cyanide (Zn(CN)₂) are often used in modern protocols, particularly in palladium-catalyzed reactions.[7]
-
Catalyst System: For aryl chlorides, a robust catalyst system is needed. A palladium catalyst with a suitable phosphine ligand (e.g., dppf) can facilitate the reaction under milder conditions.[7]
-
Solvent: A polar aprotic solvent like DMF or DMA is typically required to dissolve the cyanide salt and facilitate the substitution. Ensure the solvent is anhydrous, as water can lead to hydrolysis side products.
-
Q2: I am observing significant impurity formation. What are the likely side products and how can I minimize them?
Impurity profiles can be complex. The most common side products arise from hydrolysis or incomplete reaction.
-
Hydrolysis of the Nitrile Group: The carbonitrile can be hydrolyzed to a primary amide (3-chloro-pyridazine-4-carboxamide) or further to a carboxylic acid under either acidic or basic conditions during workup.
-
Mitigation: Perform the aqueous workup under neutral or mildly acidic conditions and keep the temperature low. Avoid prolonged exposure to strong acids or bases.
-
-
Hydrolysis of the Chloro Group: The chlorine atom on the pyridazine ring can be displaced by hydroxide ions, especially at elevated temperatures in aqueous media, to form the corresponding pyridazinone (4-cyano-3(2H)-pyridazinone).
-
Mitigation: After the reaction is complete, quench the mixture carefully onto crushed ice and extract the product into an organic solvent promptly.[2] Minimize the time the product is in an aqueous phase, especially if the pH is not neutral.
-
-
Formation of Isomers: If starting from a precursor like 3,6-dichloropyridazine, regioselectivity of the cyanation can be an issue, potentially leading to a mixture of 3-chloro-6-cyanopyridazine and the desired 3-chloro-4-carbonitrile, depending on the specific starting material.
Q3: The purification of the final product is difficult. What strategies do you recommend?
Purification challenges often arise from the polarity of the product and its similarity to certain byproducts.
-
Recrystallization: This is often the most effective method for obtaining high-purity material.
-
Recommended Solvents: A solvent system like ethanol/water or isopropanol/hexane can be effective. Experiment with different solvent ratios to find the optimal conditions for crystallization of the product while leaving impurities in the mother liquor.
-
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is the next step.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point.[1] The polarity can be fine-tuned based on TLC analysis. Adding a small amount of a more polar solvent like methanol may be necessary if the product is highly retained.
-
-
Impurity Treatment: Some impurities can be removed chemically. For instance, a patent for purifying 3,6-dichloropyridazine describes treating the crude product with sodium metabisulfite to react with certain impurities, making them more water-soluble and easier to remove.[10] A similar strategy could potentially be adapted.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader questions regarding reagents, conditions, and safety.
Q4: What is the most reliable synthetic route to start with?
For laboratory scale, a common and logical route starts from 3,6-dichloropyridazine, which is commercially available.[11] The synthesis generally involves a nucleophilic substitution with a cyanide source.
General Synthetic Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 4. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of Crude 3-Chloropyridazine-4-carbonitrile by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-Chloropyridazine-4-carbonitrile via recrystallization. The methodologies and principles discussed are grounded in established chemical practices to ensure scientific integrity and experimental success.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The underlying principle is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization involves dissolving the impure solid in a hot solvent to the point of saturation, followed by cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of this compound, presented in a question-and-answer format.
Question: My this compound is not dissolving, even when I add a large amount of hot solvent. What's wrong?
Answer: This issue typically points to one of two scenarios: the selection of an inappropriate solvent or the presence of insoluble impurities.
-
Incorrect Solvent Choice: The solvent may simply be a poor choice for this compound, meaning the compound's solubility is low even at the solvent's boiling point. It is crucial to perform a preliminary solvent screen to identify a suitable solvent.[2][3]
-
Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If you observe that a portion of the material dissolves while some solid remains, you are likely dealing with insoluble impurities.
Solution Workflow:
-
Re-evaluate Solvent Choice: If the bulk of the material does not dissolve, you must select a new solvent. Refer to the "Solvent Selection for this compound" FAQ for guidance on suitable candidates.
-
Perform Hot Filtration: If a significant amount of your compound has dissolved but some solid particulates remain, these are likely insoluble impurities. You should perform a hot gravity filtration to remove them before proceeding to the cooling and crystallization step.[1][3] This must be done quickly to prevent premature crystallization in the filter funnel.
Question: I've obtained a very low yield of purified crystals. What are the likely causes and how can I improve it?
Answer: A low recovery of your purified compound can be frustrating. The most common culprits are using an excessive amount of solvent, premature crystallization during filtration, or incomplete crystallization.
-
Excess Solvent: Using too much solvent is a frequent error. The excess solvent will retain a significant amount of your product in the mother liquor even after cooling, thus reducing your yield.[3]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, your product can crystallize in the filter paper or funnel, leading to loss of material.
-
Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can result in a supersaturated solution where a portion of your compound remains dissolved.
Solutions to Improve Yield:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the hot solvent in small portions, allowing time for dissolution between additions.[3]
-
Prevent Premature Crystallization: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. You can do this by placing it over the boiling solvent before filtration. Also, work quickly during the hot filtration step.
-
Maximize Crystal Formation: After the solution has cooled to room temperature, place it in an ice bath to further decrease the solubility of your compound and maximize crystal formation. Ensure you allow adequate time for crystallization to complete.
-
Concentrate the Filtrate: If you suspect you've used too much solvent, you can gently heat the filtrate to evaporate some of the solvent and then attempt to cool and crystallize again.
Question: My purified crystals have an undesirable color. How can I remove colored impurities?
Answer: The presence of color in your final product, assuming this compound should be a white to light yellow solid, indicates the presence of colored impurities. These can often be effectively removed using activated charcoal.
-
Mechanism of Decolorization: Activated charcoal has a high surface area and can adsorb large, colored impurity molecules from the solution.[1]
Decolorization Protocol:
-
After dissolving your crude product in the hot solvent, remove the solution from the heat source.
-
Add a small amount of activated charcoal (a spatula tip's worth is often sufficient) to the hot solution. Be cautious, as adding charcoal to a boiling solution can cause it to froth over.
-
Swirl the mixture and gently heat it for a few minutes to allow for the adsorption of impurities.
-
Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. The resulting filtrate should be colorless or significantly less colored.
Caution: Using an excessive amount of charcoal can lead to the loss of your desired product due to adsorption.
Question: My compound "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.
Strategies to Address Oiling Out:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling, which favors crystal formation over oiling.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Table 1: Recommended Solvents for Screening
| Solvent | Expected Solubility Behavior | Application in Recrystallization |
| Ethanol | Moderately soluble | Good candidate for single-solvent recrystallization. |
| Methanol | Soluble | Potentially a good solvent for recrystallization. |
| Isopropanol | Slightly soluble | May be a good single solvent or used as an anti-solvent. |
| Toluene | Sparingly soluble at RT | May be effective for recrystallization at elevated temperatures. |
| Ethyl Acetate | Slightly soluble | Can be used as an anti-solvent or for washing crystals. |
| Hexanes/Heptanes | Insoluble | Likely to be a good anti-solvent. |
This data is inferred from structurally similar compounds and should be experimentally verified.[4]
Q2: What are the potential impurities I should be aware of?
A2: Impurities in crude this compound typically originate from the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the pyridazine ring or the chlorinating/cyanating agents.
-
Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis under certain conditions (e.g., presence of water at high temperatures), leading to the formation of 3-Chloropyridazine-4-carboxylic acid or 3-Chloropyridazine-4-carboxamide.[4]
-
Degradation Products: Excessive heat or prolonged reaction times can lead to the formation of various degradation byproducts.
Q3: What are the key safety precautions when handling this compound and recrystallization solvents?
A3: It is imperative to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Ventilation: Perform all operations in a well-ventilated fume hood.[5][7]
-
Compound Hazards: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[8] Avoid inhalation and contact with skin and eyes.[5][6][7]
-
Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents used. Keep them away from ignition sources.
Always consult the Safety Data Sheet (SDS) for this compound and the specific solvents you are using before beginning any experimental work.[5][6][9][10]
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (from Table 1) dropwise at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor solubility at room temperature in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool to room temperature, then place them in an ice bath.
-
The best solvent is the one that dissolves the compound when hot but results in the formation of a large amount of crystals upon cooling.
Protocol 2: General Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat gently for a few minutes.
-
Hot Gravity Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- SAFETY D
- SAFETY D
- Recrystalliz
- SAFETY D
- This compound | 1445-56-3 - Sigma-Aldrich
- 3-Chloropyridine-4-carbonitrile 97 68325-15-5 - Sigma-Aldrich
- 9 - SAFETY D
- Technical Support Center: Scale-up Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile - Benchchem
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P
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- 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem
- How can 3-CHLOROPYRIDAZINE be prepared and used in pharmaceutical synthesis?
- 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem
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- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google P
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo
- This compound | CymitQuimica
- CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P
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- 1023307-42-7|3-Chloropyridazine-4-carboxylic acid|BLD Pharm
- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str
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Removing starting material impurities from 3-Chloropyridazine-4-carbonitrile
Welcome to the technical support center for the purification of 3-Chloropyridazine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for removing starting material impurities from this key synthetic intermediate.
I. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound and provides a logical workflow to resolve them.
Issue 1: Persistent Impurity Peak Observed in HPLC Analysis
Scenario: You have performed your synthesis of this compound and after initial workup, HPLC analysis reveals a persistent impurity peak that co-elutes or is very close to your product peak.
Causality-Driven Troubleshooting Workflow:
-
Identify the Impurity: The first crucial step is to identify the nature of the impurity. The source of impurities in heterocyclic compound synthesis can range from starting materials to by-products of the reaction.[1]
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer to obtain the molecular weight of the impurity.[2] This is often the most direct way to get a preliminary identification.
-
NMR Spectroscopy: If the impurity can be isolated, even as a mixture with your product, ¹H and ¹³C NMR can provide structural information.[3] Spiking your sample with known starting materials and potential by-products can help confirm their presence.
-
Common Starting Material Impurities: Depending on the synthetic route, common impurities could include unreacted starting materials or reagents. For instance, in syntheses involving hydrazine, residual hydrazine-related compounds might be present.[4][5]
-
-
Optimize Chromatographic Separation: Before attempting a different purification technique, ensure your analytical method is robust.
-
Method Development: A well-developed HPLC method should be able to separate all potential impurities from the main compound.[6] Experiment with different mobile phase compositions, gradients, and stationary phases (e.g., C18, Phenyl-Hexyl) to improve resolution.
-
-
Targeted Purification Strategy: Once the impurity is identified, you can select the most appropriate purification method.
-
Recrystallization: This is a highly effective technique for purifying crystalline solids.[7] The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the impurity has different solubility characteristics.[8][9]
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is a powerful tool.[10] The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical for successful separation.[11]
-
Acid-Base Extraction: If the impurity has acidic or basic properties that differ from your product, a liquid-liquid extraction with an appropriate aqueous acid or base can be a simple and effective purification step.
-
Issue 2: Low Recovery After Recrystallization
Scenario: You've performed a recrystallization to purify your this compound, but the yield of pure product is significantly lower than expected.
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: The selection of the recrystallization solvent is paramount.[12]
-
Solubility Profile: Ensure you have an accurate understanding of the solubility of your compound in the chosen solvent at both high and low temperatures.
-
Solvent Screening: If you are unsure of the best solvent, perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene).[13]
-
-
Optimize the Recrystallization Process:
-
Minimum Hot Solvent: Use the absolute minimum amount of hot solvent necessary to fully dissolve the crude product.[8] Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[11]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[7] Rapid cooling can trap impurities within the crystal lattice.
-
Mother Liquor Analysis: Analyze the mother liquor by HPLC to quantify the amount of product lost. If a significant amount of product is present, you can concentrate the mother liquor and perform a second recrystallization to recover more material.
-
Issue 3: Product "Oils Out" During Recrystallization
Scenario: Instead of forming crystals upon cooling, your product separates as an oil.
Potential Causes and Solutions:
-
Solution is Too Concentrated: The concentration of the solute may be too high, leading to it crashing out of solution as an oil. Try using a slightly larger volume of hot solvent.
-
Cooling is Too Rapid: As mentioned previously, rapid cooling can lead to oiling out. Ensure a slow cooling process.
-
Inappropriate Solvent: The chosen solvent may not be suitable. Consider a different solvent or a co-solvent system (a "good" solvent and a "poor" solvent).[11]
-
Seeding: Adding a small seed crystal of the pure product to the supersaturated solution can induce crystallization and prevent oiling out.[12]
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely starting material impurities in a typical synthesis of this compound?
The impurities will depend on the specific synthetic route. A common route involves the use of hydrazine and a dicarbonyl compound.[14][15] Therefore, potential impurities could include:
-
Unreacted starting materials.
-
Side-products from incomplete cyclization or alternative reaction pathways.
-
Residual solvents from previous steps.[3]
Q2: What is a good starting point for a recrystallization solvent for this compound?
Based on the properties of similar pyridazine derivatives, good starting points for recrystallization solvents include:
-
Ethanol or Isopropanol: These are often good choices for moderately polar heterocyclic compounds.[13]
-
Toluene: Can be effective, especially for less polar impurities.[13]
-
Ethyl Acetate/Hexane Mixture: A co-solvent system can be fine-tuned to achieve the desired solubility profile.
It is always recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific crude material.[8]
Q3: When should I choose column chromatography over recrystallization?
Column chromatography is generally preferred when:
-
Recrystallization fails to remove a key impurity.
-
The impurities have very similar solubility profiles to the product.
-
The product is an oil or a low-melting solid that is difficult to crystallize.
-
A very high level of purity is required, and multiple impurities are present.[16]
Q4: How can I remove colored impurities from my product?
Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[17] The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
III. Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility. A good solvent will show poor solubility at room temperature and high solubility when hot.[8]
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the appropriate eluent system. The ideal system will give your product an Rf value of ~0.3 and show good separation from all impurities.
-
Column Packing: Pack a glass column with silica gel, using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
IV. Data Presentation and Visualization
Table 1: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For |
| Recrystallization | Cost-effective, scalable, can yield very pure material.[12] | Requires a suitable solvent, can have lower recovery.[11] | Purifying crystalline solids with impurities that have different solubility profiles. |
| Column Chromatography | High resolving power, versatile for a wide range of compounds.[10] | More time-consuming, requires larger volumes of solvent, can be costly on a large scale.[13] | Separating complex mixtures or when recrystallization is ineffective. |
| Acid-Base Extraction | Simple, rapid, and inexpensive. | Only applicable if the product and impurities have different acid-base properties. | Removing acidic or basic impurities. |
Diagram 1: Troubleshooting Workflow for Impurity Removal
Caption: A decision-making workflow for selecting the appropriate purification strategy.
V. References
-
Benchchem. (n.d.). Technical Support Center: Scale-up Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile. Retrieved from
-
Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from
-
Medikamenter Quality Services. (2025, September 5). Impurities in Pharmaceutical Analysis: A Comprehensive Guide. Retrieved from
-
Benchchem. (n.d.). Avoiding impurities in the synthesis of heterocyclic compounds. Retrieved from
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from
-
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Retrieved from
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews. Retrieved from
-
Analytical Methods for Elemental Impurities in Pharmaceuticals. (n.d.). Alfa Chemistry. Retrieved from
-
Benchchem. (n.d.). Application Note: Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile. Retrieved from
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Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from
-
Recrystallization - Single Solvent. (n.d.). Retrieved from
-
Novel synthesis method of 3,4-dichloropyridazine. (n.d.). Google Patents. Retrieved from
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Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-183.
-
Nichols, L. (2022, April 7). 3.3B: General Procedures for Removing Impurities. Chemistry LibreTexts. Retrieved from
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What is the best and the quickest method to remove impurities? (2013, February 22). ResearchGate. Retrieved from
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Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from
-
Pyridazine. (n.d.). Wikipedia. Retrieved from
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from
-
A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013). South African Journal of Chemistry, 66, 179-183.
-
Purification by Recrystallization. (2025). CUNY. Retrieved from
-
This compound, min 95%, 1 gram. (n.d.). CP Lab Safety. Retrieved from
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4531–4535.
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Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
-
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved from
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Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Retrieved from
-
Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho.
-
3-Chloropyridazine-4,5-dicarbonitrile. (n.d.). AKSci. Retrieved from
-
Generic chromatography-based purification strategies accelerate the development of downstream processes for biopharmaceutical proteins produced in plants. (n.d.). PubMed. Retrieved from
-
Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm. (n.d.). MDPI.
-
Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. (2025, August 6). ResearchGate. Retrieved from
-
Determination of chlorophylls in Taraxacum formosanum by high-performance liquid chromatography-diode array detection-mass spectrometry and preparation by column chromatography. (2012, June 20). PubMed. Retrieved from
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Troubleshooting low conversion in Suzuki coupling of 3-Chloropyridazine-4-carbonitrile
Technical Support Center: Suzuki Coupling of 3-Chloropyridazine-4-carbonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As a Senior Application Scientist, I understand that the Suzuki-Miyaura cross-coupling of challenging substrates like this compound can be a significant hurdle. This molecule's electron-deficient pyridazine ring and the coordinating nitrogen and nitrile functionalities present a unique set of challenges that often lead to low conversion and undesired side reactions. This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may be encountering in the lab. We will explore the "why" behind each experimental choice to empower you to troubleshoot effectively.
Section 1: Initial Diagnosis and Core Reaction Setup
This first section addresses the most common culprits for low conversion and provides a foundational protocol for setting up a robust reaction.
Q1: My Suzuki coupling of this compound has stalled or yielded very little product. What are the first things I should check?
A1: Before delving into complex catalyst screening, it's crucial to verify the fundamentals of your reaction setup, as this is often where easily correctable issues lie.
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete removal of air can lead to the oxidation of your catalyst to inactive Pd(II) and promote undesirable boronic acid homocoupling.[1][2][3][4]
-
Actionable Advice: Ensure your reaction flask is rigorously purged. Use a robust "vacuum/backfill" cycling method (at least 3-5 cycles) with a high-purity inert gas like argon or nitrogen. For solvents, employ a "freeze-pump-thaw" cycle or sparge thoroughly with inert gas for at least 20-30 minutes prior to use.[2][3]
-
-
Reagent Quality and Stoichiometry:
-
Boronic Acid/Ester: Boronic acids, especially heteroaromatic ones, can degrade upon storage or undergo protodeboronation during the reaction.[5] Verify the purity of your boronic acid. Consider using a more stable boronic ester derivative, such as a pinacol (BPin) or MIDA ester, which can be more resistant to premature degradation.[6]
-
Base: The base is not just a spectator. Ensure it is finely ground (if solid, like K₃PO₄ or K₂CO₃) to maximize surface area and reactivity. If you are using a carbonate or phosphate base that has been opened for a while, it may have absorbed significant amounts of water, which can affect reproducibility.
-
Solvent: Use anhydrous, high-purity solvents. Peroxides in ethers like dioxane or THF can deactivate the catalyst.
-
-
Solubility: Poor solubility of any of the reactants (the chloropyridazine, boronic acid, or base) can severely limit reaction rates. At your reaction temperature, you should observe a well-stirred suspension or, ideally, a homogeneous solution. If solubility is an issue, a different solvent system may be required (see Section 3).
Troubleshooting Workflow: Initial Checks
Below is a simple workflow to guide your initial diagnostic experiments.
Caption: A workflow diagram for initial troubleshooting steps.
Section 2: The Catalytic System - Your Reaction's Engine
Your substrate is an electron-deficient heteroaryl chloride. This class of compounds is known to be challenging for standard Suzuki catalysts due to a difficult oxidative addition step and potential catalyst poisoning.[7]
Q2: I'm using a standard catalyst like Pd(PPh₃)₄ and getting poor results. Why is this happening and what should I use instead?
A2: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic catalyst but often fails with electron-deficient heteroaryl chlorides for two main reasons:
-
Catalyst Poisoning: The lone pair of electrons on the pyridazine nitrogen can coordinate strongly to the palladium center.[7][8] This coordination occupies a site needed for the catalytic cycle to proceed, effectively "poisoning" or inhibiting the catalyst.
-
Slow Oxidative Addition: The C-Cl bond is strong. Oxidative addition, the first and often rate-limiting step of the catalytic cycle, is slower for chlorides than for bromides or iodides.[9] While the electron-withdrawing nature of the pyridazine ring helps activate this bond, it's often not enough for a weakly electron-donating ligand like triphenylphosphine (PPh₃).
The Solution: Modern Ligand Systems To overcome these issues, you need a more advanced catalytic system. The key is to use ligands that are both electron-rich and sterically bulky .[6][10]
-
Electron-Rich: These ligands increase the electron density on the palladium atom, which promotes the oxidative addition of the C-Cl bond.[6][10]
-
Sterically Bulky: The bulkiness of the ligand favors the formation of a highly reactive, monoligated L-Pd(0) species. This bulk also helps to create a "pocket" around the palladium that can discourage the pyridazine nitrogen from binding and poisoning the catalyst.[10]
| Catalyst/Ligand Class | Examples | Key Advantages for This Substrate | Typical Precatalyst |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Excellent for electron-deficient heteroaryl chlorides. High activity, promotes fast oxidative addition and reductive elimination.[11][12] | Pd₂(dba)₃, Pd(OAc)₂, or Buchwald G3/G4 Precatalysts |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that create very stable and active catalysts. Excellent for challenging C-Cl bond activation.[10][13] | PEPPSI™-IPr, Pd(IPr)(allyl)Cl |
| Ferrocenyl Phosphines | dppf, dtbpf | Bidentate ligands that offer good stability and are effective for a range of cross-couplings, though sometimes less active than the best monophosphines for chlorides. | Pd(dppf)Cl₂ |
Recommendation: A great starting point would be to screen a catalyst system using SPhos or XPhos with a palladium source like Pd₂(dba)₃ or a commercially available Buchwald precatalyst (e.g., XPhos Pd G3). These have a proven track record with difficult heteroaryl couplings.[11][12]
The Suzuki Catalytic Cycle: Pitfalls with Heteroaryl Chlorides
Caption: Suzuki catalytic cycle highlighting catalyst poisoning and the slow oxidative addition step.
Section 3: Optimizing Reaction Parameters
The interplay between the base, solvent, and temperature is critical for success, especially when dealing with sensitive substrates.
Q3: What are the best base and solvent combinations for this reaction, and why is the choice so important?
A3: The base and solvent work in concert to facilitate the crucial transmetalation step, where the organic group is transferred from boron to palladium.
-
Role of the Base: The primary role of the base is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻).[9][14] For your substrate, a moderately strong base is usually optimal.
-
Strong Bases (e.g., NaOH, KOH): While effective at activating the boronic acid, they can promote side reactions, including hydrolysis of your nitrile group or decomposition of the pyridazine ring.
-
Weak Bases (e.g., NaHCO₃, KF): Often too weak to promote efficient transmetalation, leading to stalled reactions.[6]
-
Recommended Bases: Anhydrous, finely powdered K₃PO₄ or Cs₂CO₃ are excellent choices.[6][15] They have sufficient basicity to promote the reaction without causing excessive side reactions. K₃PO₄ is often preferred for anhydrous conditions.
-
-
Role of the Solvent: The solvent must dissolve all reactants and facilitate the interaction between the organic and aqueous (or solid base) phases.
-
Aprotic Polar Solvents: 1,4-Dioxane , THF , or 2-MeTHF are common and effective choices.[2][6] They generally provide good solubility for the organic components.
-
Aqueous Mixtures: A small amount of water (e.g., a 10:1 or 5:1 ratio of organic solvent to water) is often necessary to dissolve inorganic bases like carbonates and phosphates, which accelerates the reaction.[2][6] However, excess water can promote protodeboronation of the boronic acid.
-
Anhydrous Conditions: If protodeboronation is a major issue, switching to completely anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) or using anhydrous K₃PO₄ in a solvent like toluene or CPME can be beneficial.[16]
-
Recommended Starting Point: K₃PO₄ (2-3 equivalents) in 1,4-Dioxane/H₂O (10:1) at 80-100 °C . This combination provides a good balance of reactivity and substrate stability.
Section 4: Identifying and Mitigating Side Reactions
If you've optimized your catalyst and conditions but are still seeing low yields, prominent side reactions are the likely cause.
Q4: My mass spec shows a byproduct corresponding to my starting material without the chlorine. What is this, and how do I stop it?
A4: You are observing hydrodechlorination , a common side reaction where the chlorine atom is replaced by a hydrogen atom. This can happen through various pathways, often involving trace water as a proton source and the palladium catalyst. To mitigate this, ensure your reaction is run under strictly anhydrous and inert conditions. If it persists, using a slightly less active but more selective catalyst or lowering the reaction temperature may help.
Q5: I see a lot of a biaryl product derived from my boronic acid coupling with itself. How can I prevent this homocoupling?
A5: Boronic acid homocoupling is a very common side reaction, primarily caused by the presence of oxygen.[1][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling process.
Prevention Strategies:
-
Rigorous Degassing: This is the most effective method. As mentioned in Q1, ensure all solvents and the reaction headspace are completely free of oxygen.[1][2]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst (like Pd₂(dba)₃) rather than a Pd(II) source (like Pd(OAc)₂) can sometimes reduce initial homocoupling, as the Pd(II) salt itself can promote the reaction before being reduced to the active catalyst.[3]
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[2]
-
Add a Mild Reducing Agent: In some cases, adding a small amount of a mild reducing agent, like potassium formate, can help scavenge any Pd(II) species that form and keep the catalyst in the active Pd(0) state.[1]
Section 5: A Validated Starting Protocol
This protocol incorporates the principles discussed above and serves as a robust starting point for your experiments.
Optimized Protocol for Suzuki Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and finely powdered K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle 3-5 times.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, LC-MS, or GC-MS until the starting material is consumed.[3][7]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
References
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
- How to approach choosing reaction conditions for Suzuki?. Reddit r/Chempros.
- Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. Benchchem.
- How to prevent metal catalysed homocoupling reaction of boronic acids?.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Diagnosing issues with a failed Suzuki coupling?. Reddit r/Chempros.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Green Suzuki–Miyaura coupling of heteroaryl chlorides. RSC Blogs.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
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- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthesis with 3-Chloropyridazine-4-carbonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions
Welcome to the Technical Support Center for 3-Chloropyridazine-4-carbonitrile. As a Senior Application Scientist, I understand the challenges that can arise when working with reactive heterocyclic compounds. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to ensure the stability and successful reaction of this compound in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound during a typical nucleophilic aromatic substitution (SNAr) reaction?
A1: The primary decomposition pathway for this compound in SNAr reactions is the hydrolysis of the nitrile group (-CN) to either an amide (-CONH₂) or a carboxylic acid (-COOH).[1][2] This is particularly prevalent in the presence of water, especially under basic or acidic conditions and at elevated temperatures. A secondary, though less common, concern is the potential for ring opening of the pyridazine moiety under very harsh basic conditions, although the pyridazine ring is generally robust. Thermal decomposition at excessively high temperatures can also lead to the formation of various degradation byproducts.
Q2: I am observing a significant amount of a polar byproduct in my SNAr reaction with an amine. What is the likely identity of this byproduct and how can I confirm it?
A2: The most probable polar byproduct is the corresponding pyridazine-4-carboxylic acid or pyridazine-4-carboxamide, resulting from the hydrolysis of the nitrile group.[1] The presence of water in your reaction medium, either from solvents, reagents, or atmospheric moisture, can facilitate this unwanted side reaction.
To confirm the identity of this byproduct, we recommend the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the more polar carboxylic acid or amide from your desired, less polar product. You can monitor the reaction progress and quantify the formation of the byproduct by developing a suitable HPLC method.[1][3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts, GC-MS is a powerful tool for identification. Derivatization of the polar byproducts may be necessary to improve their volatility for GC analysis.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the most direct method for identifying non-volatile byproducts in the reaction mixture without the need for derivatization.
Troubleshooting Guide: Preventing Decomposition
Issue 1: Formation of Hydrolysis Byproducts (Amide or Carboxylic Acid)
Root Cause: Presence of water in the reaction mixture, exacerbated by basic or acidic conditions and elevated temperatures.
Solutions:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are anhydrous. Use freshly distilled solvents or purchase high-quality anhydrous solvents. Dry all reagents thoroughly before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Choice of Base: Opt for a non-nucleophilic, sterically hindered base to scavenge the HCl generated during the SNAr reaction without promoting hydrolysis. Examples include N,N-Diisopropylethylamine (DIPEA or Hünig's Base) or 2,6-lutidine.[8] While tertiary amines like triethylamine are commonly used, they can sometimes act as nucleophiles in side reactions.[9] Inorganic bases like potassium carbonate can also be used, but ensure they are anhydrous.
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. High temperatures significantly accelerate the rate of nitrile hydrolysis.[1]
-
Solvent Selection: Choose aprotic solvents that are less likely to participate in hydrolysis. Common choices for SNAr reactions include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN).[10] Ensure these solvents are of high purity and anhydrous.
Experimental Protocol: Minimizing Nitrile Hydrolysis in a Typical SNAr Reaction
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reagent and Solvent Preparation: Use freshly opened anhydrous solvents. If using a solid amine nucleophile, dry it in a vacuum oven.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous aprotic solvent (e.g., DMF or ACN) to dissolve the starting material. Add a non-nucleophilic base such as DIPEA (1.5 eq.).
-
Nucleophile Addition: Slowly add the amine nucleophile (1.1 eq.) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at the desired temperature (starting at room temperature and gently heating if necessary) and monitor its progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture. |
| Solvents | Anhydrous Aprotic (e.g., DMF, ACN) | Minimizes the primary source of water. |
| Base | Non-nucleophilic, hindered (e.g., DIPEA) | Scavenges HCl without promoting hydrolysis.[8] |
| Temperature | Lowest effective temperature | Reduces the rate of the hydrolysis side reaction.[1] |
| Reagents | Thoroughly dried | Prevents introduction of water. |
Issue 2: Thermal Degradation and Formation of Unidentified Impurities
Root Cause: Excessively high reaction temperatures leading to decomposition of the starting material or product.
Solutions:
-
Reaction Temperature Optimization: If the reaction is sluggish at lower temperatures, consider a systematic study to find the optimal temperature that balances reaction rate and impurity formation.
-
Use of a More Reactive Nucleophile: If possible, using a more nucleophilic amine can allow the reaction to proceed at a lower temperature.
-
Catalysis: In some cases, the addition of a catalyst can accelerate the desired reaction, allowing for lower reaction temperatures. For SNAr reactions, phase-transfer catalysts can sometimes be beneficial, especially in biphasic systems.
Visualization of Decomposition Pathways
Caption: A typical analytical workflow for monitoring SNAr reactions.
References
- BenchChem. (2025). Technical Support Center: Scale-up Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile.
- Wikipedia. (n.d.). Non-nucleophilic base.
- UCL Discovery. (n.d.).
- ResearchGate. (n.d.). SnAr and Nitrile Hydrolysis using KF/Alumina under solvent-free conditions.
- Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- Science.gov. (n.d.). hplc method development: Topics by Science.gov.
- WordPress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
- ResearchGate. (2017).
- ResearchGate. (2025). Study of the Thermal Stability Properties of Pyridoxine Using Thermogravimetric Analysis.
- The University of Melbourne. (n.d.).
- ResearchGate. (n.d.). Thermo-Gravimetric Studies and Specific Heat Capacity Estimations of the Products of Biginelli Reaction using TGA-DSC.
- PubMed. (2007).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Journal of Drug Delivery and Therapeutics. (2014). DEVELOPMENT & VALIDATION OF HPLC METHOD FOR ANALYSIS OF SOME ANTIHYPERTENSIVE AGENTS IN THEIR PHARMACEUTICAL DOSAGE FORMS.
- Chromatography Online. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- MDPI. (n.d.).
- MDPI. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121).
- International Journal of Environmental Sciences. (2025).
- MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.
- PubMed Central. (2020). QbD based development of HPLC method for simultaneous quantification of Telmisartan and Hydrochlorothiazide impurities in tablets dosage form.
- MDPI. (2022).
- MDPI. (2020).
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- 5. QbD based development of HPLC method for simultaneous quantification of Telmisartan and Hydrochlorothiazide impurities in tablets dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 9. azom.com [azom.com]
- 10. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
Managing exothermic reactions in the scale-up of 3-Chloropyridazine-4-carbonitrile synthesis
An essential aspect of scaling up chemical syntheses from the laboratory to pilot or production scale is the effective management of reaction thermochemistry.[1] This is particularly critical for exothermic reactions, where the heat generated can lead to hazardous conditions if not properly controlled.[2] The synthesis of complex heterocyclic molecules like 3-Chloropyridazine-4-carbonitrile, a key intermediate in pharmaceutical development, often involves highly energetic transformations.[3][4]
A primary challenge during scale-up is the change in the surface-area-to-volume ratio of the reactor.[5] Smaller lab-scale flasks have a large surface area relative to their volume, allowing for efficient heat dissipation to the surroundings. As the reactor size increases, this ratio decreases, meaning the reaction generates heat at a much faster rate than it can be removed, creating a risk of thermal runaway.[2][6] A thermal runaway occurs when the heat produced by the reaction exceeds the heat removed, leading to an uncontrolled increase in temperature and pressure, which can result in equipment failure, fire, or explosion.[7]
This technical support guide provides practical advice, troubleshooting tips, and frequently asked questions (FAQs) for researchers, chemists, and engineers involved in the scale-up of this compound synthesis, focusing on the identification and mitigation of thermal hazards.
Frequently Asked Questions (FAQs)
Q1: What are the likely exothermic steps in the synthesis of this compound?
While multiple synthetic routes to pyridazine cores exist, a common approach involves the cyclization of 1,4-dicarbonyl compounds with hydrazine, followed by functional group manipulation.[4][8] A potential highly exothermic step is the chlorination of a pyridazinone precursor using an agent like phosphorus oxychloride (POCl₃). The reaction of POCl₃ is notoriously energetic, and its subsequent quenching with water or alcohols can also produce a significant, sometimes delayed, exotherm.[9] Any nitration or diazotization steps, if employed, are also well-known for their high exothermic potential and potential for gas generation.[2]
Q2: What are the primary thermal hazards I should be concerned about during scale-up?
The main hazards are:
-
Thermal Runaway: An uncontrolled acceleration of the reaction rate due to self-heating, which can lead to catastrophic failure of the reactor.[7] This is the most significant risk.
-
Pressure Buildup: The reaction may generate non-condensable gases, either from the desired reaction or from secondary decomposition at elevated temperatures. In a closed system, this can lead to over-pressurization.[7][10]
-
Secondary Decomposition: If the reaction temperature exceeds a critical threshold, the starting materials, intermediates, products, or solvent may begin to decompose, often in a highly exothermic manner, which can initiate or accelerate a thermal runaway.[6]
Q3: How can I assess the thermal risk of my reaction before scaling up?
A thorough thermal hazard assessment is crucial for any scale-up process.[10] This involves a combination of computational analysis and experimental testing:
-
Literature Review: Check for any reported incidents or safety data on similar pyridazine syntheses.
-
Differential Scanning Calorimetry (DSC): This technique screens for the onset temperature of decomposition for all individual components and the final reaction mixture. This helps identify the maximum safe operating temperature.[9]
-
Reaction Calorimetry (RC): A reaction calorimeter measures the heat flow of the reaction in real-time under controlled laboratory conditions. This provides critical data, including the total heat of reaction, the rate of heat evolution, and the heat capacity of the reaction mixture. This data is used to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and the Adiabatic Temperature Rise (ΔTad).[11] The ΔTad represents the maximum potential temperature increase if all cooling were to fail.[11]
Q4: What are the most critical process parameters to control for managing the exotherm?
Effective management of an exothermic reaction relies on controlling the rate of heat generation.[12] The key parameters are:
-
Reagent Addition Rate: For reactions involving the addition of a highly reactive species (e.g., POCl₃), the rate of addition is the primary handle to control the rate of heat release. A slow, controlled addition (semi-batch mode) ensures that the heat generated can be removed by the cooling system in real-time.[5][12]
-
Temperature Control: Maintaining the reaction at a lower temperature slows the reaction kinetics, reducing the rate of heat evolution.[13] It is critical to monitor the internal reaction temperature, not just the jacket temperature, as there can be a significant lag.[13]
-
Mixing/Agitation: Efficient mixing is vital to ensure uniform temperature throughout the reactor and to prevent localized "hot spots" where a reaction can accelerate.[14] Poor mixing can also lead to an accumulation of unreacted reagents, which could then react rapidly, causing a dangerous exotherm.[5]
-
Concentration: Running the reaction at a lower concentration (i.e., with more solvent) increases the overall thermal mass of the mixture.[9] The solvent can absorb a significant amount of the heat generated, providing a thermal buffer and slowing the rate of temperature rise.[15]
Troubleshooting Guide: Managing Exothermic Events
This section addresses specific scenarios you might encounter during the scale-up process.
Scenario 1: The internal reaction temperature is rising rapidly and overshooting the set point during reagent addition.
This is a classic sign that the rate of heat generation is exceeding the cooling capacity of the reactor. This could be due to an addition rate that is too fast or an accumulation of unreacted starting material.
Troubleshooting Steps:
-
Immediately STOP Reagent Addition: This is the most critical first step to halt the primary source of heat generation.[12]
-
Ensure Maximum Cooling: Verify that the reactor's cooling system is operating at full capacity.
-
Monitor Temperature and Pressure: Keep a close watch on the internal temperature and the reactor pressure. If the temperature continues to rise uncontrollably, you may be approaching a thermal runaway (see Scenario 3).
-
Do Not Restart Addition Until Stable: Wait until the internal temperature has returned to the desired set point and is stable before considering restarting the addition.
-
Re-evaluate Addition Rate: When restarting, use a significantly lower addition rate.
Troubleshooting Workflow: Temperature Overshoot
Caption: Decision workflow for handling a temperature overshoot event.
Scenario 2: I'm observing an unexpected and steady pressure increase in the reactor.
An unexpected pressure increase is a serious safety concern that could indicate gas evolution from a side reaction or the beginning of a thermal decomposition.
Troubleshooting Steps:
-
Stop All Feeds and Heating: Immediately cease the addition of any reagents and turn off all heating sources.
-
Cross-Check Temperature: Verify that the temperature is not rising. A simultaneous increase in pressure and temperature is a strong indicator of a runaway reaction.
-
Identify the Source (If Safe): Consider the chemistry involved. Is there a known gas-evolving step? Could the temperature have exceeded the decomposition onset (Td) of a component in the reaction mixture?
-
Vent if Necessary and Safe: If your reactor is equipped with a controlled venting system and the off-gas can be safely handled (e.g., scrubbed), cautiously reduce the pressure.
-
Consider a Quench: If pressure continues to rise uncontrollably, an emergency quench may be necessary to stop the underlying reaction.
Scenario 3: I suspect a thermal runaway is in progress (rapid, accelerating rise in both temperature and pressure).
This is a critical emergency. The primary goal is to stop the reaction and cool the reactor contents as quickly and safely as possible.
Emergency Protocol:
-
Alert Personnel and Evacuate: Inform all personnel in the immediate area and follow your facility's emergency evacuation procedures.
-
Stop All Reagent and Energy Inputs: Ensure all feeds and heating/cooling systems are shut down (unless the cooling system is still functioning and helping).
-
Initiate Emergency Quench: If the reactor is equipped with a pre-defined quenching system, activate it. A quenching agent (e.g., a cold, inert solvent or a chemical that neutralizes a key reagent) should be added rapidly to stop the reaction and absorb heat. The choice of quench agent must be determined during the hazard assessment phase to ensure it does not create a secondary hazard.
-
Activate Pressure Relief System: The reactor's rupture disc or pressure relief valve should activate if the pressure exceeds the set limit. Ensure the outlet is directed to a safe containment area.
Experimental Protocol: Lab-Scale Reaction Calorimetry
This protocol outlines a conceptual procedure for determining the heat of reaction for the synthesis of this compound using a reaction calorimeter.
Objective: To quantify the heat of reaction (ΔHr) and the rate of heat release for the chlorination of a pyridazinone precursor with POCl₃.
Equipment:
-
Reaction Calorimeter (e.g., Mettler-Toledo RC1e or similar) with a 1 L glass reactor.
-
Automated dosing pump for controlled addition.
-
Internal temperature probe (thermocouple).
-
Reflux condenser and inert gas (N₂) supply.
Procedure:
-
System Calibration: Perform a calibration of the calorimeter by applying a known electrical heat to determine the overall heat transfer coefficient (UA) of the system.
-
Reactor Charging: Charge the reactor with the pyridazinone precursor and a suitable high-boiling solvent (e.g., toluene).
-
Thermal Equilibration: Stir the mixture under an inert atmosphere and bring it to the desired starting reaction temperature (e.g., 80 °C). Allow the system to stabilize.
-
Controlled Reagent Addition: Begin the slow, controlled addition of POCl₃ via the automated dosing pump over a planned period (e.g., 2 hours). The calorimeter software will continuously monitor the internal temperature and the jacket temperature, calculating the real-time heat flow.
-
Hold Period: After the addition is complete, hold the reaction at the set temperature for a specified period (e.g., 1 hour) to ensure the reaction goes to completion, monitoring the heat flow until it returns to the baseline.
-
Data Analysis: Use the calorimeter software to integrate the heat flow curve over time. This will provide the total heat of reaction (in Joules). Divide by the number of moles of the limiting reagent to get the molar heat of reaction (kJ/mol).
Quantitative Data Summary
The following table provides an example of the kind of data generated from a thorough thermal hazard assessment for a hypothetical exothermic pyridazine synthesis. Note: These values are illustrative and must be determined experimentally for each specific process.[1]
| Parameter | Symbol | Typical Value Range | Significance |
| Heat of Reaction | ΔHr | -100 to -250 kJ/mol | The total amount of energy released by the desired reaction. |
| Onset of Decomposition | Td | 150 - 220 °C | The temperature at which the reaction mixture begins to undergo a secondary, often more energetic, decomposition. The maximum process temperature should remain well below this. |
| Specific Heat Capacity | Cp | 1.5 - 2.5 J/g·K | The amount of energy required to raise the temperature of the reaction mass. A higher value provides more thermal inertia. |
| Adiabatic Temperature Rise | ΔTad | 50 - 200 °C | The theoretical temperature increase in a worst-case scenario of total cooling failure. A high ΔTad indicates a high-risk process.[11] |
| Maximum Temp of Synthesis Reaction | MTSR | Tprocess + ΔTad | The highest temperature the reactor could reach if cooling is lost. This must be safely below the Td. |
Conclusion
is a critical safety and operational challenge. A successful and safe scale-up is not merely about using a larger flask; it requires a deep understanding of the reaction's thermochemistry, a thorough hazard assessment, and the implementation of robust engineering and procedural controls.[1][13] By systematically evaluating thermal risks with tools like DSC and reaction calorimetry, and by carefully controlling key parameters such as reagent addition rate and temperature, researchers and engineers can mitigate the dangers of thermal runaways and ensure a safe, reproducible manufacturing process.[10]
References
- Safety Testing In Scale-Up - Pharmaceutical Processing World
- Solving process safety and scale up | Labor
- Process Safety and Scale-up - H.E.L Group
- Safe Automated Dosing with Exothermic Reactions - Case Study - Pharma IQ
- Scale Up Safety_FINAL - Stanford Environmental Health & Safety
- Application Note: Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile - Benchchem
- Technical Support Center: Scale-up Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile - Benchchem
- This compound | CymitQuimica
- A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles
- Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis - Benchchem
- Best Practices for Working with Chemical Reactions in the Lab
- Control Strategies For Managing Exothermic Reactions In Flow - P
- A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz
- Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal
- Exothermic Reaction Hazards - TSM TheSafetyMaster Priv
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
- Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902 - ACS Public
- Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques - ACS Public
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchG
- This compound | 1445-56-3 - ChemicalBook
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Technical Support Center: Characterization of Unexpected Byproducts in 3-Chloropyridazine-4-carbonitrile Reactions
Introduction: 3-Chloropyridazine-4-carbonitrile is a versatile heterocyclic building block, prized in medicinal chemistry and materials science for its reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, the inherent reactivity of its dual electrophilic sites (the chlorinated C3 position and the nitrile carbon) and the electron-deficient nature of the pyridazine ring can give rise to unexpected and often challenging-to-characterize byproducts. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework, structured in a practical question-and-answer format, to identify, understand, and mitigate the formation of these common impurities.
Part 1: General Troubleshooting & FAQs
This section addresses broad issues that can manifest across different reaction types involving this compound.
FAQ 1: My reaction is complete by TLC/LC-MS, but my crude NMR is messy and shows more than just product and starting material. Where do I begin?
Answer: A complex crude NMR spectrum is a common challenge. The first step is a systematic analysis to categorize the unknown signals.
Plausible Causes:
-
Byproduct Formation: The reaction conditions (e.g., temperature, base, solvent) may have promoted side reactions.
-
Degradation: The starting material or product may be unstable under the reaction or workup conditions.
-
Solvent/Reagent Impurities: Residual solvents or impurities in reagents can appear in the NMR.
Troubleshooting Workflow:
Strategies for regioselective functionalization of the pyridazine ring
Introduction: Navigating the Challenges of a Privileged Scaffold
Welcome to the technical support center for pyridazine chemistry. The pyridazine core, a 1,2-diazine, is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties, hydrogen bonding capabilities, and its role as a versatile pharmacophore.[1] However, its π-deficient nature and the presence of two adjacent nitrogen atoms present significant and often frustrating challenges in achieving regioselective functionalization.[2][3] This guide is structured to address the common issues our users—researchers, synthetic chemists, and drug developers—encounter at the bench. We move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and design more robust synthetic strategies.
Fundamental Principles: Understanding Pyridazine's Electronic Landscape
The key to mastering pyridazine functionalization lies in understanding its electronic character. The two nitrogen atoms exert a strong electron-withdrawing effect, making the ring π-deficient.[4][5][6] This has several critical consequences:
-
C-H Acidity: The protons on the pyridazine ring are more acidic than those on benzene, particularly at the C3 and C6 positions adjacent to the nitrogen atoms.[1] This opens the door for deprotonation strategies.
-
Electrophilic Substitution: Classical electrophilic aromatic substitution is generally difficult and requires harsh conditions.
-
Nucleophilic Substitution: The ring is highly activated towards nucleophilic aromatic substitution (SNAr), especially with a good leaving group present.[7][8]
-
Metal Coordination: The nitrogen lone pairs readily coordinate to metal catalysts and organometallic reagents, which can be both a tool for directing reactivity and a source of catalyst inhibition.[9]
This interplay of effects dictates which strategies will succeed and which will fail. Let's dive into the specific problems you might be facing.
Frequently Asked Questions (FAQs)
FAQ 1: How can I selectively functionalize the C3/C6 positions versus the C4/C5 positions?
This is the most fundamental question in pyridazine chemistry. The answer depends on the type of bond you want to form. The primary methods are Directed ortho-Metalation (DoM) for C3/C6 and cycloaddition or specific C-H activation protocols for C4/C5.
Answer:
Your choice of strategy is dictated by the inherent reactivity of the ring positions.
-
For C3/C6 Functionalization (Positions ortho to Nitrogen): The most reliable method is Directed ortho-Metalation (DoM) . The acidity of the C3/C6 protons allows for deprotonation using strong, non-nucleophilic bases like lithium amides (e.g., TMPLi, LDA) or TMP-metal bases (e.g., TMPMgCl·LiCl).[10] The adjacent nitrogen atom acts as an intrinsic directing group, coordinating the base to facilitate proton abstraction at the neighboring site. The resulting organometallic intermediate can then be trapped with a wide range of electrophiles.
-
For C4/C5 Functionalization (Positions meta/para to Nitrogen): Achieving selectivity at these positions is more challenging and often requires a different approach.
-
Lewis Acid-Mediated Metalation: A clever strategy involves using a Lewis acid (LA) to alter the regioselectivity of metalation. A monodentate LA like BF₃·OEt₂ can coordinate to one nitrogen, increasing the acidity of the ortho (C3) and para (C4) positions. Subsequent metalation with a TMP-zinc base can then favor the C4 position.[11][12][13] Bidentate Lewis acids can chelate both nitrogens, directing metalation specifically to the C4 position.[11][12][13]
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: Pyridazines can act as the diene component in IEDDA reactions, particularly when activated with electron-withdrawing groups.[14] They react with electron-rich dienophiles. After the initial cycloaddition, a retro-Diels-Alder reaction typically occurs, extruding N₂ to form a benzene ring.[4] However, this strategy can be used to build complex fused systems or, with careful substrate design, functionalize the C4/C5 backbone.[15][16][17]
-
Below is a decision-making workflow to help you choose the appropriate strategy.
Caption: Choosing a regioselective functionalization strategy.
FAQ 2: My transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck) is giving low yields. What's going wrong?
Answer:
Low yields in cross-coupling reactions with pyridazines are a common and frustrating issue. The problem almost always stems from the two nitrogen atoms, which are excellent ligands for transition metals like palladium.[9]
Troubleshooting Steps:
-
Catalyst Inhibition: The pyridazine nitrogens can coordinate strongly to the palladium center, leading to the formation of inactive catalyst complexes.[9]
-
Solution: Increase the catalyst loading (e.g., from 2 mol% to 5-10 mol%). While not ideal for atom economy, it can overcome the stoichiometric poisoning of the catalyst.
-
Solution: Use more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can sometimes compete more effectively with the pyridazine for coordination to the metal center, preserving the catalytic cycle.
-
-
Poor Substrate Reactivity: Halopyridazines are electron-deficient, which is good for oxidative addition. However, the choice of halide matters.
-
Hierarchy: Iodo-pyridazines are the most reactive, followed by bromo- and then chloro-pyridazines. If you are struggling with a chloropyridazine, consider converting it to the bromo- or iodo-analog first. For Suzuki couplings on chloro-pyridazines, specialized catalysts (e.g., those based on palladacycle pre-catalysts) are often required.
-
-
Reaction Conditions:
-
Base: The choice of base is critical. A weaker base like K₂CO₃ or Cs₂CO₃ is often preferred over stronger bases like hydroxides or alkoxides, which can lead to competing SNAr or decomposition pathways.
-
Solvent: Ensure your solvent is rigorously anhydrous. Water can hydrolyze reagents and interfere with the catalytic cycle. Dioxane, toluene, or DMF are common choices.
-
Table 1: Troubleshooting Suzuki Couplings on 3-Chloropyridazine
| Issue | Potential Cause | Recommended Action | Supporting Source |
| No reaction / Low conversion | Catalyst poisoning by pyridazine N-atoms | Increase catalyst loading (5-10 mol%). Use bulky, electron-rich ligands (e.g., XPhos, SPhos). | [18][19] |
| Decomposition of starting material | Base is too strong or temperature is too high | Use a milder base (K₃PO₄, Cs₂CO₃). Run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). | [5] |
| Failure of oxidative addition | Chloro-substituent is not reactive enough | Switch to the corresponding bromo- or iodo-pyridazine. Use a catalyst system known for activating aryl chlorides. | [19][20] |
| Inconsistent results | Reagent/solvent quality | Use rigorously dried solvents and high-purity boronic acid/ester. Degas the reaction mixture thoroughly. | N/A |
FAQ 3: I need to perform a Nucleophilic Aromatic Substitution (SNAr). How do I control regioselectivity on a dichloropyridazine?
Answer:
This is a classic problem, especially with a common starting material like 3,6-dichloropyridazine. The two chlorine atoms are electronically distinct, allowing for excellent regiocontrol based on reaction temperature.
The C6 position is more electron-deficient than the C3 position due to the cumulative electron-withdrawing effects of the nitrogens. However, the key is often kinetic vs. thermodynamic control.
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., 0 °C to room temperature), nucleophilic attack occurs preferentially at the C6 position . This is the more electrophilic carbon.
-
Thermodynamic Control (Higher Temperature): At elevated temperatures, selectivity can sometimes change, but typically the first substitution remains at C6. The challenge is achieving mono-substitution.
Protocol for Selective Mono-amination of 3,6-Dichloropyridazine:
This protocol leverages kinetic control to achieve selective substitution at the C6 position.
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable anhydrous solvent (e.g., THF, Dioxane).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Nucleophile Addition: Slowly add a solution of the amine nucleophile (1.0-1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq) dropwise over 30 minutes. Using a slight excess of the nucleophile can be risky as it may lead to di-substitution.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature. Monitor the reaction progress carefully using TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., EtOAc, DCM).
-
Purification: Purify the product by flash column chromatography.
The key is slow addition at low temperature to prevent over-reaction and maintain selectivity for the more reactive C6 position. This principle applies to other nucleophiles like alkoxides and thiolates as well.[5][21]
Caption: Temperature control in S(N)Ar reactions.
Troubleshooting Guide
Problem: My Directed ortho-Metalation (DoM) is non-selective and I'm getting a mixture of products.
Scenario: You are trying to lithiate a 3-substituted pyridazine to functionalize the C4 position, but you are also seeing functionalization at C6 and decomposition.
Root Cause Analysis:
This issue typically arises from incorrect base selection, temperature mismanagement, or inappropriate solvent choice. The C6 proton is often kinetically favored for deprotonation, even with a directing group at C3.
-
Base Choice is Paramount: Standard alkyllithiums (n-BuLi, s-BuLi) are often too nucleophilic and can add to the pyridazine ring, leading to decomposition.[10] Hindered amide bases are superior.
-
Temperature Control is Non-Negotiable: Lithiations of heterocycles are highly exothermic and the resulting anions are often unstable at higher temperatures.
-
Protocol: Always perform the deprotonation at -78 °C (a dry ice/acetone bath). Add the base slowly and monitor the internal temperature if possible. Do not let the reaction warm up before trapping with your electrophile.
-
-
Solvent Effects: The coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium base.
-
Standard Choice: Anhydrous tetrahydrofuran (THF) is the most common and reliable solvent. Ethereal solvents are necessary to solvate the lithium cation.
-
Avoid: Non-coordinating solvents like hexanes or toluene are generally unsuitable for these lithiations unless a coordinating agent like TMEDA is used. However, THF is generally more reliable.[12]
-
Problem: I'm trying to make a Pyridazine N-oxide, but the reaction is messy and regioselectivity is poor.
Scenario: You are oxidizing a 3-substituted pyridazine with m-CPBA, but you get a mixture of the N1-oxide and N2-oxide.
Root Cause Analysis:
Direct oxidation of unsymmetrical pyridazines is notoriously difficult to control. The two nitrogen atoms often have very similar nucleophilicity, leading to poor regioselectivity.[21]
Strategies for Selective N-Oxidation:
-
Steric Hindrance: The most effective strategy is to leverage sterics. If you have a bulky substituent at the C3 or C6 position, the oxidant (like m-CPBA or H₂O₂) will preferentially attack the less hindered nitrogen atom.
-
Electronic Effects: An electron-donating group will increase the nucleophilicity of the adjacent nitrogen, favoring oxidation at that site. Conversely, an electron-withdrawing group will decrease the nucleophilicity of the adjacent nitrogen, directing oxidation to the more distant nitrogen.[22]
-
Alternative Routes: If direct oxidation fails, a de novo synthesis of the pyridazine ring, installing the N-oxide at an earlier stage, might be a more viable path. Photochemical rearrangement of pyridazine N-oxides can also be a powerful tool for accessing other heterocycles like pyrazoles.[21][22]
Table 2: Guiding Regioselectivity in Pyridazine N-Oxidation
| Substituent at C3 | Electronic Effect | Steric Effect | Predicted Major Product |
| -CH₃ | Electron Donating | Small | N2-oxide (electronically favored) |
| -C(CH₃)₃ | Electron Donating | Large | N1-oxide (sterically favored) |
| -Cl | Electron Withdrawing | Small | N1-oxide (electronically favored) |
| -OCH₃ | Electron Donating | Small | N2-oxide (electronically favored) |
References
- Title: Lewis Acid Directed Regioselective Metalations of Pyridazine Source: Angewandte Chemie Intern
- Title: A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues Source: Indo Global Journal of Pharmaceutical Sciences, 2012 URL:[Link][4]
- Title: Directed ortho‐metalation of 3‐phenylpyridazine (6 a) using TMPLi (8).
- Title: Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines Source: The Journal of Organic Chemistry, 2021 URL:[Link][15]
- Title: Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation Source: Chemical Communic
- Title: A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. Source: Combinatorial Chemistry Review (citing J. Heterocyclic Chem.) URL:[Link][16]
- Title: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: ChemistrySelect, 2021 URL:[Link][18]
- Title: Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry, 2013 URL:[Link][19]
- Title: Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis Source: ScholarWorks @ UVM, The University of Vermont, 2017 URL:[Link][21]
- Title: Synthesis of Nitrogen Heterocycles via Photochemical Ring Opening of Pyridazine N-Oxides Source: Organic Letters, 2016 URL:[Link][22]
- Title: Challenges in the functionalization of pyridines.
- Title: Directed Ortho Metalation Source: Myers Research Group, Harvard University URL:[Link][10]
- Title: Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand Source: Beilstein Journal of Organic Chemistry, 2019 URL:[Link][17]
- Title: C–H functionalization of pyridines Source: Organic & Biomolecular Chemistry, 2022 URL:[Link][3]
- Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: RSC Medicinal Chemistry, 2022 URL:[Link][1]
- Title: Does pyridazine undergo Diels-Alder reactions? Source: Quora URL:[Link][14]
- Title: Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine Source: ResearchGate (citing various works) URL:[Link][20]
- Title: nucleophilic aromatic substitutions Source: YouTube URL:[Link][7]
- Title: Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity Source: Current Organic Chemistry, 2006 URL:[Link][5]
- Title: Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity | Request PDF Source: ResearchG
- Title: Nucleophilic aromatic substitution Source: Wikipedia URL:[Link][8]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Lewis Acid Directed Regioselective Metalations of Pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. quora.com [quora.com]
- 15. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 16. A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. [combichemistry.com]
- 17. BJOC - Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions of 3-Chloropyridazine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address challenges associated with catalyst poisoning in cross-coupling reactions involving the sterically hindered and electronically complex substrate, 3-chloropyridazine-4-carbonitrile. As a senior application scientist, this resource is designed to move beyond simple procedural steps, offering in-depth explanations of the underlying chemical principles to empower you in optimizing your synthetic routes.
Troubleshooting Guide
This section is structured to help you diagnose and resolve common issues encountered during the cross-coupling of this compound.
Issue 1: Low to No Conversion of Starting Material
Question: My Suzuki-Miyaura coupling reaction with this compound is showing minimal or no product formation, and I'm recovering most of my starting material. What are the likely causes related to the catalyst?
Answer:
Low or nonexistent conversion in cross-coupling reactions with this substrate is frequently a direct result of catalyst deactivation or inhibition. The primary culprits are:
-
Catalyst Poisoning by the Pyridazine Nitrogens: The lone pairs of electrons on the nitrogen atoms of the pyridazine ring can strongly coordinate to the palladium center. This coordination can block the active site, preventing the catalyst from participating in the catalytic cycle.[1][2]
-
Inhibition by the Nitrile Group: The nitrile group, while generally considered a weaker coordinating group than pyridinic nitrogens, can also interact with the palladium center, contributing to catalyst inhibition, especially at elevated temperatures.
-
Formation of Inactive Catalyst Species: Under certain reaction conditions, the active Pd(0) catalyst can aggregate into palladium black, a catalytically inactive species often observed as a black precipitate.[2]
-
Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand may not be sterically bulky or electron-rich enough to prevent the pyridazine from coordinating to the palladium or to facilitate the key steps of the catalytic cycle.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no conversion.
Detailed Troubleshooting Steps:
-
Ligand Screening:
-
Rationale: Bulky, electron-rich phosphine ligands can create a sterically hindered environment around the palladium center, disfavoring coordination of the pyridazine nitrogen. N-heterocyclic carbene (NHC) ligands are also known for their strong binding to palladium and can be more resistant to displacement by heteroaromatic substrates.[1]
-
Action: Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. Alternatively, explore the use of NHC ligands like IPr or SIMes.
-
-
Employ Pre-catalysts:
-
Rationale: Well-defined palladium pre-catalysts ensure the efficient generation of the active Pd(0) species, which can be critical when dealing with challenging substrates.[2][4]
-
Action: Utilize a pre-formed palladium pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, to ensure a consistent and reliable source of the active catalyst.[4]
-
-
Base Optimization:
-
Rationale: The choice of base can significantly influence catalyst stability and activity. Stronger bases may promote side reactions or catalyst decomposition.
-
Action: Screen a variety of bases, including inorganic carbonates (e.g., Cs2CO3, K3PO4) and phosphates, which are often milder and less coordinating than alkoxides.[5]
-
-
Temperature Control:
-
Rationale: High temperatures can accelerate catalyst decomposition and the formation of palladium black.[1]
-
Action: Attempt the reaction at a lower temperature for a longer duration.
-
Issue 2: Reaction Stalls at Partial Conversion
Question: My reaction starts, and I see product formation, but it stalls at 30-50% conversion, even with extended reaction times. What's causing this?
Answer:
A reaction that initiates but fails to reach completion is a classic sign of catalyst deactivation during the reaction.
-
Product Inhibition: The product, a substituted pyridazine, may be a stronger ligand for the palladium catalyst than the starting material, leading to product inhibition and shutting down the catalytic cycle.
-
Thermal Decomposition of the Catalyst: The catalyst may be slowly decomposing over the course of the reaction at the set temperature.[2]
-
Insufficient Catalyst Loading: For a particularly challenging substrate like this compound, a higher catalyst loading may be necessary to overcome the inherent rate of deactivation.
Troubleshooting Steps:
-
Incremental Catalyst Addition:
-
Rationale: Adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.[2]
-
Action: Instead of adding all the catalyst at the beginning, try adding it in two or three portions over the course of the reaction.
-
-
Re-evaluate Catalyst Loading:
-
Rationale: The standard catalyst loading may not be sufficient for this challenging substrate.
-
Action: Increase the catalyst loading in a stepwise manner (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%) to see if this drives the reaction to completion.
-
-
Ligand Stability:
-
Rationale: The chosen ligand may not be stable under the reaction conditions, leading to the generation of an inactive, ligandless palladium species.
-
Action: Consider switching to a more robust ligand, such as a biarylphosphine ligand with bulky substituents or an NHC ligand.[3]
-
Issue 3: Formation of Palladium Black
Question: I'm observing the formation of a black precipitate in my reaction mixture. What is it, and how can I prevent it?
Answer:
The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal.[2] Its formation indicates catalyst decomposition.
-
Ligand Dissociation: If the ligand dissociates from the palladium center, the resulting "naked" palladium atoms can aggregate.
-
High Temperatures: Elevated temperatures can promote the decomposition of the palladium-ligand complex.[1]
-
Presence of Impurities: Certain impurities in the reagents or solvents can accelerate catalyst decomposition.
Preventative Measures:
| Strategy | Rationale |
| Use of Robust Ligands | Ligands that bind strongly to the palladium center, such as bulky biarylphosphine ligands or NHC ligands, can prevent dissociation and subsequent aggregation.[1] |
| Lower Reaction Temperature | Running the reaction at the lowest effective temperature can minimize thermal decomposition of the catalyst.[2] |
| Ensure High Purity of Reagents | Use freshly purified solvents and high-purity reagents to avoid introducing substances that could promote catalyst decomposition.[4] |
| Phase-Transfer Catalysts | In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help stabilize the palladium catalyst.[1] |
Frequently Asked Questions (FAQs)
Q1: What makes this compound a particularly challenging substrate for cross-coupling reactions?
A1: This substrate presents a "double-edged sword" of catalyst inhibition. The two adjacent nitrogen atoms of the pyridazine ring act as a bidentate chelating ligand for the palladium catalyst, a phenomenon that can strongly inhibit or completely shut down the catalytic cycle.[6] Additionally, the electron-withdrawing nature of both the pyridazine ring and the nitrile group deactivates the C-Cl bond towards oxidative addition, the first and often rate-limiting step in the catalytic cycle.[7]
Caption: Challenges posed by this compound.
Q2: Which palladium sources are recommended for this type of substrate?
A2: While traditional palladium sources like Pd(OAc)2 and Pd2(dba)3 can be used, they require in-situ reduction to the active Pd(0) species, which can be inefficient and lead to the formation of palladium black.[8] For challenging substrates, it is highly recommended to use well-defined Pd(0) sources or pre-catalysts.
-
Pd(PPh3)4: A common Pd(0) source, but the triphenylphosphine ligands can be labile and may not be optimal for this substrate.[9]
-
Buchwald Pre-catalysts (G3 and G4): These are often the go-to choice for difficult cross-couplings. They are air- and moisture-stable and efficiently generate the active LPd(0) species in solution.[4]
-
PEPPSI-type Pre-catalysts: These are particularly effective when using N-heterocyclic carbene (NHC) ligands.[4]
Q3: How does the choice of solvent impact catalyst poisoning?
A3: The solvent can influence both the solubility of the catalyst and the extent of catalyst poisoning.
-
Coordinating Solvents: Solvents with coordinating atoms (e.g., DMF, DMAc, NMP) can compete with the substrate for binding to the palladium center. This can sometimes be beneficial by preventing strong coordination of the pyridazine, but it can also inhibit the desired reaction.
-
Non-Coordinating Solvents: Apolar, non-coordinating solvents like toluene, dioxane, or THF are generally preferred as they are less likely to interfere with the catalytic cycle.[5]
-
Protic Solvents: The presence of water or alcohols can be beneficial in some cases, particularly in Suzuki-Miyaura reactions, as they can facilitate the transmetalation step.[10] However, ensure all reagents and solvents are scrupulously dry if hydrodehalogenation is observed as a side reaction.[1]
Q4: Can I "rescue" a stalled reaction?
A4: In some instances, a stalled reaction can be salvaged. If you suspect catalyst decomposition, you can try adding a fresh portion of both the palladium pre-catalyst and the ligand to the reaction mixture. However, it is often more effective to optimize the reaction conditions from the outset to prevent deactivation.
Q5: Are there any alternatives to palladium catalysts for this type of transformation?
A5: While palladium is the most common catalyst for cross-coupling reactions, nickel catalysts are gaining traction as a more sustainable and cost-effective alternative.[11][12] Nickel catalysts can exhibit different reactivity and selectivity profiles and may be less susceptible to poisoning by certain nitrogen heterocycles. However, the development of robust nickel-catalyzed methods for this specific substrate would likely require significant optimization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with a Robust Catalyst System
This protocol is a starting point for the optimization of your reaction.
-
Reaction Setup:
-
In an oven-dried vial equipped with a magnetic stir bar, combine this compound (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), and a suitable base (e.g., K3PO4 or Cs2CO3, 2-3 equivalents).
-
In a separate vial, prepare the catalyst mixture by dissolving the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and any additional ligand (if necessary) in a small amount of the reaction solvent.
-
-
Degassing:
-
Seal the reaction vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., toluene, dioxane) via syringe.
-
Bubble the inert gas through the reaction mixture for an additional 15-20 minutes to ensure thorough degassing.[5]
-
-
Reaction Execution:
-
Inject the catalyst solution into the reaction vial.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
- D. D. D. D. et al. (2015).
- ChemCatBio. (n.d.).
- Buchwald, S. L. et al. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Old, D. W. et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Hii, K. K. M. et al. (2006). Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions. PubMed.
- El-Gaby, M. S. A. et al. (2017).
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
- Wikipedia. (2024). Suzuki reaction.
- Köhler, K. et al. (2009). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- de Souza, A. L. F. et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Pentsak, E. O. et al. (2015).
- Wisniewska, H. M. et al. (2016). New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries. PubMed.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Nolan, S. P. et al. (2011).
- Guiry, P. J. et al. (2000). Nitrogen-Containing Ligands for Asymmetric Homogeneous and Heterogeneous Catalysis.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Cross-Coupling Reactions: A Practical Guide.
- Bartók, M. et al. (1999). Hydrogenation of pyrrole derivatives - Part V.
- Wang, Y. et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry.
- Al-Amin, M., & Cha, J. Y. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Lee, S. et al. (2017). Meta-Selective C–H Functionalization Using a Nitrile-Based Directing Group and Cleavable Si-Tether. Journal of the American Chemical Society.
- Li, H. et al. (2020). Robust Hydrogenation of Nitrile and Nitro Groups to Primary Amines Using Ni2P as a Catalyst and Ammonia Borane under Ambient Conditions. Request PDF.
- van der Helm, M. P. et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
Work-up procedures to remove palladium residues from 3-Chloropyridazine-4-carbonitrile products
Welcome to the technical support center for the purification of 3-Chloropyridazine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of palladium residues from your final product. Adherence to strict regulatory limits for heavy metal impurities is paramount in pharmaceutical development, and this resource will equip you with the knowledge to address this critical purification challenge.
Introduction: The Challenge of Palladium Removal in Heterocyclic Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules like this compound. However, a significant challenge lies in the removal of residual palladium from the final active pharmaceutical ingredient (API) to meet the stringent guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH). The ICH Q3D guideline for elemental impurities classifies palladium as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[1][2]
The nitrogen-containing pyridazine core of your target molecule can chelate with palladium, making its removal particularly challenging. This guide provides a structured approach to selecting and optimizing a purification strategy tailored to the unique properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium residues from my this compound product?
The most effective strategies for palladium removal from APIs fall into three main categories:
-
Adsorption: Utilizing solid-supported scavengers with a high affinity for palladium. These include functionalized silica gels, activated carbon, and polymer-based resins.
-
Crystallization: Purifying the product through controlled crystallization, which leaves palladium impurities in the mother liquor.
-
Extraction: Employing liquid-liquid extraction with an aqueous phase containing a chelating agent to selectively pull palladium away from the organic product solution.
Q2: I'm observing significant loss of my product when using activated carbon. What's happening and what can I do?
This is a common issue. Activated carbon, while cost-effective, can be non-selective and adsorb your product along with the palladium.[3] The polar nature of the pyridazine and nitrile functionalities in your molecule can lead to strong interactions with the carbon surface.
Troubleshooting Steps:
-
Scavenger Screening: Switch to a more selective, functionalized silica-based scavenger. Thiol (Si-Thiol) or diamine-functionalized silicas often show high affinity for palladium with minimal product binding.
-
Solvent Selection: The choice of solvent can dramatically influence non-specific binding. A solvent in which your product is highly soluble will minimize its interaction with the adsorbent.
-
Minimize Adsorbent: Use the minimum amount of activated carbon necessary. This may require some optimization experiments to find the sweet spot between palladium removal and yield loss.
Q3: My palladium levels are inconsistent from batch to batch. What are the likely causes?
Inconsistent palladium removal often points to variability in the palladium species present in your crude product. The oxidation state (Pd(0) vs. Pd(II)) and the nature of the ligands bound to the palladium can affect the efficiency of your chosen removal method.
Troubleshooting Steps:
-
Standardize Work-up: Ensure a consistent work-up procedure immediately following the reaction to quench it and begin the purification process uniformly.
-
Consider a Pre-treatment Step: A mild oxidation (e.g., with a peroxide) or reduction step can help to convert various palladium species into a single, more easily scavenged form.
-
Broad-Spectrum Scavenger: Employ a scavenger known to be effective against multiple palladium species. For instance, scavengers containing 2,4,6-trimercaptotriazine (TMT) moieties are known for their broad efficacy.[4]
Q4: Can I simply rely on column chromatography for palladium removal?
While flash column chromatography on silica gel is a standard purification technique, it is often insufficient to reduce palladium to the low ppm levels required for APIs.[4] Studies have shown that even after chromatographic purification, significant levels of palladium can remain in the isolated product.[4] It is highly recommended to incorporate a dedicated palladium scavenging step in your purification workflow.
Troubleshooting Guide
This section provides a more detailed, issue-based approach to resolving common problems encountered during the purification of this compound.
Issue 1: Poor Palladium Removal with Thiol-Based Scavengers
-
Plausible Cause: The palladium may be in a form that is not readily scavenged by thiols, or the scavenger's activity is inhibited.
-
Troubleshooting Workflow:
Caption: Troubleshooting poor scavenger performance.
Issue 2: Product Degradation During Work-up
-
Plausible Cause: The nitrile group in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Troubleshooting Workflow:
Caption: Preventing product degradation.
Experimental Protocols
Here are detailed, step-by-step protocols for common palladium removal techniques.
Protocol 1: Palladium Scavenging with Functionalized Silica Gel
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate). Refer to the solubility table below for guidance.
-
Scavenger Addition: Add the selected functionalized silica scavenger (e.g., SiliaMetS® Thiol or DMT, typically 3-5 equivalents relative to the initial palladium loading).
-
Agitation: Stir the mixture at room temperature for 4-16 hours. The optimal time should be determined by monitoring the palladium concentration in the solution periodically.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.
Protocol 2: Purification by Crystallization
-
Solvent Selection: Choose a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A co-solvent system (e.g., Ethanol/Water or Toluene/Heptane) is often effective.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at an elevated temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Slowly cool the solution to allow for the formation of well-defined crystals. A slower cooling rate generally results in higher purity crystals.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the palladium impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze both the crystals and the mother liquor for palladium content to assess the efficiency of the crystallization.
Data Presentation
Table 1: Comparison of Common Palladium Scavenging Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Functionalized Silica | High selectivity, high capacity, broad solvent compatibility.[5] | Higher cost compared to carbon. | High-value products where yield is critical. |
| Activated Carbon | Low cost, readily available. | Low selectivity (potential product loss), lower capacity.[3] | Initial "de-bulking" of palladium, less sensitive products. |
| Polymer-Based Scavengers | High capacity, can be used in flow chemistry. | Can swell in certain solvents, potentially lower thermal stability. | Large-scale processing and continuous manufacturing. |
| Crystallization | Can provide very high purity, removes other impurities. | Can be challenging to develop, potential for product loss in mother liquor. | Final purification step for crystalline solids. |
Table 2: Predicted Solubility of this compound
Disclaimer: The following solubility data is predicted based on cheminformatics models and data for structurally similar compounds. Experimental verification is highly recommended.
| Solvent | Polarity (Dielectric Constant) | Predicted Solubility at 25°C | Notes |
| Dichloromethane (DCM) | 9.1 | Soluble | Good for extractions and scavenger use.[6] |
| Ethyl Acetate | 6.0 | Moderately Soluble | Useful for extractions and chromatography. |
| Tetrahydrofuran (THF) | 7.6 | Soluble | Common reaction solvent, suitable for scavenging. |
| Acetonitrile | 37.5 | Moderately Soluble | |
| Methanol | 32.7 | Sparingly Soluble | Can be used as an anti-solvent or for recrystallization.[6] |
| Toluene | 2.4 | Slightly Soluble | Can be used for recrystallization at elevated temperatures. |
| Water | 80.1 | Sparingly Soluble | Solubility may increase at lower pH due to protonation of the pyridazine nitrogens.[6] |
| Hexanes/Heptane | ~1.9 | Insoluble | Useful as an anti-solvent for precipitation/crystallization. |
Concluding Remarks
The successful removal of palladium residues from this compound is a multi-faceted challenge that requires a systematic approach. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can develop robust and efficient purification protocols. Always remember that a combination of techniques, such as an initial filtration through celite, followed by treatment with a selective scavenger and a final crystallization, often yields the best results.[1] We encourage you to use this guide as a starting point and to optimize the presented protocols for your specific reaction conditions and scale.
References
- PubChem. (n.d.). 3-Chloropyridazine.
- PubChem. (n.d.). 3-Chloropyridine.
- ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
- Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits.
- NIH. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- NIH. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Biotage. (2023). How to Remove Palladium in three easy steps.
- University of Strathclyde. (2023). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry.
- Johnson Matthey Technology Review. (2016). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- ResearchGate. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF.
- Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study.
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- NIH. (2020). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing.
- ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Stability of 3-Chloropyridazine-4-carbonitrile under acidic and basic conditions
Welcome to the Technical Support Center for 3-Chloropyridazine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific rationale behind its stability profile, enabling you to anticipate potential challenges and ensure the integrity of your experiments.
I. Understanding the Chemical Nature of this compound
This compound is a versatile heterocyclic building block in medicinal chemistry and materials science. Its reactivity and, consequently, its stability are dictated by the electronic properties of the pyridazine ring and the nature of its two functional groups: a chloro group at the 3-position and a carbonitrile (nitrile) group at the 4-position.
The pyridazine ring is an electron-deficient aromatic system due to the presence of two adjacent nitrogen atoms. This electron deficiency makes the ring susceptible to nucleophilic attack. The key reactive sites for potential degradation are:
-
The Carbon-Chlorine Bond: The chlorine atom at the 3-position is a good leaving group, making this site prone to nucleophilic substitution reactions.
-
The Carbonitrile Group: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically converting to a carboxamide and subsequently to a carboxylic acid.
II. FAQs: Stability and Degradation
This section addresses common questions regarding the stability of this compound.
Q1: What are the primary degradation pathways for this compound under basic conditions?
Under basic conditions, two principal degradation pathways are anticipated:
-
Nucleophilic Aromatic Substitution (SNA r) at the 3-position: The electron-deficient pyridazine ring facilitates the attack of nucleophiles, such as hydroxide ions (OH⁻), on the carbon atom bearing the chlorine. This results in the displacement of the chloride ion to form 3-hydroxy-pyridazine-4-carbonitrile. This reaction is often the more facile pathway, especially under mild basic conditions.
-
Base-Catalyzed Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis in the presence of a strong base. The hydroxide ion attacks the electrophilic carbon of the nitrile, leading to the formation of an intermediate that, upon protonation, yields 3-chloropyridazine-4-carboxamide. With prolonged exposure to strong basic conditions and/or heat, this amide can be further hydrolyzed to 3-chloropyridazine-4-carboxylic acid.
Causality Insight: The relative rates of these two pathways depend on the reaction conditions. Milder bases and lower temperatures may favor the substitution of the chlorine, while stronger bases and elevated temperatures will promote the hydrolysis of the nitrile group.
Q2: What is the expected stability of this compound under acidic conditions?
Under acidic conditions, the primary concern is the hydrolysis of the nitrile group.
-
Acid-Catalyzed Hydrolysis of the Nitrile Group: In the presence of a strong acid and water, the nitrile group can be hydrolyzed. The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. This leads to the formation of 3-chloropyridazine-4-carboxamide, which can be further hydrolyzed to 3-chloropyridazine-4-carboxylic acid upon heating or prolonged exposure to strong acid.[1][2]
Expertise Note: The chloro group on the pyridazine ring is generally stable under acidic conditions and is less likely to be hydrolyzed compared to the nitrile group.
Q3: My solution of this compound has turned yellow. What does this indicate?
A change in color, such as the appearance of a yellow tint, often suggests the formation of degradation products or impurities. This can be due to the formation of conjugated systems resulting from degradation reactions. It is crucial to verify the purity of your sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment.
Q4: I am observing unexpected peaks in my HPLC analysis. How can I identify the source?
The appearance of new peaks in your chromatogram is a strong indicator of degradation. To identify the source, a forced degradation study is recommended. By intentionally exposing your compound to various stress conditions (acid, base, heat, oxidation, light), you can generate the potential degradation products and compare their retention times with the unexpected peaks in your experimental sample.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the handling and use of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Inconsistent experimental results or low yield | Degradation of the starting material. | 1. Verify Purity: Analyze your stock of this compound by HPLC to confirm its purity before use. Rationale: Starting with a degraded material will invariably lead to poor and irreproducible results. 2. Control Reaction/Storage Conditions: Ensure your experimental setup and storage conditions are appropriate. Avoid high pH, high temperatures, and prolonged exposure to aqueous environments unless the reaction requires it. Rationale: Minimizing exposure to harsh conditions will prevent unintended degradation. |
| Formation of an unexpected, more polar byproduct | Hydrolysis of the nitrile group to a carboxamide or carboxylic acid. | 1. Analyze by LC-MS: Use Liquid Chromatography-Mass Spectrometry to determine the molecular weight of the byproduct. A mass increase of 18 amu (from -CN to -CONH₂) or 19 amu (from -CN to -COOH) would suggest hydrolysis. Rationale: LC-MS is a powerful tool for identifying unknown compounds by their mass. 2. Modify Reaction Conditions: If hydrolysis is undesired, ensure your reaction is conducted under anhydrous conditions. Use dry solvents and inert atmosphere. Rationale: The absence of water will prevent hydrolysis. |
| Formation of an unexpected byproduct with loss of chlorine | Nucleophilic substitution of the chloro group. | 1. Analyze by LC-MS: Check for a mass change corresponding to the replacement of chlorine with another nucleophile present in your reaction mixture (e.g., -OH, -OR). Rationale: This will confirm if a substitution reaction has occurred. 2. Control Nucleophiles: If this is an unwanted side reaction, consider using a non-nucleophilic base or protecting other nucleophilic functional groups in your substrate. Rationale: This will prevent the undesired substitution. |
IV. Experimental Protocols: Forced Degradation Study
To proactively understand the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is essential. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with a UV detector
-
LC-MS system for peak identification
Protocol Workflow Diagram
Caption: Predicted degradation pathways of this compound under acidic and basic conditions.
VI. Summary of Stability and Handling Recommendations
| Condition | Stability Profile | Handling Recommendations |
| Storage | The compound should be stored in a cool, dry, and dark place. A supplier recommends storage in a freezer under an inert atmosphere at -20°C. | Store in well-sealed containers, protected from moisture and light. For long-term storage, refrigeration or freezing is recommended. |
| Aqueous Solutions | Potentially unstable, especially at non-neutral pH and elevated temperatures. | Prepare aqueous solutions fresh. If storage is necessary, use a neutral pH buffer and store at low temperatures (2-8°C) for a short duration. |
| Acidic Conditions | Susceptible to nitrile hydrolysis, particularly with strong acids and heat. | Avoid prolonged exposure to strong acidic conditions unless it is a required part of the reaction. If used in an acidic medium, keep the temperature as low as possible. |
| Basic Conditions | Susceptible to both nucleophilic substitution of the chlorine and nitrile hydrolysis. | Use non-nucleophilic bases if substitution at the 3-position is to be avoided. For reactions involving the nitrile group, be aware that the chloro group may also react. |
This technical guide provides a framework for understanding and managing the stability of this compound. By applying these principles and protocols, researchers can ensure the reliability and reproducibility of their experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.
VII. References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]
-
Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. In Pharmaceutical Stress Testing: Predicting Drug Degradation (pp. 1-66). Informa Healthcare.
-
Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
-
Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
-
Singh, S., & Junwal, M. (2013). A review on forced degradation studies for drug substances and drug products. Journal of Pharmaceutical Education and Research, 4(1), 1-13.
-
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]
-
LibreTexts Chemistry. (2021). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
Sources
Technical Support Center: Navigating the Stability of the Carbonitrile Group in Organic Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions to address a common yet critical challenge in multi-step synthesis: preventing the unintended hydrolysis of the carbonitrile (nitrile) group. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your lab.
Frequently Asked Questions (FAQs)
Q1: Why is my nitrile hydrolyzing?
The carbonitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic aqueous conditions, yielding either an amide or a carboxylic acid.[1][2] This transformation proceeds via nucleophilic attack of water or hydroxide ions on the electrophilic carbon of the nitrile.[3] The presence of strong acids or bases, elevated temperatures, and extended reaction times with aqueous reagents significantly increases the rate of this undesired side reaction.[4]
Q2: What are the typical products of nitrile hydrolysis?
Nitrile hydrolysis is a two-step process. The initial product is a primary amide (R-CONH₂).[2][5] Under milder conditions, it is sometimes possible to isolate the amide.[4] However, with prolonged heating or harsh acidic/basic conditions, the amide intermediate will undergo further hydrolysis to form the corresponding carboxylic acid (R-COOH) or its carboxylate salt.[1][2]
Q3: Can I predict if my reaction conditions will cause hydrolysis?
Predicting hydrolysis requires an assessment of your reaction's components and conditions. Key factors that promote hydrolysis include:
-
Presence of Water: Even trace amounts of water can be problematic, especially with highly reactive reagents.
-
pH: Both strongly acidic (e.g., concentrated HCl, H₂SO₄) and strongly basic (e.g., NaOH, KOH) conditions catalyze the hydrolysis.[1][2]
-
Temperature: Higher reaction temperatures accelerate the rate of hydrolysis.[4]
-
Reagent Compatibility: Certain reagents, particularly strong nucleophiles or those that generate water in situ, can lead to unintended hydrolysis.
Q4: How can I monitor my reaction for nitrile hydrolysis?
Regular reaction monitoring is crucial. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A straightforward method to track the disappearance of the starting nitrile and the appearance of more polar amide or carboxylic acid byproducts.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the sharp, intense C≡N stretching peak around 2220-2260 cm⁻¹.[6][7] The appearance of a strong C=O stretch (around 1650-1710 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹) would indicate amide formation. A very broad O-H stretch (2500-3300 cm⁻¹) overlapping a C=O stretch is characteristic of a carboxylic acid.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR, the nitrile carbon appears around 115-125 ppm.[6] Upon hydrolysis to an amide or carboxylic acid, this signal will shift downfield to the carbonyl region (160-185 ppm).[9] In ¹H NMR, protons adjacent to the nitrile (α-protons) typically resonate around 2-3 ppm.[9]
Troubleshooting Guide: Diagnosing and Solving Nitrile Hydrolysis
This guide provides a systematic approach to identifying the cause of unwanted hydrolysis and implementing effective solutions.
Problem 1: My final product is the carboxylic acid instead of the desired nitrile.
Potential Cause A: Harsh Reaction or Work-up Conditions
Many standard synthetic procedures can inadvertently hydrolyze nitriles.
-
Diagnosis: Review your protocol. Did it involve heating in the presence of strong aqueous acids (e.g., refluxing in HCl) or bases (e.g., saponification with NaOH)?[2] Standard aqueous work-ups with strong acids or bases can also cause hydrolysis, especially if there are delays.
-
Solution:
-
Modify Reaction Conditions: If possible, switch to non-aqueous or anhydrous conditions.
-
Employ Milder Work-up Procedures: Use saturated sodium bicarbonate (NaHCO₃) solution to neutralize acids instead of strong bases. For quenching reactions, consider using saturated ammonium chloride (NH₄Cl) solution.
-
Anhydrous Work-up: After quenching, ensure the organic layer is thoroughly dried with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent removal. Washing the organic layer with brine (saturated NaCl solution) can help remove dissolved water.[10]
-
Potential Cause B: Incompatible Reagents
-
Diagnosis: Some reagents are inherently incompatible with the nitrile group or generate conditions conducive to hydrolysis. For example, some strong reducing agents require acidic work-ups that can hydrolyze the nitrile.
-
Solution: Consult reagent compatibility charts. A summary of common reagent classes and their potential to induce hydrolysis is provided below.
| Reagent Class | Compatibility with Nitriles | Notes and Recommendations |
| Strong Acids (e.g., conc. H₂SO₄, HCl) | Low | These are classic reagents for nitrile hydrolysis to carboxylic acids.[11] Avoid prolonged heating. |
| Strong Bases (e.g., NaOH, KOH) | Low | Also used for hydrolysis. Milder bases (e.g., K₂CO₃, NaHCO₃) are generally safer. |
| Grignard Reagents (RMgX) | Moderate | The reaction itself is typically anhydrous. However, the acidic aqueous work-up to hydrolyze the intermediate imine can cause hydrolysis of a starting nitrile if it is in excess. Careful control of stoichiometry is key. |
| Organolithium Reagents (RLi) | Moderate | Similar to Grignard reagents, the reaction is anhydrous, but the work-up requires care. |
| Hydride Reducing Agents (e.g., LiAlH₄) | High (under anhydrous conditions) | LiAlH₄ reduces nitriles to primary amines.[3] The reaction must be performed under strictly anhydrous conditions. The aqueous work-up must be done carefully, often at low temperatures, to avoid hydrolysis of any unreacted nitrile. |
| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Variable | Compatibility depends on the specific reagent and conditions. Basic KMnO₄, for example, can hydrolyze nitriles. Buffer reactions where possible. |
Problem 2: My product is the amide, but I wanted to retain the nitrile.
This indicates partial hydrolysis has occurred.
-
Diagnosis: The reaction conditions were likely too mild for complete hydrolysis to the carboxylic acid but still sufficient to convert the nitrile to the amide. This often happens with moderate heating in the presence of trace water or with certain catalytic systems.
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Run the reaction at the lowest effective temperature.
-
Alternative Reagents: Explore reagents known for their mildness and functional group tolerance. For example, for dehydrating a primary amide to a nitrile, thionyl chloride (SOCl₂) or phosphorus pentoxide (P₄O₁₀) are effective but can be harsh.[12] Milder, more modern methods may be available.
-
Problem 3: I want to selectively hydrolyze my nitrile to the primary amide without forming the carboxylic acid.
This is a common synthetic goal that requires careful control of reaction conditions.
-
Diagnosis: The challenge lies in the fact that amides can sometimes hydrolyze faster than nitriles under the same conditions. The key is to find conditions that favor the first hydrolysis step over the second.
-
Solution: Several methods have been developed for this selective transformation:
-
Alkaline Hydrogen Peroxide: Treatment of a nitrile with hydrogen peroxide in an alkaline solution (e.g., NaOH in aqueous ethanol) is a mild method for conversion to the amide.[1]
-
Controlled Acid Catalysis: A mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) can achieve selective hydration of nitriles to amides.[1][13]
-
Potassium Hydroxide in tert-Butanol: This system provides a simple and effective method for the partial hydrolysis of nitriles to amides.[14]
-
Enzymatic Hydrolysis: Nitrile hydratase enzymes can convert nitriles to amides with high selectivity under mild, aqueous conditions.[12]
-
Experimental Protocol: Selective Hydrolysis of a Nitrile to an Amide using KOH in tert-Butanol
This protocol is adapted from a literature procedure and serves as a general guideline.[14]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitrile (1.0 eq) in tert-butanol.
-
Reagent Addition: Add powdered potassium hydroxide (KOH, 2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by recrystallization or column chromatography.
Proactive Strategies to Avoid Nitrile Hydrolysis
The best approach is to design your synthesis to minimize the risk of hydrolysis from the outset.
Strategy 1: Choice of Synthetic Route
When planning your synthesis, consider routes that use nitrile-compatible reagents and conditions. Many modern synthetic methods are designed with high functional group tolerance.
Strategy 2: Anhydrous Reaction and Work-up Techniques
This is the most critical preventative measure.
-
Glassware and Solvents: Always use oven-dried or flame-dried glassware. Use anhydrous solvents, which can be obtained from commercial suppliers or dried in-house using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina).
-
Inert Atmosphere: Running reactions under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the reaction vessel.
-
Anhydrous Reagents: Use reagents of the highest purity and ensure they are handled in a way that minimizes exposure to moisture.
Strategy 3: Temporary Modification of the Nitrile Group (Protecting Groups)
While not as common as for other functional groups like alcohols or amines, it is conceptually possible to temporarily modify the nitrile group to render it less susceptible to hydrolysis. One approach involves the reversible formation of a metal complex or a derivative that is stable to the reaction conditions and can be easily converted back to the nitrile. However, dedicated, general-purpose protecting groups for nitriles are not widely established in the same way as, for example, Boc for amines or silyl ethers for alcohols.[15][16] A more common and practical strategy is to choose reagents and conditions that are compatible with the unprotected nitrile group.
Visualizing the Hydrolysis Pathway
The following diagrams illustrate the key mechanistic steps and the decision-making process for troubleshooting.
Caption: General pathway of nitrile hydrolysis.
Caption: Troubleshooting decision workflow.
References
- Yáñez-Alarid, R., et al. (2018). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. American Chemical Science Journal, 21(4), 1-8.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- Moorthy, J. N., & Singhal, N. (2005). Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4. The Journal of Organic Chemistry, 70(5), 1926–1929.
- Bhavsar, N., et al. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange.
- Clark, J. (2023). hydrolysis of nitriles. Chemguide.
- Hall, J. H., & Gisler, M. (1976). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry, 41(23), 3769-3770.
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- Favier, I., et al. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Catalysis Science & Technology, 6(15), 5949-5954.
- LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
- ResearchGate. (n.d.). Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide.
- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
- Anas, S., & Sruthi, C. K. (2021). An overview of synthetic modification of nitrile group in polymers and applications.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- Study.com. (n.d.). Nitrile Definition, Functional Group & Structure.
- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.
- Wikipedia. (n.d.). Protecting group.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
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- Organic Chemistry Portal. (n.d.). Amide to Nitrile.
- YouTube. (2023). Preparations and Reactions of Amides and Nitriles.
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Validation & Comparative
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 3-Chloropyridazine-4-carbonitrile
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. 3-Chloropyridazine-4-carbonitrile, a key building block in medicinal chemistry, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the efficacy and safety of a final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols.
Understanding the Analyte: this compound
This compound (C₅H₂ClN₃, Molecular Weight: 139.54 g/mol ) is a solid, heterocyclic compound.[1][2][3] Its structure, featuring a polar pyridazine ring, a nitrile group, and a chloro substituent, dictates its analytical behavior. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). While a specific boiling point is not consistently reported, a related compound, 3-chloropyridine, has a boiling point of 148 °C, suggesting that this compound is likely to be sufficiently volatile for GC analysis, although its thermal stability must be considered.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC, particularly in its reverse-phase mode, is a highly versatile and widely adopted technique for the purity analysis of a broad range of organic molecules, including pharmaceutical intermediates. Its suitability for this compound is underscored by its ability to separate the parent compound from polar and non-polar impurities at ambient temperatures, thus minimizing the risk of thermal degradation.
The 'Why' Behind the HPLC Method Design
The choice of a reverse-phase HPLC method is logical for this compound due to its moderate polarity. A C18 column, which has a non-polar stationary phase, is selected to retain the analyte and its potential impurities through hydrophobic interactions. The mobile phase, a mixture of a buffered aqueous solution and an organic solvent like acetonitrile, allows for the elution of compounds based on their polarity. A gradient elution is often preferred over an isocratic one in purity analysis as it provides better resolution for a wider range of impurities with varying polarities that may be present in the sample. UV detection is ideal given the presence of the chromophoric pyridazine ring system in the analyte.
Experimental Protocol: HPLC-UV for Purity Analysis
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on UV scan of the main peak).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability:
-
Tailing Factor: The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Theoretical Plates: The column should exhibit >2000 theoretical plates for the analyte peak.
-
Repeatability: Five replicate injections of the standard solution should show a relative standard deviation (RSD) of <2.0% for the peak area.
Data Analysis:
-
Purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation
GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and thermally stable compounds. While HPLC is often the primary choice for non-volatile or thermally labile compounds, GC-MS can provide complementary information and is particularly adept at identifying and quantifying volatile impurities that might not be detected by HPLC.
The 'Why' Behind the GC-MS Method Design
The decision to use GC-MS for this compound is based on its presumed volatility and the desire for definitive identification of impurities through mass spectral data. A non-polar capillary column (e.g., 5% phenyl-polysiloxane) is a good starting point for the separation of a wide range of semi-polar compounds. A temperature gradient is employed to ensure the elution of compounds with different boiling points. The mass spectrometer serves as a powerful detector, providing both quantitative data and structural information based on the fragmentation patterns of the analyte and any co-eluting impurities.
Experimental Protocol: GC-MS for Purity and Impurity Identification
Objective: To assess the purity of this compound and identify volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity).
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a volatile organic solvent (e.g., acetone or ethyl acetate) to a final concentration of 1 mg/mL.
-
Ensure the sample is fully dissolved before injection.
System Suitability:
-
Peak Shape: The analyte peak should be symmetrical.
-
Signal-to-Noise Ratio: A standard at a relevant concentration should yield a signal-to-noise ratio of >10.
-
Mass Spectral Integrity: The mass spectrum of the analyte should be consistent with its known fragmentation pattern.
Data Analysis:
-
Purity is determined by area percent from the total ion chromatogram (TIC).
-
Impurity identification is achieved by comparing the mass spectra of unknown peaks against a spectral library (e.g., NIST).
Caption: GC-MS analysis workflow for this compound.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Broad applicability for non-volatile and thermally labile compounds. Ideal for a wide range of polarities. | Suitable for volatile and thermally stable compounds. |
| Sensitivity | Good sensitivity with UV detection (ng range). Can be enhanced with more sensitive detectors (e.g., MS). | Excellent sensitivity (pg-fg range), especially with selected ion monitoring (SIM) or multiple reaction monitoring (MRM). |
| Specificity | Good specificity with UV detection based on retention time. DAD provides spectral information. | High specificity due to mass spectral data, allowing for positive identification of compounds. |
| Sample Throughput | Moderate; typical run times are 20-40 minutes. | Moderate to high; run times can be shorter, but sample preparation may be more involved. |
| Impurity Identification | Tentative identification based on retention time and UV spectra. Definitive identification requires hyphenation with MS. | Definitive identification of impurities through mass spectral library matching. |
| Potential Issues | Solvent consumption, potential for column degradation, matrix effects in complex samples. | Requires analyte to be thermally stable and volatile, potential for thermal degradation of labile impurities in the injector. |
Conclusion and Recommendations
For the routine purity analysis of this compound, HPLC with UV detection is the recommended primary technique . Its robustness, versatility, and ability to analyze the compound at ambient temperature make it a reliable and straightforward method for quality control purposes. It is particularly well-suited for detecting non-volatile impurities that may be present from the synthesis.
GC-MS serves as an excellent complementary and confirmatory technique . It is invaluable for the definitive identification of unknown volatile or semi-volatile impurities and can provide a more sensitive analysis for specific target impurities. The choice between HPLC and GC-MS, or the decision to use both, will ultimately depend on the specific analytical goals, the nature of the expected impurities, and the regulatory requirements of the project. A comprehensive purity assessment will often benefit from the application of both orthogonal techniques.
References
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Comparative reactivity of 3-Chloropyridazine-4-carbonitrile vs. 3-bromopyridazine-4-carbonitrile
An In-Depth Guide to the Comparative Reactivity of 3-Chloropyridazine-4-carbonitrile and 3-Bromopyridazine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyridazine derivatives serve as indispensable heterocyclic scaffolds.[1] Among them, 3-halopyridazine-4-carbonitriles are particularly valuable building blocks, offering a versatile platform for molecular elaboration. The choice between a chloro or bromo substituent at the 3-position is a critical decision that profoundly impacts synthetic strategy. This guide provides a comprehensive comparison of the reactivity of this compound and 3-bromopyridazine-4-carbonitrile, focusing on two cornerstone transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Physicochemical Profile
A foundational understanding begins with the basic properties of these reagents. While structurally similar, the difference in the halogen atom dictates their molecular weight and has subtle electronic effects that lead to significant differences in chemical behavior.
| Property | This compound | 3-Bromopyridazine-4-carbonitrile |
| Molecular Formula | C₅H₂ClN₃[2] | C₅H₂BrN₃ |
| Molecular Weight | 139.54 g/mol [2] | 184.00 g/mol |
| Appearance | White to brown powder or crystal | White to brown powder or crystal |
| Key Structural Feature | Electron-deficient pyridazine ring activated by a C4-nitrile and a C3-chloro substituent. | Electron-deficient pyridazine ring activated by a C4-nitrile and a C3-bromo substituent. |
The Electronic Landscape: An Activated System
The reactivity of both molecules is dominated by the electron-deficient nature of the pyridazine ring. The two adjacent nitrogen atoms act as powerful electron-withdrawing groups, significantly lowering the electron density of the aromatic system. This effect is further amplified by the strongly electron-withdrawing nitrile (-C≡N) group at the 4-position. Consequently, the carbon atom at the 3-position (C3), bonded to the halogen, is highly electrophilic and primed for reaction with nucleophiles.
Nucleophilic Aromatic Substitution (SNAr): A Contest of Electrophilicity
The SNAr reaction is a powerful method for introducing a wide range of nucleophiles onto an aromatic ring, proceeding via a two-step addition-elimination mechanism.[3] The nucleophile first attacks the electrophilic carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The aromaticity is then restored by the expulsion of the leaving group (the halide).
Caption: Generalized mechanism for SNAr reactions.
Comparative Reactivity: The Chloro Advantage
In the context of SNAr reactions, the reactivity trend for halogens as leaving groups is often F > Cl > Br > I.[4] This is contrary to the trend of bond strength (C-F > C-Cl > C-Br > C-I). The rationale lies in the rate-determining step: the initial attack of the nucleophile. The highly electronegative chlorine atom polarizes the C-Cl bond more effectively than bromine, rendering the C3 carbon more electrophilic and thus more susceptible to nucleophilic attack.[5]
Therefore, for SNAr transformations, This compound is generally the more reactive or, at minimum, a comparably reactive substrate to its bromo counterpart. This reactivity, combined with its lower cost, often makes it the preferred reagent for this class of reactions.
Experimental Protocol: Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile via SNAr
This protocol describes a typical SNAr reaction using this compound.[1][6]
Caption: Experimental workflow for a typical SNAr reaction.
Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add an anhydrous solvent such as Tetrahydrofuran (THF) or Ethanol to dissolve the starting material.[1][6]
-
Base Addition: Add a suitable base, such as triethylamine (2.0 eq) or sodium bicarbonate, to act as an HCl scavenger.[1][6]
-
Nucleophile Addition: Slowly add the nucleophile, for example, a 2M solution of methylamine in THF (1.5 - 2.0 eq), to the stirred mixture at room temperature.[1][6]
-
Reaction Heating: Heat the reaction mixture to 60-80 °C and monitor its progress by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.[1]
-
Work-up and Extraction: After cooling to room temperature, concentrate the mixture under reduced pressure. Re-dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) and wash sequentially with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.[1]
Palladium-Catalyzed Cross-Coupling: A Game of Bond Strength
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for forming C-C bonds.[7][8] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity: The Bromo Supremacy
The critical, often rate-determining, step in this cycle is the oxidative addition , where the palladium(0) catalyst inserts into the carbon-halogen bond. The efficiency of this step is directly related to the C-X bond dissociation energy. The C-Br bond is significantly weaker than the C-Cl bond.
The established reactivity trend for oxidative addition is: C-I > C-Br > C-OTf >> C-Cl .[7][10]
Consequently, 3-bromopyridazine-4-carbonitrile is substantially more reactive than its chloro analogue in palladium-catalyzed cross-coupling reactions. While coupling the bromo-derivative can often be achieved with standard catalysts like Pd(PPh₃)₄ under relatively mild conditions, the activation of the more robust C-Cl bond typically requires more specialized and highly active catalytic systems.[7] These often involve electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step.[11][12][13]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a generalized method for a Suzuki coupling, highlighting the necessary adjustments for the less reactive chloro-substrate.[12]
Methodology:
-
Inert Atmosphere: To a dry reaction vessel, add the halopyridazine (1.0 eq), the boronic acid or ester partner (1.2-1.5 eq), and the base (e.g., K₂CO₃, K₃PO₄, 2-3 eq). The vessel is then sealed and subjected to several cycles of vacuum and backfilling with an inert gas (Nitrogen or Argon).
-
Catalyst System Addition:
-
For 3-bromopyridazine-4-carbonitrile: A standard catalyst like Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%) is often sufficient.
-
For this compound: A more active catalyst system is required. This typically involves a palladium precursor like Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) combined with a specialized ligand such as XPhos, SPhos, or P(t-Bu)₃ (4-10 mol%).[12][14]
-
-
Solvent Addition: Anhydrous, degassed solvent (e.g., dioxane, toluene, or a mixture like dioxane/water) is added via syringe.[12][15]
-
Reaction Heating: The mixture is heated (typically 80-120 °C) with vigorous stirring for several hours until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is cooled, filtered (e.g., through Celite) to remove the catalyst, and partitioned between water and an organic solvent (e.g., EtOAc). The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.
Summary and Strategic Recommendations
The choice between 3-chloro- and 3-bromopyridazine-4-carbonitrile is not arbitrary but a strategic decision based on the desired chemical transformation.
| Reaction Type | Preferred Substrate | Reactivity Rationale | Key Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | Higher electronegativity of Cl enhances the electrophilicity of the reaction center, facilitating the rate-determining nucleophilic attack. | Generally more cost-effective. High reactivity allows for milder conditions. |
| Palladium-Catalyzed Cross-Coupling | 3-Bromopyridazine-4-carbonitrile | Weaker C-Br bond facilitates the rate-determining oxidative addition step. | Allows for use of standard Pd catalysts and milder reaction conditions. Higher yields are often achieved with less optimization. |
Practical Insights for the Synthetic Chemist:
-
For SNAr reactions: Start with this compound. It is more economical and its reactivity is optimized for this transformation.
-
For cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig, etc.): 3-bromopyridazine-4-carbonitrile is the superior choice for achieving high yields under standard, reliable conditions.
-
When to consider the chloro-analogue for cross-coupling: If cost is a major constraint and the laboratory is equipped for catalyst screening and optimization, the chloro-derivative can be a viable alternative, but expect to invest more time in developing a robust protocol with specialized, and often more expensive, ligands.
Conclusion
The reactivities of this compound and 3-bromopyridazine-4-carbonitrile are dictated by the distinct roles the carbon-halogen bond plays in different reaction mechanisms. The chloro-derivative's higher C-X bond polarization makes it the substrate of choice for Nucleophilic Aromatic Substitution. Conversely, the bromo-derivative's weaker C-X bond strength ensures its superior performance in Palladium-Catalyzed Cross-Coupling reactions where bond cleavage is paramount. A clear understanding of these fundamental principles empowers chemists to make informed, strategic decisions, optimizing synthetic routes for efficiency, cost, and yield.
References
- Application Note: Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile. Benchchem.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
- Technical Support Center: Scale-up Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile. Benchchem.
- This compound. CymitQuimica.
- Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
- Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built
- Nucleophilic arom
- Suzuki reaction. Wikipedia.
- Nucleophilic Arom
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
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A Comparative Guide to the In Vitro Kinase Inhibitory Activity of 3-Chloropyridazine-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast landscape of heterocyclic scaffolds, the pyridazine core has emerged as a privileged structure, capable of forming key interactions within the ATP-binding site of numerous kinases. This guide provides an in-depth technical comparison of the in vitro kinase inhibitory activity of derivatives based on the 3-chloropyridazine-4-carbonitrile scaffold. By examining experimental data from closely related analogs and outlining robust testing methodologies, we aim to equip researchers with the insights necessary to harness the potential of this promising chemical series.
The this compound Scaffold: A Versatile Starting Point for Kinase Inhibition
The this compound moiety presents a unique combination of chemical features that make it an attractive starting point for the design of kinase inhibitors. The pyridazine ring itself is a bioisostere of other nitrogen-containing heterocycles, such as pyrimidines and pyrazines, which are prevalent in FDA-approved kinase inhibitors[1]. The presence of the electron-withdrawing cyano group can modulate the electronic properties of the ring system and provide a key interaction point within the kinase active site.
Crucially, the chlorine atom at the 3-position serves as a versatile chemical handle for the introduction of various substituents through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific kinase targets. Furthermore, the chloro-substituent itself can engage in halogen bonding or, in some cases, act as a reactive center for covalent inhibition, a strategy that has proven effective for achieving high potency and prolonged duration of action.
Comparative Analysis of Inhibitory Activity: Insights from Structurally Related Compounds
While comprehensive kinase profiling data for a broad range of this compound derivatives is not extensively available in the public domain, valuable insights can be gleaned from the study of structurally similar compounds. In particular, the bioisosteric relationship between pyridazines and pyrimidines allows us to draw parallels from well-characterized chloropyrimidine-based kinase inhibitors.
A notable example is a series of chloropyrimidines developed as covalent inhibitors of Mitogen- and Stress-activated protein Kinase 1 (MSK1)[2]. These compounds leverage a chloro-aromatic heterocycle to form a covalent bond with a cysteine residue in the kinase active site. The inhibitory potency of these compounds underscores the potential of a strategically placed chlorine atom in driving kinase inhibition.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Chloro-Heterocyclic Kinase Inhibitors
| Compound ID | Scaffold | Primary Target | IC50 (µM) | Additional Inhibited Kinases (>65% inhibition at 1 µM) |
| Compound 22 | 6-chloro-3-cyanopyridine | MSK1 | 0.063 | AAK1, FLT3, HASPIN, MAP4K2, MEK5, PI3KCB, PLK2, RIPK4, RSK1, VRK2, YSK4 |
| Compound 23 | 2,5-dichloropyrimidine | MSK1 | 0.05 | - |
Data adapted from a study on covalent MSK1 inhibitors.[2]
The data presented in Table 1 for Compound 22, a 6-chloro-3-cyanopyridine derivative, is particularly illuminating for researchers interested in the this compound scaffold. The sub-micromolar potency against MSK1 demonstrates the effectiveness of the chloro-cyano-heterocycle motif in achieving significant kinase inhibition. Furthermore, the broad kinase profile of Compound 22, with activity against multiple kinases from different families, suggests that derivatives of this compound may also exhibit polypharmacology. This can be a desirable trait in certain therapeutic contexts, such as oncology, where targeting multiple signaling pathways can lead to enhanced efficacy.
The high potency of these chloro-substituted analogs highlights a critical aspect of their mechanism: the potential for covalent bond formation. The reactivity of the chloro-aromatic system can be finely tuned through the electronic nature of the rest of the molecule, offering a pathway to develop highly potent and selective irreversible inhibitors.
Further insights can be drawn from the broader class of cyanopyridine and pyridazine derivatives, which have been explored as inhibitors of various kinases, including:
-
Pim-1 Kinase: Novel cyanopyridine derivatives have shown potent inhibitory activity against Pim-1 kinase in the submicromolar range, highlighting the importance of the cyano-pyridine core in targeting this cancer-related kinase[3].
-
Janus Kinase 1 (JAK1): The discovery of a highly potent and selective JAK1 inhibitor featuring a 4-chloro-3-methoxyphenylamino moiety underscores the utility of chloro-substitution in achieving selectivity and desirable pharmacokinetic properties[4][5].
-
Spleen Tyrosine Kinase (Syk): Patent literature reveals pyridazine derivatives as inhibitors of Syk, a key mediator in autoimmune and inflammatory diseases[3].
-
Epidermal Growth Factor Receptor (EGFR): The well-established class of 4-anilinoquinazolines and related pyrido[4,3-d]pyrimidines as EGFR inhibitors provides a blueprint for the design of pyridazine-based analogs targeting this important oncogene[6].
These examples collectively suggest that derivatives of this compound are likely to exhibit activity against a range of kinases implicated in cancer and inflammatory diseases. The specific substitution at the 3-position, replacing the chlorine atom, will be a critical determinant of the resulting potency and selectivity profile.
Experimental Protocols for In Vitro Kinase Inhibitory Activity Assessment
To ensure the generation of reliable and reproducible data, a standardized and well-validated in vitro kinase assay protocol is essential. The following provides a detailed, step-by-step methodology for a common fluorescence-based kinase assay, which can be adapted for high-throughput screening and detailed inhibitor characterization.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol describes a homogenous assay format that measures the phosphorylation of a biotinylated peptide substrate by a target kinase. The phosphorylated peptide is subsequently detected by a lanthanide-labeled anti-phospho-specific antibody, leading to a FRET signal that is proportional to kinase activity.
Materials:
-
Recombinant Kinase of Interest
-
Biotinylated Peptide Substrate
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds (this compound derivatives) dissolved in DMSO
-
Detection Reagents:
-
Europium or Terbium-labeled Anti-Phospho-Specific Antibody
-
Streptavidin-conjugated Allophycocyanin (APC) or other suitable acceptor fluorophore
-
-
Stop Solution (e.g., 10 mM EDTA in kinase assay buffer)
-
384-well, low-volume, white microplates
-
A microplate reader capable of time-resolved fluorescence detection
Procedure:
-
Compound Preparation:
-
Perform a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid interference with enzyme activity.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase assay buffer) to the wells of the 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture (containing the recombinant kinase and biotinylated peptide substrate at twice their final desired concentrations) to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (at twice its final desired concentration) to each well. The final reaction volume is 10 µL.
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding 5 µL of the stop solution containing the detection reagents (Europium-labeled antibody and Streptavidin-APC).
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
-
Data Acquisition and Analysis:
-
Read the plate on a microplate reader capable of TR-FRET. Excite the Europium donor at ~340 nm and measure emission at two wavelengths: ~615 nm (donor) and ~665 nm (acceptor).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
TR-FRET Technology: This homogenous assay format is chosen for its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds. The time-resolved measurement minimizes interference from short-lived background fluorescence.
-
Biotin-Streptavidin Interaction: This high-affinity interaction ensures the efficient capture of the peptide substrate, bringing the donor and acceptor fluorophores into close proximity for FRET to occur upon phosphorylation.
-
Low DMSO Concentration: High concentrations of DMSO can denature proteins and inhibit enzyme activity. Keeping the final DMSO concentration at or below 1% is crucial for maintaining the integrity of the kinase assay.
-
ATP Concentration: The concentration of ATP used in the assay is a critical parameter. For determining the potency of ATP-competitive inhibitors, the ATP concentration is typically set at or near the Km value for the specific kinase. This ensures a sensitive measure of competitive inhibition.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Signaling Pathway: A Representative Kinase Cascade
Many kinase inhibitors, including those derived from pyridazine scaffolds, target key nodes in cellular signaling pathways that are frequently dysregulated in disease. The Mitogen-Activated Protein Kinase (MAPK) cascade is a well-established pathway involved in cell proliferation, differentiation, and survival, making it a common target for cancer therapeutics.
Caption: The MAPK signaling cascade, a potential target for kinase inhibitors.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The systematic evaluation of kinase inhibitors follows a well-defined workflow, from compound preparation to data analysis. This diagram illustrates the key steps involved in a typical in vitro kinase inhibition assay.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct and extensive experimental data for this specific class of compounds is emerging, a comparative analysis of structurally related chloro-heterocycles and other pyridazine derivatives provides a strong rationale for their potential as potent and potentially selective kinase inhibitors. The versatility of the chloro-substituent allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on the systematic synthesis and screening of this compound derivatives against a broad panel of kinases to fully elucidate their inhibitory profiles and identify promising lead compounds for further development. The application of robust and standardized in vitro assay methodologies, such as the TR-FRET assay detailed in this guide, will be crucial for generating high-quality, reproducible data to guide these efforts. By combining insightful chemical design with rigorous biological evaluation, the full therapeutic potential of this intriguing scaffold can be unlocked.
References
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- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Med Chem Lett. 2022 Jul 14;13(7):1135-1142. [Link][2]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Chloropyridazine-4-carbonitrile Analogs in Kinase Inhibition
The 3-chloropyridazine-4-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of targeted therapies such as kinase inhibitors. Its inherent electronic properties and synthetic tractability make it an attractive starting point for the development of potent and selective therapeutic agents.[1][2] This guide provides an in-depth comparison of this compound analogs, delving into their structure-activity relationships (SAR) as kinase inhibitors. We will explore the causal relationships behind experimental design, present comparative data, and provide detailed protocols for the evaluation of these compounds.
The this compound Scaffold: A Foundation for Kinase Inhibition
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of features for drug design.[3] The electron-withdrawing nature of the nitrogen atoms and the cyano group at the 4-position, coupled with the reactive chlorine atom at the 3-position, provides a versatile platform for chemical modification. The chlorine atom serves as a key reactive handle, allowing for the introduction of various substituents to probe the binding pockets of target kinases.
The general synthetic strategy for creating a library of analogs often begins with the this compound core, where the chlorine at the C3 position is displaced by various nucleophiles, such as amines or thiols. This allows for the exploration of different side chains that can interact with specific residues within the kinase active site. Further modifications can be made to other positions of the pyridazine ring to optimize potency, selectivity, and pharmacokinetic properties.[4]
Case Study: SAR of Pyridazine Analogs as c-Met Kinase Inhibitors
While direct and extensive SAR studies on this compound are not widely published, we can draw valuable insights from closely related pyridazinone derivatives that have been investigated as inhibitors of the c-Met receptor tyrosine kinase, a key target in cancer therapy.[3][5]
A study on substituted pyrazol-4-yl pyridazinone derivatives revealed critical structural features for potent c-Met inhibition.[3] The general structure involves a pyridazinone core linked to a pyrazole moiety and a morpholino-pyrimidine group.
Key SAR Observations:
-
The Pyridazinone Core: The pyridazinone scaffold serves as a central anchoring element, with the lactam function being crucial for activity.
-
Substitution at the N2 position of Pyridazinone: Alkylation at this position with small, linear alkyl chains was well-tolerated.
-
The Pyrazole Moiety: The pyrazole ring, substituted at the 4-position of the pyridazinone, plays a significant role in binding.
-
The Morpholino-pyrimidine Group: This group, attached to the pyrazole, is essential for potent inhibition, likely interacting with the solvent-exposed region of the kinase.
The following table summarizes the inhibitory activities of selected analogs from this study, illustrating the impact of structural modifications on c-Met inhibition.
| Compound ID | R Group (on Pyrazole) | c-Met IC50 (nM) | Antiproliferative Activity (Hs746T, IC50 in µM) |
| 10 | H | 8.5 | 0.25 |
| 12a | 4-fluorophenyl | 5.2 | 0.18 |
| 14a | 3-pyridyl | 7.9 | 0.21 |
Data synthesized from a study on pyrazol-4-yl pyridazinone derivatives as c-Met inhibitors.[3]
These findings highlight the importance of the aromatic substituent on the pyrazole ring for enhancing potency. The 4-fluorophenyl group in compound 12a led to the most potent c-Met inhibition in this series.[3]
Experimental Protocols for Evaluating Kinase Inhibitors
The evaluation of novel kinase inhibitors involves a cascade of in vitro and in vivo assays to determine their potency, selectivity, cellular activity, and ultimately, their therapeutic potential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. A common method is a luminescence-based assay that quantifies ATP consumption.[6]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution series.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase enzyme, a suitable substrate peptide, and the kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted compounds to the wells. Include a positive control (a known inhibitor like staurosporine) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP and magnesium chloride. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Workflow for In Vitro Kinase Inhibition Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7]
In Vivo Efficacy Studies in Xenograft Models
To evaluate the antitumor activity of promising compounds in a living organism, in vivo studies using xenograft models are essential. This typically involves implanting human tumor cells into immunodeficient mice.
Step-by-Step Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice) to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
-
Treatment: Once the tumors reach a specific size (e.g., 150-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors and other tissues can be collected to assess target engagement and downstream signaling effects (e.g., by Western blotting for phosphorylated proteins).
Workflow for In Vivo Xenograft Study:
Caption: General workflow for an in vivo xenograft efficacy study.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. While comprehensive SAR studies on this specific core are still emerging in the public domain, analysis of closely related pyridazine and pyridazinone derivatives provides valuable guidance for the rational design of new analogs. The key to advancing this field lies in the systematic exploration of substitutions at the C3 position and other points of the pyridazine ring, coupled with robust in vitro and in vivo evaluation. Future research should focus on generating more extensive SAR data for this scaffold against a panel of kinases to unlock its full therapeutic potential.
References
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- Batran, R. Z., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways. Molecules, 27(18), 5945.
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- Hassan, A. A., et al. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2185791.
- Ismail, M. F., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAF V600E Inhibitory Pathways. Molecules, 28(18), 6586.
- Li, Y., et al. (2018). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 143, 1281-1291.
- Sun, L., et al. (2021). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Journal of Translational Medicine, 19(1), 1-17.
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Head-to-head comparison of different synthetic routes to 3-Chloropyridazine-4-carbonitrile
Introduction
3-Chloropyridazine-4-carbonitrile is a crucial heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a valuable precursor for synthesizing a range of functional molecules, including kinase inhibitors and other pharmacologically active agents. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this key intermediate, offering field-proven insights to aid in methodological selection.
Strategic Overview: Choosing Your Path
The selection of an optimal synthetic route is contingent on several factors, including the scale of the synthesis, available starting materials, purity requirements, and safety considerations. The two primary strategies discussed herein involve:
-
Route A: Direct Chlorination and Cyanation of a Pyridazine Precursor. This is a classical approach that builds upon a pre-formed pyridazine ring.
-
Route B: Ring Formation via Multicomponent Reaction. This modern approach constructs the pyridazine ring and introduces the desired functionalities in a single, convergent step.
The following diagram illustrates a decision-making workflow for selecting the most appropriate route based on common research and development needs.
Caption: Decision workflow for selecting a synthetic route.
Route A: Synthesis from 3,6-Dichloropyridazine
This route represents a more traditional, linear approach starting from the commercially available 3,6-dichloropyridazine. The core strategy involves a nucleophilic aromatic substitution (SNAr) to introduce the cyano group, followed by selective manipulation of the remaining chlorine atom. A common precursor is 3,6-dichloropyridazine-4-carbonitrile, which can be selectively reduced or further functionalized.[1][2]
Chemical Principles & Causality
The pyridazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. The chlorine atoms at positions 3 and 6 are susceptible to displacement by nucleophiles. The synthesis of the key intermediate, 3,6-dichloropyridazine, typically starts from maleic hydrazide, which is chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3] This step is a robust and well-established transformation, often providing high yields of the dichlorinated product.[3][4] Subsequent steps can then be used to introduce the nitrile and achieve the target molecule.
The process for preparing 3,6-dichloropyridazine from 3,6-dihydroxypyridazine (maleic hydrazide) is a standard industrial method.[5] The reaction with POCl₃ effectively replaces both hydroxyl groups with chlorine atoms.[4][6] This transformation is critical as it activates the pyridazine ring for subsequent nucleophilic substitutions.
Experimental Protocol (Representative)
Step 1: Synthesis of 3,6-Dichloropyridazine
-
Setup: To a 2L round-bottom flask equipped with a reflux condenser and a nitrogen inlet, charge pyridazine-3,6-diol (maleic hydrazide) (125g, 1.115 mol).[3]
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (520 ml, 5.576 mol) at room temperature.[3]
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 12-16 hours (overnight).[3] The reaction progress should be monitored by TLC or LC-MS.
-
Workup: After cooling, concentrate the mixture under reduced pressure to remove excess POCl₃. The resulting thick residue is carefully and slowly poured into a vessel containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acidic environment (pH ~8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3,6-dichloropyridazine.[3] A typical yield is around 85%.[3]
(Note: This protocol describes the synthesis of a key precursor. Further steps involving cyanation and selective dechlorination would be required to reach the final product, this compound.)
Diagram of Synthetic Pathway A
Caption: Synthetic scheme for Route A.
Route B: One-Pot Three-Component Synthesis
This modern approach leverages the power of multicomponent reactions (MCRs) to construct the substituted pyridazine ring in a single step from simple, acyclic precursors. This strategy is highly convergent and aligns with the principles of green chemistry by minimizing steps and waste. A representative example is the reaction between an arylglyoxal, malononitrile, and hydrazine hydrate.[7][8][9]
Chemical Principles & Causality
This reaction proceeds through a cascade of condensation and cyclization events.[8] Initially, the arylglyoxal condenses with hydrazine to form a hydrazone intermediate.[8] Concurrently, the active methylene group of malononitrile is poised to react. The subsequent Knoevenagel-type condensation followed by an intramolecular cyclization and tautomerization rapidly builds the 3-amino-5-arylpyridazine-4-carbonitrile core.[9] While this specific example yields an amino-pyridazine, modifications to the starting materials and conditions can be tailored to produce the desired chloro-substituted target. The elegance of this route lies in its high atom economy and operational simplicity.[9]
Experimental Protocol (Analogous One-Pot Synthesis)
This protocol describes the synthesis of a structurally related compound, 3-amino-5-phenylpyridazine-4-carbonitrile, to illustrate the one-pot methodology.[9]
-
Setup: In a 50 mL flask, dissolve phenylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (3 mL).[9]
-
Reagent Addition: To this stirred solution, add hydrazine hydrate (80%, 4 mmol) dropwise at room temperature.[9]
-
Reaction: Continue stirring at room temperature for 2-4 hours. The reaction can be monitored by TLC. A precipitate will typically form as the reaction proceeds.[9]
-
Workup: Collect the solid product by filtration.
-
Purification: Wash the collected precipitate with hot water (2 x 5 mL) and then recrystallize from ethanol to afford the pure product.[7][9] Reported yields for this class of reaction are often in the "good to excellent" range (e.g., 86%).[9]
Diagram of Synthetic Pathway B
Caption: General scheme for the one-pot synthesis (Route B).
Head-to-Head Performance Comparison
| Parameter | Route A: Chlorination/Cyanation | Route B: Multicomponent Reaction |
| Starting Materials | Maleic Hydrazide, POCl₃, Cyanide Source | Arylglyoxals, Malononitrile, Hydrazine |
| Number of Steps | Multi-step (linear) | One-pot |
| Reaction Conditions | Harsh (high temp, strong acids) | Mild (room temperature)[7][8] |
| Reported Yield | Moderate to good over multiple steps | Good to excellent in a single step[9] |
| Scalability | Well-established and proven for scale-up[10] | Generally suited for lab-scale; may require optimization for large scale |
| Atom Economy | Lower due to multiple steps and reagents | High |
| Advantages | Utilizes common, bulk starting materials; reliable and well-documented procedures. | High efficiency, speed, mild conditions, simplified procedure.[9] |
| Disadvantages | Use of hazardous reagents (POCl₃), multiple steps, more waste generation. | Starting arylglyoxals may require synthesis; scope can be limited by substrate availability. |
Expert Recommendations & Conclusion
For large-scale, industrial production where cost of goods and process robustness are the primary drivers, Route A is the preferred method. The starting materials are inexpensive bulk chemicals, and the procedures, while requiring careful handling of hazardous reagents, are well-established for scale-up.[5][10]
For laboratory-scale synthesis, rapid analogue generation, and medicinal chemistry programs, Route B offers significant advantages. Its one-pot nature, mild conditions, and high efficiency allow for the quick synthesis of diverse pyridazine scaffolds, accelerating drug discovery efforts. The operational simplicity and high atom economy make it an elegant and environmentally conscious choice for research and development.[9]
Ultimately, the choice between these routes is a strategic one. By understanding the underlying chemical principles and practical considerations of each pathway, researchers can make an informed decision that best aligns with their project goals, resources, and timeline.
References
- BenchChem. (n.d.). Application Note: Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile.
- BenchChem. (n.d.). Technical Support Center: Scale-up Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile.
- CymitQuimica. (n.d.). This compound.
- El-Naggar, M., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC - NIH.
- Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate.
- Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
- Google Patents. (2004). US6800758B1 - Process for the preparation of a 3(2H)-pyridazinone-4- substituted amino 5-chloro derivative.
- PubChem. (n.d.). 3,6-Dichloropyridazine-4-carbonitrile.
- Growing Science. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4- carbonitrile.
- LookChem. (n.d.). 3,6-Dichloropyridazine-4-carbonitrile.
- MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
- Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
- BenchChem. (n.d.). Comparative analysis of different synthetic routes to 3-aminopyridazines.
- ChemicalBook. (n.d.). 3,6-Dichloropyridazine synthesis.
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 3-Chloropyridazine-4-carbonitrile
Introduction: The Critical Role of Reagent Purity in Scientific Discovery
In the landscape of drug development and chemical research, the starting materials are the foundation upon which all subsequent data rests. 3-Chloropyridazine-4-carbonitrile is a pivotal heterocyclic building block, instrumental in the synthesis of a wide array of pharmacologically active agents and novel chemical entities. The seemingly minor presence of impurities—be it unreacted starting materials, synthetic by-products, or residual solvents—can have cascading and detrimental effects, leading to failed reactions, misleading biological data, and a significant loss of time and resources.
This guide provides an in-depth, objective comparison of the essential analytical methodologies for verifying the purity of commercially available this compound. We move beyond mere protocol listings to explain the causality behind our experimental choices, empowering researchers, scientists, and drug development professionals to make informed decisions and ensure the integrity of their work.
Anticipating the Unknown: Common Impurities in this compound
The purity stated on a supplier's Certificate of Analysis (CoA) is a starting point, not a definitive guarantee. A robust purity assessment strategy begins with understanding the potential impurities that may arise from the compound's synthetic route and storage. For this compound, common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic pathway, precursors may persist in the final product.
-
Synthetic By-products: Side reactions can introduce structurally similar molecules. A significant concern is the potential hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) or an amide (-CONH2), particularly if water is present at elevated temperatures during synthesis or storage.[1]
-
Degradation Products: The compound's stability, especially under various storage conditions (e.g., freezer vs. room temperature), can influence the emergence of new impurities over time.
-
Residual Solvents: Organic volatile chemicals used during synthesis and purification can remain in the final product and must be quantified.[2]
A multi-pronged analytical approach is therefore not just recommended, but essential for a comprehensive purity profile.[3]
A Comparative Analysis of Core Purity Assessment Techniques
The selection of an analytical technique must be tailored to the physicochemical properties of this compound and the specific questions being asked. We will compare the three most powerful and relevant methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity and partitioning between liquid and solid phases.[3] | Chromatographic separation based on boiling point and volatility, followed by mass-based detection.[3] | Absolute quantification based on the relationship between the integral of an NMR signal and the number of protons it represents.[4] |
| Typical Purity Range | 98.0 - 99.9%[3] | 97.5 - 99.8%[3] | Highly accurate (<0.1% uncertainty is achievable).[4] |
| Primary Application | Quantifying non-volatile and thermally stable impurities. Ideal for routine quality control. | Identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[3] | Determining absolute purity without needing a reference standard of the analyte itself. A "gold standard" method.[4] |
| Advantages | High resolution, widely available, suitable for non-volatile and thermally labile compounds.[3] | High sensitivity, provides structural information about impurities, excellent for solvent analysis.[3] | Universal detection for most organic compounds, provides structural confirmation, and is a primary ratio method.[4] |
| Limitations | Requires impurities to have a UV chromophore for detection.[3] Provides relative purity (area %). | Not suitable for non-volatile or thermally labile compounds.[3] | Lower sensitivity than chromatographic methods, requires a high-purity internal standard for quantification. |
Workflow for Purity Verification of Commercial Reagents
A systematic approach ensures that the material is fit for its intended purpose before it is committed to an experimental workflow.
Caption: A comprehensive workflow for the purity validation of commercial reagents.
Detailed Experimental Protocols
These protocols are designed to be self-validating and provide a robust assessment of purity.
Protocol 1: HPLC Purity by Area Normalization
This method is the workhorse for routine purity checks of the main component and any non-volatile impurities. The choice of a C18 reversed-phase column is standard for separating moderately polar heterocyclic compounds.[3]
Caption: Experimental workflow for HPLC purity analysis.
Instrumentation: Standard HPLC system with UV detector, autosampler, and column oven.[3]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). The acid modifier is crucial for protonating the basic nitrogen atoms in the pyridazine ring, leading to symmetrical peak shapes.[5]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 254 nm (or a suitable wavelength determined by UV scan).[3]
-
Injection Volume: 10 µL.[3]
Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all integrated peaks in the chromatogram.[3]
Protocol 2: GC-MS for Volatile Impurities and Residual Solvents
This method is essential for identifying and quantifying impurities that are not detectable by HPLC, such as residual solvents from the synthesis and purification process.
Caption: Experimental workflow for GC-MS impurity analysis.
Instrumentation: Standard GC-MS system.
GC Conditions:
-
Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 50 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
Data Analysis: Impurities are identified by matching their mass spectra against the NIST library. Quantification can be performed using an internal or external standard method if required.
Protocol 3: qNMR for Absolute Purity Determination
qNMR provides an absolute purity value, which is orthogonal to chromatographic methods that yield relative purity.[4] This is the most rigorous method for establishing the purity of a reference material.
Caption: Experimental workflow for qNMR absolute purity determination.
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh about 5-10 mg of a certified internal standard (e.g., maleic anhydride) into the same vial. The standard must have signals that do not overlap with the analyte.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) and ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
Data Analysis: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
W: Weight
-
P_std: Purity of the internal standard
Hypothetical Purity Comparison of Commercial Suppliers
The following table illustrates hypothetical data for this compound from three different commercial suppliers to highlight the importance of orthogonal testing.
| Supplier | Stated Purity (CoA) | Purity by HPLC (Area %) | Purity by qNMR (%) | Key Impurities Identified (GC-MS/NMR) |
| Supplier A | >98% | 98.9% | 98.5% | Residual Acetonitrile (0.2%) |
| Supplier B | >97% | 99.5% | 96.8% | 3-Hydroxy-pyridazine-4-carbonitrile (2.5%) |
| Supplier C | >95% | 96.2% | 95.9% | Unidentified structural isomer (~1.5%), Residual Toluene (0.4%) |
Analysis of Hypothetical Data:
-
Supplier A appears reliable, with good correlation across methods.
-
Supplier B presents a critical issue: a hydrophilic impurity (hydrolysis product) is likely not eluting under standard GC conditions and may co-elute or be poorly resolved in some HPLC methods, leading to an overestimation of purity by HPLC. The qNMR result reveals the true purity.
-
Supplier C delivers a product that meets its stated specification, but the presence of an unknown isomer warrants further structural elucidation before use in sensitive applications.
Conclusion and Expert Recommendation
The purity assessment of this compound is not a one-size-fits-all process. A Certificate of Analysis should be treated as a preliminary guide, not an immutable fact. For critical applications in research and development, an orthogonal, multi-technique approach is the only way to ensure the quality and reliability of your starting material.
We recommend the following tiered strategy:
-
Routine QC: Use HPLC for rapid, routine checks of batch-to-batch consistency and to screen for non-volatile impurities.
-
Volatiles and Solvents: Employ GC-MS to identify and quantify residual solvents and other volatile contaminants that are invisible to HPLC.
-
Absolute Purity: Utilize qNMR to establish an accurate, absolute purity value for new batches from new suppliers, or when creating an in-house reference standard. This method serves as the ultimate arbiter when chromatographic methods yield ambiguous results.[4][6]
By integrating these complementary techniques, researchers can proceed with confidence, knowing that their foundational reagents are of the highest possible and verifiable quality, thereby safeguarding the integrity of their scientific outcomes.
References
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
- Technical Support Center: Scale-up Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile. Benchchem.
- Technical Support Center: HPLC Analysis of 3-Hydrazinylpyridazine Deriv
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
- A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine. Benchchem.
- Recent trends in the impurity profile of pharmaceuticals. PMC, NIH. [Link]
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- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of a Novel Stability-Indicating RP-HPLC Method for the Quantification of 3-Chloropyridazine-4-carbonitrile
This guide presents a comprehensive validation of a newly developed, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and accurate quantification of 3-Chloropyridazine-4-carbonitrile. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity and concentration of this molecule is paramount. This document provides an in-depth comparison with potential alternative analytical techniques and is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical solutions.
The narrative herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the described protocols and validation data meet stringent regulatory expectations.[1][2][3]
The Analytical Challenge: Quantifying this compound
This compound is a heterocyclic compound featuring a pyridazine ring, a chloro group, and a nitrile group. This combination of functionalities necessitates an analytical method that is not only precise and accurate but also specific enough to distinguish the active pharmaceutical ingredient (API) from process-related impurities and potential degradation products.[4] The development of a stability-indicating method is therefore crucial, as it must be able to resolve the main compound from any products that may form under stress conditions such as hydrolysis, oxidation, or photolysis.[5][6]
High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for pharmaceutical analysis due to its high precision and suitability for a wide range of compounds.[7][8] This guide details a novel RP-HPLC method developed to overcome the challenges associated with quantifying this compound.
The Novel RP-HPLC Method: Parameters and Rationale
The selection of chromatographic parameters is a critical step driven by the physicochemical properties of the analyte. The goal is to achieve optimal separation with symmetrical peak shapes in a reasonable timeframe.
Rationale for Parameter Selection:
-
Column (C18): A C18 column was selected due to its hydrophobic stationary phase, which is ideal for retaining and separating moderately polar organic molecules like this compound. The 2.1 mm internal diameter reduces solvent consumption, aligning with green chemistry principles.
-
Mobile Phase: A gradient elution of acetonitrile and water provides a robust separation. Acetonitrile is a common organic modifier offering good peak shape and low UV cutoff. The formic acid is added to control the pH and sharpen the analyte peak by suppressing the ionization of any potential silanol groups on the column.
-
Detection Wavelength (275 nm): Based on spectroscopic studies of pyridazine derivatives, which show significant UV absorbance in this region, 275 nm was chosen to ensure high sensitivity for the analyte.[9]
-
Column Temperature (35 °C): Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrumentation | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min (20% B), 2-10 min (20-80% B), 10-12 min (80% B), 12-12.1 min (80-20% B), 12.1-15 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 275 nm |
| Run Time | 15 minutes |
Validation Protocol: A Framework for Trustworthiness
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[10] Our validation protocol is designed in accordance with the ICH Q2(R2) guideline.[1][11]
Caption: Workflow for analytical method validation, from development to routine use.
Specificity (Including Forced Degradation)
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of a placebo (matrix without analyte), a standard solution of this compound, and a sample solution spiked with known related substances.
-
Forced Degradation: Subject the analyte to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat at 80°C, and photolytic exposure) for a defined period.
-
Analysis: Inject all solutions into the HPLC system.
-
Acceptance Criteria: The peak for this compound in the sample solution must be free from interference from placebo and known impurities. In the forced degradation samples, the main peak must be spectrally pure (as determined by DAD peak purity analysis) and well-resolved from all degradant peaks (Resolution > 2.0).
Linearity and Range
Linearity demonstrates that the results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[10]
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of this compound at 1.0 mg/mL in the mobile phase.
-
Calibration Standards: Prepare at least five concentration levels by serial dilution, ranging from 50% to 150% of the nominal working concentration (e.g., 5 µg/mL to 15 µg/mL).
-
Analysis: Inject each concentration level in triplicate.
-
Data Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[12]
Experimental Protocol:
-
Sample Preparation: Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples against a freshly prepared standard.
-
Calculation: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision (Repeatability and Intermediate Precision)
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]
-
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis of six samples on a different day with a different analyst.
-
Calculation: Calculate the Relative Standard Deviation (%RSD) for the results of both sets of analyses.
-
Acceptance Criteria: The %RSD should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
Experimental Protocol:
-
Method: Based on the standard deviation of the response and the slope of the calibration curve.
-
Calculation:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Verification: Prepare samples at the calculated LOQ concentration and analyze them to confirm that the precision (%RSD) is acceptable (typically ≤ 10%).
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[12]
Experimental Protocol:
-
Parameter Variation: Introduce small variations to the method parameters one at a time (e.g., Flow Rate ±0.1 mL/min, Column Temperature ±2°C, Mobile Phase pH ±0.1).
-
Analysis: Analyze a system suitability solution under each varied condition.
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) must remain within the pre-defined limits. The change in analyte response should be insignificant.
Summary of Validation Results
The following tables summarize the (representative) data obtained during the validation of the novel RP-HPLC method.
Table 2: Linearity, LOD, and LOQ
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 5 - 15 µg/mL | N/A |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Regression Equation | y = 45890x + 1250 | N/A |
| LOD | 0.05 µg/mL | Report Value |
| LOQ | 0.15 µg/mL | Report Value |
Table 3: Accuracy and Precision
| Parameter | Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| Accuracy | 80% | 99.5 | 0.85 | 98.0% - 102.0% |
| 100% | 100.2 | 0.65 | ||
| 120% | 100.8 | 0.70 | ||
| Precision | Assay (%) | |||
| Repeatability | (n=6) | 99.8 | 0.55 | %RSD ≤ 2.0% |
| Intermediate Precision | (n=6) | 100.5 | 0.92 | %RSD ≤ 2.0% |
Comparison with Alternative Analytical Methods
While the validated RP-HPLC method demonstrates excellent performance, it is instructive to compare it with other potential analytical techniques.
Caption: Comparison of the new method with potential alternatives.
Table 4: Comparative Guide to Analytical Methods
| Feature | Novel RP-HPLC-UV (This Guide) | Alternative 1: Gas Chromatography-MS (GC-MS) | Alternative 2: Supercritical Fluid Chromatography (SFC) |
| Principle | Liquid-phase separation on a hydrophobic stationary phase | Vapor-phase separation based on boiling point, followed by mass detection | Separation using a supercritical fluid (e.g., CO₂) as the mobile phase |
| Specificity | High (demonstrated via forced degradation) | Very High (mass fragmentation provides structural information) | High (orthogonal selectivity to RP-HPLC) |
| Sensitivity (Typical LOQ) | ~0.15 µg/mL | ~10 ng/mL (analyte must be volatile and thermally stable) | Similar to HPLC, depends on detector |
| Precision (%RSD) | < 1.0% | < 5.0% | < 2.0% |
| Run Time | ~15 min | ~20-30 min | ~5-10 min |
| Cost-Effectiveness | Moderate initial cost, low running cost | High initial cost, moderate running cost | High initial cost, very low running cost (less solvent) |
| Environmental Impact | Moderate (uses organic solvents) | Low (minimal solvent use) | Very Low (primarily uses recycled CO₂) |
| Best Suited For | Routine Quality Control (QC), stability testing, and purity assays.[7] | Identification of unknown volatile impurities, trace analysis.[13] | High-throughput screening, chiral separations, green chemistry initiatives. |
Comparative Analysis:
-
The Novel RP-HPLC-UV Method represents the optimal balance of performance, cost, and accessibility for its intended purpose: the routine quantification and stability assessment of this compound. Its precision and accuracy are well-suited for release testing where specifications are typically tight (e.g., 98.0-102.0%).[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity and sensitivity but requires the analyte to be volatile and thermally stable, which may not be ideal for all pyridazine derivatives and can require derivatization. It is better suited for identifying unknown volatile impurities rather than for routine quantification of the main component.
-
Supercritical Fluid Chromatography (SFC) is a powerful "green" alternative that significantly reduces organic solvent consumption and can offer faster analysis times. However, the initial instrumentation cost is higher, and it is less commonly available in QC laboratories compared to HPLC.
Conclusion
This guide has detailed the successful validation of a novel, specific, and robust stability-indicating RP-HPLC method for the quantification of this compound. The validation data conclusively demonstrates that the method is accurate, precise, and linear over the desired range, making it fit for its intended purpose in a regulated pharmaceutical environment. The systematic approach, grounded in ICH guidelines, ensures the trustworthiness and reliability of the data generated.[3][14] When compared to alternative methods like GC-MS and SFC, the developed HPLC method provides the most practical and effective solution for routine quality control applications.
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [URL: https://www.chromatographyonline.com/view/development-stability-indicating-analytical-procedures-hplc-overview-and-best-practices]
- Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [URL: https://www.fda.
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/stability-indicating-hplc-method-development-a-review-2/]
- Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [URL: https://www.propharmagroup.
- Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [URL: https://www.ijtsrd.com/papers/ijtsrd46342.pdf]
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [URL: https://www.gmp-compliance.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology]
- STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub. [URL: https://europub.co.uk/articles/stability-indicating-hplc-method-development-a-review-A-65022]
- Quality Guidelines. International Council for Harmonisation. [URL: https://www.ich.org/page/quality-guidelines]
- Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2023/02/6.Stability-Indicating-HPLC-Method-Development-A-Review.pdf]
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [URL: https://www.labmanager.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
- FDA Releases Guidance on Analytical Procedures. BioPharm International. [URL: https://www.biopharminternational.com/view/fda-releases-guidance-on-analytical-procedures]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [URL: https://www.fda.gov/media/71784/download]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [URL: https://starodub.
- Technical Support Center: Scale-up Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile. Benchchem. [URL: https://www.benchchem.com/technical-center/scale-up-synthesis-of-3-methylamino-pyridazine-4-carbonitrile]
- Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta. [URL: https://www.socp.pt/pea/anterior/vol_25/n_2/2502157.pdf]
- Spectroscopic Analysis of 3-Pyridazinealanine: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/technical-center/spectroscopic-analysis-of-3-pyridazinealanine]
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A Comparative Guide to the Physicochemical Properties of Pyridazinecarbonitrile Isomers for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridazine scaffold is of significant interest due to its unique physicochemical properties that can enhance the pharmacological profiles of drug candidates.[1] The introduction of a carbonitrile group to the pyridazine ring gives rise to isomers with distinct properties that can profoundly influence their behavior in biological systems. This guide provides an in-depth, objective comparison of the key physicochemical properties of pyridazine-3-carbonitrile and pyridazine-4-carbonitrile, supported by available experimental and predicted data. Understanding these differences is crucial for researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific applications.
Introduction: The Significance of Pyridazinecarbonitrile Isomers
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is characterized by its weak basicity, high dipole moment, and capacity for dual hydrogen bonding.[1] These attributes make it an attractive moiety in drug design, often leading to improved solubility and metabolic stability. The addition of a nitrile group, a potent electron-withdrawing group, further modulates the electronic and steric properties of the pyridazine core. The positional isomerism of the nitrile group, at either the 3- or 4-position, creates two distinct molecules with unique physicochemical profiles that can affect their reactivity, intermolecular interactions, and ultimately, their efficacy and safety as potential therapeutic agents.[2]
Comparative Analysis of Physicochemical Properties
The location of the nitrile group on the pyridazine ring significantly influences the molecule's physical and chemical characteristics. The following table summarizes the available experimental and predicted data for pyridazine-3-carbonitrile and pyridazine-4-carbonitrile.
| Property | Pyridazine-3-carbonitrile | Pyridazine-4-carbonitrile | Causality of Observed Differences |
| Molecular Formula | C₅H₃N₃ | C₅H₃N₃ | - |
| Molecular Weight | 105.10 g/mol | 105.10 g/mol | - |
| Melting Point (°C) | 48-52 | 68-73[3] | The higher melting point of the 4-isomer suggests a more stable crystal lattice packing, potentially due to more effective intermolecular dipole-dipole interactions and hydrogen bonding. |
| Boiling Point (°C) | Not available | 315.3 ± 15.0 (Predicted)[3] | The high predicted boiling point for the 4-isomer indicates strong intermolecular forces, likely dominated by its significant dipole moment. |
| Solubility | Data not available | Soluble in polar organic solvents, limited in water. | The pyridazine ring itself contributes to water solubility.[4] The polarity of the nitrile group should enhance solubility in polar solvents. The difference between isomers would depend on the balance of polarity and crystal lattice energy. |
| pKa | Not available | -0.65 ± 0.10 (Predicted)[3] | The nitrile group is strongly electron-withdrawing, which is expected to decrease the basicity of the pyridazine ring nitrogens compared to the parent pyridazine (pKa ≈ 2.24).[5] The predicted negative pKa for the 4-isomer suggests it is a very weak base. |
| Dipole Moment (Debye) | Data not available | Data not available | The parent pyridazine has a high dipole moment (4.14 D).[6] The strongly electron-withdrawing nitrile group is expected to significantly alter the magnitude and direction of the dipole moment depending on its position. |
In-depth Discussion of Key Physicochemical Parameters
Melting and Boiling Points: A Reflection of Intermolecular Forces
The significant difference in the melting points of pyridazine-3-carbonitrile (48-52 °C) and pyridazine-4-carbonitrile (68-73 °C) highlights the impact of isomeric substitution on crystal lattice packing.[3] A higher melting point generally indicates stronger intermolecular forces and more efficient packing in the solid state. The more symmetrical structure of the 4-isomer may allow for a more ordered and stable crystal lattice, leading to its higher melting point.
Solubility: The Interplay of Polarity and Crystal Packing
The pyridazine moiety is known to enhance aqueous solubility in drug molecules, a desirable trait for bioavailability.[1] The nitrile group, being polar, is also expected to contribute to solubility in polar solvents. However, the overall solubility is a balance between the molecule's polarity and the energy required to break the crystal lattice. The higher melting point of pyridazine-4-carbonitrile suggests a more stable crystal lattice, which could potentially lead to lower solubility compared to the 3-isomer, despite any differences in polarity.
Basicity (pKa): The Electron-Withdrawing Influence of the Nitrile Group
The parent pyridazine is a weak base with a pKa of approximately 2.24.[5] The introduction of a strongly electron-withdrawing nitrile group is expected to significantly decrease the basicity of the ring nitrogen atoms through inductive and resonance effects. The predicted pKa of -0.65 for pyridazine-4-carbonitrile, if accurate for the protonation of a ring nitrogen, indicates that it is a very weak base.[3] The position of the nitrile group will influence the extent of this electron withdrawal from each nitrogen atom, leading to different pKa values for the two isomers.
Dipole Moment: A Key Determinant of Molecular Interactions
The parent pyridazine molecule possesses a large dipole moment of 4.14 D due to the presence of the two electronegative nitrogen atoms.[6] The nitrile group also has a strong dipole moment. The overall dipole moment of the pyridazinecarbonitrile isomers will be the vector sum of the dipole moments of the pyridazine ring and the nitrile group. The position of the nitrile group will, therefore, have a profound effect on the magnitude and direction of the net molecular dipole moment, which in turn governs intermolecular interactions and properties like boiling point and solubility.
Experimental Protocols
Accurate determination of physicochemical properties is paramount for the successful application of these isomers in research and development. Below are standard, validated protocols for key experiments.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline pyridazinecarbonitrile isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last crystal disappears (completion) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Workflow for Melting Point Determination
Caption: A streamlined workflow for accurate melting point determination.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology:
-
Preparation: An excess amount of the pyridazinecarbonitrile isomer is added to a known volume of purified water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved isomer in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a common and reliable method for determining the pKa of ionizable compounds.
Methodology:
-
Solution Preparation: A precise amount of the pyridazinecarbonitrile isomer is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH electrode.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point. For very weak bases, specialized techniques and data analysis methods may be required.
Synthesis of Pyridazinecarbonitrile Isomers
A general and robust method for the synthesis of pyridazine derivatives often involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine.[7] Specific synthetic routes for the carbonitrile isomers can be adapted from established procedures for related pyridazine compounds.
General Synthetic Workflow
Caption: A logical workflow for the synthesis and characterization of pyridazinecarbonitrile isomers.
Conclusion and Future Perspectives
The physicochemical properties of pyridazine-3-carbonitrile and pyridazine-4-carbonitrile show notable differences, particularly in their melting points, which are dictated by the position of the electron-withdrawing nitrile group. These differences have significant implications for their behavior in both chemical and biological systems. While some experimental data is available, further studies are required to fully elucidate the solubility, pKa, and dipole moments of these isomers to provide a more complete comparative profile. Such data will be invaluable for medicinal chemists and drug development professionals in the rational design of novel therapeutics incorporating the pyridazinecarbonitrile scaffold.
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A Spectroscopic Guide to the Identification of 3-Chloropyridazine-4-carbonitrile and its Precursors
This technical guide provides a detailed spectroscopic comparison of the pivotal chemical intermediate, 3-Chloropyridazine-4-carbonitrile, with its fundamental precursors, pyridazine and 3-chloropyridazine. In the landscape of pharmaceutical and agrochemical research, pyridazine derivatives are recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The precise synthesis and unambiguous characterization of substituted pyridazines like this compound are therefore paramount. This document serves as an essential reference for researchers, scientists, and drug development professionals, offering in-depth analysis of the key spectroscopic signatures that differentiate the final product from its synthetic antecedents.
The narrative that follows is grounded in the fundamental principles of spectroscopic analysis. We will explore how the sequential introduction of a chloro group and a carbonitrile moiety onto the parent pyridazine ring systematically alters its electronic and vibrational properties. This guide explains the causality behind the observed spectral shifts and patterns in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing a robust framework for in-process reaction monitoring and final product verification.
Molecular Structures Under Investigation
The synthetic progression from a simple aromatic heterocycle to a multifunctional intermediate involves significant changes to the molecular structure, which are directly reflected in the spectroscopic data.
Caption: Synthetic pathway from pyridazine to this compound.
Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy Comparison
FTIR spectroscopy is an indispensable technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The transition from pyridazine to this compound introduces two key functional groups—a C-Cl bond and a C≡N bond—each with a distinct vibrational signature.
The most telling diagnostic feature is the appearance of a sharp, strong absorption band between 2220-2260 cm⁻¹ , which is characteristic of the nitrile (C≡N) stretching vibration.[4] This peak is completely absent in both pyridazine and 3-chloropyridazine, making it the definitive marker for the successful cyanation step.
Furthermore, the aromatic region (1400-1600 cm⁻¹) reveals changes in the C=C and C=N stretching vibrations of the pyridazine ring as substituents are added.[4][5] The introduction of the electron-withdrawing chlorine and nitrile groups alters the bond strengths and dipole moments within the ring, leading to shifts in the positions and intensities of these bands. While the C-Cl stretch is also expected (typically 600-800 cm⁻¹), it falls within the complex fingerprint region and can be difficult to assign definitively.
Table 1: Key FTIR Absorption Bands (cm⁻¹)
| Vibrational Mode | Pyridazine | 3-Chloropyridazine | This compound | Rationale for Change |
| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 | ~3050-3100 | Generally present in all three compounds. |
| Nitrile (C≡N) Stretch | Absent | Absent | ~2230 (Strong, Sharp) | Definitive evidence of the carbonitrile group. [4] |
| Aromatic C=N, C=C Stretch | ~1400-1580 | ~1400-1590 | ~1400-1600 | Shifts in peak position and intensity due to electronic effects of substituents.[5] |
| C-Cl Stretch | Absent | ~600-800 | ~600-800 | Introduction of the chloro-substituent. |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei (primarily ¹H and ¹³C), revealing the connectivity and electronic structure of a molecule. The high degree of symmetry in pyridazine is systematically broken with the addition of substituents, leading to more complex and predictable NMR spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum of pyridazine is simple, showing two multiplets corresponding to the two sets of equivalent protons.[6] Upon introduction of the chlorine atom at the 3-position, this symmetry is broken. The protons are no longer equivalent, resulting in three distinct signals.
The subsequent addition of the electron-withdrawing nitrile group at the 4-position causes a significant downfield shift (deshielding) for the adjacent proton at the 5-position due to the anisotropic effect of the C≡N bond. This makes the proton signals in this compound distinct from its precursors.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton Position | Pyridazine | 3-Chloropyridazine | This compound | Rationale for Change |
| H-3 / H-6 | ~9.2 - 9.4 | H-6: ~9.1 | H-6: ~9.3 | Deshielding by adjacent nitrogen atoms. Substitution at the 3-position removes this proton. |
| H-4 / H-5 | ~7.6 - 7.8 | H-4: ~7.8H-5: ~7.6 | H-5: ~8.2 | Substitution at C-3 breaks symmetry. The powerful electron-withdrawing CN group at C-4 strongly deshields the adjacent H-5 proton. |
Note: Predicted chemical shifts are based on foundational principles and data from analogous compounds.[1][6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information. Pyridazine's symmetry results in only two signals for its four carbon atoms. The introduction of the chloro and nitrile groups breaks this symmetry, resulting in five unique carbon signals for this compound.
Two key diagnostic signals appear in the spectrum of the final product:
-
The carbon atom of the nitrile group (C≡N) , which typically appears in the δ 115-125 ppm range.[4][7]
-
The carbon atom directly bonded to the chlorine (C-Cl), which experiences a significant chemical shift.
Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Position | Pyridazine | 3-Chloropyridazine | This compound | Rationale for Change |
| C-3 / C-6 | ~150 | C-3: ~152C-6: ~151 | C-3: ~155C-6: ~153 | Deshielding by nitrogen atoms. The carbon attached to chlorine (C-3) is significantly affected. |
| C-4 / C-5 | ~127 | C-4: ~125C-5: ~128 | C-4: ~118C-5: ~130 | Substitution breaks symmetry. The nitrile-bearing carbon (C-4) shifts significantly. |
| C≡N | Absent | Absent | ~115-120 | Unambiguous signal for the nitrile carbon. [7] |
Note: Predicted chemical shifts are based on foundational principles and data from analogous compounds.[1][7]
Part 3: Mass Spectrometry (MS) Comparison
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and valuable structural information from its fragmentation patterns.
The most critical diagnostic feature introduced by chlorination is the isotopic signature of chlorine . Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, any chlorine-containing fragment will appear as a pair of peaks (M⁺ and M+2) separated by 2 m/z units, with a characteristic 3:1 intensity ratio. This pattern will be present for 3-chloropyridazine and this compound but absent for pyridazine.
The molecular ion peak for each compound is a definitive identifier of its successful synthesis.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Diagnostic Feature(s) |
| Pyridazine | C₄H₄N₂ | 80.09 | Molecular ion at m/z ≈ 80.[8] |
| 3-Chloropyridazine | C₄H₃ClN₂ | 114.53 | Molecular ion peaks at m/z ≈ 114 and 116 (3:1 ratio). |
| This compound | C₅H₂ClN₃ | 139.54 | Molecular ion peaks at m/z ≈ 139 and 141 (3:1 ratio).[9][10] |
Experimental Protocols & Workflow
To ensure the generation of high-quality, reproducible data, standardized analytical procedures are essential.
General Spectroscopic Workflow
Caption: A logical workflow for the synthesis and spectroscopic characterization.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
FTIR Spectroscopy (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Mass Spectrometry (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via direct infusion or after separation by Gas Chromatography (GC-MS).
Data Acquisition
-
¹H NMR: Acquire data using a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire data on the same instrument. Due to the lower natural abundance of ¹³C, 1024 or more scans may be required.
-
FTIR: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
MS: Acquire a full scan mass spectrum to identify the molecular ion.[1] For structural confirmation, perform tandem mass spectrometry (MS/MS) to analyze fragmentation patterns.[1]
Data Analysis
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin for NMR; OMNIC for FTIR).
-
Reference NMR spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Compare the obtained spectra with the expected patterns and reference data outlined in this guide to confirm the identity and purity of the compound.
Conclusion
The spectroscopic journey from pyridazine to this compound is marked by a series of clear and predictable changes. Each synthetic modification imprints a unique signature on the molecule's spectral output. By leveraging a multi-technique approach, researchers can confidently track the reaction progress and verify the structural integrity of the final product. The appearance of the strong nitrile stretch in the FTIR spectrum, the specific downfield shifts and loss of symmetry in the NMR spectra, and the confirmation of the correct molecular weight with the characteristic chlorine isotopic pattern in the mass spectrum collectively provide an irrefutable body of evidence for the successful synthesis of this compound.
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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Results for 3-Chloropyridazine-4-carbonitrile
Introduction: The Imperative for Analytical Harmony in Pharmaceutical Development
In the landscape of pharmaceutical development, the journey of a molecule from discovery to a commercial drug product is underpinned by rigorous analytical testing. For critical intermediates like 3-Chloropyridazine-4-carbonitrile, a key building block in the synthesis of active pharmaceutical ingredients (APIs), ensuring the consistency and reliability of analytical data across different laboratories is not merely a quality control exercise; it is a fundamental pillar of the entire development program. Whether transferring a method from a research and development setting to a quality control laboratory or qualifying a contract manufacturing organization, the process of inter-laboratory cross-validation is paramount.[1]
This guide provides a comprehensive framework for designing and executing a robust cross-validation study for this compound. We will delve into the scientific rationale behind methodological choices, present detailed experimental protocols, and establish clear criteria for evaluating the comparability of results. This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring data integrity and consistency across multiple analytical sites.
Part 1: Foundational Strategy - Analyte and Method Selection
Understanding the Analyte: this compound
Before designing a validation study, a thorough understanding of the analyte is crucial. This compound (CAS No: 1445-56-3) is a heterocyclic compound with the molecular formula C₅H₂ClN₃.[2][3] Its structure, featuring a pyridazine ring substituted with chloro and cyano groups, dictates its analytical behavior.
Key Analytical Considerations:
-
Potential Impurities: The synthesis of this intermediate, often via nucleophilic aromatic substitution, can result in specific impurities such as unreacted starting materials or byproducts from side reactions like hydrolysis of the nitrile group.[4] The analytical method must be able to unequivocally distinguish the main analyte from these potential interferents.
-
Chromatographic Behavior: The presence of nitrogen atoms and the polar cyano group, balanced by the less polar chlorinated ring, makes reversed-phase High-Performance Liquid Chromatography (HPLC) an ideal primary analytical technique.[4]
-
Thermal Stability: Gas Chromatography (GC) can serve as a valuable orthogonal method, particularly for assessing volatile impurities, provided the compound exhibits sufficient thermal stability.
The Principle of Orthogonal Methods
Cross-validation gains significant power when results from two fundamentally different analytical techniques are compared.[5] This is known as using orthogonal methods. For this study, we select:
-
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV). This is the workhorse method for quantifying non-volatile organic molecules in pharmaceutical samples.[4]
-
Secondary (Orthogonal) Method: Gas Chromatography with Mass Spectrometry (GC-MS). This method provides separation based on volatility and boiling point, with the mass spectrometer offering highly specific detection and identification capabilities.[6]
The causality for this choice is clear: if two methods relying on different separation and detection principles produce concordant results, it provides a much higher degree of confidence in the data's accuracy than if two similar HPLC methods were compared.
Part 2: The Inter-Laboratory Cross-Validation Protocol
The objective of this protocol is to demonstrate that a validated analytical procedure can produce consistent, reliable, and accurate results when performed by different analysts in different laboratories.[1] The study's success hinges on a meticulously planned protocol agreed upon by all participating sites.
Study Design and Workflow
A central or coordinating laboratory should be responsible for preparing and distributing a homogenous batch of this compound samples to all participating laboratories. This ensures that any observed variability is due to the analytical execution, not sample heterogeneity.
Below is a visualization of the cross-validation workflow.
Caption: Workflow for an inter-laboratory cross-validation study.
Key Validation Characteristics for Comparison
The comparison will be based on a subset of validation parameters defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, with a focus on inter-laboratory performance.[7]
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[8] Each lab must demonstrate that there are no interfering peaks at the retention time of this compound in a blank (diluent) injection.
-
Accuracy: The closeness of test results to a true or accepted reference value. This will be assessed by analyzing a sample of known concentration (prepared by the coordinating lab).
-
Precision (Reproducibility): This is the most critical parameter for a cross-validation study. Reproducibility expresses the precision between laboratories and is assessed by means of an inter-laboratory trial.[7][9] It is the ultimate test of a method's transferability.[8]
Caption: The hierarchy of precision in analytical method validation.
-
System Suitability: Before any analysis, each laboratory must confirm their system is performing correctly. This is a self-validating mechanism built into the protocol.
Statistical Analysis and Acceptance Criteria
The comparison of results between laboratories should be performed using appropriate statistical tools.
-
Accuracy: The mean result from each lab should be compared to the theoretical value. The difference should be within a pre-defined limit, typically ±2.0%.
-
Reproducibility: The overall relative standard deviation (%RSD) for the results from all participating laboratories will be calculated. An analysis of variance (ANOVA) can be used to parse out the different sources of variation.[1]
Table 1: Example Acceptance Criteria
| Parameter | Acceptance Criterion |
| System Suitability (HPLC) | Tailing Factor: ≤ 2.0; Theoretical Plates: > 2000; %RSD of 6 injections: ≤ 1.0% |
| Accuracy | Mean recovery of 98.0% to 102.0% of the theoretical value. |
| Reproducibility | Inter-laboratory %RSD of results should not be more than 2.0%.[10] |
Part 3: Detailed Experimental Methodologies
The following protocols must be followed exactly by all participating laboratories to minimize procedural variability.[8]
Protocol 1: Primary Method - HPLC-UV Analysis
Objective: To quantify this compound.
Instrumentation:
-
HPLC system with a UV/Vis or DAD detector.
Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Reference Standard: this compound (purity >99%)
-
Test Samples from Coordinating Lab
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Acetonitrile and Water (diluent) to prepare a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Dilute the received test samples with the diluent to a nominal concentration of 0.1 mg/mL.
-
System Suitability: Inject the working standard solution six times. Verify that the system suitability criteria in Table 1 are met.
-
Analysis: Inject the blank (diluent), followed by the standard, and then the test samples in duplicate.
-
Calculation: Quantify the sample concentration against the reference standard using peak area.
Protocol 2: Orthogonal Method - GC-MS Analysis
Objective: To confirm the identity and purity of this compound.
Instrumentation:
-
Gas chromatograph with a Mass Spectrometric detector.
Materials:
-
Dichloromethane (GC Grade)
-
Reference Standard and Test Samples
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Program: Start at 100 °C, hold for 1 min. Ramp at 20 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
MS Mode: Scan (m/z 40-400)
Procedure:
-
Standard/Sample Preparation: Prepare a 0.1 mg/mL solution of the standard and each test sample in Dichloromethane.
-
Analysis: Inject the blank (Dichloromethane), followed by the standard and test samples.
-
Evaluation:
-
Confirm the retention time of the peak in the sample matches the standard.
-
Compare the mass spectrum of the sample peak with the reference standard to confirm identity.
-
Calculate the peak area % purity from the total ion chromatogram (TIC).
-
Part 4: Data Presentation and Interpretation
All data should be compiled and reported in a standardized format. The coordinating lab is responsible for the final statistical analysis.
Table 2: Example Data Summary for Accuracy
| Laboratory | Sample ID | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | Recovery (%) |
| Lab A | XVAL-01 | 0.100 | 0.101 | 101.0 |
| Lab B | XVAL-01 | 0.100 | 0.099 | 99.0 |
| Lab C | XVAL-01 | 0.100 | 0.100 | 100.0 |
| Mean | 0.100 | 100.0 | ||
| Std. Dev. | 0.001 | 1.0 | ||
| %RSD | 1.0% | 1.0% |
In this example, the inter-laboratory %RSD of 1.0% meets the acceptance criterion of ≤ 2.0%, indicating successful cross-validation for accuracy and reproducibility. Results from the GC-MS analysis should corroborate these findings, showing comparable purity values across all labs.
Troubleshooting Discrepancies: Should results fall outside the acceptance criteria, a systematic investigation is required. Common causes include:
-
Standard/Sample Preparation Errors: Check weighing records, dilution schemes, and volumetric glassware calibration.
-
Instrumental Differences: Investigate differences in instrument configuration, detector response, or calibration.
-
Chromatographic Issues: Examine peak shape, resolution, and integration parameters. A review of all raw chromatograms is essential.
Conclusion
A successful inter-laboratory cross-validation for an analytical method is a cornerstone of robust pharmaceutical development. It builds confidence in data integrity, ensures seamless method transfer between sites, and satisfies regulatory expectations for well-controlled analytical procedures.[1][11] By employing a well-designed protocol with orthogonal methods, clear acceptance criteria, and transparent data analysis, organizations can ensure that the analytical results for critical intermediates like this compound are reliable and reproducible, regardless of where they are generated.
References
- BenchChem. (n.d.). Scale-up Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile - Technical Support Center.
- Geetha, G., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- Wikipedia. (n.d.). Cross-validation (analytical chemistry).
- MHRA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.
- Jain, A., et al. (2014). Analytical method validation: A brief review. Rasayan Journal of Chemistry.
- Wikipedia. (n.d.). Cross-validation (analytical chemistry).
- Pharmaguideline. (2013). Analytical Method Validation Protocol for Pharmaceuticals.
- Pandey, P. K. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
- Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
- Sigma-Aldrich. (n.d.). This compound.
- CP Lab Safety. (n.d.). This compound, min 95%, 1 gram.
- Lohar, A. V., et al. (n.d.). Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Shimadzu.
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Elucidating Impurity Structures in 3-Chloropyridazine-4-carbonitrile: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Chloropyridazine-4-carbonitrile is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, objective comparison of analytical methodologies for the identification and structural elucidation of potential impurities in this compound samples. We will delve into the causality behind experimental choices and present supporting data to guide researchers in selecting the most appropriate analytical strategy.
Understanding the Impurity Landscape: From Synthesis to Degradation
A thorough understanding of the synthetic route and potential degradation pathways of this compound is the foundation for effective impurity profiling. While specific proprietary synthesis details can vary, a plausible synthetic approach and known reactivity of related heterocyclic compounds allow us to anticipate a spectrum of potential process-related and degradation impurities.
A common route to pyridazine rings involves the condensation of dicarbonyl compounds with hydrazine derivatives. For this compound, potential synthetic precursors could include chlorinated dicarbonyl compounds and a source of the nitrile group. Impurities can be introduced from starting materials, arise from side-reactions during synthesis, or form upon degradation.
Potential Impurities in this compound:
-
Process-Related Impurities:
-
Isomeric Dichloro-pyridazine-carbonitriles: Depending on the chlorination and cyanation steps, isomers such as 3,6-Dichloropyridazine-4-carbonitrile [1][2] and 4,6-Dichloropyridazine-3-carbonitrile [3] could be formed.
-
Dechlorinated Impurity: Incomplete chlorination or subsequent reduction could lead to the presence of Pyridazine-4-carbonitrile [4][5].
-
Unreacted Starting Materials and Intermediates: Residual precursors from the synthesis may be present in the final product.
-
-
Degradation Products:
-
Hydrolysis Product: The nitrile group is susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures, leading to the formation of 3-Chloropyridazine-4-carboxamide or the corresponding carboxylic acid .
-
Hydroxylated Impurity: The chlorine atom can be displaced by a hydroxyl group via nucleophilic substitution, particularly under basic conditions, to yield 3-Hydroxypyridazine-4-carbonitrile .
-
A Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical for the successful separation, detection, and characterization of impurities. Here, we compare the two most powerful and commonly employed techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supplemented by the unparalleled structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound and its expected non-volatile impurities.[6]
Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase, is typically the method of choice for compounds of this polarity.
Advantages:
-
Broad Applicability: Suitable for a wide range of polar and non-polar, non-volatile impurities.
-
High Resolution: Capable of separating closely related isomers.
-
Robust Quantification: UV detection provides excellent quantitative accuracy and precision.
Limitations:
-
Requires Chromophoric Impurities: UV detection necessitates that impurities have a UV chromophore for detection.
-
Limited Structural Information: While retention time provides some information, it is not sufficient for definitive structural elucidation without coupling to a mass spectrometer (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For this compound, its utility extends to identifying volatile starting materials, by-products, and certain degradation products.
Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a molecular fingerprint.
Advantages:
-
High Sensitivity and Specificity: Mass spectrometry provides excellent sensitivity and structural information for identification.[7]
-
Excellent for Volatile Impurities: Ideal for detecting residual solvents and volatile starting materials.
Limitations:
-
Analyte Volatility Required: Not suitable for non-volatile or thermally labile impurities, which may decompose in the hot injector.
-
Potential for Derivatization: Some polar impurities may require derivatization to increase their volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isolated impurities.
Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure, connectivity, and stereochemistry.
Advantages:
-
Definitive Structural Information: Provides unparalleled detail for structure confirmation.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: Requires a larger amount of pure sample compared to MS.
-
Complex Spectra: Interpretation can be challenging for complex molecules or mixtures.
Comparative Performance Data (Illustrative)
The following table presents illustrative performance data for the analysis of this compound and its potential impurities, based on typical method performance for similar heterocyclic compounds. Actual performance may vary depending on the specific instrumentation and method parameters.
| Parameter | HPLC-UV | GC-MS |
| Applicability | Main component, non-volatile impurities (isomers, hydrolysis products) | Volatile impurities (starting materials, some degradation products) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Structural Information | Low (Retention Time) | High (Mass Spectrum) |
Experimental Protocols
Workflow for Impurity Identification and Elucidation
Caption: General workflow for impurity analysis.
Protocol 1: HPLC-UV Method for Purity Assessment
This method is designed for the separation and quantification of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Volatile Impurities
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 10 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Filter through a 0.45 µm syringe filter if necessary.
Structural Elucidation of Key Impurities
The definitive identification of an unknown impurity relies on the careful interpretation of spectroscopic data.
Mass Spectrometry Fragmentation
Electron impact (EI) ionization in GC-MS and electrospray ionization (ESI) in LC-MS will produce characteristic fragmentation patterns.
-
This compound (M.W. 139.54): The molecular ion peak [M]+• at m/z 139 (and the characteristic M+2 isotope peak for chlorine at m/z 141) would be expected. Fragmentation may involve the loss of Cl• (m/z 104) or HCN (m/z 112).
-
3-Hydroxypyridazine-4-carbonitrile (M.W. 121.1): The molecular ion peak would be at m/z 121.
-
Pyridazine-4-carbonitrile (M.W. 105.1): The molecular ion peak would be at m/z 105.
-
Dichloro-isomers (M.W. 173.99): A molecular ion cluster with characteristic isotope patterns for two chlorine atoms would be observed around m/z 173, 175, and 177.
Caption: Potential MS fragmentation of the parent compound.
NMR Spectroscopy
¹H and ¹³C NMR provide detailed structural information.
-
This compound: The ¹H NMR spectrum would show two doublets in the aromatic region corresponding to the two protons on the pyridazine ring. The ¹³C NMR would show signals for the carbon atoms of the pyridazine ring and the nitrile carbon. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and nitrile groups. A reference to the ¹H NMR spectrum is available.[6]
-
3-Hydroxypyridazine-4-carbonitrile: The replacement of the chlorine with a hydroxyl group would cause a significant upfield shift for the adjacent carbon and proton in the ¹³C and ¹H NMR spectra, respectively.
-
Pyridazine-4-carbonitrile: The absence of the chlorine atom would simplify the substitution pattern and alter the chemical shifts of the ring protons and carbons.
Conclusion and Recommendations
A multi-faceted analytical approach is essential for the comprehensive elucidation of impurity structures in this compound samples.
-
For routine purity testing and quantification of known non-volatile impurities, a validated HPLC-UV method is the most robust and reliable choice.
-
For the identification of unknown volatile impurities and residual solvents, GC-MS is the preferred technique due to its high sensitivity and the structural information provided by the mass spectrum.
-
For definitive structural elucidation of isolated unknown impurities, a combination of High-Resolution Mass Spectrometry and multidimensional NMR techniques is indispensable.
By understanding the potential impurity landscape and selecting the appropriate analytical tools, researchers and drug development professionals can ensure the quality, safety, and efficacy of pharmaceuticals derived from this compound.
References
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- Al-Ostoot, F. H., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(10), 1251-1268. [Link]
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A Comparative Guide to the Determination of Enantiomeric Excess in Chiral 3-Chloropyridazine-4-carbonitrile Derivatives
In the landscape of modern drug discovery and development, the stereochemical integrity of chiral molecules is paramount. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the accurate assessment of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of three powerful analytical techniques for determining the enantiomeric excess of chiral derivatives of 3-Chloropyridazine-4-carbonitrile, a scaffold of increasing interest in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a nuanced discussion of the underlying principles, experimental design considerations, and the relative strengths and weaknesses of each method. The objective is to empower the reader to make informed decisions when selecting the most appropriate technique for their specific research needs.
The Challenge of Chiral Discrimination
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification a non-trivial task. The methods discussed herein overcome this challenge by creating a diastereomeric difference, either transiently or through covalent modification, which can then be detected and quantified.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantioseparation
Chiral High-Performance Liquid Chromatography (HPLC) is arguably the most widely used and robust technique for the separation and quantification of enantiomers.[1][2][3] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[1]
Causality in Experimental Choices: Selecting the Right Chiral Stationary Phase
The success of a chiral HPLC separation is critically dependent on the choice of the CSP. For pyridazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown considerable promise.[4] These CSPs, often coated or immobilized on a silica support, offer a variety of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.
For the chiral derivatives of this compound, a preliminary screening of CSPs is recommended. Columns such as Chiralcel® OJ and OF, which have been successfully used for the separation of pyridazinone derivatives, are excellent starting points.[4] The choice between different polysaccharide-based columns will depend on the specific substituents on the chiral center of the target molecule.
Experimental Protocol: A Self-Validating System
A robust HPLC method for ee determination should be validated for specificity, linearity, accuracy, and precision.
Step-by-Step Methodology:
-
Column Selection and Equilibration:
-
Select a suitable polysaccharide-based chiral column (e.g., Chiralcel® OJ-H, 4.6 x 250 mm, 5 µm).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
-
Mobile Phase Preparation:
-
A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Start with a screening composition, for example, 90:10 (v/v) hexane:isopropanol. The ratio can be optimized to improve resolution and reduce analysis time.
-
-
Sample Preparation:
-
Dissolve the chiral this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject a small volume of the sample (e.g., 10 µL) onto the column.
-
Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound exhibits strong absorbance.
-
Record the chromatogram and determine the retention times (t_R) and peak areas (A) for each enantiomer.
-
-
Calculation of Enantiomeric Excess:
-
Enantiomeric excess (% ee) is calculated using the following formula: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100 where A_major and A_minor are the peak areas of the major and minor enantiomers, respectively.
-
Diagram: Chiral HPLC Workflow
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Data Presentation: HPLC Performance Metrics
| Parameter | Typical Value/Range | Significance |
| Resolution (Rs) | > 1.5 | Baseline separation of enantiomers. |
| Selectivity (α) | > 1.1 | The ability of the CSP to differentiate between enantiomers. |
| Limit of Detection (LOD) | ng/mL range | The lowest amount of the minor enantiomer that can be detected. |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | The lowest amount of the minor enantiomer that can be quantified with acceptable precision and accuracy. |
| Precision (RSD) | < 2% | Reproducibility of the measurement. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural and Chiral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. For the determination of enantiomeric excess, NMR can be employed through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[5][6][7]
Causality in Experimental Choices: Chiral Derivatizing Agents vs. Chiral Solvating Agents
-
Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the chiral analyte to form a covalent bond, resulting in a pair of diastereomers.[6] These diastereomers have distinct NMR spectra, allowing for the quantification of their relative amounts. A widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acid chloride.[8] The presence of the trifluoromethyl group in Mosher's acid provides a sensitive probe in ¹⁹F NMR spectroscopy, which often offers a cleaner background and better signal dispersion than ¹H NMR.
-
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form non-covalent diastereomeric complexes with the enantiomers of the analyte.[6][9] This transient interaction induces small chemical shift differences between the signals of the two enantiomers in the NMR spectrum. The magnitude of the induced shift difference depends on the strength and geometry of the interaction.
For chiral derivatives of this compound containing a reactive functional group (e.g., a hydroxyl or amino group), derivatization with a CDA like Mosher's acid chloride is a reliable approach.
Experimental Protocol: Derivatization with Mosher's Acid Chloride
This protocol provides a general guideline for the derivatization of a chiral alcohol or amine.
Step-by-Step Methodology:
-
Reaction Setup:
-
In an NMR tube, dissolve the chiral this compound derivative (1.0 equivalent) in an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Add a suitable base, such as anhydrous pyridine or triethylamine (1.5-2.0 equivalents).
-
-
Derivatization:
-
Add a slight excess of enantiomerically pure (R)- or (S)-Mosher's acid chloride (1.1 - 1.2 equivalents) to the NMR tube.
-
Seal the tube and gently mix the contents. The reaction is typically rapid and can be monitored by NMR.
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the reaction mixture.
-
Identify the signals corresponding to the newly formed diastereomeric Mosher's esters. In the ¹H NMR spectrum, protons near the newly formed ester linkage will show distinct signals for each diastereomer. In the ¹⁹F NMR spectrum, the -CF₃ group will give rise to two singlets.
-
-
Calculation of Enantiomeric Excess:
-
Integrate the well-resolved signals corresponding to each diastereomer.
-
Calculate the enantiomeric excess using the ratio of the integrals: % ee = [(I_major - I_minor) / (I_major + I_minor)] x 100 where I_major and I_minor are the integral values of the signals for the major and minor diastereomers, respectively.
-
Diagram: NMR with Chiral Derivatizing Agent Workflow
Caption: Workflow for ee determination by NMR using a chiral derivatizing agent.
Data Presentation: NMR Performance Metrics
| Parameter | Key Consideration | Significance |
| Chemical Shift Difference (Δδ) | Larger Δδ is better. | Determines the degree of signal separation between diastereomers. |
| Signal Resolution | Baseline separation of signals. | Crucial for accurate integration. |
| Sensitivity | High-field NMR instruments are advantageous. | Sufficient signal-to-noise ratio is required for accurate quantification, especially for the minor enantiomer. |
| Reaction Completion | The derivatization reaction should proceed to completion. | Incomplete reaction can lead to inaccurate ee values. |
Vibrational Circular Dichroism (VCD) Spectroscopy: Probing Absolute Configuration
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11] A VCD spectrum provides a unique fingerprint of a chiral molecule's three-dimensional structure, including its absolute configuration.[12]
Causality in Experimental Choices: The Power of Comparison
The determination of enantiomeric excess by VCD is typically performed by comparing the experimental VCD spectrum of the sample with the spectra of the pure enantiomers (if available) or with a theoretically calculated spectrum. For ee determination, a calibration curve can be constructed by plotting the VCD signal intensity at a specific wavelength against the known enantiomeric composition of a series of standards.
However, the true power of VCD lies in its ability to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum to a quantum-chemically calculated spectrum for a known enantiomer.[11][12]
Experimental Protocol: VCD Analysis
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the chiral this compound derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of 0.1-0.01 M. The choice of solvent is critical as it can influence the conformation of the molecule.
-
Use a sample cell with an appropriate path length (typically 50-200 µm).
-
-
VCD Spectrum Acquisition:
-
Acquire the VCD and infrared (IR) absorption spectra of the sample using a VCD spectrometer.
-
Acquire the spectra for a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Computational Modeling (for Absolute Configuration):
-
Perform a conformational search for one enantiomer of the molecule using computational chemistry software.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the most stable conformers using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged calculated VCD spectrum.
-
-
Spectral Comparison and Analysis:
-
Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration.
-
For ee determination, compare the intensity of a characteristic VCD band of the sample to a calibration curve.
-
Diagram: VCD Analysis Workflow
Caption: Workflow for VCD analysis including computational modeling.
Data Presentation: VCD Performance Metrics
| Parameter | Key Consideration | Significance |
| Signal-to-Noise Ratio | High S/N is essential. | VCD signals are typically weak (10⁻⁴ to 10⁻⁵ of the IR absorption). |
| Spectral Correlation | Good agreement between experimental and calculated spectra. | Provides confidence in the absolute configuration assignment. |
| Solvent Effects | The choice of solvent can significantly impact the VCD spectrum.[13] | The solvent should be transparent in the IR region of interest and should not interact strongly with the analyte in a way that alters its conformation unpredictably. |
| Conformational Flexibility | Molecules with high conformational flexibility can complicate spectral interpretation. | A thorough conformational analysis is necessary for accurate calculations. |
Comparative Summary and Recommendations
| Feature | Chiral HPLC | NMR with CDAs | Vibrational Circular Dichroism (VCD) |
| Primary Application | Enantiomeric excess determination, preparative separation. | Enantiomeric excess determination, absolute configuration (with Mosher's method). | Absolute configuration determination, conformational analysis. |
| Sensitivity | High (ng level). | Moderate (mg level). | Low (mg level). |
| Accuracy & Precision | High. | High, dependent on signal resolution. | Moderate for ee, high for absolute configuration. |
| Throughput | High. | Moderate. | Low to moderate. |
| Sample Requirement | Small amount, recoverable. | Larger amount, derivatized. | Larger amount, recoverable. |
| Development Effort | Method development can be time-consuming. | Derivatization reaction required. | Requires computational resources and expertise. |
| Key Advantage | Direct separation and quantification. | Provides structural information. | Unambiguous determination of absolute configuration. |
| Key Limitation | Requires a suitable chiral stationary phase. | Destructive (derivatization). | Lower sensitivity, can be complex for flexible molecules. |
Recommendations:
-
For routine, high-throughput determination of enantiomeric excess , Chiral HPLC is the method of choice due to its high sensitivity, accuracy, and amenability to automation.
-
For the unambiguous determination of absolute configuration , Vibrational Circular Dichroism (VCD) is a powerful technique, particularly when single-crystal X-ray crystallography is not feasible.
By understanding the principles, advantages, and limitations of each of these techniques, researchers can confidently select and implement the most appropriate method for assessing the enantiomeric excess and stereochemical integrity of their chiral this compound derivatives, thereby ensuring the quality and efficacy of these promising molecules in the drug development pipeline.
References
- Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487-490. [Link]
- Cai, C., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence.
- Zhang, J., & Chen, G. (2013). Vibrational Circular Dichroism: A New Tool for the Determination of Absolute Configuration of Chiral Molecules. Chirality, 25(11), 781-789. [Link]
- Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- Regis Technologies, Inc. (n.d.).
- Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD)
- Koenis, M. A. J., et al. (2020). Taming conformational heterogeneity in and with vibrational circular dichroism spectroscopy.
- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]
- Nazareth, C. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-10. [Link]
- Meričko, D., et al. (2021). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 70(3), 107-113. [Link]
- Meričko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-113. [Link]
- Wenzel, T. J. (2018).
- Wenzel, T. J. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270.
- Yakovenko, A. A., et al. (2022). Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. [Link]
- U.S. Patent No. 10,995,095 B2. (2021).
- Li, L. P., & Ye, B. H. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(17), 10717-10723. [Link]
- Carreira, E. M., & Feringa, B. L. (Eds.). (2004). Modern methods for the determination of enantiomeric excess. John Wiley & Sons. [Link]
- Organic Chemistry Explained. (2023, April 11). How I Used Mosher Esters in my PhD [Video]. YouTube. [Link]
- Hyun, M. H. (2004). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. In Chiral Separations (pp. 101-125). Humana Press. [Link]
- University of Wisconsin-Madison, Department of Chemistry. (n.d.).
- Lv, C., & Zhou, Z. (2011). Chiral HPLC separation and absolute configuration assignment of a series of new triazole compounds.
- Lv, C., & Zhou, Z. (2011). Chiral HPLC separation and absolute configuration assignment of a series of new triazole compounds.
- Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(13), 5109. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloropyridazine-4-carbonitrile
Introduction: Beyond Synthesis, A Commitment to Safety
As researchers dedicated to advancing drug development, our responsibilities extend far beyond the successful synthesis of novel compounds. The lifecycle of every chemical we handle, including potent intermediates like 3-Chloropyridazine-4-carbonitrile, culminates in its safe and compliant disposal. This guide provides a detailed, step-by-step framework for the proper management and disposal of this compound, ensuring the safety of laboratory personnel, upholding environmental integrity, and maintaining strict regulatory compliance. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards, reflecting a proactive approach to laboratory safety that builds trust and operational excellence.
Hazard Profile and Inherent Risks of this compound
Understanding the intrinsic hazards of this compound is the foundational step in managing its disposal. This compound is a halogenated heterocyclic nitrile, a classification that immediately signals the need for cautious handling due to its reactivity and potential toxicity. Its hazard profile necessitates that it be treated as a hazardous substance from acquisition to disposal.
The primary hazards, as identified in safety data sheets (SDS), are summarized below.[1] The presence of a chlorine atom means that this compound is classified as a halogenated organic, which has specific disposal requirements.[2][3] Furthermore, upon combustion, it can release toxic and corrosive gases such as hydrogen chloride (HCl) and nitrogen oxides (NOx).[4]
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Acute Toxicity | The compound is harmful if swallowed, and may be toxic if it comes into contact with skin.[1] | H302, H315 |
| Irritation | Causes significant skin and serious eye irritation.[1] | H315, H319 |
| Respiratory Hazard | May cause respiratory irritation upon inhalation of its dust or vapors.[1] | H335 |
This table synthesizes data from multiple sources to provide a clear overview of the key risks associated with handling this chemical.
The causality behind these hazards informs our disposal choices. The chlorinated nature of the molecule is of primary concern, as improper disposal (e.g., mixing with non-halogenated waste) can contaminate large volumes of solvent waste, drastically increasing disposal costs and complexity.[3] The nitrile group, while generally stable in this organic structure, underscores the need for high-temperature destruction to prevent the formation of other hazardous byproducts.
Regulatory Mandates: Classifying the Waste Stream
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Due to its hazardous characteristics, this compound and materials contaminated with it must be managed as hazardous waste .
-
Halogenated Organic Compound: Any solvent waste containing this compound, even in small amounts, must be classified as a halogenated organic waste .[5] Under RCRA, spent halogenated solvents are often categorized under the "F-list" (F001, F002), designating them as hazardous wastes from non-specific sources.[6][7]
-
State and Local Regulations: It is critical to recognize that state and local regulations may be more stringent than federal mandates.[8] Always consult your institution's Environmental Health & Safety (EHS) department to ensure full compliance with all applicable rules.
Failure to properly classify and segregate this waste can lead to significant regulatory penalties and compromise the safety of personnel handling the waste downstream.
The Core Disposal Principle: High-Temperature Incineration
For chlorinated organic compounds like this compound, the industry-standard and most environmentally sound disposal method is high-temperature incineration in a licensed hazardous waste facility.[9][10] This is not simply burning; it is a highly controlled thermal destruction process.
The rationale for this method is twofold:
-
Complete Destruction: Temperatures in a hazardous waste incinerator, particularly for halogenated wastes, are maintained at or above 1,100°C (2,012°F).[10][11] This extreme heat, combined with sufficient residence time, ensures the complete breakdown of the organic molecule into its elemental components.
-
Byproduct Neutralization: The combustion of chlorinated compounds inevitably produces hydrogen chloride (HCl), a corrosive gas.[12][13] Licensed incinerators are equipped with sophisticated flue gas treatment systems, including scrubbers, which neutralize acidic gases like HCl before they are released into the atmosphere.[13][14]
Attempting any other disposal method, such as drain disposal or mixing with general trash, is a serious violation of regulations and poses a significant threat to the environment and public health.[15]
Step-by-Step Laboratory Disposal Protocol
This protocol provides a systematic workflow for safely managing this compound waste from the point of generation to its final collection.
Step 4.1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE as mandated by OSHA guidelines and the substance's SDS.[16]
-
Hand Protection: Nitrile gloves (check for chemical resistance data; double-gloving may be appropriate).[17]
-
Eye Protection: Chemical safety goggles. A face shield should be used in addition to goggles if there is a splash hazard.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: Use in a certified chemical fume hood. If weighing or transferring solids where dust may be generated, consult with EHS about the potential need for a respirator.[16]
Step 4.2: Waste Segregation
Proper segregation at the source is the most critical step in the disposal process. Mixing waste streams is a costly and dangerous error. The following diagram outlines the decision-making logic for segregating waste containing this compound.
Caption: Waste Segregation Workflow for this compound.
Step 4.3: Container Selection and Management
-
Compatibility: Use only containers made of materials compatible with the waste (e.g., borosilicate glass or high-density polyethylene for liquids). The container must be in good condition with a secure, leak-proof screw cap.[5]
-
Liquid Waste: For liquid waste, do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[18]
-
Keep Closed: Waste containers must be kept tightly closed at all times, except when actively adding waste.[5][18] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
Step 4.4: Accurate and Compliant Labeling
Proper labeling is a legal requirement and essential for safety. Your institution's EHS department will provide specific hazardous waste labels. The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" and any other components in the waste stream.
-
The approximate percentages of each component.
-
The relevant hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).
-
The date accumulation started.
Step 4.5: Safe Temporary Storage
-
Store waste containers in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.
-
The SAA must be at or near the point of generation.
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Store away from incompatible materials, such as strong oxidizing agents, acids, or bases.[19]
Step 4.6: Arrange for Final Disposal
-
Once a waste container is full, or if you will no longer be generating that waste stream, contact your institution's EHS department to schedule a pickup.
-
NEVER attempt to dispose of the chemical waste yourself. Final transport, treatment, and disposal must be performed by a licensed and certified hazardous waste contractor.[4]
Managing Spills and Contamination
In the event of a small spill within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with a chemical absorbent material suitable for organic compounds (e.g., vermiculite or a commercial spill pad).
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated absorbent and any other contaminated materials (e.g., gloves, wipes) into a designated hazardous waste container for solid waste.[20][21]
-
Label the container appropriately and arrange for disposal via EHS.
For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response or EHS department immediately.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of hazard recognition, strict segregation, proper containment, and regulatory compliance, we protect ourselves, our colleagues, and the environment. This structured approach, centered on the core principle of high-temperature incineration by licensed professionals, ensures that the lifecycle of this chemical concludes safely and responsibly, reinforcing the deep trust placed in us as scientific professionals.
References
- Process for the incineration of chlorinated organic materials.
- Process for Disposal of Chlorinated Organic Residues. U.S. Environmental Protection Agency.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
- Hazardous Chemical Compounds & Hazardous Waste. Indiana Department of Environmental Management (IN.gov).
- Waste inciner
- Safety Data Sheet for 3-Chloropyridine. Sigma-Aldrich.
- This compound | 1445-56-3. Sigma-Aldrich.
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- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency.
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- 3-Chloropyridine-4-Carbonitrile Supplier in China.
- Pyridazine - Safety D
- Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
- Hazardous Waste Reduction. University of Alabama in Huntsville Environmental Health and Safety.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
- Hazardous Waste Listings. U.S. Environmental Protection Agency.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
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- Laboratory Safety Guidance.
- CHEMICAL RESISTANCE CHART. SHOWA Group.
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A Senior Application Scientist's Guide to Handling 3-Chloropyridazine-4-carbonitrile
Navigating the complexities of novel chemical entities requires a safety-first mindset grounded in a deep understanding of the molecule's potential hazards. 3-Chloropyridazine-4-carbonitrile is a heterocyclic building block whose reactivity makes it valuable in pharmaceutical and materials science research. However, the same features that impart its synthetic utility—the chlorinated pyridazine ring and the nitrile group—also necessitate a rigorous and well-defined handling protocol.
This guide provides an essential framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation. Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety and ensuring the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the 'Why'
Before the first spatula touches the compound, a thorough risk assessment is paramount. This compound is classified with several hazard statements that dictate our handling strategy.
Table 1: GHS Hazard Profile for this compound
| Hazard Statement | GHS Code | Implication for Handling |
| Harmful if swallowed | H302 | Avoid ingestion. Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling. |
| Causes skin irritation | H315 | Direct skin contact must be avoided through proper glove selection and lab coat use.[1] |
| Causes serious eye irritation | H319 | High-impact chemical splash goggles are mandatory to prevent severe eye damage.[1] |
| Harmful if inhaled | H332 | The compound must be handled in a certified chemical fume hood to prevent respiratory exposure to dust or aerosols.[1] |
| May cause respiratory irritation | H335 | Engineering controls (fume hood) are the primary defense against respiratory tract irritation.[1][2] |
The molecule's structure as a halogenated aromatic nitrile suggests that upon combustion or thermal decomposition, it can release highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[3] This potential for hazardous breakdown products informs our protocols for both experimental conditions and emergency fire response.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all solution; it is a direct response to the identified risks. For this compound, a multi-layered approach is essential.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood.[4] This is the most critical barrier, protecting the researcher from inhaling harmful dust or aerosols.[5]
Tiered Personal Protective Equipment
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[6][7]
-
Causality: The H319 classification ("Causes serious eye irritation") means that any contact could lead to significant and potentially lasting damage.[8]
-
Best Practice: When handling larger quantities or when there is a significant splash risk (e.g., during solvent addition or transfers), a full-face shield should be worn in addition to chemical splash goggles.[9] This provides a secondary barrier protecting the entire face.
-
-
Hand Protection:
-
Minimum Requirement: 4-8 mil disposable nitrile gloves are the standard for incidental contact.[5][10]
-
Causality: The compound is a known skin irritant (H315) and is classified as harmful in contact with skin (H312 for the parent compound, 3-Chloropyridazine).[1] Nitrile provides a robust barrier against solid particulates and brief, incidental liquid splashes.[11]
-
Critical Protocol: Disposable nitrile gloves are for splash protection only .[10] They do not offer protection for prolonged immersion. If a glove becomes contaminated, it must be removed immediately using the proper doffing technique, and hands must be washed thoroughly before donning a new glove.[10][12] Never reuse disposable gloves.[10] For tasks with higher splash potential, consider double-gloving.[13]
-
-
Body Protection:
-
Minimum Requirement: A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes are mandatory.[5][6]
-
Causality: This protects skin from accidental spills and prevents the contamination of personal clothing. The solid nature of the compound can lead to dust settling on surfaces and clothing, which can be an insidious route of exposure.
-
Operational and Disposal Plans: A Step-by-Step Workflow
A structured workflow minimizes the potential for error and exposure. The following protocol outlines the key stages of handling this compound.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Methodology
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.
-
Don all required PPE: chemical splash goggles, lab coat, and nitrile gloves.[14]
-
Cover the work surface inside the hood with disposable plastic-backed absorbent paper.[5] This contains minor spills and simplifies cleanup.
-
-
Weighing and Aliquoting:
-
Perform all weighing operations on a balance placed inside the fume hood or in a dedicated ventilated balance enclosure.
-
Use an anti-static weigh boat or weighing paper to prevent static discharge from causing the fine powder to become airborne.
-
Handle the container and spatula gently to minimize the generation of dust.
-
-
In-Reaction Handling:
-
When dissolving the solid, add the solvent slowly to the solid rather than the other way around. This minimizes the risk of splashing and aerosolization.
-
Ensure all reaction glassware is properly secured. If heating a reaction, use a controlled heating mantle and monitor the temperature closely.
-
-
Decontamination and Disposal:
-
Decontamination: Before removing any equipment from the fume hood, decontaminate external surfaces with a suitable solvent (e.g., isopropanol or ethanol), wiping with a disposable towel.
-
Waste Disposal: This is a critical step. This compound and any materials contaminated with it (gloves, weigh boats, bench paper, etc.) must be disposed of as hazardous chemical waste.[3][15]
-
Segregation: The waste must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste." Do not mix with non-halogenated waste streams. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[8]
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Seek immediate medical attention.[4][14]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
-
By integrating these expert-level protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- This compound | 1445-56-3 - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- The Science And Safety Behind The Use Of Nitrile Gloves. SOSCleanroom.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Chemical Safety Data Sheet MSDS / SDS - 3-chloropyridazine hydrochloride. ChemicalBook.
- Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com.
- 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile - AK Scientific, Inc. AK Scientific, Inc.
- Working with Chemicals - Prudent Practices in the Laboratory.
- Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS.
- Personal Protective Equipment (PPE) – Biorisk Management. U.S. Centers for Disease Control and Prevention (CDC).
- 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem.
- 2 - SAFETY D
- Pyridazine - Safety D
- Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96%. Cole-Parmer.
- Topic 1: Safety in the Organic Chemistry Laboratory.
- Safety in Organic Chemistry Laboratory.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
